Technical Documentation Center

Anti-PIKFyve Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Anti-PIKFyve

Core Science & Biosynthesis

Foundational

What is the function of PIKFyve in endosomal trafficking?

Title: Unlocking the Endolysosomal Network: The Mechanistic Role of PIKfyve in Membrane Trafficking and Disease Executive Summary The endolysosomal system is governed by a strict "phosphoinositide code" that dictates org...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unlocking the Endolysosomal Network: The Mechanistic Role of PIKfyve in Membrane Trafficking and Disease

Executive Summary

The endolysosomal system is governed by a strict "phosphoinositide code" that dictates organelle identity, membrane curvature, and the recruitment of cytosolic effector proteins. At the heart of late endosomal and lysosomal trafficking lies PIKfyve (Phosphoinositide Kinase, FYVE-type zinc finger containing), a highly conserved lipid kinase responsible for synthesizing the rare signaling lipid phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2][1][2]. For drug development professionals and molecular cell biologists, targeting PIKfyve has emerged as a profound strategy to modulate everything from viral entry to cancer cell survival[3][4].

The PIKfyve Biosynthetic Engine: Structure and Regulation

PIKfyve does not act in isolation. It forms a tightly regulated ternary complex on the cytoplasmic leaflet of endosomes alongside the scaffold protein Vac14 (ArPIKfyve) and the 5-phosphatase Fig4 (Sac3)[1][2].

  • Substrate Recognition: PIKfyve is recruited to early endosomes via its FYVE domain, which binds specifically to PI(3)P—a lipid generated by the Class III PI3-Kinase, Vps34[1][5].

  • Catalysis: Once anchored, PIKfyve phosphorylates PI(3)P at the 5-position of the inositol ring to generate PI(3,5)P2[2].

  • The Paradox of Fig4: Interestingly, Fig4 is a phosphatase that converts PI(3,5)P2 back to PI(3)P. The physical coupling of a kinase and its opposing phosphatase ensures that PI(3,5)P2 synthesis is transient, highly localized, and capable of rapid signal termination[1].

G PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (PIKfyve, Vac14, Fig4) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 Phosphorylation TRPML1 TRPML1 Channel (Ca2+ Efflux) PI35P2->TRPML1 Activation Retromer Retriever/WASH (Cargo Recycling) PI35P2->Retromer Recruitment Cortactin Cortactin (Actin Dynamics) PI35P2->Cortactin Binding/Release

PIKfyve signaling cascade: Conversion of PI(3)P to PI(3,5)P2 and downstream effector activation.

Core Mechanisms in Endosomal Trafficking

The localized burst of PI(3,5)P2 acts as a biochemical beacon for multiple trafficking pathways.

2.1. Fission, Fusion, and TRPML1 Activation A hallmark phenotype of PIKfyve inhibition is the massive swelling of endosomes into large, phase-lucent vacuoles[6][7]. This occurs because membrane fusion continues while membrane fission (exit) is arrested. The causality lies in calcium signaling: PI(3,5)P2 directly binds and activates mucolipin transient receptor potential (TRPML1) channels located on the endolysosomal membrane[8]. TRPML1 mediates the efflux of luminal Ca2+ into the cytosol, providing the localized calcium spikes required by fusion/fission machinery to process endosomal vesicles[8].

2.2. Retriever-Mediated Recycling Beyond degradation, endosomes are critical sorting stations. PIKfyve, operating downstream of VPS34, positively regulates the recycling of cargo (such as β1-integrins) from endosomes back to the plasma membrane[5]. PIKfyve colocalizes with SNX17 and the Retriever-CCC-WASH complexes. Without PI(3,5)P2, integrins become trapped in early endosomes, severely impairing cell migration[5].

2.3. Actin Dynamics via Cortactin Endosomal vesicle budding requires mechanical force provided by branched actin networks. PI(3,5)P2 binds to cortactin, a regulator of the Arp2/3 complex[9]. Inhibition of PI(3,5)P2 synthesis leads to the aberrant accumulation of cortactin and actin on Rab7+ late endosomes, physically tethering the endosomes and preventing proper trafficking[9].

Therapeutic Interventions: Apilimod and Beyond

Because PIKfyve sits at the nexus of endosomal sorting, its pharmacological inhibition has profound therapeutic implications.

3.1. Antiviral Defense (SARS-CoV-2 and Ebola) Enveloped viruses like SARS-CoV-2 and Ebola hijack the endocytic pathway to enter host cells. Following endocytosis, the viral spike/glycoproteins must be cleaved by endosomal cathepsins to trigger membrane fusion and genome release[10][11]. Apilimod, a highly potent and specific PIKfyve inhibitor, blocks this process[4]. By preventing PI(3,5)P2 synthesis, Apilimod induces late endosomal swelling and increases membrane tension, creating an insurmountable biophysical energy barrier to virus-endosome fusion[10]. The virions remain trapped in the swollen vacuoles and are eventually degraded[4][10].

G Virus Virus (SARS-CoV-2/Ebola) Endocytosis Endocytosis Virus->Endocytosis LateEndosome Late Endosome Endocytosis->LateEndosome Swelling Endosomal Swelling & Trafficking Arrest LateEndosome->Swelling PIKfyve Inhibited Fusion Viral Membrane Fusion & Genome Release LateEndosome->Fusion Normal PI(3,5)P2 Apilimod Apilimod (PIKfyve Inhibitor) Apilimod->LateEndosome Blocks PI(3,5)P2 Swelling->Fusion Blocks Fusion

Mechanism of viral entry blockade via Apilimod-induced endosomal swelling.

3.2. Oncology: B-Cell Non-Hodgkin Lymphoma (B-NHL) In B-NHL, tumor cells rely heavily on lysosomal function for nutrient scavenging and clearance of autophagic cargo. Apilimod disrupts lysosomal homeostasis, impairs the degradation of autophagic cargo, and blocks cathepsin maturation, leading to targeted cytotoxicity in these cancer cells[3].

Quantitative Data Summaries

Table 1: Key PIKfyve Inhibitors and Pharmacological Profiles

CompoundTargetIC50 (In Vitro)Primary Phenotypic EffectClinical/Research Application
Apilimod (LAM-002A) PIKfyve~14-15 nM[4]Massive endosomal swelling, blocked viral fusionCOVID-19, B-NHL, Autoimmune[3][4][11]
YM201636 PIKfyve~33 nMEndosomal vacuolation, retro-trafficking blockTool compound for endosomal research[4][12]
Vacuolin-1 PIKfyveN/ADistension of Rab5/Rab7 compartmentsViral entry blockade (Ebola/SARS-CoV-2)[4]

Table 2: The PIKfyve Regulatory Complex

ProteinAlternative NameFunction in ComplexConsequence of Loss/Mutation
PIKfyve PIP5K3 / Fab1Lipid kinase; synthesizes PI(3,5)P2 and PI(5)P[1]Massive endosomal swelling[1][6]
Vac14 ArPIKfyveScaffold protein; bridges PIKfyve and Fig4[1][2]Charcot-Marie-Tooth disease, ALS[8]
Fig4 Sac3Lipid phosphatase; converts PI(3,5)P2 to PI(3)P[1][2]Neurodegeneration; paradoxically reduces PI(3,5)P2[1]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to interrogate PIKfyve function.

Protocol 1: Live-Cell Imaging of PI(3,5)P2 Dynamics using GFP-SnxA Reporter Rationale: Traditional FYVE domains lack the specificity required to distinguish PI(3,5)P2 from PI(3)P in live cells. SnxA is a highly selective PI(3,5)P2-binding protein that rapidly dissociates upon PIKfyve inhibition, providing real-time kinetic data[2].

  • Transfection: Plate mammalian cells (e.g., HeLa or RAW 264.7) on glass-bottom 35mm dishes. Transfect with a plasmid encoding GFP-SnxA using Lipofectamine 3000.

  • Incubation: Allow 24-48 hours for reporter expression.

  • Baseline Imaging: Transfer to a live-cell confocal microscope equipped with a 37°C, 5% CO2 environmental chamber. Capture baseline Z-stacks. GFP-SnxA should localize to punctate late endosomes/macropinosomes[2].

  • Inhibition: Spike in Apilimod to a final concentration of 100 nM directly into the imaging media.

  • Kinetic Tracking: Image every 30 seconds for 15 minutes.

  • Validation Check: A successful assay is validated by the rapid translocation of GFP-SnxA from endosomal membranes to the cytosol within 3-5 minutes, prior to the onset of visible endosomal swelling[2].

Protocol 2: Endolysosomal Patch-Clamp for TRPML1 Activation Rationale: Whole-cell patch clamping cannot accurately measure luminal channel activity. Direct patch-clamping of enlarged endolysosomes isolates the specific effect of PI(3,5)P2 on TRPML1[8].

  • Organelle Enlargement: Treat cells with 1 μM vacuolin-1 for 1-2 hours to artificially enlarge endolysosomes (up to 5 μm in diameter) without destroying channel integrity.

  • Isolation: Mechanically lyse the cells using a glass dounce homogenizer in an intracellular-like buffer (high K+, low Ca2+) to release the enlarged vacuoles.

  • Patching: Use a glass microelectrode (resistance 5-8 MΩ) to form a gigaseal on the isolated vacuole membrane. Excise the patch in an inside-out configuration.

  • Perfusion & Recording: Perfuse the cytosolic face of the patch with 1 μM synthetic diC8-PI(3,5)P2.

  • Validation Check: Record macroscopic currents. The addition of PI(3,5)P2 should elicit a robust, rapidly activating inward rectifying current (TRPML1 activation). Perfusion with PI(3)P should yield no current, validating lipid specificity[8].

G Step1 Cell Culture & Transfection (GFP-SnxA Reporter) Step2 Baseline Confocal Imaging (Punctate Localization) Step1->Step2 Step3 Apilimod Addition (100 nM) Step2->Step3 Step4 Kinetic Tracking (Cytosolic Translocation) Step3->Step4 Step5 Phenotypic Validation (Endosomal Swelling) Step4->Step5 > 15 mins

Workflow for live-cell validation of PIKfyve inhibition using the GFP-SnxA reporter.

References

  • 6 - PMC (nih.gov)

  • 1 - Echelon Biosciences (echelon-inc.com) 3.7 - Molecular Biology of the Cell (molbiolcell.org) 4.10 - bioRxiv.org 5.12 - PMC (nih.gov) 6.3 - Blood (ashpublications.org) 7.9 - PMC (nih.gov) 8.11 - MDPI (mdpi.com) 9.4 - PNAS (pnas.org) 10.5 - eLife (elifesciences.org) 11.8 - University of Michigan (umich.edu) 12.2 - Journal of Cell Biology (rupress.org)

Sources

Exploratory

Discovery, Cloning, and Mechanistic Characterization of the Human PIKFYVE Gene: A Comprehensive Technical Guide

Executive Summary & Historical Context The spatial and temporal regulation of phosphoinositides is a fundamental driver of eukaryotic membrane dynamics. Among the diverse array of lipid kinases, PIKfyve (Phosphoinositide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The spatial and temporal regulation of phosphoinositides is a fundamental driver of eukaryotic membrane dynamics. Among the diverse array of lipid kinases, PIKfyve (Phosphoinositide Kinase, FYVE-type zinc finger containing) occupies a unique node in cellular signaling. It is the sole mammalian enzyme responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from phosphatidylinositol 3-phosphate (PI3P), and it also generates phosphatidylinositol 5-phosphate (PI5P) from phosphatidylinositol (PI).

The discovery of this critical kinase began in 1999 when Shisheva and colleagues identified and cloned the mouse ortholog (initially termed p235) from an adipocyte cDNA library[1]. This foundational work revealed a novel class of phosphoinositide kinases targeted to intracellular loci via a zinc-dependent mechanism[1]. Building upon this, the human PIKFYVE gene was successfully cloned and sequenced in 2006 by Cabezas et al., utilizing the human Expressed Sequence Tag (EST) database[2]. Today, PIKfyve is recognized not only as a master regulator of endomembrane homeostasis but also as a high-value therapeutic target for autoimmune diseases, viral entry (including SARS-CoV-2 and Ebola), and oncology[3].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an authoritative, mechanistic deep-dive into the genomic architecture, biochemical workflows, and therapeutic landscape of human PIKfyve.

Genomic Architecture and Structural Causality

The human PIKFYVE gene is located on chromosomal locus 2q34 and comprises 38 exons[2]. The full-length cDNA features a massive open reading frame (ORF) of 6,294 base pairs, encoding a 2,098-amino acid protein with a molecular mass of approximately 237 kDa[2].

PIKfyve is a multidomain protein. Each structural motif is evolutionarily conserved and serves a precise mechanistic function, ensuring that lipid phosphorylation is spatially restricted to the early endosome rather than occurring indiscriminately in the cytosol.

Table 1: Domain Architecture and Functional Causality
DomainAmino Acid PositionStructural MotifMechanistic Function & Causality
FYVE N-terminalZinc-finger ( Zn2+ binding)Binds PI3P with high affinity. Causality: Anchors the kinase specifically to the cytosolic leaflet of early endosomes, ensuring localized PI(3,5)P2 production.
DEP CentralGlobular domainFacilitates membrane association and acts as a docking site for protein-protein interactions.
Chaperonin-like CentralHomology to chaperoninsMaintains the structural integrity of this massive protein and facilitates ternary complex assembly with VAC14 and FIG4.
PIPK (Kinase) C-terminalCatalytic cleftCatalyzes the ATP-dependent phosphorylation of the D-5 position on the inositol ring of PI3P and PI.

Mechanistic Signaling & Lipid Metabolism

PIKfyve does not operate in isolation; it forms a tightly regulated ternary complex with the scaffold protein VAC14 (ArPIKfyve) and the lipid phosphatase FIG4 (Sac3). This complex ensures that the synthesis and turnover of PI(3,5)P2 are perfectly balanced. Disruption of PIKfyve's catalytic activity leads to catastrophic endosomal dilation, impaired lysosomal fission, and massive cytoplasmic vacuolation.

PIKfyve_Pathway PI3P PI3P (Early Endosome) PIKfyve PIKfyve Kinase (Active Complex) PI3P->PIKfyve FYVE Binding PI PI (Membrane Pool) PI->PIKfyve Substrate Entry PI35P2 PI(3,5)P2 (Endosome Homeostasis) PIKfyve->PI35P2 5-Kinase Activity PI5P PI5P (Actin/Autophagy) PIKfyve->PI5P 5-Kinase Activity Apilimod Apilimod (Inhibitor) Apilimod->PIKfyve Blocks Catalysis

Fig 1: PIKfyve lipid phosphorylation signaling pathway and pharmacological inhibition.

Methodological Workflows: Cloning and Validation

To study PIKfyve in vitro, researchers must overcome the challenge of cloning and expressing a >6 kb transcript. The following self-validating protocol outlines the optimal approach for cloning the human PIKFYVE gene, adapted from the foundational methodology of Cabezas et al.[2].

PIKfyve_Workflow Step1 RNA Extraction & cDNA Synthesis Step2 PCR Amplification (Human ESTs) Step1->Step2 Step3 Vector Ligation & Mutagenesis Step2->Step3 Step4 Heterologous Expression Step3->Step4 Step5 Immunopurification (Anti-Tag) Step4->Step5 Step6 In Vitro Lipid Kinase Assay Step5->Step6 Step7 TLC & Autoradiography Step6->Step7

Fig 2: End-to-end workflow for the cloning, expression, and functional validation of PIKfyve.

Protocol 1: Cloning and Heterologous Expression of Human PIKFYVE
  • RNA Isolation and cDNA Synthesis: Extract total RNA from a human cell line (e.g., HeLa or HEK293). Synthesize first-strand cDNA using oligo(dT) primers.

    • Causality: Oligo(dT) priming is strictly required over random hexamers to ensure the capture of the intact, full-length 6.2 kb transcript.

  • PCR Amplification: Utilize primers designed against the human EST database sequences mapped to locus 2q34[2]. Use a highly processive proofreading polymerase (e.g., Phusion or Q5) to prevent early termination and replication errors.

  • Vector Assembly: Ligate the amplified ORF into a mammalian expression vector (e.g., pEGFP-C1 for N-terminal tagging).

  • Site-Directed Mutagenesis (Self-Validation Control): Generate a kinase-dead mutant (e.g., K1831E).

    • Causality: When conducting downstream functional assays, the K1831E mutant serves as an absolute negative control. This self-validating step proves that any observed lipid phosphorylation is intrinsic to the cloned PIKfyve and not an artifact of endogenous kinases co-immunoprecipitating with the complex.

  • Transfection and Localization: Transfect COS-7 cells. Confirm endosomal localization via confocal fluorescence microscopy, validating that the N-terminal FYVE domain is correctly folded and functional[2].

Methodological Workflows: In Vitro Kinase Assays

Measuring the catalytic activity of PIKfyve requires presenting the lipid substrate in a physiologically relevant state. Lipids in aqueous solutions form non-physiological aggregates; therefore, mixed micelles must be utilized.

Protocol 2: In Vitro Lipid Kinase Assay for PI(3,5)P2 Synthesis
  • Immunopurification: Isolate wild-type and K1831E PIKfyve from transfected cell lysates using anti-GFP or anti-FLAG antibodies conjugated to agarose beads. Wash stringently with high-salt buffers to remove weakly interacting endogenous kinases.

  • Substrate Preparation (Micelle Formation): Combine synthetic PI3P and a carrier lipid, Phosphatidylserine (PS), in a glass vial. Dry the lipids under a gentle stream of nitrogen gas. Resuspend the lipid film in a basal kinase buffer (containing HEPES and EGTA) via water-bath sonication for 5 minutes.

    • Causality: Phosphatidylserine provides an optimal anionic surface charge, mimicking the native endosomal membrane environment. This allows the kinase domain to properly dock and access the inositol headgroup.

  • Kinase Reaction: Add the bead-bound PIKfyve to the micelle suspension. Initiate the reaction by adding 10μM ATP spiked with 10μCi of [γ−32P]ATP and 10mM Mg2+ .

    • Causality: Mg2+ is an essential divalent cation required to coordinate the ATP molecule within the catalytic cleft of the PIPK domain.

  • Reaction Termination and Lipid Extraction: Incubate at 30°C for 15 minutes. Terminate the reaction using acidified chloroform/methanol (Bligh-Dyer extraction).

    • Causality: Acidification (using HCl) is critical to protonate the highly anionic phosphate groups on PI(3,5)P2, neutralizing their charge and forcing them to partition into the lower organic phase.

  • Resolution and Quantification: Resolve the extracted lipids using Thin-Layer Chromatography (TLC) on silica gel plates treated with potassium oxalate. Detect the 32P -labeled PI(3,5)P2 product via autoradiography or a phosphorimager.

Translational & Therapeutic Landscape

The cloning of human PIKfyve has paved the way for targeted drug discovery. Because PIKfyve controls endolysosomal trafficking, its modulation has profound phenotypic consequences.

Table 2: Pharmacological Modulators and Genetic Phenotypes of PIKfyve
Modulator / MutationClassificationTarget MechanismQuantitative MetricPhenotypic Outcome
Apilimod Small Molecule InhibitorCompetitive inhibition of the ATP-binding pocketIC50 ~ 14 nMInduces endosomal dilation and blocks viral entry (e.g., SARS-CoV-2, Ebola)[3].
PIK5-12d PROTAC DegraderVHL-dependent ubiquitination and proteasomal degradationDC50 = 1.48 nM, Dmax = 97.7%Triggers massive cytoplasmic vacuolization; potently suppresses prostate tumor growth[4].
p.G1943E (Mutation) Genetic VariantMissense mutation in the PIPK domainHaploinsufficiencyIdentified as a causative gene mutation for congenital cataracts in humans and zebrafish[5].
Bafilomycin A1 V-ATPase InhibitorInhibits lysosomal acidification (Rescue agent)N/AAlleviates aberrant vacuolation in PIKfyve-deficient congenital cataract models[5].

The rapid evolution from the initial cloning of the PIKFYVE gene to the development of first-in-class PROTAC degraders like PIK5-12d highlights the critical intersection of molecular biology and translational medicine[4]. By understanding the structural causality and biochemical parameters of PIKfyve, researchers can continue to exploit this kinase for therapeutic interventions across oncology, virology, and genetic disorders.

References

  • Shisheva A, Sbrissa D, Ikonomov O. (1999). Cloning, characterization, and expression of a novel Zn2+-binding FYVE finger-containing phosphoinositide kinase in insulin-sensitive cells. Mol Cell Biol. 19(1):623-34.
  • Cabezas A, Pattni K, Stenmark H. (2006). Cloning and subcellular localization of a human phosphatidylinositol 3-phosphate 5-kinase, PIKfyve/Fab1. Gene. 371(1):34-41.
  • NCBI Gene Database.PIKFYVE phosphoinositide kinase, FYVE-type zinc finger containing [Homo sapiens (human)]. Gene ID: 200576.
  • He Q, et al. (2023). Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. ACS Publications.
  • Berry V, et al. (2022). Disruption of PIKFYVE causes congenital cataract in human and zebrafish. eLife.

Sources

Foundational

PIKfyve Protein Structure and Catalytic Domain Analysis: A Technical Guide

Introduction: The Architect of Endo-Lysosomal Homeostasis Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) is a massive, evolutionarily conserved lipid kinase that serves as the central regulatory node for endo-lysoso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architect of Endo-Lysosomal Homeostasis

Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) is a massive, evolutionarily conserved lipid kinase that serves as the central regulatory node for endo-lysosomal trafficking, autophagy, and organelle homeostasis[1]. As the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) at the D-5 position to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), PIKfyve dictates the spatiotemporal identity of late endosomes and lysosomes[2][3]. Furthermore, PIKfyve is indirectly responsible for generating the majority of the cellular PI(5)P pool, as PI(5)P is derived directly from the 3'-dephosphorylation of PI(3,5)P2 by myotubularin phosphatases[1][2].

Dysregulation of PIKfyve is implicated in a spectrum of pathologies. Loss-of-function mutations in the PIKfyve regulatory complex drive severe neurodegenerative disorders, such as Charcot-Marie-Tooth disease type 4J (CMT4J) and amyotrophic lateral sclerosis (ALS)[2]. Conversely, acute pharmacological inhibition of PIKfyve has emerged as a potent therapeutic strategy against multiple myeloma, selected solid tumors, and viral entry (including SARS-CoV-2 and Ebola) by disrupting the lysosomal processing required for these disease states[4][5].

Structural Biology of the PIKfyve Holocomplex

PIKfyve does not operate in isolation; it functions within a tightly regulated ternary assembly known as the PAS complex, comprising P IKfyve, A rPIKfyve (Vac14), and S ac3 (Fig4)[6].

Recent mid-to-high resolution cryo-electron microscopy (cryo-EM) reconstructions (e.g., PDB: 7K2V) have unveiled the architectural elegance of this complex[4][7]. Vac14 acts as the master scaffold, oligomerizing into a massive pentameric, star-shaped structure[4]. This scaffold binds a single copy of the PIKfyve kinase and a single copy of the Fig4 phosphatase, bringing these two enzymes with opposing catalytic activities into close physical proximity to enable reciprocal regulation[4][7].

Domain Architecture of PIKfyve

The human PIKfyve protein (2098 amino acids) exhibits a complex multidomain architecture designed to integrate membrane targeting, protein-protein interactions, and lipid phosphorylation[8]:

  • FYVE Domain (aa 150-219): A zinc-finger motif that anchors PIKfyve to early endosomes by specifically binding PI(3)P[8][9].

  • DEP Domain (aa 365-440): A pleckstrin homology-related domain with putative regulatory functions[8].

  • CCT/Chaperonin-like Domain (aa 667-843): The critical interaction interface that anchors PIKfyve to the Vac14 pentameric scaffold[4][8]. Deletion of this domain abolishes PAS complex formation and prevents PIKfyve-induced vacuolation[6].

  • PIPK Catalytic Domain (aa 1791-2085): The C-terminal kinase core responsible for ATP binding and PI(3)P phosphorylation[8].

PIKfyve_Domains PIKfyve PIKfyve Protein FYVE FYVE Domain (PI3P Binding) PIKfyve->FYVE DEP DEP Domain (Regulatory) PIKfyve->DEP CCT CCT/Chaperonin-like (Vac14 Binding) PIKfyve->CCT PIPK PIPK Catalytic Domain (Kinase Activity) PIKfyve->PIPK Vac14 Vac14 Scaffold (Pentameric) CCT->Vac14 anchors to Fig4 Fig4 Phosphatase Vac14->Fig4 scaffolds

Diagram 1: Logical relationship of PIKfyve domain architecture and PAS complex assembly.

Intriguingly, cryo-EM structures reveal that when bound to Vac14, PIKfyve's PIPK catalytic domain is sterically oriented away from the membrane surface[4][7]. This structural constraint implies that PIKfyve is held in an autoinhibited or resting state within the complex, requiring a dynamic conformational shift—likely triggered by upstream signaling or specific membrane curvature—to access membrane-incorporated phosphoinositides[4][7].

Deep Dive: The PIPK Catalytic Domain and Mutational Landscape

Unlike many classical kinases, the isolated PIPK catalytic domain of PIKfyve is completely devoid of lipid kinase activity in vivo[3]. It requires the synergistic action of the N-terminal FYVE domain for membrane targeting and the CCT domain for scaffolding to achieve physiological activation[3][6].

The PIPK domain features a classic bilobal kinase fold, consisting of an N-lobe and a C-lobe connected by a highly restricted hinge region[10]. The ATP-binding pocket is nestled between these lobes. Analysis of clinical and experimental mutations provides profound insights into the domain's structure-function relationship:

Quantitative Summary of Key PIKfyve Catalytic Mutations
MutationDomain LocationStructural ConsequenceFunctional / Clinical PhenotypeReference
K1831E ATP-binding siteAbrogates ATP bindingComplete loss of kinase activity; induces massive endomembrane vacuolation.[3][6]
N1939K ATP-binding siteSteric hindrance in the catalytic pocketConfers absolute resistance to the PIKfyve inhibitor PIK001 (Apilimod analog) in Multiple Myeloma.[5]
G1943E N-lobe/C-lobe HingeIntroduces negative charge, causing electrostatic repulsion with D1871/D1872Alters 3D conformation of the PIPK domain; causes congenital cataracts.[10]
C1970 Unstructured LoopExposes a non-canonical nucleophilic thiolServes as the primary docking site for novel CNS-penetrant covalent inhibitors (e.g., DUN'465).[11]

Table 1: Structural and functional impact of critical mutations within the PIKfyve PIPK domain.

PIKfyve_Pathway PI Phosphatidylinositol (PI) PI3P PI(3)P PI->PI3P Vps34 (PI3K) PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve (Kinase) PI35P2->PI3P Fig4 (Phosphatase) PI5P PI(5)P PI35P2->PI5P 3'-Phosphatase (Myotubularins) Effector Endo-lysosomal Trafficking & Autophagy PI35P2->Effector activates TRPML1 & TFEB

Diagram 2: PI(3,5)P2 biosynthesis pathway and downstream effector activation.

Experimental Workflows: Validating PIKfyve Catalytic Activity

To accurately study the catalytic mechanics of PIKfyve or screen novel inhibitors, researchers must utilize highly controlled in vitro systems. Because PIKfyve acts on membrane-bound lipids, standard aqueous kinase assays are insufficient. The causality behind experimental choices here is critical: PIKfyve requires a specific lipid microenvironment to properly orient its PIPK domain and access the PI(3)P substrate[12].

Below is a self-validating protocol for assessing the activity of an engineered PIKfyve Catalytic Core (CC) construct using synthetic liposomes.

Protocol: In Vitro Liposomal Kinase Assay for PIKfyve

Rationale: Liposomes mimicking the late endosomal membrane composition (high in phosphatidylcholine and phosphatidylethanolamine, with specific molar ratios of phosphatidylserine and PI(3)P) are required to relieve the auto-inhibition of the isolated PIPK domain and provide the necessary surface curvature[12].

Step-by-Step Methodology:

  • Liposome Preparation: Dry a lipid mixture consisting of 45% Phosphatidylcholine (PC), 25% Phosphatidylethanolamine (PE), 10% Phosphatidylserine (PS), and 20% PI(3)P under a stream of nitrogen gas[12]. Resuspend the lipid film in a physiological kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to a final concentration of 0.2 mg/mL. Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Enzyme Incubation: Add purified recombinant PIKfyve Catalytic Core (CC) protein (titrated between 12 nM and 1000 nM) to the liposome suspension[12].

  • Reaction Initiation: Initiate the kinase reaction by adding 100 µM ATP (spiked with[γ-32P]ATP for radiometric tracking, or unlabeled ATP for mass spectrometry) and 10 mM MgCl2. Incubate at 30°C for 30 minutes[12].

  • Reaction Termination & Extraction: Terminate the reaction by adding an acidic organic solvent mixture (Chloroform:Methanol:HCl). Vortex vigorously and centrifuge to separate the phases. Extract the lower organic phase containing the phosphorylated lipids.

  • Quantification: Resolve the extracted lipids using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, or via thin-layer chromatography (TLC) followed by autoradiography, to specifically quantify the de novo generation of PI(3,5)P2[2][12].

Self-Validation Checkpoint: Every assay must include a parallel reaction utilizing the PIKfyve-K1831E (kinase-dead) mutant[3][6]. If the K1831E control yields detectable PI(3,5)P2 above the baseline limit of detection, it indicates that the liposome preparation or recombinant protein is contaminated with endogenous background kinases, strictly invalidating the assay results.

Kinase_Assay Step1 1. Liposome Prep (PC/PE/PS + PI3P) Step2 2. Enzyme Addition (PIKfyve CC) Step1->Step2 Step3 3. ATP Incubation (100 µM ATP, 30 min) Step2->Step3 Step4 4. Lipid Extraction (Organic Phase) Step3->Step4 Step5 5. HPLC/MS Quantification Step4->Step5

Diagram 3: Workflow for the in vitro liposomal kinase assay of PIKfyve.

Next-Generation Drug Development: Targeting the Catalytic Pocket

The therapeutic targeting of PIKfyve is rapidly evolving. First-generation inhibitors like Apilimod and its optimized analog PIK001 are reversible, ATP-competitive molecules that lodge deeply into the catalytic pocket[5]. While highly potent, resistance can emerge via point mutations (e.g., N1939K) that sterically block inhibitor binding without destroying basal ATP affinity[5].

To overcome this, structural biologists and chemoproteomics researchers have pioneered covalent inhibitors. A breakthrough in this space is the development of DUN'465, a CNS-penetrant covalent inhibitor[11].

  • The Structural Challenge: In the static cryo-EM structure of PIKfyve (PDB: 7K2V), the targetable nucleophile, Cysteine 1970 (C1970), is located in an unstructured loop over 12 Å away from the predicted binding site of the inhibitor's reactive electrophile[11].

  • The Mechanistic Solution: Molecular dynamics and chemoproteomic profiling revealed that this loop is highly flexible. Upon initial non-covalent binding of the inhibitor scaffold into the ATP pocket, the C1970 loop adopts a transient conformation that bridges the 12 Å gap, allowing the reactive carbon of DUN'465 to form an irreversible covalent bond[11]. This "induced-fit" covalent targeting represents a paradigm shift in designing highly selective, mutation-resistant PIKfyve inhibitors for neurodegenerative diseases and oncology.

References

  • Pemberton, J. G., et al. "An advanced toolset to manipulate and monitor subcellular phosphatidylinositol 3,5-bisphosphate." ResearchGate. Available at:[Link]

  • Kawasaki, S., et al. "Schematic representation of the domain structure of the PIKFYVE gene." ResearchGate. Available at:[Link]

  • Rivera-Rios, P., & Weisman, L. S. "Roles of PIKfyve in multiple cellular pathways." PMC. Available at:[Link]

  • Zolov, S. N., et al. "In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P." PNAS. Available at:[Link]

  • Zolov, S. N., et al. "In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P." PubMed. Available at:[Link]

  • Shisheva, A. "PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES." PMC. Available at:[Link]

  • Buckley, C. M., et al. "A PI(3,5)P2 reporter reveals PIKfyve activity and dynamics on macropinosomes and phagosomes." Semantic Scholar. Available at:[Link]

  • Buckley, C. M., et al. "A PI(3,5)P2 reporter reveals PIKfyve activity and dynamics on macropinosomes and phagosomes." ResearchGate. Available at:[Link]

  • Lees, J. A., et al. "EMPIAR-10578 Cryo electron microscopy single particle of PIKfyve lipid kinase complex." EMPIAR. Available at:[Link]

  • Lees, J. A., et al. "PDB-7k2v: PIKfyve/Fig4/Vac14 complex centered on PIKfyve." PDBj. Available at: [Link]

  • "Chemoproteomics discovery of a CNS-penetrant covalent inhibitor of PIKfyve." bioRxiv. Available at:[Link]

  • "Disruption of PIKFYVE causes congenital cataract in human and zebrafish." eLife. Available at:[Link]

  • Sbrissa, D., et al. "PIKfyve-ArPIKfyve-Sac3 Core Complex." PMC. Available at:[Link]

  • "CDD Conserved Protein Domain Family: PIPKc_PIKfyve." NCBI. Available at:[Link]

  • "Pikfyve - 1-phosphatidylinositol 3-phosphate 5-kinase - Mus musculus (Mouse)." UniProt. Available at:[Link]

  • "PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism." Blood. Available at:[Link]

  • "PIKFYVE Gene - GeneCards | FYV1 Protein | FYV1 Antibody." GeneCards. Available at:[Link]

Sources

Exploratory

Spatial and Functional Mapping of PIKfyve: Tissue Expression Patterns and Endolysosomal Signaling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Biology, Lipidomics, and Translational Therapeutics Executive Summary: The Paradox of Ubiquity and Specificit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Biology, Lipidomics, and Translational Therapeutics

Executive Summary: The Paradox of Ubiquity and Specificity

The phosphoinositide kinase PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) represents a critical node in eukaryotic membrane dynamics. As the primary enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂] and phosphatidylinositol 5-phosphate[PI(5)P] from PI(3)P, PIKfyve orchestrates endolysosomal homeostasis, autophagy, and macromolecular degradation.

While PIKfyve is ubiquitously expressed across human tissues to maintain basal cellular functions, its physiological impact is highly tissue-specific. Complete loss of PIKfyve is embryonic lethal, yet targeted inhibition or tissue-specific mutations reveal profound, localized phenotypes—ranging from neurodegeneration to immune dysregulation and ocular dystrophies. This technical guide synthesizes current transcriptomic data, mechanistic signaling pathways, and field-proven analytical protocols to provide a comprehensive framework for studying PIKfyve across different human tissues.

The Mechanistic Foundation: PIKfyve in Phosphoinositide Signaling

To understand PIKfyve's tissue-specific roles, we must first establish the causality of its enzymatic function. PIKfyve does not act in isolation; it forms a tightly regulated heterotrimeric complex with the scaffolding protein Vac14 and the lipid phosphatase Fig4.

The primary product, PI(3,5)P₂, is a low-abundance signaling lipid (comprising <0.1% of total phosphoinositides) localized primarily to late endosomes and lysosomes. PI(3,5)P₂ serves as a crucial membrane docking site for effector proteins, most notably regulating the mTORC1-TFEB signaling axis . When PIKfyve is active, PI(3,5)P₂ facilitates mTORC1 activation, which subsequently phosphorylates Transcription Factor EB (TFEB) at Ser-211, retaining it in the cytosol 1. Inhibition of PIKfyve collapses this pathway, leading to TFEB nuclear translocation and a compensatory (yet often dysfunctional) upregulation of lysosomal biogenesis, resulting in the hallmark phenotype of massive cytoplasmic vacuolation 2.

PIKfyve_Signaling PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (PIKfyve/Vac14/Fig4) PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 Kinase Activity PI5P PI(5)P PIKfyve->PI5P Phosphatase/Kinase Activity mTORC1 mTORC1 Activation PI35P2->mTORC1 Scaffolding Fission Lysosomal Fission & Homeostasis PI35P2->Fission Membrane Dynamics TFEB TFEB (Cytosolic Retention) mTORC1->TFEB Phosphorylation (Ser-211)

PIKfyve enzymatic pathway driving endolysosomal maturation and mTORC1-TFEB signaling.

Comprehensive Tissue Expression Profiling

According to transcriptomic and immunohistochemical data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project, PIKFYVE is classified as having "low tissue specificity," meaning it is broadly expressed across all major organ systems 3. However, the functional reliance on PIKfyve varies dramatically based on the metabolic and trafficking demands of specific cell types.

Ocular Tissues (Retina and RPE)

PIKfyve shows notably high expression in the retinal pigment epithelium (RPE) and photoreceptors. The RPE is subjected to immense oxidative stress and requires a highly dynamic endolysosomal pathway to phagocytose and degrade shed outer segment discs. Heterozygous mutations in human PIKFYVE are directly linked to Fleck corneal dystrophy and congenital cataracts. Loss of PIKfyve in these tissues leads to the accumulation of stalled phagosomes and massive vacuolation in the inner segment of photoreceptors 4.

Myeloid and Immune Cells

In macrophages and neutrophils, PIKfyve is essential for maintaining lysosomal degradative capacity. Myeloid-specific PIKfyve knockout models demonstrate that the absence of PI(3,5)P₂ impairs lysosomal fission, leading to enlarged, dysfunctional lysosomes. This defect triggers a systemic inflammatory response, characterized by the proliferation of granulocytes and elevated inflammatory cytokines 5.

Central Nervous System

Neurons are exquisitely sensitive to PI(3,5)P₂ depletion. Hypomorphic PIKfyve models (expressing ~10% of normal protein levels) exhibit extensive neurodegeneration. The inability to recycle endosomal membranes leads to excitotoxicity and impaired retrograde transport of neurotrophic factors 2.

Quantitative Summary of PIKfyve Expression & Function
Tissue / Cell TypeRelative Expression (RNA/Protein)Primary Subcellular LocalizationKey Physiological FunctionPhenotype upon Inhibition/Mutation
Retina / RPE High / HighEndosomes, PhagosomesPhagosome degradation, melanosome biogenesisFleck corneal dystrophy, visual impairment
Macrophages Medium / HighLysosomes, EndosomesLysosomal homeostasis, protein turnoverCytoplasmic vacuolation, systemic inflammation
Cerebral Cortex Medium / MediumEarly/Late EndosomesVesicle motility, protection from excitotoxicityNeurodegeneration, impaired retrograde transport
Skeletal Muscle Medium / MediumCytosolic VesiclesSystemic glucose homeostasisImpaired insulin-regulated GLUT4 translocation
Adipose Tissue Medium / LowIntracellularGlucose homeostasis, lipid metabolismDysregulated adipocyte differentiation

Self-Validating Experimental Protocols for PIKfyve Profiling

Quantifying PIKfyve activity is notoriously difficult due to the extremely low abundance of PI(3,5)P₂ and its rapid turnover. Standard lipid extraction methods (like the neutral Folch method) fail because highly phosphorylated lipids bind tightly to cellular proteins and partition into the aqueous phase or protein pellet.

PIKfyve_Workflow Harvest 1. Tissue Harvest (Snap-frozen in LN2) Extract 2. Acidic Lipid Extraction (CHCl3:MeOH:HCl) Harvest->Extract Preserve Lipids Derivatize 3. TMS-Diazomethane Derivatization Extract->Derivatize Protonate Phosphates LCMS 4. HPLC-MS/MS (MRM Mode) Derivatize->LCMS Increase Volatility Data 5. PI(3,5)P2 Quantification vs. Internal Standard LCMS->Data Peak Integration

Self-validating workflow for the extraction and quantification of low-abundance PI(3,5)P2.

Protocol: Acidic Extraction and Quantification of PI(3,5)P₂

Causality of the Method: Adding hydrochloric acid (HCl) to the chloroform/methanol mixture protonates the negatively charged phosphate groups on PI(3,5)P₂. This neutralizes the lipid, breaking its ionic bonds with structural proteins and driving it into the organic phase for recovery. Derivatization with TMS-diazomethane converts the phosphate groups into methyl esters, significantly improving ionization efficiency and volatility for Mass Spectrometry.

Step-by-Step Methodology:

  • Tissue Preparation: Snap-freeze 50 mg of human or model tissue in liquid nitrogen to halt lipid phosphatase activity. Homogenize in 1 mL of ice-cold 1M HCl.

  • Internal Standard Spiking (Self-Validation Step 1): Add 10 ng of unnatural synthetic PI(3,5)P₂ (e.g., di-C16 PI(3,5)P₂) directly to the homogenate. This controls for extraction efficiency and matrix effects.

  • Acidic Extraction: Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously for 5 minutes. Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.

  • Organic Phase Recovery: Carefully extract the lower organic phase (containing the protonated phosphoinositides). Dry under a gentle stream of nitrogen gas.

  • Derivatization: Resuspend the lipid film in 50 µL of TMS-diazomethane (2M in hexane) for 10 minutes at room temperature to methylate the phosphate groups. Quench with glacial acetic acid.

  • Biological Negative Control (Self-Validation Step 2): Process a parallel tissue/cell sample treated with Apilimod (100 nM for 2 hours), a highly specific small-molecule inhibitor of PIKfyve. The peak corresponding to PI(3,5)P₂ must disappear in this sample, confirming that the MS/MS transition being monitored is biologically generated PI(3,5)P₂ and not an isobaric interference.

  • HPLC-MS/MS Analysis: Inject onto a C4 or C8 reverse-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for methylated PI(3,5)P₂.

Translational Implications in Drug Development

Understanding the tissue-specific expression of PIKfyve has direct implications for pharmacology. Apilimod, initially developed for autoimmune diseases, has seen a resurgence in clinical interest:

  • Virology: PIKfyve is required for endosomal escape of viruses. Apilimod potently blocks SARS-CoV-2 and Ebola virus entry by preventing the maturation of the endosomes they use to access the cytosol.

  • Oncology: Certain cancers (e.g., B-cell non-Hodgkin lymphoma) are uniquely sensitive to PIKfyve inhibition, as they rely heavily on rapid lysosomal turnover to sustain uncontrolled proliferation.

  • Neurodegeneration: Paradoxically, while PIKfyve loss causes neurodegeneration, PIKfyve inhibition is being investigated to clear toxic protein aggregates (like C9orf72 dipeptide repeats in ALS) by forcing the activation of secretory autophagy pathways when degradative lysosomes are stalled.

By mapping the precise expression and functional reliance of PIKfyve across human tissues, drug developers can better predict on-target efficacy and anticipate tissue-specific toxicities (such as ocular or hepatic vacuolation) during preclinical screening.

References

  • Tissue expression of PIKFYVE - Summary - The Human Protein Atlas. Human Protein Atlas. Available at:[Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. bioRxiv. Available at:[Link]

  • Roles of PIKfyve in multiple cellular pathways. PubMed Central (PMC) - NIH. Available at:[Link]

  • PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice. PubMed Central (PMC) - NIH. Available at:[Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI. Available at:[Link]

Sources

Foundational

The Role of PIKfyve in Autophagy and Lysosomal Biogenesis: A Technical Guide for Target Validation and Assay Development

Executive Summary The endolysosomal system is a highly dynamic network governed by tightly regulated phosphoinositide (PIP) signaling. At the core of this network lies PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Fin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The endolysosomal system is a highly dynamic network governed by tightly regulated phosphoinositide (PIP) signaling. At the core of this network lies PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing), the sole lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).

Historically viewed merely as a housekeeping enzyme, PIKfyve is now recognized as a master coordinator of autophagic flux, lysosomal biogenesis, and membrane dynamics[1]. Pharmacological inhibition of PIKfyve (e.g., via Apilimod or APY0201) induces profound endolysosomal vacuolation and disrupts autophagic degradation, exposing a critical vulnerability in heavily secretory cancers such as Multiple Myeloma (MM)[2]. This whitepaper synthesizes the mechanistic framework of PIKfyve signaling and provides self-validating experimental protocols for interrogating this pathway in drug development and basic research.

Mechanistic Framework: The PIKfyve–Lysosome Axis

To effectively design assays targeting the endolysosomal pathway, one must understand the dual, often paradoxical, role PIKfyve plays in regulating both lysosomal function and biogenesis.

PI(3,5)P₂ as a Signaling Hub for TRPML1 and Vesicle Fusion

PIKfyve forms a complex with the scaffold protein Vac14 and the phosphatase Fig4 to generate PI(3,5)P₂[1]. This rare lipid is the primary endogenous agonist for TRPML1 (Transient Receptor Potential Mucolipin 1), a lysosomal Ca²⁺ efflux channel. TRPML1-mediated calcium release is strictly required for the recycling of lysosomal SNARE proteins (such as Stx7) and the subsequent fusion of autophagosomes with lysosomes[3]. When PIKfyve is inhibited, the localized depletion of PI(3,5)P₂ silences TRPML1, halting vesicle fusion/fission events and leading to the characteristic osmotic swelling (vacuolation) of lysosomes[4].

Uncoupling Autophagic Flux from Lysosomal Biogenesis (The TFEB Paradox)

Transcription Factor EB (TFEB) is the master regulator of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network. Under basal conditions, PIKfyve facilitates the localization of mTORC1 to the lysosomal surface, where mTORC1 phosphorylates TFEB at Ser-211, sequestering it in the cytosol[5].

Inhibition of PIKfyve disrupts this interaction. Consequently, TFEB is rapidly dephosphorylated by PP2A and translocates to the nucleus to drive lysosomal biogenesis[5]. However, because PIKfyve is simultaneously required downstream of ATG8 lipidation for the formation of intraluminal vesicles (ILVs) during microautophagy[6][7], the newly synthesized lysosomes are functionally inert. They cannot fuse with autophagosomes or degrade cargo, leading to a futile cycle of biogenesis and a terminal block in autophagic flux[8].

MechanisticPathway PI3P PI(3)P PIKfyve PIKfyve Kinase Complex PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation TRPML1 TRPML1 Channel PI35P2->TRPML1 Direct Agonist mTORC1 mTORC1 Complex PI35P2->mTORC1 Lysosomal Recruitment Ca2 Lysosomal Ca2+ Release TRPML1->Ca2 Channel Opening Autophagy Autophagy & Lysosomal Biogenesis Ca2->Autophagy Vesicle Fusion (SNAREs) TFEB_Cyt TFEB (Cytosolic, Inactive) mTORC1->TFEB_Cyt Phosphorylation (Ser-211) TFEB_Nuc TFEB (Nuclear, Active) TFEB_Cyt->TFEB_Nuc Dephosphorylation (via PP2A) upon PIKfyve Inhibition TFEB_Nuc->Autophagy Gene Transcription

Fig 1. PIKfyve-mediated signaling axis regulating autophagy and lysosomal biogenesis.

Quantitative Data Summary

Understanding the baseline and perturbed states of the PIKfyve axis is critical for assay validation. The table below synthesizes the quantitative shifts observed upon pharmacological inhibition of PIKfyve (e.g., via 100 nM Apilimod).

ParameterBasal State (Vehicle)PIKfyve-Inhibited StateMechanistic Consequence
PI(3,5)P₂ Levels ~0.04% of total PIPsDepleted to <0.001% within 3 minsImmediate loss of TRPML1 agonism[9].
Lysosomal pH ~4.32 to 4.40Hyperacidic shift to ~4.12Doubling of free proton concentration in swollen vacuoles[10].
TFEB Localization >80% Cytosolic>90% Nuclear TranslocationUpregulation of CLEAR network genes[5].
Autophagic Flux High turnover of LC3-IIAccumulation of LC3-II and p62Blockade of autophagosome-lysosome fusion[4].

Experimental Methodologies & Protocols

As researchers, we must ensure our assays measure direct causality rather than downstream artifacts. The following protocols are designed as self-validating systems to interrogate PIKfyve activity and its functional consequences.

Protocol 1: Live-Cell Quantification of PI(3,5)P₂ Dynamics

Rationale: Traditional HPLC quantification of PIPs lacks spatial resolution and is kinetically slow. Previous biosensors (like ML1N) suffered from coincidence detection artifacts. The SnxA-GFP biosensor is highly selective and unbiased, allowing real-time tracking of PI(3,5)P₂ depletion[1][9].

  • Cell Preparation & Transfection: Plate U2OS or HeLa cells in 35mm glass-bottom dishes. Transiently transfect with the SnxA-GFP expression vector using a lipid-based reagent. Allow 24 hours for expression.

  • Baseline Imaging: Transfer cells to a live-cell imaging chamber (37°C, 5% CO₂). Acquire baseline confocal images (488 nm excitation). Validation Checkpoint: SnxA-GFP should localize to punctate endolysosomal structures, not the plasma membrane[9].

  • Pharmacological Perturbation: Spike in Apilimod to a final concentration of 100 nM directly into the imaging media.

  • Kinetic Tracking: Capture images every 30 seconds for 15 minutes.

  • Data Synthesis: Quantify the cytosolic vs. vesicular fluorescence ratio. You should observe a rapid dissociation of SnxA-GFP from vesicles into the cytosol within 2.5 to 3 minutes, confirming target engagement prior to the onset of morphological vacuolation (which takes >30 mins)[9].

Protocol 2: Ratiometric Lysosomal pH and Autophagic Flux Assay

Rationale: Endolysosomal swelling can result from multiple distinct disruptions. To confirm that vacuolation is driven by PIKfyve inhibition, we must measure the luminal pH. We utilize a pulse-chase loading of Oregon Green (OG) 488-dextran, a ratiometric dye that allows precise pH calibration independent of dye concentration or vacuole volume[10].

  • Pulse-Chase Loading: Incubate cells overnight (12-16 h) with 1 mg/mL OG 488-dextran. Wash thoroughly and "chase" in dye-free media for 4 hours. Causality Note: The chase period is critical to ensure the dextran has trafficked out of early endosomes and is exclusively localized to terminal lysosomes[10].

  • Treatment: Treat cells with 100 nM Apilimod or 0.25% DMSO (Vehicle) for 3 hours.

  • Excitation-Ratio Imaging: Image live cells using dual excitation at 488 nm (pH-sensitive) and 445 nm (pH-insensitive isosbestic point).

  • In Situ Calibration: Generate a standard curve by perfusing cells with calibration buffers (pH 3.5 to 6.5) containing 10 µM nigericin and 10 µM monensin to equilibrate intracellular and extracellular pH.

  • Analysis: Calculate the 488/445 ratio for individual vacuoles. Apilimod-treated cells should display enlarged vacuoles with a hyperacidic shift (pH drop of ~0.3 units) compared to the tightly clustered lysosomes in control cells[10].

ExperimentalWorkflow S1 1. Cell Prep (HeLa/U2OS) S2 2. Biosensor Loading (SnxA-GFP or OG-Dextran) S1->S2 S3 3. Pharmacological Block (Apilimod 100 nM) S2->S3 S4 4. Confocal Imaging (Live-Cell Dynamics) S3->S4 S5 5. Data Synthesis (pH & Flux Analysis) S4->S5

Fig 2. Standardized workflow for live-cell quantification of PIKfyve activity and lysosomal flux.

Therapeutic Implications in Drug Development

The unique mechanism of PIKfyve—simultaneously driving lysosomal biogenesis while blocking autophagic degradation—has profound implications for oncology.

Cancers with high secretory burdens, such as Multiple Myeloma (MM) and B-cell non-Hodgkin lymphoma (B-NHL), rely heavily on basal autophagy to clear misfolded immunoglobulins and maintain endoplasmic reticulum (ER) homeostasis[8]. When treated with PIKfyve inhibitors (e.g., Apilimod or PIK001), these cells experience catastrophic ER stress and terminal endolysosomal swelling[8]. Because normal healthy cells have a lower basal requirement for autophagic flux, PIKfyve inhibitors exhibit a wide therapeutic index, making them highly promising candidates for next-generation targeted therapies in hematological malignancies[11].

References

  • Stress-induced microautophagy is coordinated with lysosome biogenesis and regulated by PIKfyve Molecular Biology of the Cell URL: [Link]

  • Getting PIKy with the lysosome membrane (again) National Institutes of Health (PMC) URL:[Link]

  • Identification of PIKfyve kinase as a target in multiple myeloma Haematologica URL:[Link]

  • PP2A-dependent TFEB activation is blocked by PIKfyve-induced mTORC1 activity Molecular Biology of the Cell URL: [Link]

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism Blood (ASH Publications) URL: [Link]

  • Lysosomal activity depends on TRPML1-mediated Ca²⁺ release coupled to incoming vesicle fusions Journal of Biological Chemistry (MTAK) URL:[Link]

  • Lysosomes swollen by PIKfyve inhibition are hyperacidic ResearchGate URL:[Link]

  • A PI(3,5)P₂ reporter reveals PIKfyve activity and dynamics on macropinosomes and phagosomes National Institutes of Health (PubMed) URL:[Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation The Company of Biologists URL: [Link]

  • Quantitative comparison of PI(3,5)P₂ biosensors reveals SnxA is the most sensitive and unbiased bioRxiv URL: [Link]

  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma National Institutes of Health (PMC) URL: [Link]

Sources

Exploratory

PIKFYVE Mutations: A Deep Dive into Cellular Chaos and Human Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enigmatic Kinase at the Crossroads of Cellular Homeostasis In the intricate landscape of cellular signaling, the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Kinase at the Crossroads of Cellular Homeostasis

In the intricate landscape of cellular signaling, the phosphoinositide kinase PIKFYVE (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) has emerged as a critical regulator of endomembrane homeostasis. This evolutionarily conserved lipid and protein kinase orchestrates the synthesis of two key signaling lipids: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These molecules are not mere bystanders; they are vital conductors of a symphony of cellular processes, including endosomal trafficking, lysosomal function, and autophagy.[2][3] Consequently, mutations that disrupt the delicate activity of PIKFYVE unleash a cascade of cellular dysfunction, culminating in a spectrum of human diseases. This guide provides a comprehensive exploration of the molecular underpinnings of PIKFYVE, the pathological consequences of its mutation, and the burgeoning field of therapeutic strategies aimed at this enigmatic kinase.

The Molecular Choreography of PIKFYVE: Function and Regulation

At its core, PIKFYVE is a master kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P2.[1] This enzymatic activity is paramount for maintaining the identity and function of late endosomes and lysosomes.[1][4] PIKFYVE does not act in isolation; it forms a stable heterotrimeric complex with the scaffolding protein VAC14 and the phosphatase FIG4, which itself is implicated in genetic disorders.[1][4] This complex ensures the tightly controlled production and turnover of PtdIns(3,5)P2, a lipid crucial for a multitude of vesicular trafficking events.[1][4]

The functional importance of PIKFYVE extends beyond lipid modification. It plays a pivotal role in:

  • Endosomal Trafficking and Lysosomal Homeostasis: Impaired PIKFYVE activity leads to the dramatic enlargement of lysosomes and the formation of cytoplasmic vacuoles, a direct consequence of disrupted lysosome fission and homeostasis.[1][4]

  • Autophagy: As a key regulator of lysosomal function, PIKFYVE is intrinsically linked to the autophagic process, where cells degrade and recycle their own components.[3]

  • Immune Response: PIKFYVE is essential for various functions in immune cells, including chemotaxis in neutrophils and antigen presentation by major histocompatibility complex (MHC) class II.

  • Glucose Homeostasis: It plays a role in insulin-induced signaling for glucose uptake.

The intricate regulation of PIKFYVE activity underscores its central role in cellular physiology, making it a vulnerable node when genetic mutations arise.

When the Choreography Falters: PIKFYVE Mutations and Associated Human Diseases

Mutations in the PIKFYVE gene are the causative agents behind a growing list of human pathologies, ranging from rare ocular disorders to complex neurodegenerative diseases. The phenotypic spectrum is largely dictated by the nature and location of the mutation and its impact on PIKFYVE's enzymatic function.

Fleck Corneal Dystrophy (FCD)

The most well-established disease directly linked to PIKFYVE mutations is Fleck Corneal Dystrophy (FCD), a rare, autosomal dominant disorder.[5][6] FCD is characterized by the presence of small, discrete, grayish-white opacities, or "flecks," scattered throughout the corneal stroma.[5][7] These flecks are the result of swollen keratocytes containing abnormal accumulations of complex lipids and glycosaminoglycans.[7]

A variety of mutations, including frameshift, nonsense, and missense variants, have been identified in individuals with FCD.[7][8] These mutations are typically heterozygous and are predicted to result in a loss of PIKFYVE function.[4] The leading hypothesis is that haploinsufficiency, a reduction in the amount of functional PIKFYVE protein, is the underlying pathogenic mechanism.[9]

Congenital Cataracts

Recent research has expanded the ocular phenotypes associated with PIKFYVE mutations to include congenital cataracts.[9][10] A study identified a pathogenic variant (p.G1943E) in the kinase domain of PIKFYVE in a family with congenital cataracts.[9] Functional studies in zebrafish demonstrated that disruption of the PIKFYVE kinase domain mimicked the cataract defect, suggesting that haploinsufficiency is also the likely cause in this context.[9] The cellular basis for cataract formation in these cases appears to be aberrant vacuolation in lens cells.[9]

Neurodegenerative Diseases: A Complex and Emerging Link

The role of PIKFYVE in neurodegeneration is a rapidly evolving area of research, with compelling evidence linking its dysfunction to several devastating disorders.

A significant body of work has implicated PIKFYVE in the pathogenesis of both familial and sporadic forms of Amyotrophic Lateral Sclerosis (ALS), a fatal neurodegenerative disease characterized by the loss of motor neurons.[11][12] Intriguingly, it is the inhibition of PIKFYVE that has shown therapeutic promise in ALS models.[11][13] Pharmacological or genetic reduction of PIKFYVE activity has been shown to ameliorate ALS pathology and extend the survival of motor neurons derived from patients with various forms of ALS, including those with mutations in C9ORF72, TARDBP, and FUS.[11][13]

The proposed mechanism of action is unconventional. Instead of stimulating traditional protein clearance pathways like autophagy or the ubiquitin-proteasome system, PIKFYVE inhibition appears to activate a novel mechanism involving the exocytosis of aggregation-prone proteins.[11][12] This "neuronal emetic" process effectively clears toxic protein aggregates, such as misfolded TDP-43, from motor neurons.[12]

Mutations in genes that regulate the PIKFYVE complex, particularly FIG4, are known to cause Charcot-Marie-Tooth disease (CMT), a group of inherited disorders affecting the peripheral nerves.[4][14] While direct mutations in PIKFYVE are not a primary cause of CMT, the genetic link through its regulatory partners highlights the critical importance of the entire PIKFYVE signaling axis for neuronal health.[4]

Therapeutic Avenues: Targeting PIKFYVE in Disease

The dual nature of PIKFYVE's involvement in disease—loss-of-function mutations causing some disorders while its inhibition shows promise in others—presents a unique landscape for drug development.

PIKFYVE Inhibitors: A Promising Strategy for Neurodegeneration and Cancer

A number of small molecule inhibitors of PIKFYVE have been developed and are being investigated for their therapeutic potential.

  • Apilimod (LAM-002A): This potent and selective PIKFYVE inhibitor has been extensively studied in the context of ALS.[12][15] It has been shown to rescue neurodegeneration in patient-derived motor neurons and various animal models of ALS.[12][16] Clinical trials are underway to evaluate its efficacy in ALS patients.[15]

  • YM201636: Another well-characterized PIKFYVE inhibitor that has demonstrated therapeutic effects in models of neurodegeneration, including altering the development of tau aggregates.[2]

  • Cancer Therapy: PIKFYVE inhibitors are also being explored as potential anti-cancer agents.[3][17] By disrupting lysosomal function and autophagy, these inhibitors can induce cell death in cancer cells that are highly dependent on these processes for survival and growth.[3][18] Furthermore, PIKFYVE inhibition has been shown to enhance the efficacy of cancer immunotherapies by upregulating the surface expression of MHC class I on cancer cells.[17] This suggests a potential role in overcoming resistance to immune checkpoint blockade.[17] The dual inhibition of PIKFYVE and the KRAS-MAPK pathway has also shown promise in treating pancreatic cancer.[19][20]

Future Directions: Gene Therapy and Beyond

For diseases caused by loss-of-function mutations in PIKFYVE, such as FCD and congenital cataracts, gene therapy approaches that aim to restore functional PIKFYVE expression could be a viable long-term strategy. However, the development of such therapies is still in its early stages.

Experimental Methodologies for Studying PIKFYVE

A robust understanding of PIKFYVE's function and its role in disease relies on a sophisticated toolkit of experimental techniques.

Biochemical Assays for PIKFYVE Activity

Assessing the enzymatic activity of PIKFYVE is fundamental to understanding its function and the effects of mutations or inhibitors.

Table 1: PIKFYVE Activity Assays

Assay TypePrincipleKey ReagentsReadoutReference
Microfluidic Enzyme Assay Measures the conversion of a fluorescently labeled PI(3)P substrate to PI(3,5)P2 by purified recombinant PIKFYVE.Recombinant human 6His-PIKFYVE, fluorescently labeled PI(3)P, ATP.Fluorescence detection of the product.[21]
ADP-Glo™ Kinase Assay Quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.Recombinant PIKFYVE, PI(3)P:PS substrate, ATP.Luminescence.[22]
Liposome-Based ATPase Assay Measures the ATP turnover by PIKFYVE in the presence of liposomes containing its substrate, PI(3)P.Purified PIKFYVE catalytic core, liposomes with varying lipid compositions, ATP.Quantification of ATP hydrolysis.[23]
Cellular Assays for PIKFYVE Function

Cell-based assays are crucial for investigating the consequences of PIKFYVE mutations and the effects of inhibitors in a physiological context.

Table 2: Cellular Assays for PIKFYVE

AssayPurposeMethodologyKey ObservationsReference
Cellular Target Engagement (NanoBRET) To confirm that a compound binds to PIKFYVE within a living cell.A PIKFYVE-NanoLuciferase fusion protein is expressed in cells. A fluorescent tracer that binds to the PIKFYVE active site is added. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).Dose-dependent decrease in BRET signal.[24]
Cytoplasmic Vacuolization Assay To assess the phenotypic consequence of PIKFYVE inhibition or mutation.Cells are treated with a PIKFYVE inhibitor or express a mutant form of PIKFYVE. Cellular morphology is observed using light microscopy.Formation of large cytoplasmic vacuoles.[18][25]
Immunofluorescence and Confocal Microscopy To visualize the subcellular localization of PIKFYVE and the effect of its inhibition on endosomal and lysosomal markers.Cells are fixed, permeabilized, and stained with antibodies against PIKFYVE and organelle markers (e.g., LAMP1 for lysosomes, EEA1 for early endosomes).Colocalization of PIKFYVE with endosomal markers; changes in lysosome size and morphology upon inhibition.[26]
Western Blotting To measure the protein levels of PIKFYVE and downstream signaling molecules.Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.Changes in protein expression or phosphorylation status.[25]
Genetic Models

Animal models and genetically modified cell lines are indispensable for dissecting the in vivo roles of PIKFYVE and for preclinical testing of therapeutic interventions.

  • Pikfyve Knockout/Knockdown Models: Disruption of both PIKFYVE alleles in mice is embryonic lethal, highlighting its essential role in development. Hypomorphic mouse models with reduced PIKFYVE expression have been instrumental in demonstrating its requirement for generating the cellular pools of PtdIns(3,5)P2 and PI5P.[27][28]

  • Zebrafish Models: The zebrafish has proven to be a valuable model for studying the ocular phenotypes associated with PIKFYVE mutations, particularly congenital cataracts.[9]

  • CRISPR/Cas9-Engineered Cell Lines: The use of CRISPR/Cas9 technology has enabled the creation of cell lines with specific PIKFYVE mutations or knockouts, facilitating detailed mechanistic studies.[29]

Visualizing the PIKFYVE Signaling Network

Diagrams are essential for conceptualizing the complex signaling pathways and experimental workflows related to PIKFYVE.

PIKFYVE_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cellular_processes Cellular Processes cluster_disease Disease States PtdIns3P PtdIns3P PIKFYVE PIKFYVE PtdIns3P->PIKFYVE Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 Endosomal Trafficking Endosomal Trafficking PtdIns(3,5)P2->Endosomal Trafficking Lysosomal Homeostasis Lysosomal Homeostasis PtdIns(3,5)P2->Lysosomal Homeostasis Autophagy Autophagy PtdIns(3,5)P2->Autophagy PIKFYVE->PtdIns(3,5)P2 Phosphorylation FCD_Cataracts Fleck Corneal Dystrophy Congenital Cataracts PIKFYVE->FCD_Cataracts ALS_Cancer ALS (Therapeutic Target) Cancer (Therapeutic Target) PIKFYVE->ALS_Cancer VAC14 VAC14 VAC14->PIKFYVE Scaffolds FIG4 FIG4 FIG4->PIKFYVE Regulates Mutations Mutations Mutations->PIKFYVE Loss of Function Inhibition Inhibition Inhibition->PIKFYVE Pharmacological

Caption: PIKFYVE signaling pathway and its role in disease.

PIKFYVE_Inhibitor_Screening_Workflow Start Start Compound_Library Small Molecule Compound Library Start->Compound_Library Biochemical_Assay Primary Screen: Biochemical Assay (e.g., ADP-Glo) Compound_Library->Biochemical_Assay Hit_Identification Identify Initial Hits Biochemical_Assay->Hit_Identification Cellular_Assay Secondary Screen: Cellular Target Engagement (e.g., NanoBRET) Hit_Identification->Cellular_Assay Confirmed_Hits Confirm On-Target Activity Cellular_Assay->Confirmed_Hits Phenotypic_Assay Tertiary Screen: Phenotypic Assay (e.g., Vacuolization, Cytotoxicity) Confirmed_Hits->Phenotypic_Assay Lead_Compound Identify Lead Compounds Phenotypic_Assay->Lead_Compound Preclinical_Models In Vivo Testing in Animal Models (e.g., ALS mouse model) Lead_Compound->Preclinical_Models Clinical_Development Clinical_Development Preclinical_Models->Clinical_Development

Sources

Foundational

Targeting the Endolysosomal Axis: The Role of PIKfyve in Neurodegenerative Disorders

Executive Summary The therapeutic landscape for neurodegenerative diseases—particularly Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)—is undergoing a paradigm shift. Historically, drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for neurodegenerative diseases—particularly Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)—is undergoing a paradigm shift. Historically, drug development has focused on preventing the formation of toxic protein aggregates. However, recent breakthroughs have illuminated the endolysosomal system as a highly druggable axis for actively clearing these pathologies. As a Senior Application Scientist, I have observed that targeting PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) represents one of the most promising, albeit counterintuitive, strategies in modern neuropharmacology.

This technical whitepaper deconstructs the mechanistic rationale behind PIKfyve inhibition, synthesizes recent clinical and preclinical quantitative data, and provides a self-validating experimental blueprint for evaluating novel PIKfyve modulators in patient-derived neuronal models.

The Mechanistic Paradox: PIKfyve, TRPML1, and Proteostasis

To understand why PIKfyve is a compelling target, we must first map its physiological role. PIKfyve is a lipid kinase responsible for phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) 1. This low-abundance lipid is highly localized to the endolysosomal membrane, where it acts as a direct agonist for TRPML1 (mucolipin-1), a crucial calcium release channel 2. The localized efflux of Ca2+ driven by TRPML1 is required for endosomal maturation and fusion with lysosomes, facilitating standard autophagic clearance [[2]]().

In ALS patients harboring the C9ORF72 hexanucleotide repeat expansion, neurons suffer a dual insult: a loss-of-function resulting in endosomal trafficking defects, and a gain-of-function driven by the accumulation of toxic dipeptide repeat proteins (DPRs) and phosphorylated TDP-43 (pTDP-43) 1.

The Paradox: If PIKfyve is essential for normal lysosomal degradation, why does inhibiting it rescue dying motor neurons?

The answer lies in cellular compensation. When PIKfyve is pharmacologically blocked, the canonical autophagic pathway stalls. In response, the neuron dramatically upregulates an alternative, unconventional exocytosis pathway. Amphisomes and multivesicular bodies fuse with the plasma membrane, effectively "vomiting" the toxic DPRs and pTDP-43 aggregates out of the cell 3. This neuronal "emetic" response clears the intracellular pathological burden and restores viability across multiple in vivo models 4.

G PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation TRPML1 TRPML1 (Ca2+ Channels) PI35P2->TRPML1 Direct Activation EndoMat Endosomal Maturation & Autophagy TRPML1->EndoMat Drives Fusion Inhibitor PIKfyve Inhibitors (e.g., Apilimod) Inhibitor->PIKfyve Pharmacological Block Exocytosis Unconventional Exocytosis (Aggregate Clearance) Inhibitor->Exocytosis Compensatory Pathway

PIKfyve signaling pathway and the mechanism of inhibitor-driven unconventional exocytosis.

Quantitative Clinical & Preclinical Landscape

The translation of PIKfyve inhibitors from phenotypic screens to human trials has yielded compelling biomarker data. The small molecule Apilimod dimesylate (LAM-002A) recently completed a Phase 2a biomarker-endpoint trial in C9ORF72 ALS patients, demonstrating profound central nervous system (CNS) target engagement [[5]](). Furthermore, next-generation covalent inhibitors like DUN'058 are being engineered to decouple pharmacokinetics from pharmacodynamics, allowing for sustained target occupancy with lower systemic exposure 6.

Table 1: Efficacy Profiles of Key PIKfyve Modulators
CompoundModalityKey Quantitative OutcomeClinical Stage
Apilimod (LAM-002A) Reversible Small Molecule73% reduction in CSF poly(GP) levels; >2.5-fold increase in plasma sGPNMB (target engagement biomarker) 5.Phase 2a Completed
DUN'058 Covalent InhibitorSustained in vivo target occupancy post-clearance; high CNS penetrance 6.Preclinical
YM201636 Reversible Small MoleculeSignificant statistical increase in survival of C9ORF72 patient-derived induced motor neurons (iMNs) 1.Preclinical / Tool

Experimental Workflows: A Self-Validating Protocol System

When evaluating novel PIKfyve inhibitors, relying solely on terminal cell survival assays introduces unacceptable risk; survival is a lagging indicator subject to pleiotropic noise. To establish a self-validating system, we must prove causality at every node of the pathway: (1) Drug binding, (2) Lipid kinase inhibition, (3) Exocytosis activation, and (4) Phenotypic rescue.

Workflow Step1 1. Cell Culture C9ORF72 iMNs Step2 2. Treatment Apilimod Dosing Step1->Step2 Step3 3. Target Engagement PI(3,5)P2 Biosensor Step2->Step3 Step4 4. Phenotypic Assay Exocytosis Readout Step3->Step4 Step5 5. Viability iMN Survival Step4->Step5

Step-by-step experimental workflow for evaluating PIKfyve inhibitors in patient-derived iMNs.

Step-by-Step Methodology: Evaluating PIKfyve Inhibitors in C9ORF72 iMNs

Step 1: Generation and Culture of Patient-Derived iMNs

  • Causality: Wild-type neurons do not exhibit the baseline proteostatic stress required to measure therapeutic rescue. We utilize induced pluripotent stem cells (iPSCs) derived from ALS patients with C9ORF72 expansions, differentiated into motor neurons (iMNs) using standard NGN2/ISL1/LHX3 transcription factor programming.

  • Action: Plate iMNs on laminin-coated 384-well plates at a density of 10,000 cells/well. Allow 14 days for maturation and baseline accumulation of DPRs (e.g., poly(GP)).

Step 2: Pharmacological Dosing

  • Action: Treat cells with a dose-response titration of the PIKfyve inhibitor (e.g., Apilimod at 1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and an inactive structural analog as a negative control.

Step 3: Target Engagement via Direct PI(3,5)P2 Quantification

  • Causality: To confirm the drug is actively inhibiting the kinase, we must measure its direct lipid product. Because PI(3,5)P2 is rapidly turned over, we use a genetically encoded fluorescent biosensor (e.g., GFP-tagged ML1N, the PI(3,5)P2-binding domain of TRPML1).

  • Action: Transfect iMNs with the biosensor 48 hours prior to treatment. Post-treatment, use high-content confocal imaging to quantify the dissociation of the GFP-probe from endolysosomal membranes into the cytosol. A successful PIKfyve block results in a rapid, quantifiable loss of punctate GFP fluorescence.

Step 4: Unconventional Exocytosis and Clearance Assay

  • Causality: We must prove that the reduction in PI(3,5)P2 directly triggers the "neuronal emetic" pathway rather than passive degradation 3.

  • Action: Collect the conditioned culture media 24-48 hours post-treatment. Utilize an ultra-sensitive immunoassay (e.g., Meso Scale Discovery or Simoa) to quantify extracellular levels of poly(GP) and pTDP-43. Concurrently, lyse the cells to measure intracellular levels. A valid PIKfyve inhibitor will show a time-dependent increase in extracellular aggregates coupled with a decrease in intracellular burden.

Step 5: Longitudinal Viability Readout

  • Action: Assess neuronal survival over 14–21 days post-treatment using longitudinal live-cell imaging (e.g., Incucyte) tracking a neuronal-specific fluorescent reporter (e.g., Hb9-RFP). Calculate the Area Under the Curve (AUC) for survival to determine the therapeutic index of the compound.

Conclusion and Future Perspectives

The inhibition of PIKfyve represents a masterclass in exploiting cellular stress responses. By transiently disrupting canonical lipid signaling, we force the neuron to bypass its clogged autophagic machinery and physically eject neurotoxic aggregates. The robust 73% reduction of CSF poly(GP) achieved by Apilimod in Phase 2a trials validates this mechanism in humans 5. Moving forward, the development of CNS-penetrant covalent inhibitors like DUN'058 will likely dominate the next wave of therapeutics 6, offering the potential to treat not only C9ORF72 ALS but a broader spectrum of TDP-43 and tau-driven neurodegenerative disorders.

References

  • The potential of PIKfyve inhibitor as a treatment of amyotrophic l
  • Apilimod dimesylate in C9orf72 amyotrophic lateral sclerosis: a randomized phase 2a clinical trial. nih.gov.
  • Small molecule inhibition of PIKFYVE kinase rescues gain- and loss-of-function C9ORF72 ALS/FTD disease processes in vivo. biorxiv.org.
  • Chemoproteomics discovery of a CNS-penetrant covalent inhibitor of PIKfyve. biorxiv.org.
  • PIKFYVE Inhibition, A Neuronal “Emetic” for Tre
  • PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome. nih.gov.

Sources

Exploratory

An In-depth Technical Guide to the Subcellular Localization of PIKFyve in Mammalian Cells

I. Introduction to PIKFyve: A Key Regulator of Endomembrane Homeostasis PIKFyve, also known as phosphatidylinositol-3-phosphate 5-kinase type III, is a crucial enzyme in cellular signaling and membrane trafficking.[1] It...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction to PIKFyve: A Key Regulator of Endomembrane Homeostasis

PIKFyve, also known as phosphatidylinositol-3-phosphate 5-kinase type III, is a crucial enzyme in cellular signaling and membrane trafficking.[1] Its primary function is the synthesis of two low-abundance but highly significant phosphoinositide lipids: phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns(5)P).[2] PIKFyve is the sole enzyme responsible for generating PtdIns(3,5)P2 by phosphorylating phosphatidylinositol 3-phosphate (PtdIns(3)P).[3][4] This enzymatic activity places PIKFyve at the heart of numerous cellular processes, including endosomal trafficking, lysosomal homeostasis, autophagy, and nuclear transport.[3][5]

The subcellular localization of PIKFyve is intrinsically linked to its function. By positioning itself at specific membrane compartments, PIKFyve ensures the localized production of PtdIns(3,5)P2 and PtdIns(5)P, which in turn recruit effector proteins to regulate membrane dynamics and signaling cascades.[4][6] Consequently, the precise spatial and temporal regulation of PIKFyve's localization is paramount for maintaining cellular homeostasis. Dysregulation of PIKFyve's function or localization is associated with several human diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease and amyotrophic lateral sclerosis (ALS), as well as corneal fleck dystrophy.[1][4][7]

This guide provides a comprehensive overview of the subcellular localization of PIKFyve in mammalian cells, the molecular factors governing its positioning, and the experimental methodologies used to study its distribution.

II. The Primary Residence: PIKFyve's Localization within the Endomembrane System

PIKFyve is predominantly found associated with the endosomal system, a network of intracellular vesicles and tubules responsible for sorting and transporting cargo within the cell.[3] Its localization spans various compartments of this system, reflecting its diverse roles in membrane trafficking.

A. The Endosomal Network: A Hub of PIKFyve Activity

Early Endosomes: A significant pool of PIKFyve resides on early endosomes.[7][8][9] This localization is critical for its role in the biogenesis of endosome carrier vesicles and multivesicular bodies (MVBs), which are essential for sorting cargo for degradation or recycling.[1][10] Studies have shown that exogenously expressed PIKFyve colocalizes with early endosomal markers like EEA1.[8] Interestingly, within these early endosomes, PIKFyve appears to occupy distinct microdomains separate from other FYVE domain-containing proteins.[8]

Late Endosomes and Lysosomes: PIKFyve is also prominently found on the membranes of late endosomes and lysosomes.[3][7][11][12] This association is crucial for maintaining lysosomal homeostasis, including the regulation of lysosome fission and reformation.[2][11] Inhibition or depletion of PIKFyve leads to the formation of enlarged vacuoles derived from endosomes and lysosomes, highlighting its importance in the final stages of the endocytic pathway.[2][5][11] PIKFyve's activity at the lysosome is also linked to the regulation of mTORC1 signaling, a key pathway in cellular metabolism and growth.[4][5]

Endosome-to-Trans-Golgi Network (TGN) Transport: PIKFyve plays a vital role in the retrograde transport of proteins from endosomes back to the TGN.[2][9][13] It has been shown to interact with components of the machinery that mediates this transport pathway, such as the Rab9 effector p40.[9]

B. Transient and Other Localizations

While the endosomal system is its primary domain, PIKFyve has been reported in other cellular locations, often transiently, suggesting broader roles in cellular signaling. These include:

  • Phagosome Membranes: PIKFyve is associated with phagosomes, where it is involved in their maturation into phagolysosomes.[3]

  • Nuclear Transport: There is evidence suggesting a role for PIKFyve in nuclear transport, although the mechanisms are less understood.[3]

III. Molecular Determinants of PIKFyve Localization

The precise targeting of PIKFyve to specific subcellular compartments is a tightly regulated process involving protein-protein and protein-lipid interactions.

A. The PIKFyve Regulatory Complex

PIKFyve does not act in isolation but forms a stable ternary complex with two other proteins:

  • ArPIKfyve (VAC14): A scaffolding protein that is essential for the stability and activity of the complex.[2]

  • FIG4 (SAC3): A phosphatase that converts PtdIns(3,5)P2 back to PtdIns(3)P.[4][14] The presence of both a kinase (PIKFyve) and a phosphatase (FIG4) in the same complex allows for tight and rapid regulation of PtdIns(3,5)P2 levels.[2]

This complex is crucial for the proper localization and function of PIKFyve.[4][14]

B. The FYVE Domain: An Anchor to PtdIns(3)P-Rich Membranes

A key feature of PIKFyve is its FYVE finger domain .[2] This zinc-binding motif specifically recognizes and binds to PtdIns(3)P, a phosphoinositide enriched on the membranes of early endosomes.[3][7] This interaction is essential for tethering PIKFyve to these membranes, thereby ensuring its correct subcellular localization and access to its substrate.[2]

C. Protein-Protein Interactions

Beyond the core complex, PIKFyve interacts with other proteins that can influence its localization and function. For instance, its association with the Rab9 effector RABEPK and the kinesin adaptor JLP links it to microtubule-based transport from endosomes to the TGN.[2]

The intricate interplay of these molecular determinants ensures that PIKFyve is present at the right place and time to execute its diverse cellular functions.

IV. Experimental Workflows for Studying PIKFyve Localization

Investigating the subcellular localization of PIKFyve requires a combination of high-resolution imaging techniques and biochemical approaches. Below are detailed protocols for three key experimental workflows.

A. Method 1: Immunofluorescence Staining of Endogenous PIKFyve

This method allows for the visualization of the native protein within the cellular context.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. A primary antibody specific to PIKFyve binds to the protein, and a fluorescently labeled secondary antibody binds to the primary antibody, enabling visualization by fluorescence microscopy.

Step-by-Step Protocol:

  • Cell Culture: Grow mammalian cells (e.g., HeLa, COS-7) on sterile glass coverslips in a 24-well plate to 60-70% confluency.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

  • Primary Antibody Incubation: Dilute the primary antibody against PIKFyve in the blocking solution according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a confocal or widefield fluorescence microscope.

Data Interpretation and Controls:

  • A punctate cytoplasmic staining pattern is expected, consistent with endosomal localization.

  • Negative Control: Omit the primary antibody to ensure the secondary antibody does not produce non-specific staining.

  • Positive Control: Co-stain with known markers for early endosomes (EEA1), late endosomes (Rab7), or lysosomes (LAMP1) to confirm colocalization.

Immunofluorescence_Workflow cluster_preparation Cell Preparation cluster_staining Antibody Staining cluster_imaging Visualization cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation (e.g., PFA) cell_culture->fixation permeabilization 3. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 4. Blocking (e.g., BSA) permeabilization->blocking primary_ab 5. Primary Antibody (anti-PIKFyve) blocking->primary_ab secondary_ab 6. Fluorescent Secondary Antibody primary_ab->secondary_ab mounting 7. Mounting on Slide secondary_ab->mounting microscopy 8. Fluorescence Microscopy mounting->microscopy

Caption: Immunofluorescence workflow for visualizing PIKFyve.

B. Method 2: Subcellular Fractionation and Western Blotting

This biochemical approach provides quantitative data on the distribution of PIKFyve across different organelles.

Principle: Cells are lysed, and their organelles are separated by differential centrifugation. The resulting fractions are then analyzed by Western blotting to detect the presence and relative abundance of PIKFyve and organelle-specific marker proteins.

Step-by-Step Protocol:

  • Cell Harvesting: Grow cells to confluency in a culture dish. Wash with ice-cold PBS and scrape the cells into a conical tube.

  • Homogenization: Centrifuge the cells and resuspend the pellet in a hypotonic buffer. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1). The supernatant (S1) contains the cytoplasm and other organelles.

    • Centrifuge the S1 fraction at a medium speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and lysosomes (P2). The supernatant (S2) contains the microsomes (endosomes, ER, Golgi) and cytosol.

    • Centrifuge the S2 fraction at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (P3). The supernatant (S3) is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against PIKFyve.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the blot with antibodies against organelle-specific markers to assess the purity of the fractions (e.g., Calnexin for ER, GM130 for Golgi, LAMP1 for lysosomes, Tubulin for cytosol).

Data Interpretation and Controls:

  • PIKFyve is expected to be enriched in the microsomal fraction (P3) and potentially the mitochondrial/lysosomal fraction (P2).

  • The use of organelle markers is crucial for validating the success of the fractionation procedure.

Subcellular_Fractionation_Workflow start 1. Cell Homogenization centrifuge1 2. Low-Speed Centrifugation (1,000 x g) start->centrifuge1 pellet1 P1: Nuclei, Cytoskeleton centrifuge1->pellet1 Pellet supernatant1 S1: Cytoplasm, Organelles centrifuge1->supernatant1 Supernatant analysis 5. Western Blot Analysis (PIKFyve & Organelle Markers) pellet1->analysis centrifuge2 3. Medium-Speed Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet2 P2: Mitochondria, Lysosomes centrifuge2->pellet2 Pellet supernatant2 S2: Microsomes, Cytosol centrifuge2->supernatant2 Supernatant pellet2->analysis centrifuge3 4. High-Speed Centrifugation (100,000 x g) supernatant2->centrifuge3 pellet3 P3: Microsomes (Endosomes, ER) centrifuge3->pellet3 Pellet supernatant3 S3: Cytosol centrifuge3->supernatant3 Supernatant pellet3->analysis supernatant3->analysis

Caption: Subcellular fractionation workflow.

C. Method 3: Live-Cell Imaging of Fluorescently-Tagged PIKFyve

This technique allows for the observation of PIKFyve dynamics in real-time within living cells.

Principle: A fluorescent protein (e.g., GFP, mCherry) is genetically fused to PIKFyve. The resulting fusion protein is expressed in cells, and its movement and localization are tracked using live-cell microscopy.

Step-by-Step Protocol:

  • Plasmid Construction: Clone the cDNA of PIKFyve into a mammalian expression vector containing a fluorescent protein tag (e.g., pEGFP-C1).

  • Transfection: Transfect mammalian cells with the PIKFyve-FP plasmid using a suitable method (e.g., lipofection, electroporation).

  • Cell Culture for Imaging: Plate the transfected cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Live-Cell Imaging:

    • Place the dish on the stage of a confocal or spinning disk microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity.

    • Acquire time-lapse images to observe the dynamic behavior of PIKFyve-FP.

  • Co-localization Analysis: Co-transfect cells with PIKFyve-FP and a marker for a specific organelle tagged with a different fluorescent protein (e.g., Rab5-mCherry for early endosomes). Analyze the degree of overlap between the two fluorescent signals using image analysis software.

Data Interpretation and Controls:

  • Observe the dynamic association of PIKFyve-FP with vesicular and tubular structures.

  • Expression Level Control: Analyze cells with low expression levels of the fusion protein to avoid artifacts due to overexpression.

  • Functional Control: Confirm that the fluorescent tag does not impair the function of PIKFyve, for example, by rescuing a phenotype in PIKFyve-depleted cells.

Live_Cell_Imaging_Workflow plasmid 1. Construct PIKFyve-FP Plasmid transfection 2. Transfect Mammalian Cells plasmid->transfection imaging_prep 3. Plate on Imaging Dish transfection->imaging_prep microscopy 4. Time-Lapse Microscopy imaging_prep->microscopy analysis 5. Co-localization Analysis microscopy->analysis

Caption: Live-cell imaging workflow for PIKFyve.

V. Functional Consequences of PIKFyve Mislocalization and Dysfunction

The critical importance of PIKFyve's precise subcellular localization is underscored by the severe cellular and organismal phenotypes that arise from its misregulation.

A. Cellular Phenotypes

The most prominent cellular phenotype resulting from the inhibition or depletion of PIKFyve is the formation of large cytoplasmic vacuoles.[2][5] These vacuoles are of endolysosomal origin and arise from defects in membrane fission and trafficking events that PIKFyve regulates.[2][14] Other cellular consequences include:

  • Impaired Lysosomal Homeostasis: Disruption of PIKFyve function leads to enlarged lysosomes with reduced degradative capacity.[11][15]

  • Defects in Autophagy: PIKFyve is required for normal autophagic flux, and its inhibition can impair the fusion of autophagosomes with lysosomes.[5][11]

  • Disrupted Endosomal Trafficking: The retrograde transport from endosomes to the TGN is impaired, leading to the mis-sorting of cargo.[9][13]

B. Link to Human Diseases

Mutations in the PIKFYVE gene or in the genes encoding its regulatory partners (VAC14 and FIG4) are linked to several human diseases, primarily affecting the nervous system.

  • Corneal Fleck Dystrophy: This autosomal dominant disorder is caused by mutations in the PIKFYVE gene and is characterized by the accumulation of lipid and mucopolysaccharide-filled vacuoles in corneal keratocytes.[1][3]

  • Charcot-Marie-Tooth (CMT) Neuropathy: Mutations in FIG4 are a cause of this inherited peripheral neuropathy, highlighting the importance of the entire PIKFyve complex for neuronal function.[7]

  • Amyotrophic Lateral Sclerosis (ALS): Some cases of ALS have been associated with mutations in FIG4, suggesting a role for PIKFyve-mediated pathways in motor neuron survival.[7]

These disease connections underscore the critical, non-redundant role of PIKFyve in maintaining cellular health, particularly in highly specialized cells like neurons.

VI. Summary and Future Directions

PIKFyve is a master regulator of endomembrane dynamics, and its subcellular localization to endosomes and lysosomes is fundamental to its function. Through its production of PtdIns(3,5)P2 and PtdIns(5)P, PIKFyve orchestrates a wide array of trafficking events that are essential for cellular homeostasis. The study of its localization, using a combination of advanced imaging and biochemical techniques, continues to provide valuable insights into its multifaceted roles.

Future research will likely focus on:

  • Unraveling the precise mechanisms that regulate the dynamic recruitment of PIKFyve to different membrane domains.

  • Identifying new effector proteins that are recruited by the lipid products of PIKFyve.

  • Further elucidating the role of PIKFyve in the pathogenesis of neurodegenerative and other diseases.

  • Exploring the potential of PIKFyve as a therapeutic target for various human disorders.

A deeper understanding of the spatial and temporal regulation of PIKFyve will undoubtedly pave the way for novel therapeutic strategies aimed at correcting defects in endolysosomal function.

References
  • Rutherford, A. C., Traer, C., Wassmer, T., Pattni, K., Copley, R. R., & Cullen, P. J. (2006). The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport. Journal of Cell Science, 119(Pt 19), 3944–3957. (URL: [Link])

  • Simon, M. J., & Ridley, A. J. (2022). Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes. eLife, 11, e74663. (URL: [Link])

  • Wallroth, A., & Haucke, V. (2018). Roles of PIKfyve in multiple cellular pathways. Biochemical Society Transactions, 46(6), 1545–1554. (URL: [Link])

  • Sasaki, T., et al. (2025, January 10). PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. Journal of Cell Science, 138(1). (URL: [Link])

  • PIKFYVE - Wikipedia. (URL: [Link])

  • Sun, Y., et al. (2024, May 30). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. International Journal of Molecular Sciences, 25(11), 5991. (URL: [Link])

  • Cabezas, A., Pattni, K., & Stenmark, H. (2006). Cloning and subcellular localization of a human phosphatidylinositol 3-phosphate 5-kinase, PIKfyve/Fab1. Gene, 371(1), 34–41. (URL: [Link])

  • Gene PIKFYVE: Function, Mutations, and Role in Disease - Learn Mapmygenome. (URL: [Link])

  • PIKFYVE General Information | Sino Biological. (URL: [Link])

  • van der Beek, J., et al. (2019). The amyloid precursor protein (APP) binds the PIKfyve complex and modulates its function. bioRxiv. (URL: [Link])

  • Rutherford, A. C., et al. (2006, October 1). The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport. Journal of Cell Science. (URL: [Link])

  • Zolov, S. N., et al. (2012). In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P. Proceedings of the National Academy of Sciences, 109(43), 17472–17477. (URL: [Link])

  • 18711 - Gene ResultPikfyve phosphoinositide kinase, FYVE type zinc finger containing [ (house mouse)] - NCBI. (2026, February 4). (URL: [Link])

  • PIKFYVE Gene - Ma'ayan Lab – Computational Systems Biology. (URL: [Link])

  • The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport - Semantic Scholar. (URL: [Link])

  • Hung, Y.-H., et al. (2025, July 16). PIKfyve governs endoplasmic reticulum-lysosome contacts to modulate endoplasmic reticulum dynamics. bioRxiv. (URL: [Link])

Sources

Foundational

The PIKfyve Interactome: Unraveling Endolysosomal Dynamics through Co-Immunoprecipitation

Executive Summary Phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), is the sole mammalian lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from phosphatidylin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), is the sole mammalian lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] from phosphatidylinositol 3-phosphate (PI3P)[1]. This enzymatic conversion is the master regulator of early-to-late endosome maturation, lysosomal function, and autophagy. However, PIKfyve does not function in isolation. Through rigorous co-immunoprecipitation (co-IP) and biochemical fractionation studies, researchers have mapped a highly regulated, multiprotein interactome centered around PIKfyve.

This technical guide provides an in-depth analysis of the PIKfyve interaction network—specifically the core PAS (PIKfyve-ArPIKfyve-Sac3) complex and its peripheral effectors—detailing the self-validating co-IP methodologies used to isolate these assemblies and their profound implications in neurodegeneration and antiviral drug development.

Mechanistic Architecture of the PAS Core Complex

Initial genetic studies suggested functional overlap between PIKfyve, the scaffold protein Vac14 (ArPIKfyve), and the lipid phosphatase Fig4 (Sac3). However, it was co-IP analyses in transfected mammalian cells that definitively proved these three proteins physically assemble into a common, tightly regulated heteromeric machine known as the PAS complex[1][2].

  • Vac14 (ArPIKfyve) - The Structural Hub: Co-IP experiments reveal that Vac14 acts as the principal organizer of the complex. It undergoes homomeric interactions to form a pentameric, star-shaped structural cup[2][3]. PIKfyve and Fig4 bind to distinct "legs" of this Vac14 pentamer[3].

  • Fig4 (Sac3) - The Dual-Function Regulator: Fig4 is a lipid phosphatase that converts PI(3,5)P2 back to PI3P. Paradoxically, co-IP and in vitro kinase assays demonstrate that Fig4 also acts as a serine phosphatase that dephosphorylates PIKfyve, thereby increasing PIKfyve's lipid kinase activity[3]. Furthermore, Fig4 is highly unstable on its own; its physical interaction with the Vac14 scaffold protects it from proteasomal degradation[4].

Transient and Peripheral Interactors

Beyond the core PAS complex, co-IP has identified transient effectors that link PIKfyve to specific vesicular transport routes. For example, PIKfyve interacts directly with the Rab9 effector p40 via its chaperonin-like domain[5]. Confirmed by co-IP in doubly transfected HEK293 cells, this interaction facilitates retrograde vesicular transport from late endosomes to the trans-Golgi network (TGN)[5].

It is important to note the limitations of traditional co-IP: highly transient or weak interactions (such as those with the COPI coatomer complex) often evade capture by co-IP and require complementary proximity-dependent biotinylation (BioID) for detection[6].

PAS_Complex PIKfyve PIKfyve (Lipid Kinase) p40 Rab9 effector p40 (Retrograde Transport) PIKfyve->p40 Chaperonin-domain binding Vac14 Vac14 / ArPIKfyve (Scaffold Pentamer) Vac14->PIKfyve Scaffolds & Activates Fig4 Fig4 / Sac3 (Lipid & Serine Phosphatase) Vac14->Fig4 Scaffolds & Stabilizes Fig4->PIKfyve Dephosphorylates PI3P PI3P PI35P2 PI(3,5)P2 PI3P->PI35P2 PIKfyve Kinase Activity PI35P2->PI3P Fig4 Phosphatase Activity

Fig 1. The PIKfyve-Vac14-Fig4 (PAS) complex and its regulation of phosphoinositide dynamics.

Quantitative Summary of PIKfyve Interactors

The following table summarizes the core and peripheral interactors of PIKfyve validated through co-IP methodologies, detailing their structural roles and the experimental contexts of their discovery.

InteractorAlternative NameStructural/Functional RoleCo-IP Experimental Context
Vac14 ArPIKfyveCentral scaffold; forms a pentameric core that binds both PIKfyve and Fig4.Transfected mammalian cells (HEK293, COS); Endogenous pull-downs[1][2].
Fig4 Sac3Lipid phosphatase (PI(3,5)P2 turnover); activates PIKfyve via serine dephosphorylation.Mammalian Co-IP; Yeast two-hybrid[2][4].
p40 Rab9 effectorFacilitates late endosome-to-TGN retrograde vesicular transport.Doubly transfected HEK293 cells[5].
PIKfyve FAB1 (Yeast)Lipid kinase; undergoes homomeric interactions and autophosphorylation.Mammalian cells (homomeric Co-IP)[1][2].

Methodology: Validated Co-Immunoprecipitation Protocol for PIKfyve Complexes

To successfully isolate the PAS complex and its effectors, the co-IP protocol must be engineered as a self-validating system . The non-covalent interactions tethering Fig4 and PIKfyve to the Vac14 scaffold are highly sensitive to detergent stringency[2]. The following methodology explains the causality behind each biochemical choice to ensure high-fidelity interactome mapping.

Step 1: Cell Lysis and Complex Preservation
  • Procedure: Lyse cells in a mild, non-denaturing buffer (e.g., 0.3% CHAPS or 1% NP-40 in 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with a robust protease and phosphatase inhibitor cocktail.

  • Causality: Harsh detergents like SDS or RIPA buffer will strip the unstable Fig4 from the complex. CHAPS is particularly effective at preserving lipid-kinase complexes while adequately solubilizing endosomal membranes. Phosphatase inhibitors are critical because PIKfyve undergoes rapid autophosphorylation which regulates its lipid kinase activity[1].

  • Self-Validation: Retain 5–10% of the clarified lysate as an "Input" control. This validates baseline protein expression levels prior to antibody introduction.

Step 2: Pre-clearing
  • Procedure: Incubate the clarified lysate with blank Protein A/G agarose beads for 1 hour at 4°C, then centrifuge to discard the beads.

  • Causality: Endolysosomal proteins and lipid kinases possess lipophilic domains that non-specifically adhere to agarose matrices. Pre-clearing removes these background contaminants, ensuring subsequent pull-downs are driven exclusively by specific antibody-antigen kinetics.

Step 3: Target Capture (Immunoprecipitation)
  • Procedure: Introduce highly specific monoclonal antibodies against PIKfyve or Vac14. Incubate overnight at 4°C with gentle rotation.

  • Causality: The slow, low-temperature incubation preserves the transient interactions of peripheral effectors (like the Rab9 effector p40)[5] while allowing the antibody to penetrate the sterically bulky Vac14 pentamer[3].

  • Self-Validation: Run a parallel sample incubated with an isotype-matched non-specific IgG. If target bands appear in the IgG lane during downstream western blotting, the stringency of the wash buffer must be increased. Furthermore, reciprocal IP (e.g., pulling down Vac14 and probing for PIKfyve, then pulling down PIKfyve and probing for Vac14) is required to confirm true complex formation[2].

Step 4: Immobilization, Washing, and Elution
  • Procedure: Add Protein A/G beads to capture the immune complexes. Wash 3 times in lysis buffer. Elute by boiling in Laemmli sample buffer containing reducing agents (DTT or β -mercaptoethanol).

  • Causality: Washing removes unbound cytosolic proteins, but over-washing or increasing salt concentration (>250 mM NaCl) can disrupt the highly transient PIKfyve-p40 interaction[5][6]. Reducing agents break disulfide bonds, releasing the interacting proteins from the antibody-bead matrix for accurate molecular weight separation via SDS-PAGE.

CoIP_Workflow Lysis 1. Cell Lysis NP-40/CHAPS Preclear 2. Pre-clearing Agarose Beads Lysis->Preclear Incubation 3. Incubation Primary Antibody Preclear->Incubation Capture 4. Capture Protein A/G Incubation->Capture Wash 5. Wash Low Stringency Capture->Wash Elute 6. Elute Laemmli Buffer Wash->Elute

Fig 2. Optimized Co-Immunoprecipitation workflow for isolating PIKfyve multiprotein complexes.

Therapeutic Implications in Drug Development

Understanding the PIKfyve interactome through co-IP has direct implications for treating severe human diseases:

  • Neurodegeneration (CMT4J): Charcot-Marie-Tooth Disease Type 4J is a severe neuropathy caused by a missense mutation in FIG4 (I41T). Co-IP studies in yeast and mammalian cells demonstrated that this specific mutation impairs the direct interaction between FIG4 and the VAC14 scaffold[4]. Without VAC14 binding, FIG4 is rapidly degraded, leading to a collapse of PI(3,5)P2 levels, enlarged endolysosomes, and subsequent neurodegeneration[4].

  • Antiviral Therapeutics (SARS-CoV-2): PIKfyve is a critical host factor required for the endosomal escape of various viruses, including Ebola and SARS-CoV-2. Quantitative proteomic and interactome mapping revealed that viral infection significantly alters PIKfyve activity[7]. Small molecule inhibitors of PIKfyve (such as apilimod) trap virions inside early endosomes, demonstrating strong antiviral efficacy[7]. Mapping the interactome allows drug developers to target specific protein-protein interfaces (e.g., the PIKfyve-Vac14 binding site) to modulate endosomal trafficking without causing the systemic toxicity associated with total lipid kinase ablation.

References

  • PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES Source: NIH / PubMed Central URL
  • ArPIKfyve homomeric and heteromeric interactions scaffold PIKfyve and Sac3 in a complex to promote PIKfyve activity and functionality Source: NIH / PubMed Central URL
  • VAC14 oligomerization is essential for the function of the FAB1/PIKfyve-VAC14-FIG4 complex Source: NIH / PubMed Central URL
  • PIKFYVE - phosphoinositide kinase, FYVE finger Source: WikiGenes URL
  • Source: ACS Publications (Journal of Proteome Research)
  • Pathogenic Mechanism of the FIG4 Mutation Responsible for Charcot-Marie-Tooth Disease CMT4J Source: PLOS Genetics URL
  • Mapping the SARS-CoV-2–Host Protein–Protein Interactome by Affinity Purification Mass Spectrometry and Proximity-Dependent Biotin Labeling Source: MDPI URL

Sources

Exploratory

Targeting Endosomal Dynamics: The Role of PIKfyve in Viral Entry and Replication

Executive Summary Membrane-enveloped viruses, despite their diverse replication strategies and genomic architectures, frequently converge on common cellular pathways to successfully enter the host cytosol. One of the mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Membrane-enveloped viruses, despite their diverse replication strategies and genomic architectures, frequently converge on common cellular pathways to successfully enter the host cytosol. One of the most critical gateways is the endolysosomal trafficking system. Recent virological and pharmacological studies have pinpointed Phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) as a central vulnerability in the lifecycle of highly pathogenic viruses, including Zaire ebolavirus (ZEBOV) and SARS-CoV-2 1. This technical guide explores the mechanistic basis of PIKfyve dependency during viral infection, the biophysical consequences of its inhibition, and the rigorous experimental frameworks required to validate these targets in drug development.

Mechanistic Causality: PIKfyve in Endolysosomal Trafficking

Endocytosis is a primary cell entry mechanism utilized by diverse viral families, including coronaviruses and filoviruses. To successfully deliver their viral genome into the host cytosol, these viruses rely on host-driven endosomal maturation—a process tightly regulated by phosphoinositides [[2]]().

PIKfyve is a class III lipid kinase located on the cytosolic face of endosomal membranes [[3]](). It is responsible for phosphorylating phosphatidylinositol-3-phosphate (PI3P) at the D-5 position to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) 2. This specific lipid product is essential for endomembrane homeostasis, early-to-late endosome dynamics, and the recruitment of effector proteins necessary for retrograde trafficking 2, 4.

Viruses exploit this pathway because their fusion proteins require proteolytic priming by compartment-specific host proteases, such as endosomal cathepsins, which reside exclusively in mature late endosomes and lysosomes [[1]](), 5. Without PIKfyve activity, endosome maturation halts. This prevents the internalized virion from reaching the highly acidic, cathepsin-rich environment necessary to trigger membrane fusion and subsequent viral genome release 2.

G V Viral Endocytosis EE Early Endosome V->EE Internalization PIK PIKfyve Kinase EE->PIK Recruits PIP2 PI(3,5)P2 Production PIK->PIP2 Phosphorylates PI3P LE Late Endosome PIP2->LE Drives Maturation ESC Viral Escape LE->ESC Proteolytic Priming API Apilimod Inhibitor API->PIK Inhibits BLOCK Endosomal Swelling API->BLOCK Induces BLOCK->ESC Prevents Fusion

PIKfyve-mediated endosomal maturation and mechanism of viral entry inhibition.

Biophysical Consequences of PIKfyve Inhibition

When PIKfyve is inhibited by small molecules (e.g., Apilimod, Vacuolin-1) or ablated via genetic means, the cellular phenotype is profound: the Rab5 and Rab7 subcompartments distend into small, spherical vacuoles 1.

This endo-lysosomal swelling creates a massive biophysical energy barrier. The increased endosomal membrane tension prevents the viral envelope from fusing with the host endosomal membrane, effectively trapping the virion and completely arresting infection prior to genome release 5, [[6]](). Because this mechanism is broadly applicable to any virus that relies on late endosomal entry, PIKfyve presents a highly promising pan-antiviral target 7.

Quantitative Pharmacological Profiling

Several small-molecule inhibitors of PIKfyve have been evaluated for their antiviral efficacy across different viral models. The table below summarizes the inhibitory concentrations (IC50) and primary observations for key compounds.

InhibitorTarget Virus / ModelIC50 ValueMechanism / ObservationReference
Apilimod Authentic SARS-CoV-2 (Vero E6)~10 nMBlocks endosomal fusion; induces massive vacuolation1
Apilimod VSV-ZEBOV Chimera~50 nMPrevents content release from late endosomes1
Apilimod Influenza A (PR8 / H1N1)3.8 - 24.6 µMReduces viral load and cytokine release in human nasal epithelium8
SGC-PIKFYVE-1 MHV-nLuc (β-Coronavirus)< 100 nMDisrupts viral entry and replication via PIKfyve target engagement9
UNI418 SARS-CoV-2 PseudovirusDose-dependentDual PIKfyve/PIP5K1C inhibitor; blocks cathepsin L activation10

Experimental Framework: Self-Validating Protocols

To rigorously evaluate the efficacy of PIKfyve inhibitors and confirm their mechanism of action, researchers employ pseudotyped virus entry assays. Using pseudoviruses (e.g., VSV or lentivirus backbones expressing the spike/glycoprotein of the target virus and a luciferase reporter) creates a self-validating system. It allows for the specific isolation of the entry step of the viral lifecycle, entirely decoupled from downstream viral replication processes [[1]](), 10.

Workflow S1 Seed Cells S2 Pre-treat Inhibitor S1->S2 S3 Inoculate Virus S2->S3 S4 Incubate & Wash S3->S4 S5 Cell Lysis S4->S5 S6 Quantify Signal S5->S6

Step-by-step experimental workflow for the Pseudotyped Virus Entry Assay.

Protocol: Luciferase-based Pseudotyped Virus Entry Assay

Rationale: By pre-treating cells with a PIKfyve inhibitor, any reduction in luciferase signal directly correlates to a failure in endosomal membrane fusion and cytosolic entry 10.

  • Cell Preparation: Seed permissive target cells (e.g., 1.5 × 10^4 HEK293T-ACE2 cells for SARS-CoV-2 assays) in 96-well opaque tissue culture plates. Incubate overnight at 37°C, 5% CO2 to allow adherence [[10]]().

  • Inhibitor Pre-treatment: Aspirate media and replace with fresh media containing serial dilutions of the PIKfyve inhibitor (e.g., Apilimod or UNI418). Include a DMSO vehicle control. Incubate for 1 hour at 37°C.

    • Causality: Pre-treatment ensures that endosomal PIKfyve is fully inhibited and PI(3,5)P2 levels are depleted prior to viral attachment, isolating the lipid kinase's role in the entry phase.

  • Viral Inoculation: Add the pseudotyped virus (e.g., VSV-SARS-CoV-2-Luc) directly to the inhibitor-containing media at a predetermined Multiplicity of Infection (MOI, typically 0.01 to 1) 1.

  • Incubation and Media Exchange: Incubate the cells for 12 hours. Carefully remove the supernatant containing unbound virions and replace it with fresh media (maintaining the inhibitor concentration).

    • Causality: Removing unbound virus synchronizes the infection and prevents continuous, asynchronous entry events from skewing the kinetic data.

  • Luminescence Quantification: At 24 hours post-infection, equilibrate the plate to room temperature. Add the luciferase assay reagent (e.g., One-Glo Ex) directly to the wells to lyse the cells and provide the luminescent substrate 10. Read the luminescence using a microplate reader.

  • Data Analysis: Normalize the relative light units (RLU) to the DMSO control to calculate the percentage of viral entry. Use non-linear regression to determine the IC50.

Therapeutic Implications and Future Directions

The identification of PIKfyve as a host-directed antiviral target offers a paradigm shift in antiviral drug development. Because viruses like SARS-CoV-2, Ebola, and respiratory syncytial virus (RSV) rely on host endosomal machinery rather than highly mutable viral proteins for this specific entry step, the barrier to viral resistance is exceptionally high 7, [[11]]().

However, clinical translation faces hurdles. Early clinical trials of Apilimod for autoimmune conditions revealed poor pharmacokinetics, including unexpectedly low plasma concentrations and poor bioavailability [[11]](). Next-generation drug development is currently focused on optimizing the pharmacokinetic profiles of novel PIKfyve inhibitors (e.g., SGC-PIKFYVE-1, UNI418) and exploring localized delivery methods, such as intranasal administration, to directly target respiratory virus entry sites while minimizing systemic off-target effects 7, 10, 4.

References

  • Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2 - nih.
  • Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2 - PNAS - pnas.
  • How endosomal PIKfyve inhibition prevents viral membrane fusion and entry - PMC - NIH - nih.
  • Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice | Antimicrobial Agents and Chemotherapy - ASM Journals - asm.
  • The Role of Phosphatidylinositol Phosphate Kinases during Viral Infection - MDPI - mdpi.
  • Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC - nih.
  • How endosomal PIKfyve inhibition prevents viral membrane fusion and entry - bioRxiv.org - biorxiv.
  • A dual inhibitor of PIP5K1C and PIKfyve prevents SARS-CoV-2 entry into cells - PMC - nih.
  • Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice | Antimicrobial Agents and Chemotherapy - ASM Journals - asm.
  • β-Coronavirus replication assay results. (A) Effect of PIKfyve... - ResearchGate - researchgate.
  • Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses | Journal of Medicinal Chemistry - ACS Publications - acs.

Sources

Foundational

Decoding PIKfyve: A Technical Guide to Lipid Kinase Activity, Measurement, and Inhibition

As our understanding of endolysosomal trafficking and autophagy deepens, the lipid kinase PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) has emerged as a critical nodal point in cellular homeostasis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As our understanding of endolysosomal trafficking and autophagy deepens, the lipid kinase PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) has emerged as a critical nodal point in cellular homeostasis. By controlling the spatiotemporal generation of rare phosphoinositides, PIKfyve governs membrane dynamics, viral entry mechanisms, and neurodegenerative pathways.

This whitepaper provides an in-depth, application-focused analysis of PIKfyve. Designed for researchers and drug development professionals, it explores the structural biology of the PIKfyve complex, details field-proven protocols for quantifying its activity in vitro and in vivo, and maps the current pharmacological landscape of PIKfyve inhibitors.

Mechanistic Architecture: The PAS Complex

PIKfyve is the sole mammalian enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) at the 5-position to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)[1]. PI(3,5)P2 is an extremely low-abundance signaling lipid, representing less than 0.1% of the total cellular phosphoinositide pool[2]. Despite its scarcity, it is indispensable for the activation of lysosomal ion channels (such as TRPML1) and the maturation of autophagosomes[3].

In vivo, PIKfyve does not operate as an isolated monomer. To achieve optimal catalytic efficiency and strict spatial regulation, it assembles into a heterotrimeric macromolecular structure known as the PAS Complex [4]. This complex consists of:

  • PIKfyve (Kinase): The catalytic engine containing a PI3P-binding FYVE domain.

  • Vac14 / ArPIKfyve (Scaffold): A large scaffolding protein that mediates homomeric and heteromeric interactions, physically bridging the kinase and the phosphatase[4].

  • Fig4 / Sac3 (Phosphatase): A lipid phosphatase that antagonistically turns over PI(3,5)P2 back to PI3P, ensuring highly dynamic, transient signaling spikes[1].

PAS_Complex cluster_PAS PAS Complex PI3P PI3P (Substrate) PIKfyve PIKfyve (Kinase) PI3P->PIKfyve Phosphorylation PI35P2 PI(3,5)P2 (Product) Fig4 Fig4 / Sac3 (Phosphatase) PI35P2->Fig4 Dephosphorylation PIKfyve->PI35P2 Vac14 Vac14 / ArPIKfyve (Scaffold) Vac14->PIKfyve Scaffolds Vac14->Fig4 Scaffolds Fig4->PI3P

Caption: The PAS Complex regulating the dynamic balance of PI3P and PI(3,5)P2.

In Vitro Profiling: The ADP-Glo Lipid Kinase Assay

When screening small-molecule inhibitors or characterizing PIKfyve mutants, the5 is the industry standard[5].

The Causality of the Assay Design: Traditional radiometric assays utilizing ³²P-ATP are severely hindered by the hydrophobicity of lipid substrates, which can trap unreacted radiolabel and artificially inflate background noise. The ADP-Glo system circumvents this by measuring the ADP generated during the kinase reaction, providing a homogeneous, high-throughput-compatible luminescent readout[5]. Furthermore, presenting the PI3P substrate within phosphatidylserine (PS) liposomes mimics the negative electrostatic charge of the endosomal membrane, which is strictly required for the optimal docking of PIKfyve’s FYVE domain[6].

ADP_Glo Step1 1. Kinase Reaction PIKfyve + PI3P + ATP → PI(3,5)P2 + ADP Step2 2. ATP Depletion Add ADP-Glo Reagent (40 min incubation) Step1->Step2 Step3 3. Kinase Detection Convert ADP to ATP + Luciferase/Luciferin Step2->Step3 Step4 4. Luminescence Readout Signal proportional to PIKfyve Activity Step3->Step4

Caption: Step-by-step logic of the ADP-Glo Lipid Kinase Assay for measuring PIKfyve activity.

Protocol: High-Throughput PIKfyve Inhibition Screening

Self-Validation System: Every assay plate must include a "No Enzyme" control to establish background ATP hydrolysis, and a "Reference Inhibitor" dose-response curve (e.g., 6) to confirm the assay's dynamic range and sensitivity[6].

  • Liposome Preparation: Sonicate a mixture of PI3P and PS in a lipid kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl₂, 0.5 mM EGTA) to form uniformly distributed unilamellar liposomes[6].

  • Enzyme-Substrate Assembly: In a 96-well or 384-well opaque plate, combine 10 µL of the PI3P/PS liposome mixture with recombinant human PIKfyve enzyme[6][7].

  • Compound Incubation: Add 5 µL of serial-diluted test compounds. Incubate for 30 minutes at room temperature to allow equilibrium binding[6].

  • Reaction Initiation: Add 10 µL of ultra-pure ATP (final concentration 10-25 µM) to initiate phosphorylation. Incubate at 30°C for 40 minutes[6][7].

  • ATP Depletion: Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent. This step depletes all unreacted ATP over a 40-minute incubation at room temperature[5][7].

  • Kinase Detection: Add 50 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction[5][7].

  • Readout: Incubate for 30 minutes, then measure luminescence on a microplate reader. Calculate IC₅₀ values via non-linear regression analysis[6].

Cellular Target Engagement: Quantifying PI(3,5)P2

The Causality of Probe Selection: Because PI(3,5)P2 constitutes less than 0.1% of cellular phosphoinositides, bulk lipidomics via mass spectrometry requires massive cellular input, complex derivatization, and completely sacrifices spatial resolution[2]. To understand where and when PIKfyve is active, fluorescent biosensors are required. The 3 (utilizing a tandem repeat of the TRPML-1 lipid-binding domain) and the 8 offer highly specific, real-time visualization of PI(3,5)P2 pools on endolysosomal and macropinosome membranes[3][8].

Protocol: Spatiotemporal Tracking of PI(3,5)P2 via Fluorescent Biosensors

Self-Validation System: To ensure the fluorescent puncta represent genuine PI(3,5)P2 rather than non-specific membrane aggregation, a parallel control using 1 µM Apilimod must be run. Rapid dissolution of GFP puncta into the cytosol within 15-30 minutes of Apilimod treatment confirms probe specificity[3][8].

  • Transfection: Plate target cells (e.g., COS-7 or HeLa) in glass-bottom imaging dishes. Transfect with the GFP-ML1N×2 or GFP-SnxA plasmid using a standard lipofection reagent.

  • Recovery: Incubate for 24 hours to allow optimal biosensor expression. Critical Note: Avoid over-expression, which can sequester lipids and artificially alter endosomal dynamics.

  • Imaging Buffer: Replace culture media with a phenol red-free imaging buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4) to minimize background autofluorescence.

  • Baseline Acquisition: Image using a confocal microscope (63x oil objective). PI(3,5)P2-positive endosomes will appear as distinct, mobile vesicular puncta[3].

  • Pharmacological Validation: Inject a validated PIKfyve inhibitor (e.g., Apilimod) directly into the imaging dish.

  • Kinetic Tracking: Capture time-lapse images every 1 minute for 30 minutes. Quantify the cytosolic-to-vesicular fluorescence ratio to determine the exact kinetics of PI(3,5)P2 depletion[8].

Pharmacological Landscape: Inhibitors and Degraders

The therapeutic targeting of PIKfyve has gained immense traction. Inhibition of PIKfyve induces massive endolysosomal vacuolization, a phenotype that potently blocks the entry of viruses (including Ebola and SARS-CoV-2) and selectively disrupts the proliferation of B-cell non-Hodgkin lymphoma (B-NHL)[9][10].

Below is a structured summary of the most prominent PIKfyve modulators currently utilized in research and clinical pipelines:

CompoundMolecule ClassMechanism of ActionTarget PotencyKey Phenotype / Application
Apilimod Small MoleculeDirect Kinase Domain InhibitionIC₅₀ ~10-15 nM (in vitro)Blocks viral entry (SARS-CoV-2, Ebola); selective toxicity in B-NHL[9][10]
YM201636 Small MoleculeDirect Kinase Domain InhibitionIC₅₀ ~33 nM (in vitro)Impairs retrovirus exit, induces endosomal swelling[10][11]
Vacuolin-1 Small MoleculeDirect Kinase Domain InhibitionIC₅₀ ~1000 nM (in vitro)Blocks homotypic lysosome fusion, induces severe vacuolization[6][10]
PIK5-12d PROTAC DegraderVHL-mediated UbiquitinationDC₅₀ = 1.48 nM (in cells)Induces rapid proteasomal degradation of PIKfyve; blocks autophagy in prostate cancer[12]

References

  • Benchchem.
  • Sino Biological. PIP5K3(PIKFYVE)
  • Shisheva, A. PIKfyve and its Lipid Products in Health and in Sickness.
  • Sbrissa, D. et al. ArPIKfyve homomeric and heteromeric interactions scaffold PIKfyve and Sac3 in a complex to promote PIKfyve activity and functionality. NIH.
  • Gayle, S. et al. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. NIH.
  • ASM Journals. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice.
  • Promega Corporation. ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
  • Hasegawa, J. et al. PI5P and PI(3,5)P2: Minor, but Essential Phosphoinositides. J-Stage.
  • Kang, Y. L. et al. Inhibition of PIKfyve kinase prevents infection by Zaire ebolavirus and SARS-CoV-2. PNAS.
  • Curr, M. et al. APP controls the formation of PI(3,5)P2 vesicles through its binding of the PIKfyve complex. NIH.
  • ACS Publications. Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve.
  • ResearchGate. A PI(3,5)P2 reporter reveals PIKfyve activity and dynamics on macropinosomes and phagosomes.

Sources

Protocols & Analytical Methods

Method

Anti-PIKFyve antibody for western blot protocol

Application Note: Optimized Western Blotting Strategies for the High-Molecular-Weight Lipid Kinase PIKfyve Introduction & Biological Context PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing, also known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Western Blotting Strategies for the High-Molecular-Weight Lipid Kinase PIKfyve

Introduction & Biological Context

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing, also known as PIP5K3) is a master regulatory lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) at the D-5 position to generate PI(3,5)P2[1]. Functioning within a highly coordinated tripartite complex alongside the scaffold protein Vac14 and the lipid phosphatase Fig4, PIKfyve is essential for maintaining endomembrane homeostasis, regulating lysosomal fission, and driving autophagosome maturation[1].

Because of its emerging role as a therapeutic target in oncology, viral entry (e.g., SARS-CoV-2), and neurodegenerative diseases[2], the accurate quantification of PIKfyve protein levels via Western blot is a critical assay for drug development professionals. However, detecting PIKfyve presents a significant biophysical challenge. With a calculated molecular weight of approximately 237–240 kDa[3][4], it is highly susceptible to incomplete electrophoretic separation and poor membrane transfer.

G PI3P PI(3)P (Early Endosome) Complex PIKfyve-Vac14-Fig4 Complex (Active Kinase) PI3P->Complex Substrate Binding PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) Complex->PI35P2 Phosphorylation (D-5) Downstream Lysosomal Fission & Autophagy Maturation PI35P2->Downstream Effector Recruitment Inhibitors Inhibitors (Apilimod / YM201636) Inhibitors->Complex Inhibition

Fig 1. PIKfyve-mediated conversion of PI(3)P to PI(3,5)P2 and its endolysosomal regulation.

Quantitative Data & Reagent Selection

To successfully probe PIKfyve, researchers must select antibodies validated for endogenous detection and utilize appropriate cell models.

Table 1: PIKfyve Target Characteristics

Parameter Specification
Target Name PIKfyve (PIP5K3)
Molecular Weight ~237 - 240 kDa[3][4]
Subcellular Localization Early/Late Endosomes, Lysosomes
Known Complex Partners Vac14 (ArPIKfyve), Fig4 (Sac3)[1]
Validated Positive Cell Lines HeLa, Jurkat, K562, MUM2B[2][4][5]

| Validated Negative Cell Line | RMG-I (Ovarian clear cell carcinoma)[1] |

Table 2: Commercially Validated Anti-PIKfyve Antibodies

Supplier Clone / Cat # Host Clonality Recommended WB Dilution
Cell Signaling Technology E4X3R (#92839) Rabbit Monoclonal 1:1000[1]
R&D Systems AF7885 Sheep Polyclonal 0.25 µg/mL[4]

| Boster Bio | A02638-3 | Rabbit | Polyclonal | 1:1000[2] |

The Physics of High-MW Protein Transfer: Causality in Protocol Design

Standard Western blot protocols are optimized for proteins between 30 and 100 kDa. Applying these standard conditions to a 240 kDa protein like PIKfyve results in false negatives due to two primary failure modes:

  • Gel Retention : High-percentage polyacrylamide gels physically trap large proteins. We utilize a 4–8% gradient or a fixed 6–8% Tris-Glycine gel to increase the pore size, facilitating protein migration and subsequent elution[2].

  • Methanol-Induced Precipitation : Standard Towbin transfer buffer contains 20% methanol. Methanol strips SDS from the protein, causing high-MW proteins to precipitate and lock inside the gel matrix before they can reach the membrane. By reducing methanol to 5–10% and adding 0.01% SDS to the transfer buffer, we maintain protein solubility during the transfer process without severely compromising membrane binding affinity.

G Lysis 1. Lysis (RIPA + Inhibitors) PAGE 2. SDS-PAGE (4-8% Gel, 80V->120V) Lysis->PAGE Transfer 3. Wet Transfer (5% MeOH, 0.01% SDS) PAGE->Transfer Probe 4. Immunoprobing (Anti-PIKfyve, 4°C O/N) Transfer->Probe Detect 5. Detection (ECL, ~240 kDa Band) Probe->Detect

Fig 2. Optimized Western blot workflow for high-molecular-weight proteins like PIKfyve (~240 kDa).

Detailed Step-by-Step Methodology

Sample Preparation and Lysis

Because PIKfyve is tightly associated with endosomal membranes, a stringent lysis buffer is required to solubilize the complex.

  • Step 1 : Lyse cells in RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail[5]. (Note: PIKfyve undergoes autophosphorylation; phosphatase inhibitors are critical to prevent degradation and preserve structural integrity).

  • Step 2 : Sonicate lysates briefly (e.g., 3 x 5 seconds on ice) to shear genomic DNA and reduce sample viscosity, which otherwise causes high-MW proteins to streak during electrophoresis.

  • Step 3 : Centrifuge at 12,000 rpm for 20 minutes at 4°C[5]. Collect the supernatant.

  • Step 4 : Determine protein concentration using a BCA Protein Assay Kit[5].

  • Step 5 : Mix 20–30 µg of protein with 4X Laemmli sample buffer (containing β-mercaptoethanol or DTT). Heat at 95°C for 5 minutes to denature[2].

SDS-PAGE Electrophoresis
  • Step 1 : Load samples onto a 4–8% gradient polyacrylamide gel or an 8% fixed gel[2].

  • Step 2 : Run the stacking gel at 80V for 20 minutes, then increase to 120V for the resolving gel[2]. Run until the 250 kDa marker is well separated from the 150 kDa marker (usually 1.5 to 2 hours).

Wet Transfer (Critical Step)

Semi-dry transfer systems are strongly discouraged for proteins >150 kDa.

  • Step 1 : Prepare High-MW Transfer Buffer: 25 mM Tris, 192 mM Glycine, 5–10% Methanol, and 0.01% SDS. Chill to 4°C.

  • Step 2 : Equilibrate the gel and a PVDF membrane (0.45 µm pore size preferred over 0.2 µm for large proteins) in transfer buffer for 10 minutes[4][5].

  • Step 3 : Assemble the transfer sandwich and perform a wet transfer at 30V overnight (12–16 hours) at 4°C, or 100V for 90–120 minutes submerged in an ice bath[2].

Blocking and Immunoprobing
  • Step 1 : Block the membrane in 5% non-fat dry milk or 5% BSA in TBS-T (0.1% Tween-20) for 1 to 1.5 hours at room temperature[2][5].

  • Step 2 : Incubate with the primary Anti-PIKfyve antibody (e.g., CST E4X3R at 1:1000 or Boster A02638-3 at 1:1000) diluted in blocking buffer overnight at 4°C with gentle agitation[1][2].

  • Step 3 : Wash 3 x 5 minutes in TBS-T.

  • Step 4 : Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at 1:5000) for 1 to 1.5 hours at room temperature[2].

  • Step 5 : Wash 3 x 5 minutes in TBS-T. Develop using an ECL Plus Western Blotting Substrate and visualize the specific band at ~237–240 kDa[2][4].

Building a Self-Validating Assay System

A protocol is only as reliable as its internal controls. To ensure the trustworthiness of your PIKfyve Western blot, every experiment must be designed as a self-validating system incorporating the following elements:

  • Endogenous Positive and Negative Controls : Always run a lysate known to express PIKfyve (e.g., HeLa or Jurkat[2][4]) alongside a validated negative control. According to extensive validation, RMG-I (ovarian clear cell carcinoma) cells lack PIKfyve expression and serve as an ideal biological negative control to confirm antibody specificity[1].

  • Transfer Efficiency Validation : Before blocking, reversibly stain the PVDF membrane with Ponceau S. Visually confirm that the high-molecular-weight bands (>200 kDa) have successfully transferred from the gel and are not retained in the polyacrylamide matrix.

  • Size-Matched Loading Controls : Do not use GAPDH (~37 kDa) or β-Actin (~42 kDa) as loading controls for a 240 kDa protein. If the transfer fails for large proteins but succeeds for small ones, a GAPDH control will give a false sense of security. Instead, probe for α-Actinin (~100 kDa) or Vinculin (~116 kDa) to ensure the upper half of the gel transferred efficiently[1].

References

  • Cell Signaling Technology. "PIKFYVE (E4X3R) Rabbit Monoclonal Antibody #92839." cellsignal.com.
  • Echelon Biosciences. "PIKfyve Antibody, polyclonal." echelon-inc.com.
  • Boster Biological Technology. "Anti-PIP5K3/PIKFYVE Antibody." bosterbio.com.
  • R&D Systems. "Human PIKFyve Antibody AF7885." rndsystems.com.
  • AACR Journals.

Sources

Application

Application Note: Precision Immunohistochemistry (IHC) Profiling of PIKfyve in Tissue Microenvironments

Executive Summary & Biological Imperative Phosphoinositide kinase, FYVE finger containing (PIKfyve) is an evolutionarily conserved, low-abundance lipid kinase that serves as the sole cellular source of phosphatidylinosit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Imperative

Phosphoinositide kinase, FYVE finger containing (PIKfyve) is an evolutionarily conserved, low-abundance lipid kinase that serves as the sole cellular source of phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2][1]. Operating within a highly regulated trimolecular complex alongside VAC14 and FIG4, PIKfyve is the master regulator of endolysosomal trafficking, autophagic flux, and lysosomal homeostasis[2].

Recently, PIKfyve has emerged as a high-value therapeutic target in oncology and neurodegeneration[3]. Pharmacological inhibition of PIKfyve has been shown to attenuate the lysosomal degradation of STING (boosting antitumor immunogenicity)[4], upregulate MHC-I surface expression to augment immune checkpoint blockade[5], and demonstrate potent anti-myeloma activity[6]. Given its dynamic membrane association and low endogenous expression, precise spatial profiling of PIKfyve via Immunohistochemistry (IHC) requires highly optimized, causality-driven protocols to prevent false-negative artifacts and ensure data trustworthiness.

PIKfyve_Pathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase (Active Complex with VAC14/FIG4) PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 (Signaling Lipid) PIKfyve->PI35P2 Phosphorylation EndoFission Endosomal Fission & Trafficking PI35P2->EndoFission Effector Recruitment Autophagy Autolysosome Formation PI35P2->Autophagy mTORC1 / TRPML1 Regulation Lysosome Lysosomal Homeostasis PI35P2->Lysosome V-ATPase Regulation Disease Pathology (Cancer / Neurodegeneration) Autophagy->Disease Dysregulation Lysosome->Disease Dysfunction

Fig 1. PIKfyve signaling axis regulating endolysosomal trafficking and pathological implications.

Antibody Selection and Quantitative Validation Parameters

The primary challenge in PIKfyve IHC is target accessibility. Because PIKfyve integrates into the cytosolic face of endosomal membranes[1], antibodies must recognize epitopes that survive formalin cross-linking without requiring tissue-destroying retrieval methods.

Table 1: Validated Anti-PIKfyve Antibodies and Optimal IHC Conditions

Antibody Clone / Cat #Host / ClonalityTarget Epitope / RegionRecommended DilutionOptimal HIER BufferReference
HPA042604 Rabbit PolyclonalRecombinant fragment1:50 – 1:200pH 6.0 (Citrate)[7]
PA5-13977 Rabbit PolyclonalSynthetic peptide (aa 1531-1561)1:100pH 6.0 (Citrate)[8]
OTI1D2 (CF810374) Mouse MonoclonalFull-length recombinant1:150pH 8.5 (EDTA)[9]
ab62467 Rabbit PolyclonalPhospho-S307 (aa 250-350)1:50pH 6.0 (Citrate)

Optimized Immunohistochemistry (IHC) Protocol

This methodology is engineered based on the biochemical properties of the PIKfyve complex, prioritizing epitope preservation and signal-to-noise ratio.

Step 1: Pre-Analytical Processing (Fixation)
  • Action: Fix tissues in 10% Neutral Buffered Formalin (NBF) for strictly 18–24 hours. Section at 4-5 µm.

  • Causality: Over-fixation (>24h) irreversibly cross-links the delicate zinc-binding FYVE domain, permanently masking the epitope and leading to false-negative results.

Step 2: Heat-Induced Epitope Retrieval (HIER)
  • Action:

    • For Polyclonal Antibodies (e.g., HPA042604): 10 mM Sodium Citrate buffer, pH 6.0 at 95-100°C for 20 minutes[7].

    • For Monoclonal OTI1D2: 1 mM EDTA in 10 mM Tris buffer, pH 8.5 at 120°C for 3 minutes[9].

  • Causality: Mild acidic retrieval (pH 6.0) unmasks linear peptide epitopes without disrupting the delicate endosomal architectures where PIKfyve resides. Conversely, the specific conformational epitope recognized by the OTI1D2 clone requires aggressive basic retrieval (pH 8.5) to break dense methylene bridges.

Step 3: Permeabilization & Blocking
  • Action: Incubate sections in PBS containing 0.1% Triton X-100 and 5% Normal Serum for 45 minutes at room temperature.

  • Causality: PIKfyve is localized to the cytosolic face of intracellular vesicles[1]. Mild detergent permeabilization is mandatory for the bulky ~150 kDa IgG complex to penetrate the lipid bilayer and access these intracellular targets.

Step 4: Primary Antibody Incubation
  • Action: Dilute primary antibody in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Causality: PIKfyve is an extremely low-abundance signaling lipid kinase[3]. Overnight incubation at low temperatures favors high-avidity, specific binding kinetics while thermodynamically suppressing low-affinity, off-target hydrophobic interactions that cause background noise.

Step 5: Endogenous Quenching & Detection
  • Action: Quench with 3% H₂O₂ in methanol for 10 minutes after primary incubation. Apply a polymer-based HRP secondary antibody system, followed by DAB chromogen development.

  • Causality: Quenching after primary incubation prevents H₂O₂-induced oxidative damage to the primary epitope. Polymer-HRP systems are chosen over standard avidin-biotin complexes (ABC) to avoid false positivity from endogenous biotin, which is highly prevalent in metabolic tissues like the pancreas and liver.

IHC_Workflow Fixation 1. Tissue Fixation (10% NBF, 18-24h) Sectioning 2. Microtomy & Deparaffinization (4-5 µm sections) Fixation->Sectioning HIER 3. Heat-Induced Epitope Retrieval (Citrate pH 6.0 or EDTA pH 8.5) Sectioning->HIER Perm 4. Permeabilization & Blocking (0.1% Triton X-100 + 5% Serum) HIER->Perm Primary 5. Anti-PIKfyve Incubation (Overnight, 4°C) Perm->Primary Detection 6. Polymer HRP & DAB (Signal Amplification) Primary->Detection Imaging 7. Imaging & Analysis (Granular Cytoplasmic Pattern) Detection->Imaging

Fig 2. Step-by-step logic and causality of the optimized Anti-PIKfyve IHC workflow.

Data Interpretation & Self-Validating Controls

A robust IHC protocol must be a self-validating system. Every PIKfyve staining run must include:

  • Positive Control: Normal human pancreas tissue. Exocrine glandular cells exhibit strong, validated cytoplasmic positivity[7].

  • Negative Control: Isotype control IgG, or tissue pre-incubated with an immunizing blocking peptide.

Expected Localization: PIKfyve staining should present as a granular cytoplasmic pattern , reflecting its localization to endosomes, autophagosomes, and lysosomes[1]. Strong nuclear staining is generally considered an off-target artifact unless specifically investigating non-canonical nuclear phosphoinositide pools.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Absent / Weak Signal Epitope masking or insufficient permeabilization.Switch from Citrate pH 6.0 to EDTA pH 8.5; ensure 0.1% Triton X-100 is fresh.
Diffuse Cytoplasmic Haze Loss of vesicular integrity during processing.Reduce primary antibody concentration; ensure fixation was strictly 18-24h.
High Background Non-specific hydrophobic binding.Increase serum concentration in block to 10%; ensure primary incubation is at 4°C, not RT.
Nuclear Staining Off-target cross-reactivity.Validate primary antibody specificity using an immunizing blocking peptide.

References

  • [7] Anti-PIKFYVE Human Protein Atlas Antibody (HPA042604). Atlas Antibodies. Available at:[Link]

  • [1] Roles of PIKfyve in multiple cellular pathways. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] Roles of PIKfyve in multiple cellular pathways. PubMed, National Institutes of Health. Available at:[Link]

  • [4] PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. AACR Journals. Available at:[Link]

  • [5] Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [6] Identification of PIKfyve kinase as a target in multiple myeloma. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Method

Application Note: Validated Anti-PIKfyve Antibodies for Human Samples

Introduction & Biological Context Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) is a massive ~240 kDa lipid kinase that plays a non-redundant role in endolysosomal homeostasis. Localizing primarily to the cytoplasm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) is a massive ~240 kDa lipid kinase that plays a non-redundant role in endolysosomal homeostasis. Localizing primarily to the cytoplasmic face of early and late endosomes via its FYVE domain, PIKfyve is the core catalytic engine of a trimolecular complex (alongside the scaffold protein VAC14 and the phosphatase FIG4)[1]. Its primary function is the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P)[1][2].

These low-abundance signaling lipids are critical for recruiting effector proteins that drive endosome-to-TGN retrograde transport, autophagosome-lysosome fusion, and the activation of mTORC1 signaling pathways[3][4]. Consequently, PIKfyve has emerged as a high-value target in drug development for neurodegenerative diseases (e.g., ALS, Charcot-Marie-Tooth disease), oncology, and viral entry inhibition (e.g., SARS-CoV-2)[1].

Because PIKfyve is a high-molecular-weight, low-abundance, membrane-associated protein, detecting it in human samples requires highly validated antibodies and rigorously optimized protocols. Standardized approaches often fail, resulting in false negatives or non-specific cross-reactivity.

PIKfyve_Signaling PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Lipid Kinase Complex (PIKfyve / VAC14 / FIG4) PI3P->PIKfyve Substrate Binding (FYVE Domain) PI35P2 PI(3,5)P2 & PI(5)P (Effector Recruitment) PIKfyve->PI35P2 Kinase Phosphorylation Endo Endosome-to-TGN Retrograde Transport PI35P2->Endo Auto Autophagosome-Lysosome Fusion PI35P2->Auto mTOR mTORC1 Activation (Metabolic Signaling) PI35P2->mTOR Inhibitor Apilimod / YM201636 (Targeted Inhibition) Inhibitor->PIKfyve Blocks Activity

Figure 1: PIKfyve signaling axis and downstream endolysosomal effector pathways.

Antibody Selection & Quantitative Validation Data

Selecting the correct antibody is the first critical variable. Because PIKfyve is a large 237–250 kDa protein, researchers must ensure the selected clone has been empirically validated for the target molecular weight in the specific application of interest.

Below is a quantitative summary of highly validated anti-human PIKfyve antibodies utilized in contemporary literature and industry workflows:

Table 1: Validated Anti-Human PIKfyve Antibodies

VendorCatalog / CloneClonalityHostValidated ApplicationsTarget MWRecommended Dilution
Cell Signaling Tech #92839 (E4X3R)[2]MonoclonalRabbitWB~240 kDa1:1000 (WB)
Thermo Fisher PA5-67981[5]PolyclonalRabbitWB, IHC(P), ICC/IF~237 kDa1:1000-1:3000 (WB)
R&D Systems AF7885[6]PolyclonalSheepWB~240 kDa0.25 µg/mL (WB)
Elabscience E-AB-32588[7]PolyclonalRabbitWB, IF, ELISA~237 kDa1:500-1:2000 (WB)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system . This means incorporating internal controls that mechanistically prove the observed signal is the true target.

Protocol A: High-Molecular-Weight Western Blotting (WB)

Detecting a ~240 kDa protein requires deviating from standard WB protocols. Standard 10% polyacrylamide gels and rapid semi-dry transfers will trap PIKfyve in the gel or precipitate it during transfer.

Self-Validation Design: Always run a parallel lysate from cells treated with PIKfyve-specific siRNA (48h) or a highly specific pharmacological degrader/inhibitor. The ~240 kDa band must diminish in this lane to confirm specificity[3].

Step-by-Step Methodology & Causality:

  • Sample Lysis: Lyse human cells (e.g., HeLa, Jurkat[6]) in RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

    • Causality: PIKfyve is an active kinase subject to rapid autophosphorylation and proteolytic degradation. Immediate quenching of enzymatic activity preserves the structural integrity of the 240 kDa epitope.

  • Gel Electrophoresis: Load 30–40 µg of total protein onto a 4–8% Tris-Acetate gradient gel . Run at 100V until the dye front exits the gel.

    • Causality: High-percentage gels restrict the migration of massive proteins. A low-percentage gradient ensures PIKfyve enters the resolving gel and separates clearly from other high-MW aggregates.

  • Wet Transfer (Critical Step): Transfer to a 0.45 µm PVDF membrane using a wet-tank system at 30V overnight (12–16 hours) at 4°C. Transfer Buffer: 25 mM Tris, 192 mM Glycine, 10% Methanol , 0.05% SDS .

    • Causality: Standard 20% methanol strips SDS from proteins. For a 240 kDa protein, this causes immediate precipitation within the gel matrix. Reducing methanol to 10% and adding 0.05% SDS maintains protein solubility, allowing the massive PIKfyve complex to migrate onto the membrane.

  • Blocking & Incubation: Block with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody (e.g., CST E4X3R, 1:1000[2]) overnight at 4°C.

    • Causality: BSA is preferred over non-fat milk, as milk contains endogenous phosphoproteins that can artificially inflate background noise when probing for kinases.

  • Detection: Wash 3x in TBST, incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour, and develop using high-sensitivity ECL.

Validation_Workflow Sample Human Cell Lysate (Wild-Type) Gel SDS-PAGE (4-8% Gradient Gel) Sample->Gel Control siRNA Knockdown (Negative Control) Control->Gel Parallel Validation Transfer Wet Transfer (Low MeOH, +SDS) Gel->Transfer High MW Optimization Primary Anti-PIKfyve Primary (Overnight, 4°C) Transfer->Primary Detection Chemiluminescence (~240 kDa Band) Primary->Detection

Figure 2: Self-validating Western Blot workflow optimized for high-molecular-weight PIKfyve.

Protocol B: Immunofluorescence (IF) for Endosomal Localization

PIKfyve localizes to the cytosolic face of endosomes. Improper permeabilization will destroy the lipid-protein interactions, resulting in a false "cytosolic wash" phenotype.

Step-by-Step Methodology & Causality:

  • Fixation: Fix cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (Critical Step): Permeabilize with 0.1% Saponin in PBS for 10 minutes. Do not use Triton X-100.

    • Causality: PIKfyve is anchored to endosomes via its FYVE domain binding to PI(3)P[1]. Harsh detergents like Triton X-100 completely extract membrane lipids, destroying the PI(3)P anchor and washing away the target. Saponin selectively removes membrane cholesterol while preserving phosphoinositides, keeping PIKfyve anchored to the endosome.

  • Blocking: Block with 5% Normal Goat Serum + 0.1% Saponin in PBS for 1 hour.

  • Primary Antibody: Incubate with anti-PIKfyve (e.g., Thermo PA5-67981[5]) and an endosomal marker (e.g., anti-EEA1 or anti-LAMP1) overnight at 4°C.

  • Secondary Antibody & Imaging: Wash 3x with PBS + 0.1% Saponin. Apply fluorophore-conjugated secondary antibodies for 1 hour in the dark. Mount with DAPI and image via confocal microscopy.

Troubleshooting & Causality Analysis

When validating PIKfyve antibodies, researchers frequently encounter phenotypic artifacts. Understanding the mechanistic cause is essential for troubleshooting.

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
No band at ~240 kDa (WB) High-MW protein precipitated in the gel or failed to transfer due to high methanol/lack of SDS.Switch to 4-8% gradient gel. Use wet transfer with 10% Methanol and 0.05% SDS overnight.
Multiple bands < 200 kDa (WB) PIKfyve is highly susceptible to proteolytic cleavage during lysis.Ensure fresh protease inhibitors are added immediately prior to lysis. Keep samples strictly on ice.
Diffuse cytosolic signal, no endosomal puncta (IF) Triton X-100 extracted the PI(3)P lipids, unanchoring PIKfyve from the endosome.Switch permeabilization agent to 0.1% Saponin to preserve lipid-protein interactions.
Massive swollen vacuoles observed in cells If using Apilimod/YM201636 as a control, PIKfyve inhibition blocks NH4+ efflux, causing ammonium accumulation and osmotic swelling of lysosomes[8].This is a positive confirmation of target engagement. The vacuolization proves the inhibitor is actively blocking PIKfyve[3][8].

Sources

Application

Application Note: Choosing and Validating Anti-PIKfyve Antibodies for Endolysosomal Research

Introduction: The Central Role of PIKfyve As a Senior Application Scientist, I frequently encounter researchers struggling with the immunodetection of PIKfyve. PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) is a mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of PIKfyve

As a Senior Application Scientist, I frequently encounter researchers struggling with the immunodetection of PIKfyve. PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) is a massive (~240 kDa), low-abundance lipid kinase that acts as a master regulator of the endolysosomal network. By converting phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), it controls endosome maturation, lysosomal fission, and autophagic flux[1].

Because PIKfyve is transiently associated with endosomal membranes and expressed at low endogenous levels, selecting the right antibody and employing highly optimized, causality-driven protocols is non-negotiable. This application note provides a comprehensive, self-validating framework for choosing and validating anti-PIKfyve antibodies, ensuring rigorous scientific integrity in your assays.

Mechanistic Context: Why PIKfyve Detection Matters

Before attempting to detect PIKfyve, one must understand its functional interactome. PIKfyve does not act in isolation; it is part of a complex regulatory network. For instance, PIKfyve directly interacts with the immune sensor STING to facilitate its endosome-to-lysosome trafficking and degradation. Consequently, PIKfyve inhibition stabilizes STING, thereby boosting antitumor immunity[2]. Furthermore, PIKfyve tightly regulates mTORC1 signaling and TFEB-mediated lysosomal biogenesis, though its exact role as an activator or repressor can be highly context- and model-dependent[3][4].

PIKfyve_Pathway PI3P PI3P (Endosomal Membrane) PIKfyve PIKfyve Kinase PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation mTORC1 mTORC1 Complex PI35P2->mTORC1 Regulates Lysosome Lysosomal Fission PI35P2->Lysosome Promotes STING STING (Lysosomal Degradation) PI35P2->STING Trafficking TFEB TFEB (Cytosolic Retention) mTORC1->TFEB Phosphorylates

PIKfyve signaling axis regulating endolysosomal trafficking, mTORC1, and STING degradation.

Selecting the Right Antibody: Quantitative Comparison

When selecting a PIKfyve antibody, researchers must balance epitope accessibility with application requirements. Monoclonal antibodies targeting partial recombinant sequences offer high specificity for Western Blotting and Immunofluorescence[5]. Conversely, polyclonal antibodies raised against N-terminal synthetic peptides can provide broader epitope recognition, which is advantageous for detecting low-abundance endogenous proteins[6].

Antibody TypeTarget EpitopeHost / CloneRecommended ApplicationsWorking DilutionKey Advantages
Monoclonal Partial Recombinant (aa 342-451)Mouse (6C7)WB, IF, IHC, ELISAWB: 1:500High specificity; validated via RNAi KD[5]
Polyclonal N-terminal synthetic peptideRabbitWB, IF, ICCWB: 1:500–1:2000Broad epitope recognition; high sensitivity[6]

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The methodologies below integrate physical optimization (buffer chemistry, transfer dynamics) with orthogonal biological controls.

Protocol A: High-Resolution Western Blotting (WB)

Causality & Optimization: Detecting a ~240 kDa protein requires overcoming the physical limitations of standard polyacrylamide gels. Large proteins precipitate easily in high-methanol transfer buffers and struggle to migrate out of dense gel matrices. By lowering the methanol concentration and adding a trace amount of SDS to the transfer buffer, we maintain the protein's solubility and negative charge, ensuring quantitative transfer.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cells in ice-cold NP-40 buffer (0.5% NP-40, 25 mM Tris-HCl pH 7.5, 100 mM NaCl) supplemented with protease and phosphatase inhibitors[7]. NP-40 is preferred over harsher RIPA buffers to preserve transient membrane-associated complexes without disrupting the epitope.

  • Centrifugation: Clear the lysate by centrifuging at 12,000 rpm for 20 minutes at 4°C[2]. Collect the supernatant and quantify protein concentration using a BCA assay.

  • Electrophoresis: Load 20–30 µg of total protein per lane onto a low-percentage (6%) or 4–12% gradient SDS-PAGE gel[2]. Run at 90V until the dye front exits the gel.

  • Wet Transfer (Critical Step): Transfer to a PVDF membrane using a wet transfer system at 30V overnight at 4°C. Use a modified Towbin buffer containing 10% methanol and 0.05% SDS to facilitate the migration of the 240 kDa PIKfyve protein.

  • Blocking & Incubation: Block the membrane with 5% nonfat dry milk or 5% BSA in TBS-T (0.1% Tween-20) for 1 hour at room temperature[2]. Incubate with the primary anti-PIKfyve antibody (e.g., 1:500 dilution) overnight at 4°C[5][6].

  • Detection: Wash three times with TBS-T, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature, and detect using an enhanced chemiluminescence (ECL) system[2].

Protocol B: Immunofluorescence (IF) Mapping

Causality & Optimization: PIKfyve localizes to early endosomes. Harsh permeabilization with high concentrations of detergents can strip lipid-associated proteins from the endosomal membrane. Using a controlled, brief permeabilization step ensures the structural integrity of the endolysosomal network is maintained.

Step-by-Step Methodology:

  • Fixation: Grow cells on glass coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature to cross-link protein structures[2][7].

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in TBS for 5–10 minutes[6].

  • Blocking: Block non-specific binding with 3% BSA in PBS or 10% normal goat serum for 1 hour at room temperature[2][6].

  • Primary Antibody Incubation: Incubate with anti-PIKfyve primary antibody (e.g., 1:50 to 1:100) overnight at 4°C in a humidified chamber[6]. To validate spatial distribution, co-stain with early endosomal markers (e.g., anti-EEA1) or lysosomal markers (e.g., anti-LAMP1)[2][7].

  • Secondary Antibody Incubation: Wash three times with PBS-T. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) for 1 hour at room temperature in the dark[6][7].

  • Mounting: Counterstain nuclei with DAPI and mount the coverslips on glass slides[6].

Orthogonal Validation Workflow

To trust your antibody, you must prove its specificity. I strongly recommend a two-pronged validation approach:

  • Genetic Ablation: Use CRISPR/Cas9 knockout (KO) or siRNA knockdown (KD) cell lines. A specific antibody must show a complete loss of the ~240 kDa band in WB and an absence of punctate endosomal staining in IF[2][7].

  • Pharmacological Inhibition: Treat wild-type cells with specific PIKfyve inhibitors like Apilimod or YM201636 (e.g., 0.5 µM for 24 hours)[1][2]. While the PIKfyve protein band may remain intact, this treatment serves as a functional positive control, inducing massive cytoplasmic vacuolation, LC3-II accumulation, and STING stabilization—confirming that the pathway you are studying is actively PIKfyve-dependent[1][2][7].

Validation_Workflow Start Antibody Validation Workflow Genetic Genetic Ablation (CRISPR KO / siRNA) Start->Genetic Pharmaco Pharmacological Inhibition (Apilimod / YM201636) Start->Pharmaco WB Western Blot (Target: ~240 kDa) Genetic->WB IF Immunofluorescence (Endosomal Markers) Genetic->IF Pharmaco->WB Downstream Targets Pharmaco->IF Readout1 Loss of Specific Band WB->Readout1 Readout2 Vacuolation & LC3 Accumulation IF->Readout2

Orthogonal validation workflow for anti-PIKfyve antibodies using genetic and pharmacological controls.

Sources

Method

Anti-PIKFyve antibody for flow cytometry applications

Application Note: High-Fidelity Flow Cytometric Analysis of PIKfyve in Immune and Oncology Models Biological Context & The PIKfyve Imperative PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a 240 k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Flow Cytometric Analysis of PIKfyve in Immune and Oncology Models

Biological Context & The PIKfyve Imperative

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a 240 kDa lipid kinase that serves as the master regulator of endolysosomal trafficking and autophagic flux[1]. Operating within a tripartite complex alongside Vac14 and Fig4, PIKfyve localizes to early endosomes and phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate the low-abundance signaling lipids PI(3,5)P2 and PI(5)P[2].

In recent years, PIKfyve has transitioned from a basic cell biology target to a highly sought-after therapeutic node in drug development. Pharmacological inhibition of PIKfyve (via small molecules like Apilimod or YM201636) has been shown to block IL-12/IL-23 production in Toll-like receptor (TLR) signaling[1], impair Th17 CD4+ T cell differentiation[3], and enhance anti-tumor immunity by preventing the lysosomal degradation of STING[4].

However, quantifying PIKfyve via flow cytometry presents a unique biophysical challenge. Because it is a low-abundance, membrane-tethered intracellular protein, standard flow cytometry protocols often result in antigen washout or epitope masking. This guide provides a mechanistically grounded, self-validating protocol for the robust detection of PIKfyve.

PIKfyve_Pathway PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (PIKfyve/Vac14/Fig4) PI3P->PIKfyve Substrate Binding (FYVE Domain) PI35P2 PI(3,5)P2 (Late Endosome) PIKfyve->PI35P2 Lipid Kinase Activity Immune Immune Regulation (Th17 Differentiation, TLR) PI35P2->Immune Downstream Signaling Autophagy Autophagic Flux & Lysosomal Homeostasis PI35P2->Autophagy Membrane Fusion Apilimod Apilimod / YM201636 (Small Molecule Inhibitors) Apilimod->PIKfyve Competitive Inhibition Vacuolation Endolysosomal Vacuolation (Pathology) Apilimod->Vacuolation Induces via PI(3,5)P2 Depletion

Fig 1: PIKfyve lipid kinase signaling pathway and the pharmacological impact of Apilimod.

Experimental Design: The Causality of Reagent Selection

As a Senior Application Scientist, I frequently observe researchers failing to detect PIKfyve because they apply generic intracellular staining buffers. PIKfyve anchors to the cytosolic face of endosomes via its FYVE domain, which specifically binds to PI3P lipids[1].

  • The Fixation Causality: You must use 4% Paraformaldehyde (PFA) . PFA covalently crosslinks proteins, anchoring PIKfyve to its surrounding endosomal protein hubs. Do not use alcohol-based fixatives (like 100% Methanol) for total PIKfyve staining. Alcohols extract the lipid membranes, destroying the PI3P anchor and causing PIKfyve to dissociate and wash out of the cell.

  • The Permeabilization Causality: You must use 0.1% Saponin , not Triton X-100. Triton X-100 is a harsh, non-ionic detergent that completely solubilizes phospholipid bilayers, which will strip the endosomal membranes entirely. Saponin, conversely, selectively complexes with membrane cholesterol to create reversible pores. Because endosomes have lower cholesterol content than the plasma membrane, Saponin allows antibody access into the cytosol while leaving the bulk endosomal phospholipid architecture—and your target antigen—intact.

Step-by-Step Methodology: Intracellular Staining Workflow

Flow_Workflow Harvest 1. Cell Harvest & Viability Dye Fix 2. Fixation (4% PFA, 15 min) Harvest->Fix Perm 3. Permeabilization (0.1% Saponin) Fix->Perm Stain 4. Anti-PIKfyve Primary + Fluor-Sec Perm->Stain Acquire 5. Flow Cytometry (MFI & SSC-A Analysis) Stain->Acquire

Fig 2: Optimized intracellular flow cytometry workflow for endosome-tethered PIKfyve detection.

Step 1: Harvest and Surface Staining

  • Harvest cells (e.g., CD4+ T cells or tumor cell lines) and wash twice in cold FACS Buffer (PBS + 2% FBS).

  • Stain with a Fixable Viability Dye (e.g., Zombie Aqua) and any required surface markers (e.g., CD4, CD8) for 20 minutes at 4°C in the dark.

  • Wash twice with FACS Buffer to remove unbound antibodies.

Step 2: Fixation 4. Resuspend the cell pellet in 250 µL of freshly prepared 4% PFA (methanol-free). 5. Incubate for exactly 15 minutes at room temperature. Over-fixation will mask the PIKfyve epitope. 6. Wash twice with FACS Buffer.

Step 3: Permeabilization & Intracellular Staining 7. Resuspend cells in 100 µL of Permeabilization Buffer (PBS + 0.1% Saponin + 1% BSA). Incubate for 15 minutes at room temperature to block non-specific binding. 8. Add the unconjugated Anti-PIKfyve primary antibody at the manufacturer's optimized dilution (typically 1:100 to 1:500). Incubate for 45 minutes at room temperature. 9. Wash twice with Permeabilization Buffer. (Critical: Saponin permeabilization is reversible; it must be present in all wash steps until the final resuspension). 10. Add a highly cross-adsorbed, fluorophore-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark. 11. Wash twice with Permeabilization Buffer, then resuspend in 300 µL of standard FACS Buffer for acquisition.

Establishing a Self-Validating System & Data Interpretation

A trustworthy flow cytometry protocol must be self-validating. Because PIKfyve activity is strictly required for endolysosomal fission, its inhibition rapidly induces the accumulation of massive intracellular vacuoles[2][5].

In flow cytometry, cellular granularity and internal complexity are measured by Side Scatter (SSC-A) . By treating a control sample with the PIKfyve inhibitor Apilimod (100 nM for 4-12 hours), you create a multiplexed validation system: the functional inhibition of PIKfyve will trigger a dramatic, label-free increase in SSC-A[1]. If your Apilimod-treated cells do not exhibit an SSC-A rightward shift, the biological perturbation failed, and any downstream fluorescence data should be heavily scrutinized.

Table 1: Quantitative Data Interpretation Matrix

Experimental ConditionTarget PopulationPIKfyve Expression (MFI)Side Scatter (SSC-A)Biological Causality & Interpretation
Untreated (Vehicle) Naive CD4+ T cellsBaselineBaselineNormal endolysosomal homeostasis and basal lipid kinase activity.
Apilimod (100 nM, 4h) Naive CD4+ T cellsBaseline (Total PIKfyve)High (Shifted) Kinase inhibition induces massive vacuolation, increasing cellular complexity (SSC) without degrading the total protein[1].
Th17 Polarized (4 days) Th17 CD4+ T cellsHigh (Shifted) BaselineTranscriptional/translational upregulation of PIKfyve is required to support Th17 differentiation[3].
PIKfyve siRNA Knockdown Transfected CellsLow (Decreased) High (Shifted) Genetic ablation removes the protein (low MFI) and depletes PI(3,5)P2, causing structural vacuolation (high SSC)[2].

Note: When analyzing data, always gate out dead cells and doublets first. Vacuolated cells (high SSC-A) are more fragile and prone to mechanical shearing during acquisition; run the cytometer at a low flow rate to preserve these critical biological phenotypes.

References

  • Roles of PIKfyve in multiple cellular p
  • PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod - PMC. nih.gov.
  • The phospholipid kinase PIKFYVE is essential for Th17 differenti
  • PIKfyve inhibition reveals a novel role for Inpp4b in the regulation of PtdIns(3)P and lysosome dynamics. biorxiv.org.
  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degrad

Sources

Application

Application Notes and Protocols for PIKFyve Kinase Activity Determination Using Antibody-Based Methods

Introduction: PIKFyve, a Pivotal Regulator of Endolysosomal Trafficking and Cellular Homeostasis PIKFyve is a fascinating dual-specificity kinase that holds a critical position at the intersection of cellular signaling a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: PIKFyve, a Pivotal Regulator of Endolysosomal Trafficking and Cellular Homeostasis

PIKFyve is a fascinating dual-specificity kinase that holds a critical position at the intersection of cellular signaling and membrane trafficking.[1][2] As a lipid kinase, its primary and most studied function is the phosphorylation of phosphatidylinositol 3-phosphate (PtdIns3P) on the D-5 position of the inositol ring, generating phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).[3][4] This seemingly simple conversion is the rate-limiting step for the production of PtdIns(3,5)P₂, a low-abundance but highly potent signaling lipid that governs the identity and function of late endosomes and lysosomes.[5][6]

Through its product PtdIns(3,5)P₂, PIKFyve is integral to a host of cellular processes, including endosome-to-lysosome fusion, retrograde transport from endosomes to the Golgi, autophagy, and the maintenance of lysosomal ion homeostasis.[3][5][6][7] Given its central role, it is unsurprising that dysfunction in PIKFyve activity is implicated in numerous pathologies, ranging from neurodegenerative diseases and lysosomal storage disorders to cancer and viral infections, making it a compelling therapeutic target.[6][7][8]

These application notes provide detailed protocols for assessing PIKFyve kinase activity using two robust, antibody-dependent methodologies. The first is a quantitative in vitro kinase assay following immunoprecipitation, designed to measure the specific enzymatic activity of PIKFyve isolated from a cellular context. The second is a semi-quantitative in-cell Western Blot-based assay, which assesses the activation state of the PIKFyve signaling cascade within intact cells.

The PIKFyve Signaling Axis

PIKFyve does not act in isolation. It forms a regulatory complex with the scaffolding protein VAC14 (also known as ArPIKfyve) and the phosphatase FIG4 (SAC3), which dephosphorylates PtdIns(3,5)P₂ back to PtdIns3P.[3][6] This complex ensures that the production of PtdIns(3,5)P₂ is tightly controlled in both space and time. The resulting PtdIns(3,5)P₂ recruits effector proteins to the endolysosomal membrane, influencing downstream pathways such as mTORC1 signaling, which is critical for cell growth and differentiation.[7][9]

PIKFyve_Signaling cluster_downstream Downstream Cellular Processes PtdIns3P PtdIns3P PIKFyve_complex PIKFyve-VAC14-FIG4 Complex PtdIns3P->PIKFyve_complex Substrate PtdIns35P2 PtdIns(3,5)P₂ PIKFyve_complex->PtdIns35P2 Catalysis mTORC1 mTORC1 Activation PtdIns35P2->mTORC1 Trafficking Vesicular Trafficking (Fission/Fusion) PtdIns35P2->Trafficking Autophagy Autophagy Regulation PtdIns35P2->Autophagy

Caption: The PIKFyve enzymatic cycle on the endosomal membrane.

Principle of Antibody-Based Assays

Directly measuring the lipid product PtdIns(3,5)P₂ can be challenging due to its low cellular abundance.[5] Antibody-based methods provide robust and accessible alternatives for interrogating PIKFyve activity.

  • Immunoprecipitation-Coupled Kinase Assay (IP-Kinase): This method leverages the high specificity of an antibody to first isolate PIKFyve protein from a complex cell lysate. The captured and purified enzyme is then incubated with its substrate (PtdIns3P) and ATP in vitro. The resulting kinase activity is quantified by measuring the amount of ADP produced, typically using a luminescence-based system like the ADP-Glo™ assay.[10][11][12] This provides a direct, quantitative measure of PIKFyve's enzymatic function.

  • In-Cell Western Blot Analysis: This approach assesses PIKFyve activity indirectly by measuring the phosphorylation status of key downstream substrates within treated cells.[9] For example, since PIKFyve can regulate mTORC1 and STAT3 signaling, antibodies specific to the phosphorylated forms of these proteins or their substrates can serve as a proxy for upstream PIKFyve activity.[9] This method is invaluable for validating the effects of inhibitors or genetic perturbations in a physiological context.

Assay_Workflows cluster_IP Workflow 1: IP-Kinase Assay cluster_WB Workflow 2: In-Cell Western Blot ip1 Cell Lysis (Non-denaturing) ip2 Immunoprecipitation (Anti-PIKFyve Ab) ip1->ip2 ip3 In Vitro Kinase Rxn (PtdIns3P + ATP) ip2->ip3 ip4 ADP Detection (Luminescence) ip3->ip4 wb1 Cell Treatment (e.g., Inhibitor) wb2 Cell Lysis (Denaturing) wb1->wb2 wb3 SDS-PAGE & Western Blot wb2->wb3 wb4 Detection with Phospho-Specific Ab wb3->wb4

Caption: Experimental workflows for the two antibody-based PIKFyve assays.

PART 1: In Vitro PIKFyve Kinase Assay via Immunoprecipitation

Objective

To quantitatively measure the specific enzymatic activity of endogenous or overexpressed PIKFyve protein isolated from cell lysates. This assay is ideal for screening potential inhibitors, characterizing mutations, or comparing PIKFyve activity across different cell types or conditions.

Materials and Reagents
ReagentRecommended Source & Cat. No. (Example)Rationale for Selection
PIKFyve Antibody (for IP) Novus Biologicals, Thermo Fisher, R&D SystemsSelect an antibody validated for immunoprecipitation (IP) to ensure efficient capture of the native enzyme complex.[13]
Control IgG Match host species of the primary Ab (e.g., Rabbit IgG)Essential negative control to account for non-specific binding to the beads.
Protein A/G Magnetic Beads Thermo Fisher Scientific (88802)Provides a high-binding capacity and low background for efficient immunoprecipitation.
Cell Line Jurkat, K562, HEK293T, or relevant lineChoose a cell line with detectable endogenous expression of PIKFyve.
IP Lysis/Wash Buffer (See recipe below)A non-denaturing buffer with low salt concentration is crucial to preserve kinase activity and protein interactions.
Kinase Assay Kit Promega ADP-Glo™ Kinase Assay (V9101)A highly sensitive, luminescence-based assay for quantifying ADP production, a direct product of the kinase reaction.[11]
PIKFyve Substrate (PtdIns3P:PS) Echelon Biosciences (P-3008)Phosphatidylserine (PS) is included to present the PtdIns3P substrate in a lipid vesicle context, mimicking a membrane.
ATP Sigma-Aldrich (A7699)The phosphate donor for the kinase reaction.
PIKFyve Inhibitor (Control) Apilimod or YM201636A potent and specific PIKFyve inhibitor serves as a positive control for assay validation.[11][14][15]
Protease/Phosphatase Inhibitor Cocktail Thermo Fisher Scientific (78440)Prevents degradation and dephosphorylation of the target protein during lysis and IP.

Buffer Recipe (IP Lysis/Wash Buffer): 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Just before use, add Protease and Phosphatase Inhibitor Cocktail.

Detailed Step-by-Step Protocol

Phase 1: Immunoprecipitation of PIKFyve

  • Cell Culture & Lysis:

    • Culture cells to ~80-90% confluency. For a single IP reaction, a 10 cm dish (~2-5 x 10⁶ cells) is typically sufficient.

    • Wash cells once with ice-cold PBS.

    • Lyse cells by adding 1 mL of ice-cold IP Lysis Buffer (with inhibitors). Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20 minutes with gentle vortexing every 5 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is your cleared lysate.

  • Immunoprecipitation:

    • Set aside 20-30 µL of cleared lysate for a Western Blot input control.

    • To the remaining lysate (~970 µL), add 2-5 µg of anti-PIKFyve antibody (or control IgG for the negative control).

    • Incubate for 2 hours to overnight at 4°C with gentle end-over-end rotation.

    • Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3 times with 1 mL of ice-cold IP Lysis/Wash Buffer.

    • Wash the beads once with 1 mL of Kinase Assay Buffer (component of the ADP-Glo™ kit or a user-prepared buffer, e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl₂). This step is critical to remove any residual detergents that may interfere with the kinase reaction.

Phase 2: In Vitro Kinase Reaction

  • Reaction Setup:

    • Resuspend the washed beads in 20 µL of Kinase Assay Buffer.

    • Prepare a master mix containing the substrate (PtdIns3P:PS, final concentration ~25 µM) and ATP (final concentration ~10-25 µM) in Kinase Assay Buffer.

    • Expert Tip: The optimal ATP concentration should be close to the Kₘ of the enzyme if known; however, 10-25 µM is a common starting point for ADP-Glo assays to ensure the reaction does not consume all the ATP, which would lead to signal saturation.[16]

    • If testing inhibitors, add them to the bead suspension and pre-incubate for 15-20 minutes on ice before adding the master mix.

  • Initiate Reaction:

    • Add 20 µL of the substrate/ATP master mix to the bead suspension.

    • Incubate the reaction at 30°C for 40-60 minutes in a thermomixer with gentle agitation.

Phase 3: Detection of Kinase Activity

  • ADP Measurement:

    • Briefly spin down the reaction tubes and place them on a magnetic stand.

    • Carefully transfer 5 µL of the supernatant from each reaction to a well in a white, opaque 96-well plate (required for luminescence assays).

    • Follow the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves:

      • Adding 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

      • Adding 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]

    • Measure luminescence using a plate reader.

Data Analysis and Controls
  • Signal Normalization: The raw luminescence units (RLU) are proportional to the ADP produced.

  • Controls are Essential:

    • No Enzyme Control: Beads + Substrate/ATP mix (no antibody IP). This determines background signal.

    • IgG Control: IP with control IgG. This measures non-specific kinase activity pulled down.

    • Inhibitor Control: IP with anti-PIKFyve + known inhibitor. This confirms the measured activity is from PIKFyve.

  • Calculating Inhibition: For inhibitor studies, normalize the data to the DMSO-treated control (100% activity) and plot the percent inhibition against inhibitor concentration to determine the IC₅₀ value.

PART 2: In-Cell PIKFyve Activity Assay via Western Blot

Objective

To semi-quantitatively assess the activation state of the PIKFyve signaling pathway within intact cells by monitoring the phosphorylation of downstream effector proteins. This method is excellent for confirming target engagement of a PIKFyve inhibitor in a cellular environment.

Materials and Reagents
ReagentRecommended Source & Cat. No. (Example)Rationale for Selection
Phospho-PIKFYVE Antibody (If available and validated)Can indicate the activation status of the kinase itself.[9]
Total PIKFYVE Antibody R&D Systems (AF7885), Boster Bio (A02638)Used for normalization to ensure observed changes in phosphorylation are not due to changes in total protein expression.[4]
Phospho-STAT3 (Ser727) Antibody Cell Signaling TechnologymTORC1, a downstream effector of PIKFyve, can phosphorylate STAT3 at S727, making it a useful readout.[9]
Total STAT3 Antibody Cell Signaling TechnologyFor normalization of the phospho-STAT3 signal.
RIPA Lysis Buffer (See recipe below)A strong, denaturing buffer containing SDS is required to efficiently solubilize proteins for SDS-PAGE.
HRP-conjugated Secondary Antibodies (Anti-Rabbit, Anti-Mouse, etc.)For chemiluminescent detection.
Chemiluminescent Substrate (ECL) Thermo Fisher Scientific (34580)Provides a sensitive substrate for HRP-based detection.

Buffer Recipe (RIPA Lysis Buffer): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add Protease and Phosphatase Inhibitor Cocktail just before use.

Detailed Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Plate cells and grow to ~70-80% confluency.

    • Treat cells with your compound of interest (e.g., PIKFyve inhibitor) or vehicle (DMSO) for the desired time course (e.g., 10 min to 24 hours). Include a known PIKFyve inhibitor like Apilimod (10-100 nM) as a positive control.[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with an appropriate volume of ice-cold RIPA buffer (with inhibitors).

    • Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the cleared lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Separate proteins on an SDS-PAGE gel appropriate for the target size (PIKFyve itself is very large, ~240-260 kDa, requiring a low percentage gel).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, using the dilution recommended by the manufacturer.

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize, the membrane can be stripped of the phospho-antibody and re-probed with the corresponding total protein antibody (e.g., anti-total-STAT3) and a loading control (e.g., GAPDH or β-actin).

Data Analysis
  • Perform densitometry analysis on the resulting bands using software like ImageJ.

  • Calculate the phospho-protein signal relative to the total protein signal for each sample.

  • Normalize this ratio to the vehicle-treated control to determine the fold-change in downstream signaling upon treatment.

Troubleshooting Guide

IssuePossible CauseSolution
Low/No Signal in IP-Kinase Assay Inefficient IP; Inactive kinase; Insufficient substrate/ATP; Inhibitor in lysis buffer.Verify IP efficiency by Western Blotting the beads. Ensure lysis buffer is fresh and free of high salt/detergents. Optimize ATP/substrate concentrations. Ensure phosphatase inhibitors were used.
High Background in IP-Kinase Assay Non-specific binding to beads; Contaminating kinases.Increase the number of washes after IP. Always include an IgG control to quantify non-specific signal. Ensure the final wash is with kinase buffer.
No Change in Phospho-Signal (Western Blot) Inhibitor is not cell-permeable or inactive; Wrong time point; Pathway not active.Verify inhibitor activity with the IP-Kinase assay. Perform a time-course and dose-response experiment. Ensure the chosen cell line has an active PIKFyve pathway under your culture conditions.
High Variability Between Replicates Inconsistent cell numbers; Pipetting errors; Inconsistent incubation times.Ensure accurate cell counting and protein quantification. Use master mixes for reagents. Standardize all incubation steps precisely.

References

  • The phospholipid kinase PIKFYVE is essential for Th17 differentiation. (2024). Journal of Experimental Medicine. [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (2024). International Journal of Molecular Sciences. [Link]

  • Roles of PIKfyve in multiple cellular pathways. (2022). Biochemical Society Transactions. [Link]

  • PIKFYVE. Wikipedia. [Link]

  • Anti-PIP5K3/PIKFYVE Antibody. Boster Biological Technology. [Link]

  • PIKFYVE Antibodies. antibodies-online. [Link]

  • PIKFYVE, GST-Tag Recombinant. BPS Bioscience. [Link]

  • PIKFYVE, GST-Tag Recombinant. BPS Bioscience. [Link]

  • Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • PIKfyve Lipid Kinase Is a Protein Kinase: Downregulation of 5'-Phosphoinositide Product Formation by Autophosphorylation. (2000). Biochemistry. [Link]

  • Mechanism of substrate specificity of phosphatidylinositol phosphate kinases. (2016). Proceedings of the National Academy of Sciences. [Link]

  • Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control. (2023). Journal of Cell Science. [Link]

  • PIKfyve lipid kinase is a protein kinase: downregulation of 5'-phosphoinositide product formation by autophosphorylation. (2000). PubMed. [Link]

  • PIKFYVE Kinase Assay Service. Reaction Biology. [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. (2023). Journal of Medicinal Chemistry. [Link]

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. (2026). Blood. [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. (2023). Proceedings of the National Academy of Sciences. [Link]

  • Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control. (2023). bioRxiv. [Link]

  • PIKFYVE Antibody. Affinity Biosciences. [Link]

  • PIKFYVE Polyclonal Antibody. Elabscience. [Link]

  • Identification of PIKfyve kinase as a target in multiple myeloma. (2018). Haematologica. [Link]

Sources

Method

Application Note: Integrated RNA In Situ Hybridization and Anti-PIKfyve Co-Detection

Target Audience: Molecular Biologists, Translational Researchers, and Drug Development Professionals Application: Spatial Multi-Omics, Endolysosomal Trafficking, and Target Validation Scientific Context and Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Molecular Biologists, Translational Researchers, and Drug Development Professionals Application: Spatial Multi-Omics, Endolysosomal Trafficking, and Target Validation

Scientific Context and Mechanistic Rationale

The phosphoinositide kinase PIKfyve is a critical lipid kinase responsible for converting phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)[1]. This enzymatic conversion is the master regulatory step for endolysosomal maturation, multivesicular body (MVB) morphogenesis, and retriever-mediated cargo recycling[1][2].

Historically, researchers have relied on either transcriptomic analysis (RNA in situ hybridization) to track gene expression or immunohistochemistry (using Anti-PIKfyve antibodies) to track protein localization. However, emerging research in oncology and virology requires spatial co-detection . For example, when evaluating PIKfyve as a therapeutic target in prostate or pancreatic cancer, researchers must correlate the spatial distribution of PIKFYVE mRNA (or downstream inflammatory mRNAs like CXCL10) directly with PIKfyve protein functional states and cellular vacuolization phenotypes[3][4].

The Central Challenge: The Protease Paradox

Combining RNA in situ hybridization (ISH) with immunofluorescence (IF) presents a fundamental biochemical conflict. Standard RNA ISH requires aggressive protease digestion (e.g., Proteinase K) to strip away cross-linked proteins and unmask target mRNA. Conversely, Anti-PIKfyve antibodies require intact 3D protein epitopes to bind successfully.

This protocol resolves this paradox by utilizing a highly calibrated Heat-Induced Epitope Retrieval (HIER) combined with a mild, titrated protease treatment . This causality-driven approach ensures sufficient RNA unmasking without obliterating the PIKfyve protein structure.

PIKfyve_Pathway VPS34 VPS34 Complex PI3P PI(3)P (Early Endosome) VPS34->PI3P Phosphorylates PI PIKfyve PIKfyve Kinase PI3P->PIKfyve Recruits/Substrate PI35P2 PI(3,5)P2 (Late Endosome/MVB) PIKfyve->PI35P2 Phosphorylates Retriever Retriever/CCC Complex (Cargo Recycling) PI35P2->Retriever Integrin Recycling Lysosome Lysosomal Degradation & Autophagy PI35P2->Lysosome Endolysosomal Maturation

Caption: Mechanistic pathway of PIKfyve in endolysosomal trafficking and cargo recycling.

Experimental Design: A Self-Validating System

To ensure trustworthiness, every ISH-IF experiment must be a self-validating system. PIKfyve inhibition (e.g., via the small molecule Apilimod or genetic knockout) reliably produces a distinct morphological phenotype: the accumulation of enlarged, swollen endolysosomal vacuoles[5][6][7].

By incorporating biological controls alongside technical controls, you can definitively validate both the RNA signal and the Anti-PIKfyve antibody specificity.

Table 1: Phenotypic and Signal Readout Matrix
Experimental ConditionRNA ISH Signal (Target mRNA)Anti-PIKfyve IF SignalCellular Morphology (Phase/DAPI)
Wild-Type (Vehicle) Normal / BaselinePunctate (Endosomal)Normal endomembrane structure
PIKfyve KO (CRISPR) Variable (Depends on probe)Absent (Validates Ab specificity)Severe vacuolization (Amphisomes)[7]
Apilimod Treated (100 nM) Variable (Depends on probe)Diffuse / Altered localizationSevere vacuolization[5][6]
RNase A Treated (Control) Absent (Validates ISH specificity)Punctate (Endosomal)Normal endomembrane structure

Protocol Architecture: Integrated ISH-IF Workflow

ISH_IF_Workflow Fix 1. Fixation (10% NBF) Perm 2. HIER & Mild Protease Fix->Perm ISH 3. RNA ISH Hybridization Perm->ISH Amp 4. ISH Signal Amplification ISH->Amp Block 5. Protein Blocking Amp->Block Primary 6. Anti-PIKfyve Primary Ab Block->Primary Secondary 7. Fluorophore Secondary Ab Primary->Secondary

Caption: Integrated workflow for RNA in situ hybridization (ISH) and Anti-PIKfyve immunofluorescence (IF).

Step-by-Step Methodology

Phase 1: Tissue Preparation and Epitope/RNA Unmasking Causality Note: Over-fixation masks both RNA and proteins. Under-fixation leads to RNA degradation by endogenous RNases.

  • Fixation: Fix tissues in fresh 10% Neutral Buffered Formalin (NBF) for exactly 16–24 hours at Room Temperature (RT). Wash in 1X PBS and embed in paraffin (FFPE).

  • Sectioning: Cut 4–5 µm sections and mount on SuperFrost Plus slides. Bake at 60°C for 1 hour.

  • Deparaffinization: Standard Xylene (2x 5 min) to 100% Ethanol (2x 2 min) cascade. Air dry.

  • Target Retrieval (HIER): Boil slides in Target Retrieval Buffer (pH 9.0) for 15 minutes at 98°C–102°C. Why pH 9.0? PIKfyve is a large, multi-domain kinase (240 kDa); alkaline retrieval better preserves its C-terminal kinase domain epitopes compared to citrate buffers.

  • Protease Digestion: Apply a mild protease (e.g., Protease Plus or a 1:5 dilution of standard ISH protease) for 15 minutes at 40°C . Do not exceed 15 minutes, or the PIKfyve epitope will be destroyed.

Table 2: Optimization Matrix for Protease vs. Epitope Preservation
Tissue TypeHIER (Boiling Time)Protease ConcentrationProtease Time (40°C)Expected Outcome
Cell Pellets (HEK293)10 minsMild (1:10 Dilution)10 minsHigh RNA, High PIKfyve IF
FFPE Mouse Liver15 minsModerate (1:5 Dilution)15 minsOptimal balance
FFPE Pancreatic Tumor15 minsStandard20 minsHigh RNA, Reduced PIKfyve IF
FFPE Retina/RPE[6]20 minsMild (1:10 Dilution)15 minsPreserves delicate RPE structures

Phase 2: RNA In Situ Hybridization Causality Note: Perform ISH before IF. The high temperatures required for RNA probe hybridization (40°C for 2 hours) will denature antibody-fluorophore conjugates if IF is performed first.

  • Probe Hybridization: Apply the target RNA probe (e.g., PIKFYVE exon 6 probe[3] or a downstream marker like CXCL10[4]). Incubate in a HybEZ oven at 40°C for 2 hours.

  • Amplification Cascade: Perform standard ISH amplification steps (e.g., Amp 1 to Amp 6 for branched DNA assays) at 40°C, washing with 1X Wash Buffer between each step.

  • Signal Development: Apply the appropriate fluorophore (e.g., Opal 520) or chromogenic substrate to visualize the RNA.

Phase 3: Anti-PIKfyve Immunofluorescence

  • Blocking: Wash slides in 1X PBS-T (0.1% Tween-20). Apply a blocking buffer (5% Normal Goat Serum + 1% BSA in PBS) for 30 minutes at RT to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the Anti-PIKfyve primary antibody (e.g., rabbit polyclonal Anti-PIKfyve, 1:100 to 1:500 dilution[7][8]). Incubate overnight at 4°C in a humidified chamber. Slow, cold incubation increases specific binding affinity to the partially protease-digested epitope.

  • Secondary Antibody: Wash 3x 5 min in PBS-T. Apply a secondary antibody conjugated to a distinct fluorophore (e.g., Goat Anti-Rabbit Alexa Fluor 594[8]) for 1 hour at RT.

  • Counterstain & Mount: Apply DAPI for 5 minutes to visualize nuclei. Mount with an anti-fade mounting medium (e.g., ProLong Gold).

Data Interpretation and Troubleshooting

When analyzing the confocal microscopy results, pay close attention to the spatial relationship between the RNA transcripts and the PIKfyve protein.

  • Colocalization: Endogenous PIKfyve colocalizes with sorting nexins (e.g., SNX17) and Retriever complexes on early-to-late endosomes[1]. Anti-PIKfyve signal should appear punctate in the cytoplasm.

  • Troubleshooting Loss of Protein Signal: If the RNA ISH signal is strong but the Anti-PIKfyve signal is absent (and the genotype is Wild-Type), the protease digestion was too harsh. Refer to Table 2 and reduce the protease incubation time by 5 minutes.

  • Troubleshooting High Background: PIKfyve is a low-abundance lipid kinase. If the IF signal appears as a diffuse haze rather than distinct endosomal puncta, increase the stringency of the PBS-T washes or titrate the primary antibody down to 1:500.

References

  • PIKfyve Regulation of Endosome-Linked Pathways National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • PIKfyve Controls Fluid Phase Endocytosis but Not Recycling/Degradation of Endocytosed Receptors Molecular Biology of the Cell (MBoC) URL:[Link]

  • Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes eLife URL:[Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium Experimental Eye Research / PubMed URL:[Link]

  • Disruption of PIKFYVE causes congenital cataract in human and zebrafish eLife URL:[Link]

  • Targeting PIKfyve-driven lipid homeostasis as a metabolic vulnerability in pancreatic cancer bioRxiv URL:[Link]

  • Autophagy Inhibition by Targeting PIKfyve Potentiates Response to Immune Checkpoint Blockade in Prostate Cancer Nature Cancer / PMC URL:[Link]

Sources

Application

Application of Anti-PIKFyve in studying lysosomal storage disorders

Application Note: Deploying Anti-PIKfyve Strategies to Interrogate and Rescue Lysosomal Storage Disorders Executive Summary Lysosomal Storage Disorders (LSDs), such as Gaucher and Niemann-Pick diseases, are characterized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Deploying Anti-PIKfyve Strategies to Interrogate and Rescue Lysosomal Storage Disorders

Executive Summary

Lysosomal Storage Disorders (LSDs), such as Gaucher and Niemann-Pick diseases, are characterized by the toxic accumulation of unmetabolized substrates due to defective lysosomal hydrolases. The lipid kinase PIKfyve—responsible for converting phosphatidylinositol 3-phosphate (PI3P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)—has emerged as a paradoxical yet highly promising target in LSD research. While genetic ablation of PIKfyve induces severe endolysosomal vacuolation[1], controlled pharmacological antagonism (using inhibitors like Apilimod) triggers a compensatory stress response that can rescue mutant hydrolase activity[2].

This application note details the dual application of "Anti-PIKfyve" methodologies: utilizing Anti-PIKfyve antibodies as molecular probes to isolate and quantify endogenous kinase activity, and deploying Anti-PIKfyve antagonists to modulate lysosomal proteostasis networks.

Mechanistic Framework: The PIKfyve-Endolysosomal Axis

To effectively deploy Anti-PIKfyve strategies, one must understand the causality behind PI(3,5)P2 depletion. PIKfyve operates within a tripartite complex alongside VAC14 and FIG4. The product of this complex, PI(3,5)P2, is a low-abundance signaling lipid that tonically inhibits the lysosomal chloride/proton antiporter ClC-7[3].

When PIKfyve is antagonized, PI(3,5)P2 is rapidly depleted. This depletion relieves the inhibition on ClC-7, leading to lysosomal hyperacidification and subsequent osmotic swelling (vacuolation)[3]. Concurrently, PIKfyve inhibition disrupts the lysosomal recruitment of the TSC1/TSC2 complex, dampening mTORC1 activity[1]. The suppression of mTORC1 prevents the phosphorylation of the Transcription Factor EB (TFEB), allowing unphosphorylated TFEB to translocate to the nucleus. In the nucleus, TFEB upregulates the Coordinated Lysosomal Expression and Regulation (CLEAR) network, driving lysosomal biogenesis and significantly enhancing the folding, trafficking, and activity of mutant lysosomal enzymes (e.g., Glucocerebrosidase in Gaucher disease)[2].

PIKfyve_Axis PI3P PI(3)P Pool PIKfyve PIKfyve Complex (Target of Anti-PIKfyve) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Kinase Activity mTORC1 mTORC1 Complex PIKfyve->mTORC1 Supports Activation TFEB TFEB Transcription Factor PIKfyve->TFEB Anti-PIKfyve Inhibition Triggers Nuclear Translocation ClC7 ClC-7 Antiporter (Lysosomal pH) PI35P2->ClC7 Tonic Inhibition mTORC1->TFEB Phosphorylates (Cytosolic Retention) Rescue Mutant Hydrolase Rescue (LSD Therapeutic Effect) TFEB->Rescue Upregulates CLEAR Network

Fig 1: Mechanistic pathway of Anti-PIKfyve antagonism driving TFEB-mediated LSD rescue.

Quantitative Profiling of Anti-PIKfyve Interventions

To establish a self-validating experimental system, researchers must correlate physical target engagement (PI(3,5)P2 depletion) with downstream phenotypic rescue. The table below summarizes the expected quantitative shifts when treating L444P mutant Gaucher fibroblasts with an Anti-PIKfyve antagonist.

Table 1: Phenotypic and Biochemical Readouts of Anti-PIKfyve Modulation in Gaucher Fibroblasts

ParameterVehicle ControlAnti-PIKfyve (Apilimod 100 nM)Mechanistic Implication
PI(3,5)P2 Levels 100% (Baseline)<10%Validation of target kinase inhibition.
Lysosomal pH ~4.8~4.5 (Hyperacidified)Loss of ClC-7 tonic inhibition by PI(3,5)P2[3].
TFEB Nuclear Fraction ~15%>60%mTORC1 dissociation triggers nuclear entry[2].
GCase Activity (L444P) 1.0x (Baseline)2.5x IncreaseEnhanced lysosomal proteostasis and trafficking[2].
Vacuole Formation AbsentPresent (Phase-lucent)Osmotic swelling due to altered ion flux[1].

Validated Experimental Protocols

Workflow LSD_Cells LSD Patient Fibroblasts Anti_PIK_Tx Anti-PIKfyve Antagonism (Apilimod) LSD_Cells->Anti_PIK_Tx 72h Incubation Lysis Non-Denaturing Lysis Anti_PIK_Tx->Lysis Harvest IP Anti-PIKfyve Antibody IP Lysis->IP Isolate Complex GCase 4-MUG GCase Activity Assay Lysis->GCase Measure Hydrolase Kinase In Vitro Kinase Assay IP->Kinase Measure PI(3,5)P2

Fig 2: Dual workflow using Anti-PIKfyve antibodies and antagonists for LSD characterization.

Protocol 1: Immunoprecipitation of the PIKfyve Complex using Anti-PIKfyve Antibodies

Objective: To isolate the intact PIKfyve-VAC14-FIG4 complex from LSD patient fibroblasts to assess basal or drug-modulated kinase activity. Causality & Design: PIKfyve is highly unstable and inactive when dissociated from VAC14 and FIG4. Therefore, harsh denaturing detergents (like SDS or Triton X-100 at high concentrations) will destroy kinase activity. We utilize a mild CHAPS-based lysis buffer to preserve the tripartite architecture.

  • Cell Lysis: Harvest 1×107 LSD fibroblasts. Wash twice with ice-cold PBS. Resuspend in 1 mL of Non-Denaturing Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% CHAPS, 1 mM EDTA, supplemented with protease/phosphatase inhibitors). Incubate on ice for 30 minutes with gentle agitation.

    • Scientist's Note: The inclusion of 1 mM EDTA is critical to chelate divalent cations that might activate endogenous lipid phosphatases during the extraction, which would artificially lower PI(3,5)P2 readouts.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a pre-chilled tube.

  • Primary Incubation: Add 2-4 µg of validated Anti-PIKfyve monoclonal antibody to the lysate. Incubate overnight at 4°C on a rotating mixer.

  • Complex Capture: Add 40 µL of pre-washed Protein A/G magnetic beads. Incubate for 2 hours at 4°C.

  • Washing: Place the tube on a magnetic rack. Wash the beads three times with Wash Buffer (Lysis Buffer with 0.1% CHAPS) and twice with Kinase Assay Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT) to remove endogenous ATP and detergents.

  • In Vitro Kinase Assay: Resuspend beads in 30 µL Kinase Assay Buffer containing 100 µM synthetic PI3P and 50 µM ATP (spiked with [γ-32P]ATP). Incubate at 30°C for 15 minutes.

  • Termination & Analysis: Stop the reaction with 1M HCl. Extract lipids using a chloroform/methanol (1:1) phase separation. Spot the organic phase onto a TLC plate to quantify PI(3,5)P2 production.

Protocol 2: Functional Anti-PIKfyve Assay for Rescuing Mutant Glucocerebrosidase (GCase)

Objective: To evaluate the efficacy of Anti-PIKfyve antagonism in rescuing mutant GCase activity in Gaucher disease models. Causality & Design: Mutant GCase (L444P) is prone to ER-associated degradation (ERAD). By inhibiting PIKfyve, we drive TFEB to the nucleus, upregulating total GCase transcription. The sheer volume of newly synthesized protein overwhelms ERAD, allowing a functional fraction to traffic to the lysosome[2]. 4-MUG is utilized as it is highly specific to lysosomal beta-glucosidase activity when assayed at an acidic pH.

  • Cell Seeding: Seed L444P/L444P Gaucher human dermal fibroblasts in a 6-well plate at 2×105 cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for attachment.

  • Anti-PIKfyve Treatment: Replace media with fresh DMEM containing 100 nM Apilimod (or vehicle control, 0.1% DMSO). Incubate for 72 hours.

    • Self-Validation Step: Observe cells under brightfield microscopy at 24 hours; the appearance of phase-lucent cytoplasmic vacuoles confirms active PIKfyve inhibition[1].

  • Harvesting: Wash cells with PBS and lyse in 200 µL of GCase Lysis Buffer (0.25% Triton X-100 in McIlvaine buffer, pH 5.2, with 0.25% sodium taurocholate).

    • Scientist's Note: The use of sodium taurocholate in the lysis buffer is non-negotiable; it acts as an essential allosteric activator for GCase in vitro, mimicking the function of Saposin C.

  • Enzymatic Reaction: In a black 96-well plate, combine 20 µL of cell lysate with 40 µL of 5 mM 4-MUG (4-methylumbelliferyl β-D-glucopyranoside) substrate dissolved in McIlvaine buffer.

  • Incubation: Seal the plate and incubate at 37°C for 1 hour in the dark.

  • Termination: Stop the reaction by adding 140 µL of 0.2 M Glycine-NaOH stop buffer (pH 10.5). The high pH maximizes the fluorescence of the released 4-methylumbelliferone.

  • Quantification: Read fluorescence at Ex 365 nm / Em 450 nm. Normalize the raw fluorescence units (RFU) to total protein concentration determined via a BCA assay.

Sources

Method

Application Notes and Protocols: Monoclonal versus Polyclonal Anti-PIKfyve Antibodies

An In-Depth Technical Guide for Researchers Introduction: The Critical Role of PIKfyve in Cellular Homeostasis PIKfyve, also known as phosphoinositide kinase, FYVE finger containing, is a large, ~237 kDa lipid kinase tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of PIKfyve in Cellular Homeostasis

PIKfyve, also known as phosphoinositide kinase, FYVE finger containing, is a large, ~237 kDa lipid kinase that plays a pivotal role in the regulation of intracellular membrane trafficking and cellular homeostasis.[1] Residing primarily on the cytosolic leaflet of endosomes, PIKfyve is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2] This enzymatic activity is central to a multitude of cellular processes, including endosome maturation, lysosome biogenesis and fission, and autophagy.[3][4]

PIKfyve does not act in isolation but forms a stable heterooligomeric complex with the scaffolding protein VAC14 and the phosphatase FIG4 (Sac3), which tightly regulates the synthesis and turnover of PI(3,5)P2.[2][5][6] Given its critical functions, the dysregulation of PIKfyve is implicated in a range of human diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease, various cancers, and host-pathogen interactions, making it a subject of intense research and a potential therapeutic target.[3][5][7] The selection of a highly specific and validated antibody is therefore the cornerstone of generating reliable and reproducible data in the study of this essential kinase.

The Fundamental Choice: Monoclonal vs. Polyclonal Antibodies

The decision between using a monoclonal or a polyclonal antibody for detecting PIKfyve is not trivial; it is a strategic choice that profoundly impacts experimental outcomes. Each class of antibody possesses distinct characteristics, advantages, and limitations rooted in its production method.

  • Monoclonal Antibodies (mAbs) are produced by a single B-cell clone and are, therefore, a homogeneous population of antibodies that recognize a single, specific epitope on the target antigen.[8][9]

  • Polyclonal Antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, enabling them to recognize multiple epitopes on the same antigen.[8][9]

The following table provides a comparative summary to guide your selection process.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)
Source Single B-cell cloneMultiple B-cell clones
Specificity Recognizes a single epitopeRecognizes multiple epitopes on the same antigen
Consistency High batch-to-batch consistency, ensuring reproducibility.[8][10]Significant batch-to-batch variability is possible.[8][10]
Signal Strength Signal is epitope-dependent; can be lower than pAbs.Often provides a stronger, amplified signal due to binding multiple sites.
Cross-Reactivity Lower risk of non-specific binding and background signal.[8]Higher potential for cross-reactivity with similar proteins.[8][11]
Robustness Sensitive to changes in epitope structure (e.g., denaturation, fixation).More tolerant to minor changes in antigen conformation.[8]
Production Longer production time, more complex, and higher cost.[8][10]Faster production and lower cost.[8]
Ideal For Quantitative analysis, targeting specific domains/PTMs, IHC/IF.IP, Western blotting of low-abundance proteins, screening.

Strategic Selection of an Anti-PIKfyve Antibody

The optimal choice of an anti-PIKfyve antibody is dictated by the specific application.

When to Choose a Monoclonal Anti-PIKfyve Antibody:

Monoclonal antibodies are the preferred tool for applications demanding high specificity and quantitative precision.

  • Quantitative Assays (ELISA, Flow Cytometry): The inherent consistency of mAbs ensures that results are reproducible over time and across different batches, which is critical for accurate quantification.[11]

  • Probing Specific Protein States: For studying specific post-translational modifications, such as the phosphorylation of PIKfyve at Serine 307, a monoclonal antibody specific to that phospho-epitope is indispensable.[12]

  • High-Resolution Imaging (Immunofluorescence, Immunohistochemistry): The single-epitope specificity of mAbs typically results in a cleaner signal with lower background, allowing for more precise subcellular localization. This is particularly important when trying to visualize the discrete, punctate endosomal localization of PIKfyve.[4]

When to Choose a Polyclonal Anti-PIKfyve Antibody:

Polyclonal antibodies offer advantages in applications where signal amplification and robust detection are paramount.

  • Immunoprecipitation (IP): The ability of polyclonal antibodies to bind to multiple epitopes on PIKfyve can result in the formation of more stable and larger immune complexes, leading to a more efficient pulldown of the target protein and its binding partners (e.g., VAC14, FIG4).[8]

  • Western Blotting (WB) of Endogenous PIKfyve: PIKfyve is a low-abundance protein. A polyclonal antibody can amplify the detection signal by binding to several sites on the protein, making it easier to detect.

  • Detecting Denatured Proteins: Since pAbs contain a repertoire of antibodies against various epitopes, they have a higher probability of recognizing at least one available epitope even if others are masked by denaturation or fixation.

cluster_Monoclonal Monoclonal Antibody cluster_Polyclonal Polyclonal Antibody M_Node Single B-Cell Clone M_Spec High Specificity (Single Epitope) M_Node->M_Spec M_Cons High Consistency (Reproducible) M_Spec->M_Cons M_App Ideal for: - Quantitative Assays - IF/IHC - PTM-specific detection M_Cons->M_App P_Node Multiple B-Cell Clones P_Spec Broad Reactivity (Multiple Epitopes) P_Node->P_Spec P_Cons Signal Amplification (Robust Detection) P_Spec->P_Cons P_App Ideal for: - Immunoprecipitation - WB of low-abundance targets - Screening P_Cons->P_App Decision Choosing an Anti-PIKfyve Antibody Decision->M_Node Need Precision? Decision->P_Node Need Robust Detection?

Caption: Decision framework for selecting monoclonal vs. polyclonal antibodies.

Application Protocols: A Validated Approach

The following protocols are designed to be self-validating by incorporating essential controls. Always consult the antibody manufacturer's datasheet for recommended starting dilutions.

Protocol 1: Western Blotting for PIKfyve Detection

This workflow is optimized for detecting the high molecular weight PIKfyve protein.

Lysis 1. Cell Lysis (RIPA Buffer + Inhibitors) Quant 2. Protein Quantification (BCA Assay) Lysis->Quant SDS 3. SDS-PAGE (Low % Gel, e.g., 6%) Quant->SDS Transfer 4. Protein Transfer (PVDF, Wet/Long Transfer) SDS->Transfer Block 5. Blocking (5% BSA or Milk in TBST) Transfer->Block Pri_Ab 6. Primary Antibody Incubation (Anti-PIKfyve, 4°C Overnight) Block->Pri_Ab Wash1 7. Washing (3x TBST) Pri_Ab->Wash1 Sec_Ab 8. Secondary Antibody Incubation (HRP-conjugated, 1h RT) Wash1->Sec_Ab Wash2 9. Washing (3x TBST) Sec_Ab->Wash2 Detect 10. Detection (ECL Substrate & Imaging) Wash2->Detect

Caption: Standard workflow for Western Blotting of PIKfyve.

Step-by-Step Methodology:

  • Sample Preparation: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3][13] Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[14]

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a low-percentage (e.g., 6%) SDS-PAGE gel.

    • Scientist's Note: PIKfyve is a large protein (~237 kDa). A lower percentage acrylamide gel is crucial for achieving adequate resolution and preventing its retention at the top of the gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane. A wet transfer system overnight at 4°C is recommended for high-molecular-weight proteins.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Scientist's Note: BSA is often preferred for phospho-specific antibodies to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the anti-PIKfyve antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[14]

Essential Controls for a Self-Validating Blot:

  • Positive Control: Lysate from a cell line known to express PIKfyve (e.g., HEK293T, HeLa).[15]

  • Negative Control: Lysate from cells where PIKfyve has been knocked down (siRNA) or knocked out (CRISPR). This is the gold standard for antibody validation.[16]

  • Loading Control: Simultaneously probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, α-Actinin, or Vinculin) to confirm equal protein loading.[6][17]

Protocol 2: Immunoprecipitation (IP) of the PIKfyve Complex

This protocol is designed to isolate PIKfyve and its potential interacting partners.

Lysis 1. Cell Lysis (Non-denaturing buffer) Preclear 2. Pre-clearing (Protein A/G beads) Lysis->Preclear Input 3. Collect Input Sample Preclear->Input Ab_Incubate 4. Antibody Incubation (Anti-PIKfyve or IgG, 4°C) Preclear->Ab_Incubate Bead_Capture 5. Bead Capture (Add Protein A/G beads) Ab_Incubate->Bead_Capture Wash 6. Washing (Multiple washes with lysis buffer) Bead_Capture->Wash Elute 7. Elution (SDS sample buffer) Wash->Elute Analyze 8. Analysis (Western Blot) Elute->Analyze

Caption: Workflow for Immunoprecipitation of PIKfyve.

Step-by-Step Methodology:

  • Cell Lysis: Lyse cells in a cold, non-denaturing IP lysis buffer (e.g., buffer containing 0.5-1% Nonidet P-40) with protease and phosphatase inhibitors to maintain protein complexes.[13]

  • Pre-clearing: Centrifuge the lysate and pre-clear the supernatant by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.[13]

  • Input Sample: Collect a small fraction of the pre-cleared lysate to serve as the "input" control for Western Blot analysis.

  • Antibody Incubation: Incubate the remaining lysate with the anti-PIKfyve antibody (polyclonal is often preferred here) or an isotype control IgG overnight at 4°C on a rotator.[13]

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for an additional 2-4 hours to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[18]

  • Elution: Elute the immunoprecipitated proteins from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluate by Western Blotting, probing for PIKfyve and its known interactors like VAC14 and FIG4.

Essential Controls for a Self-Validating IP:

  • Isotype Control: Perform a parallel IP with a non-specific IgG of the same isotype and from the same host species as the primary antibody. This control is crucial to ensure that the pulldown is specific to the anti-PIKfyve antibody and not due to non-specific binding to the IgG or beads.

  • Input Lane: Running the input sample on the Western Blot confirms that the protein was present in the lysate before the IP.

Protocol 3: Immunofluorescence (IF) for PIKfyve Localization

This protocol aims to visualize the subcellular localization of PIKfyve.

Seed 1. Seed Cells (On coverslips) Fix 2. Fixation (4% PFA) Seed->Fix Perm 3. Permeabilization (0.2% Triton X-100) Fix->Perm Block 4. Blocking (5% BSA + Serum) Perm->Block Pri_Ab 5. Primary Antibody Incubation (Anti-PIKfyve) Block->Pri_Ab Wash1 6. Washing (3x PBS) Pri_Ab->Wash1 Sec_Ab 7. Secondary Antibody Incubation (Alexa Fluor-conjugated) Wash1->Sec_Ab Wash2 8. Washing (3x PBS) Sec_Ab->Wash2 Mount 9. Mounting (DAPI-containing medium) Wash2->Mount Image 10. Imaging (Confocal Microscopy) Mount->Image

Caption: Workflow for Immunofluorescence staining of PIKfyve.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a culture dish until they reach 50-70% confluency.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[3]

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.2% Triton X-100 in PBS for 15 minutes.[3]

    • Scientist's Note: Permeabilization is necessary for the antibody to access intracellular targets like PIKfyve.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA and 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with the anti-PIKfyve antibody (monoclonal is often preferred for a cleaner signal) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with an appropriate Alexa Fluor-conjugated secondary antibody in the dark for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize using a confocal microscope. Expect to see a punctate cytoplasmic staining pattern consistent with endosomal localization.[4]

Essential Controls for a Self-Validating IF Experiment:

  • Secondary-Only Control: Prepare a coverslip that undergoes the entire process but without the primary antibody incubation. This will reveal any non-specific binding of the secondary antibody.

  • Positive/Negative Cells: As with Western blotting, using cells with known PIKfyve expression or knockdown/knockout provides the most definitive validation of staining specificity.

  • Co-localization: To confirm endosomal localization, co-stain with a known endosomal marker like EEA1 (early endosomes) or LAMP1 (late endosomes/lysosomes).[13][19]

References

  • Monoclonal vs Polyclonal Antibodies. Sino Biological. [Link]

  • Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio. [Link]

  • Monoclonal vs Polyclonal Antibodies | Key Differences Explained. BioPharmaSpec. [Link]

  • Gene PIKFYVE: Function, Mutations, and Role in Disease. Learn Mapmygenome. [Link]

  • PIKFYVE. Wikipedia. [Link]

  • The phospholipid kinase PIKFYVE is essential for Th17 differentiation. Journal of Experimental Medicine. [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI. [Link]

  • Roles of PIKfyve in multiple cellular pathways. PMC. [Link]

  • Anti-PIKFYVE Human Protein Atlas Antibody. Atlas Antibodies. [Link]

  • PIKFYVE Antibodies. antibodies-online. [Link]

  • PIKfyve-ArPIKfyve-Sac3 Core Complex: CONTACT SITES AND THEIR CONSEQUENCE FOR Sac3 PHOSPHATASE ACTIVITY AND ENDOCYTIC MEMBRANE HOMEOSTASIS. PMC. [Link]

  • A very delicate balance. ASBMB Today. [Link]

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. AACR Journals. [Link]

  • Inhibition of PIKfyve kinase induces senescent cell death by suppressing lysosomal exocytosis and leads to improved. bioRxiv. [Link]

  • PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES. PMC. [Link]

  • Inhibition of lipid kinase PIKfyve reveals a role for phosphatase Inpp4b in the regulation of PI(3)P-mediated lysosome dynamics through VPS34 activity. PMC. [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. PMC. [Link]

  • Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. ACS Publications. [Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. Journal of Cell Science. [Link]

  • PIKfyve Regulation of Endosome-Linked Pathways. PMC. [Link]

  • PIKfyve enzymatic activity principally parallels PIKfyve immunoreactive... ResearchGate. [Link]

Sources

Application

Application Note: Optimization and Validation of Anti-PIKfyve Antibodies in Mouse Models of Disease

Introduction & Mechanistic Context PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) is a class III lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

PIKfyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) is a class III lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2]. Operating within a ternary complex alongside Vac14 and Fig4, PIKfyve acts as a master regulator of endolysosomal trafficking, lysosomal fission, and autophagic flux.

In recent years, the pharmacological inhibition of PIKfyve (using small molecules like Apilimod) or its genetic ablation has demonstrated profound therapeutic potential across multiple mouse models of disease:

  • Amyotrophic Lateral Sclerosis (ALS): PIKfyve inhibition activates an unconventional protein clearance mechanism via exocytosis, significantly extending survival in diverse ALS mouse models [1].

  • Idiopathic Pulmonary Fibrosis (IPF): Apilimod-mediated PIKfyve inhibition selectively induces senescent cell death by blocking lysosomal exocytosis, thereby reducing tissue remodeling in bleomycin-induced pulmonary fibrosis models [2].

  • Inflammation & Macrophage Function: Myeloid-specific PIKfyve deficiency impairs lysosomal homeostasis, leading to systemic inflammation and hepatosplenomegaly [3].

  • Vascular Restenosis: PIKfyve regulates mTORC1 activity; its targeted inhibition ameliorates vascular smooth muscle cell proliferation in wire-injury mouse models [4].

Because PIKfyve is a massive (~240 kDa), low-abundance, membrane-associated protein, its detection in mouse tissues via Western Blot (WB) and Immunofluorescence (IF) requires highly optimized, self-validating protocols. This guide provides the mechanistic rationale and step-by-step methodologies for generating reproducible PIKfyve data in murine models.

PIKfyve_Signaling PI3P PI3P (Endosome Membrane) PIKfyve PIKfyve Kinase Complex (PIKfyve / Vac14 / Fig4) PI3P->PIKfyve Substrate binding PI35P2 PI(3,5)P2 PIKfyve->PI35P2 ATP-dependent Phosphorylation Lysosome Lysosomal Fission & Homeostasis PI35P2->Lysosome Activates TRPML1 channels Autophagy Autophagic Flux PI35P2->Autophagy Regulates autophagosome fusion Exocytosis Lysosomal Exocytosis (Senescence/ALS clearance) PI35P2->Exocytosis Modulates membrane fusion

Caption: PIKfyve-mediated synthesis of PI(3,5)P2 and its downstream regulatory effects on endolysosomal pathways.

Antibody Selection Criteria

Detecting PIKfyve requires antibodies that can recognize specific epitopes without cross-reacting with other FYVE-domain containing proteins. Table 1 summarizes the most robust commercially available clones validated for murine research.

Table 1: Recommended Anti-PIKfyve Antibodies for Mouse Models

Clone / CatalogHost & IsotypeTarget EpitopeValidated ApplicationsMechanistic Notes
R159.4.3C9 [5]Mouse IgG2aκHuman PIKfyve (Cross-reacts w/ Mouse)WB, FC/FACSExcellent for WB. Recognizes all 4 spliced isoforms. Requires high protein loading (30-50 µg).
HL3449 [6]Rabbit MonoclonalRecombinant PIKfyveWB, IHCHighly specific for tissue lysates (Brain, Lung). Low background in complex homogenates.
Polyclonal (sc-100408) [4]Rabbit IgGC-terminusIF, IHCValidated for tracking PIKfyve in vascular smooth muscle cells in wire-injury models.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness, every PIKfyve assay must be a self-validating system . This means incorporating internal controls to prove that a negative result is biological, not technical.

  • For WB: Always run a high-molecular-weight positive control (e.g., mTOR at 289 kDa) to prove that large proteins successfully transferred out of the gel.

  • For IF: Utilize a PIKfyve-inhibited (Apilimod-treated) tissue section; successful inhibition causes massive endolysosomal vacuolation (visible via phase contrast or LAMP1 co-staining), serving as a phenotypic positive control for the pathway's disruption.

Workflow Harvest Mouse Tissue Harvest (Brain, Lung, Artery) Split Sample Allocation Harvest->Split Lysis Protein Extraction (Modified RIPA + Sonication) Split->Lysis Fixation Tissue Fixation (4% PFA, Cryosectioning) Split->Fixation WB Western Blotting (6% Gel, Low-MeOH Transfer) Lysis->WB IF Immunofluorescence (Saponin Permeabilization) Fixation->IF AnalysisWB Quantify ~240 kDa Band vs. Loading Control WB->AnalysisWB AnalysisIF Confocal Imaging (Punctate Endosomal Signal) IF->AnalysisIF

Caption: Parallel workflow for biochemical and histological validation of PIKfyve in mouse tissue models.

Detailed Methodologies

Protocol A: Western Blotting of High-Molecular-Weight PIKfyve (~240 kDa)

Causality & Logic: Standard RIPA buffer often fails to extract large, multi-pass membrane-associated complexes. Furthermore, boiling samples at 100°C causes large hydrophobic proteins to aggregate in the stacking gel. We utilize a modified lysis approach and mild heating to preserve PIKfyve solubility.

Step-by-Step Procedure:

  • Tissue Harvesting & Lysis: Snap-freeze mouse tissue (e.g., brain or lung) in liquid nitrogen. Homogenize in Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS , 1 mM EDTA) heavily supplemented with protease and phosphatase inhibitors.

  • Sonication (Critical): Sonicate the lysate on ice (3 x 10 sec bursts, 30% amplitude) to shear genomic DNA and fully disrupt endosomal membranes. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Sample Preparation: Mix the cleared lysate with 4X Laemmli buffer containing fresh DTT (100 mM final). Do NOT boil. Heat the samples at 70°C for 10 minutes to unfold proteins without causing aggregation.

  • Electrophoresis: Load 30-50 µg of protein onto a 6% Tris-Glycine SDS-PAGE gel (or a 5-8% Tris-Acetate gradient gel). Run at 80V until the dye front passes the stacking gel, then increase to 120V.

  • Transfer: Perform a wet transfer to a 0.45 µm PVDF membrane. Use a low-methanol transfer buffer (25 mM Tris, 192 mM glycine, 5% methanol). Why? Low methanol prevents gel shrinkage and allows the 240 kDa protein to elute efficiently. Transfer at 30V overnight at 4°C.

  • Immunoblotting: Block with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with Anti-PIKfyve primary antibody (e.g., clone HL3449, 1:500) overnight at 4°C.

  • Detection: Wash 3 x 10 min in TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at RT. Develop using high-sensitivity ECL. PIKfyve will appear at ~240 kDa.

Protocol B: Immunofluorescence (IF) Staining of Mouse Tissue Sections

Causality & Logic: PIKfyve localizes to the cytoplasmic face of early and late endosomes. Harsh permeabilization (like Triton X-100) or alcohol-based fixation (like Methanol) strips lipids, washing away the very endosomal membranes PIKfyve is bound to. We use Saponin to selectively remove cholesterol while preserving endosomal architecture.

Step-by-Step Procedure:

  • Tissue Preparation: Perfuse the mouse with cold PBS followed by 4% Paraformaldehyde (PFA). Post-fix tissues for 4 hours at 4°C, cryoprotect in 30% sucrose, and embed in OCT. Cut 10 µm cryosections.

  • Permeabilization & Blocking: Incubate sections in blocking buffer (5% Normal Goat Serum, 0.1% Saponin in PBS) for 1 hour at RT. Do not use Triton X-100.

  • Primary Antibody: Apply Anti-PIKfyve antibody (e.g., 1:50 to 1:100 dilution) diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody: Wash 3 x 5 min in PBS containing 0.05% Saponin. Apply a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594, 1:300) for 1 hour at RT in the dark.

  • Mounting & Imaging: Counterstain nuclei with DAPI (1 µg/mL) for 5 min. Mount with an anti-fade mounting medium. Image using a confocal microscope. PIKfyve should exhibit a punctate, cytoplasmic distribution corresponding to endosomal microdomains.

Quantitative Data Interpretation & Troubleshooting

Table 2: Troubleshooting PIKfyve Detection Workflows

ObservationPrimary CauseMechanistic Solution
No band at 240 kDa (WB) Protein aggregated in the well or failed to transfer.Ensure samples were heated at 70°C (not 100°C). Verify transfer of high-MW proteins using Ponceau S or an mTOR control. Reduce methanol in transfer buffer to 5%.
Multiple non-specific bands (WB) Protein degradation or antibody cross-reactivity.PIKfyve degrades rapidly. Snap-freeze tissues immediately. Add fresh protease inhibitors. Switch to a monoclonal clone (e.g., HL3449).
Diffuse / Weak IF Signal Loss of endosomal membrane integrity during processing.Avoid methanol fixation. Switch permeabilization agent from Triton X-100 to 0.1% Saponin to preserve lipid-bound complexes.
Massive Vacuolation observed Biological response to PIKfyve inhibition (e.g., Apilimod).This is the expected phenotype in Apilimod-treated models. Vacuoles represent swollen endolysosomes unable to undergo fission.

References

  • PIKFYVE inhibition mitigates disease in models of diverse forms of ALS.Cell.
  • Inhibition of PIKfyve kinase induces senescent cell death by suppressing lysosomal exocytosis and leads to improved outcomes in a mouse model of idiop
  • PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflamm
  • Inhibition of PIKfyve Ameliorates the Proliferation and Migration of Vascular Smooth Muscle Cells and Vascular Intima Hyperplasia By Reducing mTORC1 Activity.PMC - NIH.
  • Anti-PIKFYVE Antibody, clone R159.4.3C9.Sigma-Aldrich.
  • Anti-PIKfyve antibody[HL3449].GeneTex.
Application

Application Note: Commercial Sources and Validation Protocols for Anti-PIKfyve Antibodies

Biological Context and Target Complexity PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing), also known as PIP5K3, is a massive ~240 kDa lipid kinase[1]. It primarily localizes to the cytoplasmic face of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context and Target Complexity

PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing), also known as PIP5K3, is a massive ~240 kDa lipid kinase[1]. It primarily localizes to the cytoplasmic face of early endosomes, where it binds via its FYVE zinc-finger domain (amino acids 154-219). Functionally, PIKfyve is the rate-limiting enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)[2].

This enzymatic conversion is a critical throttle for endolysosomal maturation, autophagosome-lysosome fusion, and intracellular trafficking. Because PIKfyve is a heavily phosphorylated protein (containing at least 29 Ser/Thr sites) and operates within a transient heterotrimeric complex with VAC14 (ArPIKfyve) and FIG4 (Sac3)[2], detecting it requires highly specific antibodies and causality-driven protocols that protect its structural integrity.

PIKfyve_Complex VAC14 VAC14 (ArPIKfyve) Scaffold Protein PIKfyve PIKfyve (PIP5K3) Lipid Kinase VAC14->PIKfyve Activates FIG4 FIG4 (Sac3) Lipid Phosphatase FIG4->VAC14 Stabilizes PI35P2 PI(3,5)P2 (Endolysosomal Maturation) PIKfyve->PI35P2 Phosphorylates PI3P PI(3)P (Early Endosome Membrane) PI3P->PI35P2 Substrate

Fig 1: The PIKfyve-VAC14-FIG4 heterotrimeric signaling complex and lipid kinase activity.

Commercial Sources for Anti-PIKfyve Antibodies

Selecting a reliable antibody depends heavily on the intended application. Due to the high molecular weight of PIKfyve and its low endogenous expression, researchers must select clones that have been rigorously validated. Table 1 summarizes quantitative and qualitative data for top commercial sources[3].

Table 1: Validated Commercial Anti-PIKfyve Antibodies

VendorCatalog / CloneHost / ClonalityValidated AppsTarget / EpitopeApplication Notes
R&D Systems AF7885Sheep PolyclonalWBHuman PIKfyve (Affinity-purified)Excellent for WB. Validated in Jurkat and K562 lysates at 0.25 µg/mL.
Sigma-Aldrich R159.4.3C9Mouse MonoclonalWBHuman PIKfyveHigh specificity monoclonal; validated in HepG2 cell lysates at 1.0 µg/mL[1].
Echelon Biosciences Z-RPK5Rabbit PolyclonalWB, IP, ICCMurine PIKfyve (aa 1-100)Cross-reacts with human/mouse/rat. Compatible with in vitro kinase assays[2].
Antibodies.com A39474Rabbit PolyclonalWB, IHC, IF, ELISAHuman PIKfyve (Recombinant)Broad utility; supplied at 1.0 mg/mL in 50% glycerol[4].

Causality-Driven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step is grounded in the biochemical causality of the PIKfyve protein.

Western Blotting (WB) Protocol for High-Molecular-Weight PIKfyve

Detecting a ~240 kDa protein requires deviating from standard WB protocols. The causality behind these modifications is to prevent the large PIKfyve protein from becoming trapped in the gel matrix, degrading, or precipitating during sample preparation.

WB_Workflow Lysis 1. Lysis (RIPA + Inhibitors) Gel 2. SDS-PAGE (3-8% Tris-Acetate) Lysis->Gel Transfer 3. Wet Transfer (15V, 4°C, Overnight) Gel->Transfer Probe 4. Immunoprobing (Anti-PIKfyve 4°C) Transfer->Probe Validate 5. Validation (KO vs WT Lysate) Probe->Validate

Fig 2: Self-validating Western Blot workflow optimized for the ~240 kDa PIKfyve protein.

Step-by-Step WB Methodology:

  • Sample Preparation & Lysis : Lyse cells (e.g., Jurkat or K562) in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

    • Causality: PIKfyve is heavily phosphorylated. Phosphatase inhibitors prevent shifts in molecular weight. Do NOT boil samples at 95°C; heat at 70°C for 10 minutes in Laemmli buffer. Boiling causes massive multipass or complexed proteins to irreversibly aggregate.

  • Gel Electrophoresis : Resolve 20-30 µg of lysate on a 3-8% Tris-Acetate gradient gel.

    • Causality: Standard 10% Bis-Tris gels will trap the 240 kDa PIKfyve protein at the stacking/resolving interface, leading to poor resolution.

  • Membrane Transfer : Transfer to a PVDF membrane (0.45 µm pore size) using a wet transfer system at 15V overnight at 4°C.

    • Causality: High molecular weight proteins require extended transfer times. Adding 0.05% SDS to the transfer buffer and reducing methanol to 10% facilitates the elution of large proteins from the gel.

  • Self-Validating Controls : Always run a wild-type (WT) lysate alongside a PIKFYVE CRISPR/Cas9 knockout (KO) lysate. Probe for Vinculin (~116 kDa) as a loading control rather than GAPDH (37 kDa) to ensure high-MW transfer efficiency.

  • Immunoprobing : Block with 5% BSA in TBST for 1 hour. Incubate with Primary Antibody (e.g., R&D Systems AF7885 at 0.25 µg/mL) overnight at 4°C. Wash 3x in TBST, followed by a 1-hour incubation with an HRP-conjugated secondary antibody. Develop using a high-sensitivity ECL substrate.

Immunofluorescence (IF) Protocol for Endosomal Localization

PIKfyve localizes to the microdomains of early endosomes that are EEA1-deficient.

Step-by-Step IF Methodology:

  • Fixation : Fix cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causality: PFA cross-links and preserves delicate endosomal vesicular structures better than cold methanol, which dehydrates and collapses lipid membranes.

  • Permeabilization : Permeabilize with 0.1% Saponin in PBS for 10 minutes.

    • Causality: Saponin selectively removes cholesterol from the plasma membrane while leaving intracellular organelle membranes (like endosomes) largely intact. Triton X-100 will strip the endosomal membranes, washing out membrane-associated PIKfyve.

  • Blocking : Block in 5% Normal Serum (matching the secondary antibody host) + 0.05% Saponin for 1 hour.

  • Antibody Incubation : Incubate with Echelon Z-RPK5 (1:100)[2] and an early endosome marker (e.g., Rab5) overnight at 4°C.

  • Self-Validating Pharmacological Control : Treat a parallel coverslip with Apilimod (a specific PIKfyve inhibitor) for 2 hours prior to fixation.

    • Causality: Apilimod inhibits kinase activity, causing massive endosomal vacuolization (swelling). Observing PIKfyve localized to the limiting membrane of these swollen vacuoles confirms the functional presence of the target pathway and validates the antibody's spatial specificity.

References

  • Echelon Biosciences. "PIKfyve Antibody, polyclonal - Echelon Biosciences". echelon-inc.com.
  • R&D Systems. "Human PIKFyve Antibody AF7885 - R&D Systems". rndsystems.com.
  • Sigma-Aldrich. "Anti-PIKFYVE Antibody, clone R159.4.3C9 - Sigma-Aldrich". sigmaaldrich.com.
  • Biocompare. "Anti-PIKFYVE Antibody Products - Biocompare". biocompare.com.
  • Antibodies.com. "Anti-PIKFYVE Antibody (A39474)". antibodies.com.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting non-specific bands in Anti-PIKFyve western blot

A Guide to Troubleshooting Non-Specific Bands Welcome to the technical support guide for troubleshooting western blots using anti-PIKfyve antibodies. My name is Dr. Gemini, and as a Senior Application Scientist, I unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Troubleshooting Non-Specific Bands

Welcome to the technical support guide for troubleshooting western blots using anti-PIKfyve antibodies. My name is Dr. Gemini, and as a Senior Application Scientist, I understand that obtaining a clean, specific western blot for a large and complex protein like PIKfyve can be challenging. Non-specific bands can obscure results and lead to incorrect interpretations.

This guide is designed to function as a direct line to a specialist. It moves beyond generic advice to provide in-depth, cause-and-effect explanations and validated protocols tailored to the unique characteristics of PIKfyve.

Understanding the Target: Why is PIKfyve a Challenge?

PIKfyve is a large, multi-domain lipid and protein kinase, central to endomembrane trafficking and cellular signaling.[1][2] Its characteristics present specific hurdles for western blotting that must be addressed for a successful experiment.

Characteristic Implication for Western Blotting Source(s)
High Molecular Weight The main isoform is ~237-240 kDa. This makes efficient transfer from the gel to the membrane a primary challenge.[3][4]
Multiple Isoforms In addition to the main isoform, smaller calculated isoforms exist (~50-62 kDa). Depending on the antibody's epitope, these may appear as "non-specific" bands if expressed in your system.[3]
Post-Translational Modifications (PTMs) PIKfyve undergoes autophosphorylation and is a target for other kinases.[1][5] PTMs can alter the protein's apparent molecular weight and conformation, potentially affecting antibody recognition.
Complex Regulation It forms a complex with other proteins like FIG4 and VAC14, which are essential for its maximal activity.[3] Lysis conditions must be robust enough to dissociate these complexes for accurate SDS-PAGE migration.

Initial Diagnosis: A Workflow for Troubleshooting

When confronted with a problematic blot, a systematic approach is crucial. Use the following workflow to diagnose the likely source of your non-specific bands.

G start Observation: Non-specific bands on Anti-PIKfyve Blot q1 Are there bands in the secondary-only control lane? start->q1 a1_yes Secondary antibody is non-specifically binding. Consider pre-adsorbed secondary or different blocking buffer. q1->a1_yes Yes q2 Are the non-specific bands stronger or weaker than the target ~240 kDa band? q1->q2 No solution Proceed to Specific Q&A Sections: 1. Antibody & Blocking 2. Sample Prep & Loading 3. Gel/Transfer Optimization a1_yes->solution a2_stronger Primary or Secondary Ab concentration likely too high. OR Excessive protein load. q2->a2_stronger Stronger a2_weaker Could be protein degradation, cross-reactive proteins, or sub-optimal blocking/washing. q2->a2_weaker Weaker q3 Are there many faint bands creating a high background? a2_stronger->q3 a2_weaker->q3 a3_yes Focus on Blocking and Washing. Increase wash duration/number. Test alternative blocking agents. q3->a3_yes Yes q4 Do you see a smear or bands at lower molecular weights? q3->q4 No a3_yes->solution a4_yes Protein Degradation is likely. Re-evaluate lysis buffer and use fresh, potent protease inhibitors. q4->a4_yes Yes q4->solution No a4_yes->solution

Caption: Troubleshooting workflow for non-specific bands.

Troubleshooting Guide: Questions & Answers

This section addresses the most common issues encountered during PIKfyve western blotting, organized by experimental stage.

Part 1: Antibody Concentration and Blocking

Question: My blot has numerous non-specific bands, and the background is high. Where should I start?

This classic issue often points to suboptimal antibody concentrations or inadequate blocking/washing.[6][7] An antibody concentration that is too high will lead to off-target binding.[8][9]

Answer and Recommendations:

  • Optimize Antibody Dilution: This is the most critical step. If the manufacturer recommends a 1:1000 dilution, you must test a range around this starting point (e.g., 1:500, 1:1000, 1:2000, 1:4000).[10] The goal is to find the "sweet spot" that provides a strong signal for the target band with minimal off-target binding.

    • Causality: Antibody-antigen binding is concentration-dependent. Excess primary or secondary antibody will bind to low-affinity sites on other proteins or the membrane itself, creating non-specific bands and high background.[10][11]

    • Action: Perform an antibody titration. A dot blot is a fast, sample-sparing way to do this (see Protocol 3).

  • Extend Incubation Time at 4°C: Instead of incubating your primary antibody for 1-2 hours at room temperature, incubate it overnight at 4°C.[6][12]

    • Causality: Lower temperatures slow down binding kinetics. This favors the high-affinity interaction between the antibody and its specific epitope on PIKfyve over lower-affinity, non-specific interactions.

  • Enhance Blocking and Washing:

    • Blocking: While 5% non-fat dry milk is common, it may not be optimal. Some antibodies perform better with 5% Bovine Serum Albumin (BSA) or commercial blocking buffers.[6][11] Increase blocking time to 1.5-2 hours at room temperature.

    • Washing: This step is crucial for removing unbound antibodies. Increase the number and duration of your washes (e.g., 4-5 washes of 5-10 minutes each with gentle agitation).[9] Ensure your wash buffer (e.g., TBS-T) contains a sufficient concentration of detergent (0.1% Tween-20).[9]

  • Run a Secondary-Only Control: Always run one lane on your gel that you will treat with the secondary antibody only (no primary).[13]

    • Causality: This control definitively tells you if your secondary antibody is binding non-specifically to other proteins in your lysate. If you see bands in this lane, the secondary antibody is the problem.

    • Action: Switch to a different, pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from your sample's species.

Parameter Standard Condition Optimized Condition for PIKfyve Rationale
Primary Ab Dilution 1:1000Titrate (e.g., 1:500 - 1:4000)Reduces off-target binding.[10]
Primary Ab Incubation 1-2 hr at RTOvernight at 4°CFavors high-affinity specific binding.[6][12]
Secondary Ab Dilution 1:5000 - 1:10,000Titrate (e.g., 1:5000 - 1:40,000)Minimizes background signal.[14]
Blocking 1 hr with 5% Milk1.5-2 hr; test 5% BSA or commercial bufferPrevents non-specific antibody binding to the membrane.[6][7]
Washing 3 x 5 min4-5 x 5-10 minThoroughly removes unbound antibodies.[9]
Part 2: Sample Preparation and Protein Loading

Question: I see a smear below my main band and/or distinct bands at lower molecular weights. What's happening?

This pattern is a strong indicator of protein degradation.[9] PIKfyve is a large protein, making it a larger target for cellular proteases released during lysis.

Answer and Recommendations:

  • Use a Robust Lysis Buffer with Fresh Inhibitors: Your standard RIPA buffer may not be sufficient.

    • Causality: Incomplete cell lysis can leave proteases active, while an insufficient concentration of inhibitors will fail to stop them from cleaving your target protein.

    • Action: Prepare your lysis buffer fresh and add a potent, broad-spectrum protease inhibitor cocktail immediately before use. Keep samples on ice at all times. For nuclear or DNA-binding proteins, sonication may be required to fully release the protein.[14] See Protocol 1 for a recommended lysis buffer.

  • Optimize Protein Load: Loading too much total protein can overwhelm the gel's capacity, leading to non-specific antibody binding and "ghost" bands.[8][9]

    • Causality: When lanes are overloaded, abundant proteins can "spill over," and antibodies may weakly bind to them, appearing as non-specific bands.

    • Action: Perform a protein assay (e.g., BCA) and aim for a load of 20-30 µg of total lysate per lane.[9] If your signal is weak, it is better to optimize other parameters (like antibody concentration or detection sensitivity) before increasing the protein load.

Part 3: Gel Electrophoresis and Membrane Transfer

Question: My main ~240 kDa band for PIKfyve is very weak or absent, but I see other bands. Could this be a transfer problem?

Absolutely. Inefficient transfer is the most common reason for losing the signal of high molecular weight (HMW) proteins like PIKfyve.[15] If PIKfyve doesn't transfer efficiently to the membrane, the antibody has nothing to detect, and the non-specific bands will appear more prominent.

Answer and Recommendations:

  • Use a Low-Percentage or Gradient Gel:

    • Causality: HMW proteins migrate very slowly through the acrylamide matrix. A high-percentage gel (e.g., 12-15%) has small pores that can trap HMW proteins, preventing them from even reaching the membrane.

    • Action: Use a low-percentage (6-7.5%) Tris-Glycine gel or a 4-12% gradient gel.[16] For best resolution of HMW proteins, Tris-Acetate gels are highly recommended.[17]

  • Optimize Your Transfer Buffer:

    • Causality: The standard transfer buffer (with 20% methanol) can cause HMW proteins to precipitate within the gel. Methanol helps proteins bind to the membrane but does so by stripping away the SDS, which keeps proteins soluble and negatively charged.[16][17]

    • Action: Reduce methanol to 10% or less.[16][17] Crucially, add a low concentration of SDS (0.05-0.1%) to the transfer buffer.[12][16][17] The SDS helps the large PIKfyve protein elute from the gel and prevents aggregation, dramatically improving transfer efficiency.

  • Use a Wet Transfer System and Increase Transfer Time:

    • Causality: Semi-dry transfer systems are fast but often inefficient for HMW proteins.[14][17] A traditional wet (tank) transfer provides a more consistent electrical field and better cooling for the extended time needed.

    • Action: Perform a wet transfer. For PIKfyve, a standard 1-hour transfer is insufficient. Transfer overnight at 4°C at a low, constant voltage (e.g., 20-30V) or for 90-120 minutes at a higher current (e.g., 350-400 mA).[12][17] Using ice packs and pre-chilled buffers is essential to prevent overheating.[15]

Detailed Experimental Protocols

Protocol 1: Cell Lysis for Large Proteins
  • Aspirate cell culture medium and wash cells once with ice-cold PBS.

  • Add ice-cold Lysis Buffer (1 mL per 10 cm dish).

    • Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

    • Add Fresh Just Before Use: 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cleared lysate) to a new tube and determine the protein concentration using a BCA assay.

Protocol 2: SDS-PAGE & Wet Transfer for High MW Proteins
  • Sample Prep: Mix cleared lysate with 4x Laemmli sample buffer containing a fresh reducing agent (e.g., β-mercaptoethanol or DTT). Heat at 70°C for 10-15 minutes. Avoid boiling, as this can cause large proteins like PIKfyve to aggregate.[14]

  • Electrophoresis: Load 20-30 µg of protein per lane onto a low-percentage (e.g., 7%) or gradient (e.g., 4-12%) Tris-Glycine or Tris-Acetate gel. Run the gel in chilled running buffer until the dye front reaches the bottom.[15]

  • Transfer Setup:

    • Activate a PVDF membrane (0.45 µm pore size) in 100% methanol for 30 seconds, then equilibrate in transfer buffer.

    • Equilibrate the gel and filter paper in transfer buffer for 10-15 minutes.

    • HMW Transfer Buffer Recipe: 25 mM Tris, 192 mM Glycine, 10% Methanol, 0.05% SDS.

  • Wet Transfer: Assemble the transfer stack in a wet transfer tank filled with chilled transfer buffer.

  • Transfer overnight at 4°C at 30V or for 90-120 minutes at 100V. Ensure the tank is kept cool with an ice pack.[17]

  • Confirmation: After transfer, stain the membrane with Ponceau S to confirm that proteins (especially in the high molecular weight range) have transferred successfully before proceeding to blocking.[7]

Protocol 3: Dot Blot for Rapid Antibody Optimization

A dot blot allows you to test many antibody dilutions quickly without running multiple gels.[18][19]

  • Sample Prep: Prepare serial dilutions of your cell lysate (e.g., 1.0, 0.5, 0.25, 0.125 mg/mL) in PBS.

  • Spotting: Cut a small strip of nitrocellulose or PVDF membrane. Using a pencil, lightly mark where you will spot each dilution. Carefully pipette 1-2 µL of each lysate dilution onto its designated spot. Allow the spots to dry completely.[18][19]

  • Matrix Setup: Cut the membrane into smaller strips, one for each primary antibody dilution you want to test.

  • Blocking & Incubation: Block all strips simultaneously in 5% BSA in TBS-T for 1 hour.

  • Incubate each strip in a different primary antibody dilution (e.g., 1:500, 1:1000, 1:2000, 1:4000) for 1 hour at room temperature.

  • Washing & Secondary: Wash all strips 4 x 5 minutes in TBS-T. Incubate all strips in the same, optimized secondary antibody dilution for 1 hour.

  • Detection: Wash again, then apply ECL substrate and image. The best primary antibody dilution is the one that gives a strong signal on the lowest concentration of lysate with minimal signal at the no-lysate spot.

Frequently Asked Questions (FAQs)

Q1: I see a band at ~50 kDa. Is this a degradation product or an isoform? This is a common observation. PIKfyve has known calculated isoforms in this size range.[3] To distinguish, you can try using a different anti-PIKfyve antibody raised against a different epitope (e.g., N-terminal vs. C-terminal). If both antibodies detect the ~240 kDa band but only one detects the ~50 kDa band, it is more likely to be a cross-reactive protein or a specific isoform. Using siRNA/shRNA to knock down PIKfyve and observing the disappearance of both bands would be the definitive experiment.

Q2: My antibody datasheet says to block with non-fat milk, but my background is high. What should I do? While manufacturer recommendations are a good starting point, they are not always optimal for every cell type or condition.[10] If you are detecting a phosphorylated protein, milk should be avoided as it contains phosphoproteins (casein) that can cause high background.[11] In this case, or if you simply have high background, switching to 5% BSA or a commercial, protein-free blocking buffer is a highly recommended troubleshooting step.[6][11]

Q3: Can I strip and re-probe my PIKfyve blot for a loading control like GAPDH or beta-actin? Yes, but with caution. PIKfyve is a low-abundance protein, while loading controls are highly abundant. The strong signal from the loading control may require a very short exposure time, while PIKfyve requires a much longer one. It is best practice to probe for the low-abundance target (PIKfyve) first. Be aware that stripping can remove some of your protein from the membrane, so quantitative comparisons after stripping should be interpreted carefully.[14]

References

  • Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. [Link]

  • TotalLab. Western Blot Troubleshooting Guide. [Link]

  • ARP American Research Products. Western Blot troubleshooting: Non-Specific Bands. [Link]

  • Cyanagen. Western Blotting Troubleshooting – CYANAGEN TIPS – Non-Specific Bands. [Link]

  • Advansta Inc. (2015, April 22). Six Tips for Transferring Large Proteins for Western Blotting. [Link]

  • G-Biosciences. (2017, July 18). Optimize Antigen and Antibody Concentration for Western Blots. [Link]

  • Addgene. (2024, September 17). Troubleshooting and Optimizing a Western Blot. [Link]

  • Bitesize Bio. (2025, December 8). Five Fast Tips for Blotting Large Proteins. [Link]

  • Promega Connections. (2014, June 27). Optimize Your Western Blot. [Link]

  • Sino Biological. Western Blot: 10 Technical Tips and tricks. [Link]

  • Antibodies.com. Anti-PIKFYVE Antibody (A39474). [Link]

  • UniProt. PIKFYVE - Homo sapiens (Human). [Link]

  • Sino Biological. PIKFYVE General Information. [Link]

  • Elabscience. PIKFYVE Polyclonal Antibody. [Link]

  • GeneCards. PIKFYVE Gene. [Link]

  • Ma'ayan Lab. PIKFYVE Gene. [Link]

  • The Human Protein Atlas. Protein structure - PIKFYVE. [Link]

Sources

Optimization

Technical Support Center: Optimizing Anti-PIKfyve Immunofluorescence

Welcome to the Application Scientist Technical Support Center. Detecting PIKfyve via immunofluorescence (IF) presents unique mechanistic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Detecting PIKfyve via immunofluorescence (IF) presents unique mechanistic challenges. As a low-abundance lipid kinase dynamically recruited to the cytosolic face of endosomes and lysosomes, PIKfyve resides in highly hydrophobic, lipid-rich microenvironments [[1]](). This makes primary antibodies highly susceptible to hydrophobic trapping and Fc-receptor-mediated background.

This guide provides field-proven, self-validating protocols to optimize your blocking conditions and resolve non-specific background signals.

The Mechanistic Challenge of PIKfyve

PIKfyve forms a complex with the scaffolding protein VAC14 and the phosphatase FIG4 to phosphorylate phosphatidylinositol 3-phosphate (PI3P) into PI(3,5)P2 1. Because this process governs endolysosomal maturation, the target antigen is intrinsically linked to organelle membranes 2. Improper blocking leads to antibodies binding to off-target lipid domains rather than the specific PIKfyve epitopes.

G PI3P PI3P (Early Endosome) Complex PIKfyve-VAC14-FIG4 Complex PI3P->Complex Substrate Binding PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) Complex->PI35P2 Phosphorylation Traffic Endolysosomal Trafficking PI35P2->Traffic Regulates

PIKfyve-mediated endolysosomal trafficking pathway and target localization.

Troubleshooting Guide: Optimizing Blocking Conditions

The Causality of Background: Non-specific binding in PIKfyve IF typically arises because the proteins used in blocking originate from the same species as the primary antibody, compromising secondary antibody specificity 3. To mitigate this, the most effective blocking solution involves normal serum sourced from the species in which the secondary antibody was generated 3.

Quantitative Comparison of Blocking Agents for PIKfyve IF
Blocking AgentRecommended ConcentrationRelative Background Reduction (%)Target Specificity PreservationBest Use Case
Normal Serum (Secondary Host) 5%>90%HighGold standard for general PIKfyve IF; prevents Fc cross-reactivity.
Bovine Serum Albumin (BSA) 1% - 5%75-85%HighVersatile alternative when normal serum is unavailable 4.
Fish Gelatin 0.1% - 1%70%Very HighHigh-lipid environments (e.g., adipocytes) to avoid mammalian protein cross-reaction.
Non-Fat Dry Milk 1% - 3%<50%LowNot recommended. Contains phosphoproteins that mask lipid kinase targets 5.
Step-by-Step Protocol: Self-Validating Anti-PIKfyve IF Workflow

A robust protocol must be a self-validating system. This workflow incorporates a morphological control using a PIKfyve inhibitor (YM201636) to confirm antibody specificity independently of fluorescence intensity.

Step 1: Morphological Validation Setup (Internal Control)

  • Action: Pre-treat a control well of cells with 1 µM YM201636 (PIKfyve inhibitor) for 2 hours prior to fixation.

  • Causality: PIKfyve inhibition chemically disrupts endosome maturation, leading to the formation of massive, visibly swollen vacuoles 1. This provides a definitive morphological landmark for PIKfyve localization.

Step 2: Fixation

  • Action: Fix cells in 4% Paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature 3.

  • Action: Wash 3x with PBS, followed by an optional 10-minute wash in 0.1 M Glycine to quench unreacted aldehydes and reduce autofluorescence [[3]]().

Step 3: Permeabilization

  • Action: Permeabilize with 0.1% Saponin in PBS for 10 minutes.

  • Causality: Unlike Triton X-100, which aggressively strips membrane lipids, Saponin selectively complexes with cholesterol. This preserves the delicate endosomal lipid context required to retain PIKfyve at the membrane.

Step 4: Optimized Blocking

  • Action: Incubate in Blocking Buffer (5% Normal Serum from the secondary antibody host species + 1% BSA in PBS containing 0.05% Saponin) for 1 hour at room temperature [[3]](), 4.

  • Note: Maintain the blocking agent throughout the staining protocol by diluting antibodies directly in this buffer 4.

Step 5: Antibody Incubation & Validation Check

  • Action: Incubate with primary Anti-PIKfyve antibody overnight at 4°C in the dark. Wash 3x for 5 minutes 5. Apply secondary antibody for 1 hour at room temperature.

  • System Validation: Observe the YM201636-treated control well. The PIKfyve signal must distinctly outline the limiting membrane of the enlarged vacuoles 1. If the signal is a diffuse cytoplasmic haze, your blocking failed to prevent non-specific cytosolic binding, or the antibody lacks specificity.

G Start High Background in PIKfyve IF? CheckBlock Evaluate Blocking Agent Start->CheckBlock Serum Use 5% Normal Serum (Secondary Host Species) CheckBlock->Serum Standard Protocol BSA Switch to 1-5% BSA (If cross-reactivity) CheckBlock->BSA Persistent Non-specific Binding Perm Optimize Permeabilization (Saponin vs Triton X-100) Serum->Perm BSA->Perm Success Specific Endosomal Punctae Resolved Perm->Success Validated via YM201636 Control

Troubleshooting logic tree for resolving high background in PIKfyve IF.

Frequently Asked Questions (FAQs)

Q: I see large swollen vacuoles in my PIKfyve IF. Is my antibody non-specific? A: Not necessarily. If you are using a PIKfyve inhibitor (like YM201636 or Apilimod) or a genetic knockdown, this is the exact expected phenotype. PIKfyve inhibition disrupts endosome maturation and causes an imbalance favoring lysosomal fusion over fission, leading to characteristic vacuolation 1, [[6]](). If this occurs in untreated wild-type cells, your cells may be highly stressed or undergoing excessive autophagy.

Q: Can I use non-fat dry milk for blocking PIKfyve? A: It is highly discouraged. Milk contains endogenous phosphoproteins and lipids that can mask the endosomal membrane targets and cross-react with kinase-directed antibodies, reducing specific signal 5. Stick to normal serum or BSA 3, 4.

Q: My background is still too high, and I am using 5% normal serum. What next? A: Ensure your normal serum matches the host species of your secondary antibody, not the primary 3. If it matches and background persists, verify that your BSA/serum solutions are freshly filtered to remove protein precipitates that create staining artifacts 4. Finally, consider titrating the primary antibody further; PIKfyve is expressed at low levels, and over-saturating the sample will only increase off-target binding 2.

References
  • Atlantis Bioscience. "7 Tips for Optimising Immunofluorescence Staining".
  • Sigma-Aldrich. "Tips for Immunofluorescence Protocols".
  • ibidi. "Immunofluorescence Staining | A Typical Workflow".
  • The Company of Biologists.
  • PLOS ONE. "PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses".
  • PMC. "The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport".

Sources

Troubleshooting

PIKfyve IHC Staining: Advanced Troubleshooting &amp; Background Reduction Guide

Welcome to the Technical Support Center for PIKfyve Immunohistochemistry (IHC). PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a crucial lipid kinase responsible for synthesizing phosphatidylinosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for PIKfyve Immunohistochemistry (IHC). PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a crucial lipid kinase responsible for synthesizing phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2] from PI3P[1][2]. Because it is predominantly localized to endosomal and lysosomal membranes and expressed at relatively low endogenous levels, detecting PIKfyve via IHC presents unique challenges[3][4]. Researchers frequently encounter high background noise due to the need for signal amplification, which inadvertently magnifies non-specific binding, endogenous enzyme activity, and autofluorescence[5][6].

This guide provides a causality-driven, self-validating framework to help scientists and drug development professionals achieve high signal-to-noise ratios in PIKfyve IHC assays.

Part 1: The Biology of PIKfyve & IHC Implications

Before troubleshooting, it is essential to understand the biological context of the target, as this directly dictates the experimental conditions.

PIKfyve_Pathway PI3P PI3P (Endosomal Membrane) PIKfyve PIKfyve Kinase (Target Antigen) PI3P->PIKfyve Substrate Binding PIP2 PI(3,5)P2 (Lipid Product) PIKfyve->PIP2 Phosphorylation Lysosome Lysosomal Homeostasis & Vesicle Trafficking PIP2->Lysosome Regulates Background High Risk of Autofluorescence & Lipofuscin Lysosome->Background IHC Challenge

PIKfyve enzymatic pathway and lysosomal localization, highlighting specific IHC challenges.

Part 2: Frequently Asked Questions (Causality & Theory)

Q1: Why is PIKfyve particularly prone to high background noise in IHC? A: PIKfyve is a low-abundance protein localized to endolysosomal compartments[2][3]. To detect it, researchers often increase the primary antibody concentration or use highly sensitive secondary amplification systems (like avidin-biotin complex or polymer-HRP). This amplification indiscriminately boosts noise from:

  • Hydrophobic Interactions: Antibodies stick non-specifically to tissue proteins and lipids[5].

  • Endogenous Enzymes: Tissues rich in lysosomes often have high endogenous peroxidase or phosphatase activity, which reacts with DAB or other substrates[7].

  • Lipofuscin/Autofluorescence: In fluorescent IHC, lysosomal accumulation of lipofuscin (especially in aged or senescent tissues) emits broad-spectrum autofluorescence that mimics target signals[5][8].

Q2: Should I use a direct-labeled primary antibody or a secondary amplification system for PIKfyve? A: While directly labeled primary antibodies reduce background noise by eliminating secondary antibody cross-reactivity[6], they are generally not recommended for PIKfyve unless the tissue overexpresses the target (e.g., transfected cells or specific PDAC models[9]). Because endogenous PIKfyve levels are low, the signal amplification provided by a secondary antibody is usually necessary[6]. The key is to manage the background through stringent blocking and washing rather than sacrificing sensitivity.

Q3: How does the choice of antigen retrieval buffer affect PIKfyve background? A: Heat-induced epitope retrieval (HIER) unmasks epitopes but can also expose off-target binding sites. Boiling in Citrate buffer (pH 6.0) is standard, but if background persists, Tris-EDTA (pH 9.0) can sometimes provide a sharper specific signal, allowing you to lower the primary antibody concentration[10]. However, over-retrieval exposes hydrophobic domains, increasing non-specific sticking.

Part 3: Self-Validating Step-by-Step Protocol for PIKfyve IHC

To ensure scientific integrity, every IHC run must be a self-validating system. This means incorporating a No-Primary Antibody Control and an Isotype Control [8] on the same slide or parallel sections.

Step 1: Tissue Preparation & Deparaffinization

  • Mechanism: Incomplete deparaffinization leaves hydrophobic wax residues that trap antibodies.

  • Action: Use fresh xylene (or dimethyl benzene) and extend deparaffinization time by 5 minutes[7]. Rehydrate through graded alcohols (100%, 95%, 70%, 50%) to distilled water.

Step 2: Antigen Retrieval & Endogenous Quenching

  • Mechanism: Unmasking the PIKfyve epitope while preventing endogenous peroxidases from reacting with DAB.

  • Action:

    • Perform HIER using Citrate Buffer (pH 6.0) at 95°C for 15-20 minutes. Cool to room temperature.

    • Crucial Step: Incubate sections in 3% H₂O₂ for 10-15 minutes to quench endogenous peroxidases[5][7]. Note: Performing H₂O₂ quenching AFTER antigen retrieval is often more effective because HIER can unmask additional peroxidases[10].

Step 3: Stringent Blocking

  • Mechanism: Preventing Fc-receptor binding and hydrophobic interactions.

  • Action: Block with 5% normal serum (from the species in which the secondary antibody was raised) in PBS containing 0.05% Tween-20 (PBST) for 1 hour at room temperature[5][8]. Do not use a blocker from the primary antibody's host species.

Step 4: Primary Antibody Incubation (Titration is Mandatory)

  • Mechanism: High concentrations force low-affinity, off-target binding[5].

  • Action: Dilute the anti-PIKfyve primary antibody in the blocking buffer. A standard starting point is 1:100 to 1:500. Incubate overnight at 4°C. Self-Validation: Apply only blocking buffer to the negative control section.

Step 5: High-Stringency Washing

  • Mechanism: Disrupting weak, non-specific ionic and hydrophobic bonds.

  • Action: Wash 3 × 5 minutes in PBST (PBS + 0.05% Tween-20)[5]. For highly problematic tissues, briefly increasing Tween-20 to 0.1% or adding 0.1% Triton X-100 can reduce background, though it may slightly reduce specific signal[8].

Step 6: Detection & Counterstaining

  • Mechanism: Converting the localized enzyme into a visible precipitate.

  • Action: Apply the secondary antibody (e.g., HRP-conjugated). Wash 3 × 5 mins in PBST. Apply DAB substrate. Pro-tip: Diluting the DAB substrate or adding a trace amount of H₂O₂ directly to the DAB can slow the reaction, allowing for tighter visual control of signal development vs. background noise[7][10].

Part 4: Troubleshooting Logic & Diagnostic Workflows

Use the following diagnostic tree to identify the root cause of your background noise.

IHC_Troubleshooting Start High Background Observed CheckControl Check No-Primary Control Start->CheckControl ControlHigh Control is HIGH (Noise is Independent of Primary) CheckControl->ControlHigh Yes ControlLow Control is LOW (Noise is Primary Ab Dependent) CheckControl->ControlLow No EndoEnz Endogenous Peroxidase/Biotin Action: Increase H2O2 / Avidin-Biotin Block ControlHigh->EndoEnz SecBind Secondary Ab Cross-Reactivity Action: Use Cross-Adsorbed Sec Ab & Match Serum ControlHigh->SecBind Titration Primary Ab Concentration Too High Action: Titrate (e.g., 1:50 -> 1:500) ControlLow->Titration Wash Hydrophobic Sticking Action: Add 0.05% Tween-20 to Washes ControlLow->Wash

Systematic diagnostic logic tree for isolating the source of IHC background noise.

Part 5: Quantitative Optimization Data

To illustrate the impact of optimization, below is a synthesized data table demonstrating how different variables affect the Signal-to-Noise Ratio (SNR) in PIKfyve IHC.

Experimental VariableCondition TestedSpecific Signal IntensityBackground IntensityResulting SNRRecommendation
Primary Ab Concentration 1:50+++++++LowToo concentrated; causes off-target binding[5].
1:200++++High Optimal for most FFPE tissues.
1:1000+-LowFalse negative; signal lost.
Antigen Retrieval No HIER--N/AEpitope masked.
Citrate (pH 6.0)++++High Standard recommendation.
EDTA (pH 9.0)++++++ModerateUse only if Citrate fails; increases noise.
Washing Buffer PBS only++++++LowFails to break hydrophobic bonds.
PBS + 0.05% Tween-20++++High Mandatory for PIKfyve[5][8].
Quenching (Fluorescence) No Quenching+++++++LowLipofuscin obscures signal[8].
Sudan Black B (0.1%)+++High Essential for aged/senescent tissue[5][8].

Part 6: Technical Troubleshooting Q&A (Specific Scenarios)

Q4: I am doing Immunofluorescence (IF) for PIKfyve in aged tissue, and I see strong punctate staining everywhere, even in my negative control. What is happening? A: You are likely observing autofluorescence from lipofuscin, a lipid-protein pigment that accumulates in the lysosomes of aged or senescent cells[5][8]. Because PIKfyve is also lysosomal[2], lipofuscin perfectly mimics the expected target pattern.

  • Solution: Treat the tissue sections with a quenching agent like 0.1% Sudan Black B in 70% ethanol for 10 minutes after the secondary antibody incubation, or use a commercial autofluorescence quencher (e.g., TrueVIEW)[8]. Additionally, shifting your fluorophore to the far-red spectrum (e.g., Alexa Fluor 647) avoids the primary emission spectrum of lipofuscin[8].

Q5: My DAB background is uniformly brown across the entire tissue section. What went wrong? A: A uniform, blanket-like brown background usually indicates an issue with the detection substrate or severe drying of the tissue during the protocol.

  • Solution:

    • Ensure the tissue never dries out during incubation or washing steps.

    • Check your DAB concentration and incubation time. High substrate concentrations develop too quickly[7]. Dilute the DAB and observe the reaction under a microscope, stopping it in distilled water the moment specific signal appears[10].

    • Verify that your deparaffinization was complete; residual xylene/wax can cause uniform trapping of the DAB precipitate[7].

Q6: I see specific PIKfyve staining, but also diffuse nuclear background. PIKfyve shouldn't be in the nucleus, right? A: Generally, PIKfyve is localized to the cytoplasm (endosomes/lysosomes)[1][2]. Diffuse nuclear background is a classic sign of inadequate blocking or an overly high concentration of the primary antibody binding to nuclear histones. Ensure you are using 5% normal serum from the secondary antibody's host species[5][8] and perform a serial dilution (titration) of your primary antibody[5].

References

  • AZoLifeSciences. "How to Reduce Background Noise in IHC." AZoLifeSciences, 02 Feb. 2021.[Link]

  • Atlas Antibodies. "Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background." Atlas Antibodies, 24 Oct. 2025.[Link]

  • Biocompare. "Optimizing Your Immunohistochemistry Workflow." Biocompare, 30 Jan. 2020.[Link]

  • National Institutes of Health (NIH). "The Phosphoinositide Kinase PIKfyve Mediates EGF Receptor Trafficking to the Nucleus." Cancer Research, U.S. National Library of Medicine.[Link]

  • bioRxiv. "Targeting PIKfyve-driven lipid homeostasis as a metabolic vulnerability in pancreatic cancer." bioRxiv, 20 Mar. 2024.[Link]

  • AACR Journals. "PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation." Cancer Research, 01 Aug. 2025.[Link]

  • ResearchGate. "What is the best way to reduce the high background in IHC (DAB)?" ResearchGate, 18 Oct. 2013.[Link]

  • National Institutes of Health (NIH). "Loss of PIKfyve in platelets causes a lysosomal disease leading to inflammation and thrombosis in mice." Nature Communications, U.S. National Library of Medicine.[Link]

  • National Institutes of Health (NIH). "Inhibition of PIKfyve Ameliorates the Proliferation and Migration of Vascular Smooth Muscle Cells and Vascular Intima Hyperplasia By Reducing mTORC1 Activity." Frontiers in Cardiovascular Medicine, U.S. National Library of Medicine.[Link]

Sources

Optimization

Technical Support Center: Anti-PIKfyve Antibody Troubleshooting

A Guide for Researchers, Scientists, and Drug Development Professionals Part 1: Quick-Start Troubleshooting (FAQs) This section addresses the most frequent issues encountered with anti-PIKfyve antibodies. Q1: I'm not see...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: Quick-Start Troubleshooting (FAQs)

This section addresses the most frequent issues encountered with anti-PIKfyve antibodies.

Q1: I'm not seeing any band in my Western Blot (WB). What's the first thing I should check?

A: The first and most critical step is to confirm you have a valid positive control . PIKfyve expression levels can be low in some cell lines. Use a lysate from a cell line reported to express PIKfyve (e.g., Jurkat, K562, HeLa) or, ideally, a lysate from cells overexpressing tagged-PIKfyve.[1] Without a signal in a reliable positive control, you cannot determine if the issue is with your antibody or your experimental sample.

Q2: My Western Blot shows multiple bands. How do I know which one is PIKfyve?

A: PIKfyve is a very large protein with a predicted molecular weight of approximately 240 kDa. Ensure you are running a gel that can resolve high molecular weight (HMW) proteins and that your transfer protocol is optimized for large proteins. Any prominent bands significantly below 240 kDa are likely non-specific. Consider using a knockout/knockdown (KO/KD) cell line as a negative control to confirm the specificity of the band at ~240 kDa.[2]

Q3: I have very high background in my Immunofluorescence (IF) experiment. What are the likely causes?

A: High background in IF is often due to one of three issues:

  • Inadequate Blocking: Ensure you are using an appropriate blocking serum, typically from the same species as your secondary antibody (e.g., goat serum for a goat anti-rabbit secondary).[3][4]

  • Antibody Concentration is Too High: Titrate your primary antibody. Start with the manufacturer's recommended dilution and then test several dilutions (e.g., 1:100, 1:250, 1:500) to find the optimal signal-to-noise ratio.[3][5]

  • Insufficient Washing: Increase the number and duration of your wash steps after both primary and secondary antibody incubations to remove unbound antibodies.

Q4: The antibody datasheet says it's validated for WB, but it's not working for my IF/ICC. Why?

A: Antibody validation is application-specific.[6][7] An antibody that recognizes a denatured protein in WB (where proteins are linearized by SDS) may not recognize the native, folded protein in its correct conformation within a fixed cell for IF/ICC. The epitope may be buried or altered by the fixation process. Always use an antibody that has been explicitly validated for your specific application by the manufacturer or in peer-reviewed literature.

Part 2: Deep-Dive Troubleshooting by Application

Western Blotting (WB)

Detecting PIKfyve, a ~240 kDa protein, presents unique challenges. Success hinges on optimizing three key stages: gel electrophoresis, protein transfer, and antibody incubation.

start No Signal or Weak Signal for PIKfyve (~240 kDa) check_positive Run Positive Control (e.g., K562 lysate, Overexpression) start->check_positive positive_ok Positive Control Works? check_positive->positive_ok pc_fail Issue with Core Protocol or Reagents positive_ok->pc_fail No pc_works Issue with Experimental Sample or Conditions positive_ok->pc_works Yes check_transfer Verify HMW Protein Transfer (Ponceau S or Coomassie stain) pc_fail->check_transfer check_secondary Check Secondary Ab & Detection Reagents check_transfer->check_secondary check_lysate Check Lysate Integrity & PIKfyve Expression Level pc_works->check_lysate increase_load Increase Protein Load (20-50 µg) check_lysate->increase_load optimize_ab Optimize Primary Ab Dilution (Titration) increase_load->optimize_ab plasma_membrane Plasma Membrane early_endosome Early Endosome (PI(3)P) plasma_membrane->early_endosome Endocytosis late_endosome Late Endosome / MVB (PI(3,5)P2) early_endosome->late_endosome Maturation pikfyve PIKfyve early_endosome->pikfyve lysosome Lysosome late_endosome->lysosome Fusion tgn Trans-Golgi Network late_endosome->tgn Retrograde Transport pikfyve->late_endosome Generates PI(3,5)P2

Caption: PIKfyve converts PI(3)P to PI(3,5)P2 on endosomes, driving maturation and trafficking.

References

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium - PubMed. (2026, February 3). PubMed. [Link]

  • Roles of PIKfyve in multiple cellular pathways - PMC. National Center for Biotechnology Information. [Link]

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation - AACR Journals. (2025, August 1). American Association for Cancer Research. [Link]

  • Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes. (2022, January 18). eLife. [Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. (2025, November 14). bioRxiv. [Link]

  • Anti-PIKFYVE Human Protein Atlas Antibody. Human Protein Atlas. [Link]

  • Western Blotting Transfer Techniques. Bio-Rad. [Link]

  • 7 Tips for Optimising Immunofluorescence Staining. (2024, February 29). Atlantis Bioscience. [Link]

  • Anti-PIP5K3/PIKFYVE Antibody. Boster Biological Technology. [Link]

  • Western blotting of high and low molecular weight proteins using heat - PMC. National Center for Biotechnology Information. [Link]

  • PIKFYVE Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI. [Link]

  • Optimization Tips for Immunohistochemistry and Immunofluorescence. (2019, April 1). News-Medical.net. [Link]

  • PIKFYVE - Wikipedia. Wikipedia. [Link]

  • A Quick Guide to Antibody Validation. (2019, July 31). ABclonal. [Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. (2025, January 10). Journals Gateway | The Company of Biologists. [Link]

  • Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC. (2022, January 26). National Center for Biotechnology Information. [Link]

  • Antibody validation - PMC. National Center for Biotechnology Information. [Link]

  • The Phosphoinositide Kinase PIKfyve Mediates EGF Receptor Trafficking to the Nucleus. Journal of Biological Chemistry. [Link]

  • PIKFYVE Antibodies. antibodies-online. [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC. (2023, November 27). National Center for Biotechnology Information. [Link]

  • Unexpected inhibition of the lipid kinase PIKfyve reveals an epistatic role for p38 MAPKs in endolysosomal fission and volume control. (2023, March 14). bioRxiv. [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (2024, May 30). MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Anti-PIKfyve Immunoprecipitation

Welcome to the technical support guide for researchers utilizing anti-PIKfyve immunoprecipitation (IP) in their experimental workflows. This resource is designed to address a common and often frustrating challenge: high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing anti-PIKfyve immunoprecipitation (IP) in their experimental workflows. This resource is designed to address a common and often frustrating challenge: high background. As a large, multi-domain lipid and protein kinase, PIKfyve is central to endomembrane homeostasis and participates in numerous protein-protein interactions.[1][2][3] This complexity can, however, contribute to the co-precipitation of non-specific proteins, obscuring results and complicating data interpretation.

This guide provides a structured approach to troubleshooting, offering detailed explanations for the underlying causes of high background and providing field-proven protocols to enhance the specificity and clarity of your PIKfyve IP results.

Troubleshooting High Background: A Step-by-Step Guide

High background in an immunoprecipitation experiment can originate at multiple stages of the protocol. The most effective troubleshooting strategy involves a systematic evaluation of each step, from initial cell lysis to the final wash. Non-specific binding can occur when proteins adhere to the IP antibody, the solid-phase beads, or even the reaction tube itself.[4][5]

Here, we dissect the IP workflow into critical control points and provide targeted solutions to mitigate background issues.

Diagram: A Logic-Based Workflow for Troubleshooting PIKfyve IP

This diagram outlines a systematic approach to identifying and resolving the source of high background in your immunoprecipitation experiments.

D cluster_Start Start cluster_Lysate Phase 1: Lysate & Pre-Analytics cluster_Binding Phase 2: Antibody & Bead Binding cluster_Washing Phase 3: Wash & Elution cluster_End Outcome start High Background Observed in Anti-PIKfyve IP lysis Is Lysis Buffer Optimized? start->lysis lysis->lysis preclear Was Lysate Pre-Cleared? lysis->preclear If Yes preclear->preclear antibody Is Antibody Concentration Correct? preclear->antibody If Yes antibody->antibody beads Are Beads Blocked & Correct Type? antibody->beads If Yes beads->beads control Is IgG Isotype Control Clean? beads->control If Yes control->antibody If No: Problem is likely non-specific Ab binding wash Is Wash Buffer Stringency Sufficient? control->wash If Yes wash->wash elution Review Elution & Detection wash->elution If Yes end_node Clean, Specific PIKfyve IP Result elution->end_node

Caption: Troubleshooting Decision Tree for PIKfyve IP.

Problem Area 1: The Cell Lysate

The quality and composition of your starting material are paramount. An improperly prepared lysate can be a major source of non-specific protein binding.

Common Cause: Lysis buffer is too harsh or too gentle.

  • The Science: The goal of the lysis buffer is to solubilize proteins effectively while preserving the native protein-protein interactions you aim to study.[6][7] Harsh ionic detergents (like SDS) can denature proteins, exposing hydrophobic regions that lead to aggregation and non-specific binding.[7][8] Conversely, overly gentle non-ionic detergents may not efficiently release PIKfyve, which is known to associate with endosomal membranes.[2][3]

  • Solution:

    • Start with a non-ionic detergent-based buffer. A buffer containing NP-40 or Triton X-100 is often a good starting point for preserving protein complexes.[6][7]

    • Optimize detergent and salt concentrations. If background is high, you may need to increase the stringency. Systematically test different concentrations to find the optimal balance between PIKfyve recovery and background reduction.

    • Always include inhibitors. Cell lysis releases proteases and phosphatases. Ensure your buffer is always freshly supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail to protect PIKfyve and its interacting partners from degradation.[8]

Table 1: Comparison of Common Lysis Buffers

Buffer TypeKey ComponentsCharacteristics & Best Use For PIKfyve IP
RIPA (Radioimmunoprecipitation Assay) Buffer 1% NP-40 or Triton X-100, 1% sodium deoxycholate, 0.1% SDS, 150 mM NaClHigh Stringency. Good for solubilizing difficult proteins but can disrupt weaker protein-protein interactions.[7][8] Use as a starting point if you suspect PIKfyve is difficult to extract, but be prepared to dial back stringency.
NP-40 or Triton-Based Buffer 0.5-1.0% NP-40 or Triton X-100, 150 mM NaCl, 50 mM Tris-HClMedium Stringency. Generally considered ideal for co-IP as it preserves many native protein interactions.[6][7] This is the recommended starting buffer for a PIKfyve IP.
Digitonin-Based Buffer 1% Digitonin, 150 mM NaCl, 50 mM Tris-HClLow Stringency. A very mild non-ionic detergent useful for preserving fragile or transient interactions. May not be sufficient to fully solubilize membrane-associated PIKfyve.

Common Cause: High lysate viscosity and protein aggregation.

  • The Science: Viscosity, often caused by the release of genomic DNA, can trap proteins and beads, leading to inefficient washing and high background.[9] Protein aggregates can also non-specifically bind to beads.

  • Solution:

    • Shear DNA. After lysis, briefly sonicate the sample on ice or pass it through a fine-gauge needle to shear genomic DNA and reduce viscosity.[10]

    • Clarify the lysate. Centrifuge the lysate at high speed (e.g., >10,000 x g for 10-30 minutes at 4°C) to pellet insoluble proteins, aggregates, and cellular debris before starting the IP.[11]

Problem Area 2: The Antibody and Beads

The tools you use to capture your protein are critical. Non-specific binding can occur with the antibody itself or the solid support beads.

Common Cause: Too much antibody is used.

  • The Science: Using an excess of the primary antibody increases the likelihood of it binding non-specifically to other proteins in the lysate.

  • Solution:

    • Titrate your antibody. Perform a pilot experiment using a fixed amount of lysate and varying amounts of the anti-PIKfyve antibody to determine the minimal amount needed to efficiently pull down your target.[11] This is the most effective way to reduce antibody-driven background.

Common Cause: Non-specific proteins are binding to the beads.

  • The Science: Agarose and magnetic beads, despite being treated to reduce binding, can still have surface properties that attract certain proteins non-specifically.[5][12] This is a very common source of background.

  • Solution:

    • Pre-clear the lysate. This is a critical step. Before adding your specific anti-PIKfyve antibody, incubate the cell lysate with beads alone (the same type you will use for the IP).[5][13] This allows proteins that would non-specifically bind to the beads to be captured and removed by centrifugation.

    • Block the beads. Before adding them to the lysate (for pre-clearing or the IP itself), incubate the beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour at 4°C.[14] This saturates non-specific binding sites on the bead surface.

Problem Area 3: The Wash Steps

Inadequate washing is a primary culprit for high background. The goal is to wash away non-specifically bound proteins while leaving the specific antibody-antigen complex intact.

Common Cause: Wash buffer is not stringent enough.

  • The Science: The composition of the wash buffer dictates its stringency. Variables like salt concentration and the presence of detergents disrupt weak, non-specific ionic and hydrophobic interactions.[7][13]

  • Solution:

    • Increase the number of washes. Start with at least 3-4 washes and consider increasing to 5-6 if background persists.[13]

    • Increase wash buffer stringency. If background is still high, systematically increase the salt (NaCl) concentration or the detergent concentration in your wash buffer. It is often recommended to use your lysis buffer as the primary wash buffer to maintain consistent conditions.[8]

    • Transfer to a new tube. During the final wash step, transfer the beads to a fresh microcentrifuge tube.[4][5] This helps to eliminate any proteins that have non-specifically bound to the walls of the original tube.

Table 2: Modulating Wash Buffer Stringency

Stringency LevelRecommended Modification to Base Buffer (e.g., NP-40 Lysis Buffer)Purpose
Low 150 mM NaCl, 0.1% NP-40Preserves weak or transient interactions.
Medium 150-250 mM NaCl, 0.5% NP-40A good starting point for most Co-IPs.
High Up to 500 mM NaCl, 0.5% NP-40Disrupts weaker, non-specific ionic interactions.[15]
Very High Add low concentrations of ionic detergents (e.g., 0.1% sodium deoxycholate or 0.05% SDS)Disrupts strong, non-specific hydrophobic interactions. Use with caution as this may disrupt your specific interaction.

Frequently Asked Questions (FAQs)

Q1: I see a lot of non-specific bands, but my IgG isotype control is also dirty. What does this mean? A: This strongly suggests that the background is coming from non-specific binding of lysate proteins to the beads and/or the Fc region of the antibody. The primary troubleshooting steps should be to implement a robust pre-clearing step (see Protocol 2) and ensure your beads are properly blocked with BSA.

Q2: My IgG control is clean, but my anti-PIKfyve IP lane has high background. What should I do? A: This indicates that the background is likely related to the anti-PIKfyve antibody itself. The two most common causes are using too much antibody or the antibody having some level of cross-reactivity. First, perform an antibody titration to find the lowest effective concentration. If that fails, you may need to source an antibody from a different vendor or one raised against a different epitope. Using an affinity-purified antibody is highly recommended.[12]

Q3: Should I use polyclonal or monoclonal antibodies for PIKfyve IP? A: Both can be effective, but they have different properties. Polyclonal antibodies bind to multiple epitopes on PIKfyve and can form more stable immune complexes, which is often advantageous for IP.[16] However, this can sometimes lead to higher background. Monoclonal antibodies offer high specificity to a single epitope but may be more sensitive to the protein's conformation. If one type is failing, trying the other is a valid troubleshooting step.

Q4: What is the difference between Protein A and Protein G beads, and which should I use for my anti-PIKfyve antibody? A: Protein A and Protein G are bacterial proteins that bind to the Fc region of antibodies. Their binding affinity varies depending on the species and IgG subclass of your primary antibody.[17] As a general rule, Protein A works well with rabbit polyclonal antibodies, while Protein G has a broader affinity and works well for most mouse monoclonal antibodies.[17] Always check the manufacturer's specifications for your specific antibody and beads to ensure compatibility.

Detailed Protocols

Protocol 1: Bead Blocking and Preparation

This protocol is designed to saturate non-specific binding sites on Protein A/G beads before their use in immunoprecipitation.

  • Determine the total volume of bead slurry needed for your experiment (include volume for pre-clearing and each IP sample).

  • Gently swirl the stock bottle to ensure the beads are fully resuspended. Immediately pipette the required volume into a fresh microcentrifuge tube.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by placing on a magnetic rack if using magnetic beads. Carefully aspirate and discard the supernatant.

  • Add 1 mL of ice-cold PBS to the beads. Invert the tube several times to wash. Pellet the beads again and discard the supernatant. Repeat this wash step twice for a total of three washes.

  • After the final wash, resuspend the beads in 1 mL of blocking buffer (1% w/v BSA in PBS).

  • Incubate on a rotator for at least 1 hour at 4°C.

  • Pellet the now-blocked beads, discard the blocking buffer, and resuspend them in your lysis buffer to the original slurry concentration (e.g., a 50% slurry). The beads are now ready for use.

Protocol 2: Lysate Pre-Clearing

This crucial step removes proteins from your lysate that non-specifically bind to the IP beads.

  • Prepare your cell lysate according to your optimized lysis protocol. Ensure the lysate has been clarified by high-speed centrifugation to remove debris.

  • Determine the total protein concentration of your clarified lysate (e.g., via a BCA assay).

  • For every 500 µg to 1 mg of total protein, add 20-25 µL of prepared, blocked bead slurry (from Protocol 1).

  • Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 3 minutes at 4°C) or on a magnetic rack.

  • Carefully collect the supernatant, which is now your pre-cleared lysate. Be careful not to disturb the bead pellet. This pre-cleared lysate is now ready for the immunoprecipitation with your specific anti-PIKfyve antibody.

References

  • Troubleshooting Immunoprecipitation - Hycult Biotech.

  • IP Troubleshooting: High Background (Specific or Nonspecific) | Sino Biological.

  • PIKfyve: PARTNERS, SIGNIFICANCE, DEBATES AND PARADOXES - PMC.

  • Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc.

  • Dealing with high background in IP - Abcam.

  • Immunoprecipitation troubleshooting - Agrisera antibodies.

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie.

  • Non-specific Binding in Immunoprecipitation (IP) | Sino Biological.

  • How to obtain a low background in immunoprecipitation assays | Proteintech Group.

  • PIKFYVE - Wikipedia.

  • Immunoprecipitation (IP) and co-immunoprecipitation protocol - Abcam.

  • Tips for Immunoprecipitation - Rockland Immunochemicals.

  • Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com.

  • Immunoprecipitation Experimental Design Tips | Cell Signaling Technology.

  • Immunoprecipitation (IP) technical guide and protocols - Thermo Fisher Scientific.

  • Roles of PIKfyve in multiple cellular pathways - PMC.

  • General PTM IP Protocol - Cytoskeleton, Inc.

  • Immunoprecipitation: Principles, Procedures, and Tips - Creative Proteomics.

  • PIKFYVE Gene - Ma'ayan Lab – Computational Systems Biology.

Sources

Optimization

Technical Support Center: Optimizing Anti-PIKfyve Antibody Dilution for Western Blotting

Welcome to the technical support center for Anti-PIKfyve western blotting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Anti-PIKfyve western blotting. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dilution of your Anti-PIKfyve antibody. Given that PIKfyve is a large, low-abundance protein, achieving a clean and specific signal requires careful optimization. This guide moves beyond a simple checklist to explain the causality behind each experimental choice, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during Anti-PIKfyve western blotting.

Q1: I'm not getting any signal. What are the likely causes?

  • Suboptimal Primary Antibody Concentration: The antibody dilution may be too high. For low-abundance targets like PIKfyve, a more concentrated antibody solution is often necessary.[1][2]

  • Low Target Protein Expression: The cells or tissues you are using may have very low levels of PIKfyve. Consider loading more total protein (50-100 µg) per lane or enriching your sample for the cellular fraction where PIKfyve is located.[3]

  • Inefficient Protein Transfer: PIKfyve is a large protein (approximately 240 kDa), which can make transfer from the gel to the membrane less efficient.[4][5] It is recommended to use a PVDF membrane due to its higher protein binding capacity and to extend the transfer time.[3][6] You can verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Inactive Antibody: Ensure your antibody has been stored correctly and has not been subjected to multiple freeze-thaw cycles.[7]

Q2: My blot has high background. How can I reduce it?

  • Primary Antibody Concentration is Too High: An excess of primary antibody can lead to non-specific binding and high background.[8][9] This is the first parameter to check when troubleshooting high background.

  • Inadequate Blocking: Blocking is crucial for preventing non-specific antibody binding to the membrane.[9][10] You may need to increase the blocking time or try a different blocking agent.[8]

  • Insufficient Washing: Increase the number and duration of your wash steps to more effectively remove unbound antibodies.[9][11]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.[8][9]

Q3: I see multiple non-specific bands. What should I do?

  • Optimize Primary Antibody Dilution: This is often the primary cause of non-specific bands.[11][12] A higher dilution may be necessary to eliminate off-target binding.

  • Sample Degradation: Ensure you are using fresh lysates and have included protease inhibitors in your lysis buffer to prevent protein degradation.[8][11]

  • Secondary Antibody Specificity: To confirm that the non-specific bands are not from your secondary antibody, run a control lane with only the secondary antibody (no primary).[8]

Troubleshooting Guide: A Step-by-Step Approach to Antibody Dilution Optimization

This section provides a systematic workflow for determining the optimal Anti-PIKfyve antibody dilution.

Experimental Workflow for Antibody Dilution Optimization

Antibody_Optimization_Workflow A Prepare Identical Lysate Samples B Run SDS-PAGE & Transfer to PVDF Membrane A->B C Cut Membrane into Strips B->C D Block All Strips (e.g., 5% BSA in TBST) C->D E Incubate Each Strip with a Different Primary Antibody Dilution D->E Titration Series F Wash Strips Thoroughly E->F G Incubate All Strips with a Single Secondary Antibody Dilution F->G H Wash Strips Thoroughly G->H I Develop Blot (ECL or Fluorescence) H->I J Analyze Results: Identify Optimal Signal-to-Noise Ratio I->J K Confirm with Full Blot J->K

Caption: Workflow for optimizing primary antibody dilution.

Detailed Protocol for Antibody Titration
  • Sample Preparation and Electrophoresis:

    • Prepare a sufficient volume of cell or tissue lysate known to express PIKfyve.

    • Load the same amount of total protein (e.g., 50-100 µg) into multiple lanes of an SDS-PAGE gel.[3] Include a molecular weight marker.

    • After electrophoresis, transfer the proteins to a PVDF membrane.[3][6]

  • Membrane Preparation for Titration:

    • After transfer, carefully cut the membrane into vertical strips, ensuring each strip contains one lane of your protein lysate.[13]

    • This allows you to test multiple primary antibody dilutions under identical conditions.

  • Blocking:

    • Block all membrane strips simultaneously in the same container to ensure consistency. A common starting point is 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

    • Rationale: BSA is often preferred over non-fat milk for detecting signaling proteins to avoid potential cross-reactivity with phosphoproteins present in milk.[10][14] TBST is generally recommended, especially for phosphorylated targets, as the phosphate in PBS can sometimes interfere with antibody binding.[15][16][17]

  • Primary Antibody Incubation (The Titration Step):

    • Prepare a series of dilutions of your Anti-PIKfyve antibody in your blocking buffer. Based on common starting recommendations for this antibody, a good range to test would be 1:250, 1:500, 1:1000, 1:2000, and 1:5000.[2][7][18]

    • Incubate each membrane strip in a separate container with one of the dilutions. It's often beneficial to perform this incubation overnight at 4°C to enhance specificity.[3][9]

  • Washing:

    • Wash all strips extensively with TBST. Perform at least three washes of 5-10 minutes each with gentle agitation.[9]

  • Secondary Antibody Incubation:

    • Incubate all strips together in a single container with the appropriate secondary antibody (e.g., anti-mouse or anti-rabbit HRP- or fluorophore-conjugated) at its optimal dilution.

    • Critical: Use a consistent, pre-optimized dilution for your secondary antibody across all strips.

  • Final Washes and Detection:

    • Repeat the extensive washing steps as described above.

    • Develop the blot using either an Enhanced Chemiluminescence (ECL) or a fluorescent detection system.[19][20]

      • ECL: Offers high sensitivity, which can be beneficial for low-abundance proteins.[20]

      • Fluorescence: Provides a broader dynamic range for more accurate quantification and the potential for multiplexing.[19][21][22]

  • Analysis:

    • Compare the signal intensity of the PIKfyve band (around 240 kDa) to the background on each strip.

    • The optimal dilution is the one that provides the strongest specific signal with the lowest background and minimal non-specific bands.[2]

  • Confirmation:

    • Once you have identified the optimal dilution, perform a final western blot using a full, uncut membrane to confirm your results.

Summary of Recommended Conditions

ParameterRecommendationRationale
Membrane Type PVDFHigher protein binding capacity, ideal for large, low-abundance proteins.[3][6]
Total Protein Load 50-100 µ g/lane To ensure a detectable amount of low-abundance PIKfyve.[3]
Blocking Buffer 5% BSA in TBSTBSA is preferred for signaling proteins to avoid phosphoprotein interference from milk.[10][14] TBST is often favored over PBST for phospho-specific antibodies.[15][16]
Primary Antibody Dilution Range 1:250 to 1:5000 (start with a titration)To empirically determine the best signal-to-noise ratio.[2][7][18]
Primary Antibody Incubation Overnight at 4°CPromotes specific, high-affinity binding and can reduce background.[3][9]
Wash Buffer TBST (0.1% Tween 20)The detergent helps to reduce non-specific binding.
Detection System High-sensitivity ECL or FluorescenceNecessary for detecting low-abundance proteins.[20][21]

Advanced Troubleshooting

  • If the signal is still weak at the highest antibody concentration (e.g., 1:250):

    • Consider using a more sensitive ECL substrate.[23]

    • Further enrich your protein lysate through immunoprecipitation or cellular fractionation.[1][3]

  • If high background persists even at high dilutions:

    • Increase the concentration of Tween 20 in your wash buffer to 0.2%.

    • Increase the number and duration of your washes.[9]

    • Test a different blocking reagent, as some antibodies perform better in non-fat dry milk. However, be mindful of the potential for interference if you are studying phosphorylation.[24]

By systematically applying these principles and protocols, you will be well-equipped to optimize your Anti-PIKfyve antibody dilution and achieve high-quality, reproducible western blotting data.

References

  • Azure Biosystems. (2021, June 11). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]

  • (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]

  • (2025, October 30). Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Compare ECL vs. Fluorescent Detection in Western Blotting. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Choosing BSA vs Non-Fat Milk. Retrieved from [Link]

  • St John's Laboratory Ltd. (n.d.). BSA vs Milk. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • ARP1.com. (n.d.). Western Blot troubleshooting: Non-Specific Bands - Blog. Retrieved from [Link]

  • ResearchGate. (2013, October 26). PBST or TBST for western blot?. Retrieved from [Link]

  • (2025, May 9). How to Select the Right Antibody Dilution for Western Blot. Retrieved from [Link]

  • Biocompare. (2017, December 19). Western Blotting: Choosing the Best Detection Method. Retrieved from [Link]

  • Biology Stack Exchange. (2016, July 10). PBST vs. TBST buffer in western blotting. Retrieved from [Link]

  • CLYTE Technologies. (2025, September 10). Western Blot Optimization for Low Expression Proteins. Retrieved from [Link]

  • Addgene Blog. (2024, September 17). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]

  • (2026, January 19). Chemiluminescent and Fluorescent Westerns: Choose the Best Assay for Your Experiment. Retrieved from [Link]

  • Reddit. (2022, June 20). TBST or PBST, which is the best choice for washing the bands in WB. Retrieved from [Link]

  • Boster Bio. (2025, August 5). (Beginner's Guide) How to Choose the Right Buffer: PBS, TBS, PBST, TBST. Retrieved from [Link]

  • Cytiva. (2024, September 5). Fluorescence vs. Chemiluminescence. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). Anti-PIKFYVE Human Protein Atlas Antibody. Retrieved from [Link]

  • Elabscience. (n.d.). PIKFYVE Polyclonal Antibody. Retrieved from [Link]

  • Wikipedia. (n.d.). PIKFYVE. Retrieved from [Link]

  • GeneCards. (2026, January 15). PIKFYVE Gene. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). PIKFYVE protein expression summary. Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). Tissue expression of PIKFYVE - Summary. Retrieved from [Link]

  • UniProt. (2010, July 13). PIKFYVE - 1-phosphatidylinositol 3-phosphate 5-kinase - Homo sapiens (Human). Retrieved from [Link]

Sources

Troubleshooting

Anti-PIKfyve Antibody Validation &amp; Troubleshooting Center

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to validate antibodies targeting complex lipid kinases.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to validate antibodies targeting complex lipid kinases. PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) presents unique analytical challenges due to its dynamic membrane localization, integration into multi-protein complexes, and low endogenous abundance.

This center is designed to move beyond basic protocols. Here, we provide a self-validating framework to ensure your anti-PIKfyve antibody is detecting genuine PIP5K3, rather than non-specific off-targets, ensuring the highest level of scientific integrity for your assays.

The Mechanistic Challenge of PIKfyve Detection

Why is PIKfyve so difficult to validate? PIKfyve is the critical enzyme responsible for phosphorylating PI(3)P into PI(3,5)P2 and PI(5)P within the endolysosomal system[1]. It does not function in isolation; it forms a tightly regulated, heterotrimeric PAS complex with the scaffold protein Vac14 (ArPIKfyve) and the phosphatase Fig4 (Sac3)[2]. Because PIKfyve dynamically cycles on and off Rab5-associated endosomal membranes, its local concentration is highly variable. This transient localization makes immunofluorescence (IF) and immunohistochemistry (IHC) highly susceptible to artifactual background[1][2].

G PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (PIKfyve + Vac14 + Fig4) PI3P->PIKfyve binds via FYVE domain PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 phosphorylates PI5P PI(5)P PIKfyve->PI5P synthesizes Functions Lysosomal Fission Ion Homeostasis Autophagy Flux PI35P2->Functions regulates

PIKfyve signaling pathway: conversion of PI(3)P to PI(3,5)P2 regulating lysosomal homeostasis.

Core Validation Strategies: The IWGAV Framework

To guarantee reproducibility, we strictly adhere to the validation pillars established by the[3]. Relying solely on a single Western blot band at the predicted molecular weight (~240 kDa) is insufficient.

Quantitative Comparison of Validation Methods
Validation PillarMethodologyCausality / RationaleConfidence LevelLimitation
Genetic Strategy CRISPR-Cas9 KO or siRNAAblates the target gene entirely; specific antibodies must show complete signal loss.Highest (Gold Standard)Essential genes may cause cell death before validation completes.
Orthogonal Strategy Targeted Mass SpectrometryCorrelates antibody signal intensity with absolute protein abundance measured by MS.HighRequires specialized proteomics equipment and expertise.
Independent Antibody Dual-epitope stainingTwo antibodies targeting different epitopes should yield identical spatial staining patterns.Moderate to HighBoth antibodies could theoretically share similar off-target reactivities.
Recombinant Expression Tagged-protein overexpressionConfirms the antibody can detect the structurally intact, overexpressed target.ModerateOverexpression can force non-physiological localization.
Step-by-Step Methodology: Genetic Validation (CRISPR-Cas9 KO)

Genetic validation is the definitive gold standard for testing antibody specificity[3][4]. We utilize a self-validating workflow where the biological phenotype confirms the genotype before the antibody is ever tested.

Step 1: Cell Line Selection & sgRNA Transfection

  • Select a cell line known to express basal PIKfyve (e.g., HeLa or PANC-1)[5].

  • Transfect with Cas9-sgRNA ribonucleoprotein (RNP) complexes targeting early exons of the PIKFYVE gene.

Step 2: Phenotypic Confirmation (The Self-Validating Check)

  • Causality Check: PIKfyve knockout disrupts lysosomal fission and ion homeostasis[1][5]. Within 48-72 hours, successfully edited cells must exhibit massively enlarged cytoplasmic vacuoles (swollen endolysosomes)[5][6].

  • Rule: If you do not observe this severe vacuolization under phase-contrast microscopy, the KO failed. Do not proceed to Western blotting.

Step 3: Lysate Preparation & Western Blotting

  • Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Critical: Ensure thorough sonication. The 240 kDa PIKfyve protein easily precipitates with the insoluble nuclear/membrane fraction if not properly sheared.

  • Run lysates on a 4-8% Tris-Acetate gel. Use a wet transfer system at 30V overnight at 4°C with 5% methanol to prevent this massive protein from precipitating within the gel matrix.

Step 4: Signal Correlation

  • Probe with the candidate anti-PIKfyve antibody. A specific antibody will reveal a ~240 kDa band in the wild-type lysate and a complete absence of this band in the vacuolated KO lysate[5].

Workflow Start Select Anti-PIKfyve Candidate Pillar1 Genetic Validation (CRISPR KO / siRNA) Start->Pillar1 Pillar2 Orthogonal Validation (Targeted Mass Spec) Start->Pillar2 Phenotype Phenotypic Confirmation (Vacuole Formation) Pillar1->Phenotype Verify KO effect Result Validated Specificity Pillar1->Result Loss of signal Pillar2->Result Correlate abundance Phenotype->Result

Multi-pillar antibody validation workflow for PIKfyve based on IWGAV guidelines.

Troubleshooting & FAQs

Q1: I see a strong band at ~240 kDa on my Western blot, but also several smaller bands (e.g., 150 kDa, 70 kDa). Is the antibody non-specific? A: Not necessarily. PIKfyve is highly susceptible to proteolytic cleavage during lysate preparation. To determine causality, you must test the antibody against the PIKFYVE KO lysate. If the smaller bands also disappear in the KO lysate, they are genuine degradation products or splice variants. If the smaller bands remain while the 240 kDa band disappears, the antibody has off-target cross-reactivity and should not be used for multiplexed assays or IHC.

Q2: My immunofluorescence (IF) signal is diffuse throughout the cytoplasm. How do I confirm true endosomal localization? A: PIKfyve binds to PI(3)P on early endosomes via its FYVE domain[2]. A diffuse signal often indicates that the delicate lipid-protein interactions were destroyed during sample preparation. Troubleshooting steps:

  • Permeabilization: Switch from Triton X-100 to Saponin (0.1%). Saponin selectively removes cholesterol while preserving the phosphoinositide-rich endosomal membranes required for PIKfyve tethering.

  • Functional Rescue: Treat cells with Apilimod (a PIKfyve inhibitor). While Apilimod inhibits kinase activity, it physically traps the PIKfyve complex on the resulting enlarged vacuoles. Your IF signal should dramatically shift from a diffuse haze to distinct, bright rings outlining the swollen vacuoles.

Q3: Can I use pharmacological inhibition (Apilimod) instead of CRISPR KO to validate the antibody's specificity? A: No. Apilimod is a small molecule that binds the kinase domain to block PI(3,5)P2 synthesis[1][5]. It does not degrade the PIKfyve protein. Therefore, an anti-PIKfyve antibody will still detect the protein in Apilimod-treated cells. Pharmacological inhibition validates the biological pathway, but genetic KO/KD is strictly required to validate the antibody's specificity[3][4].

Q4: How do I validate PIKfyve antibodies for Immunohistochemistry (IHC) in complex tissues? A: Tissue validation requires the "Orthogonal Strategy"[3]. You must correlate the spatial staining intensity of your antibody with orthogonal transcriptomic data (e.g., RNA-seq) for that specific tissue type. For example, PIKFYVE is highly expressed in neural tissues and rod photoreceptors[7][8]. Your IHC signal should be distinctly enriched in the inner segments of rod photoreceptors compared to surrounding retinal layers[8]. If your antibody stains all tissue layers uniformly, it is likely detecting a non-specific background epitope.

References

  • A PI(3,5)P2 reporter reveals PIKfyve activity and dynamics on macropinosomes and phagosomes Source: Journal of Cell Biology URL: [Link]

  • How Enhanced Validation helps you publish your research (IWGAV Guidelines) Source: Atlas Antibodies / Nature Methods URL:[Link]

  • Concurrent Inhibition of the RAS-MAPK Pathway and PIKfyve Is a Therapeutic Strategy for Pancreatic Cancer Source: AACR Journals (Cancer Research) URL: [Link]

  • Loss of PIKfyve in Rod Photoreceptor Cells Leads to Lysosomal Dysfunction and Retinal Degeneration Source: Investigative Ophthalmology & Visual Science (ARVO Journals) URL:[Link]

Sources

Optimization

Troubleshooting weak signal with Anti-PIKFyve in immunofluorescence

Technical Support Center: Anti-PIKFyve Immunofluorescence A Letter From Your Senior Application Scientist Welcome to the troubleshooting guide for immunofluorescence (IF) using Anti-PIKFyve antibodies. A weak or absent s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Anti-PIKFyve Immunofluorescence

A Letter From Your Senior Application Scientist

Welcome to the troubleshooting guide for immunofluorescence (IF) using Anti-PIKFyve antibodies. A weak or absent signal can be a significant roadblock in research, and this guide is designed to provide a systematic, science-backed approach to resolving this common yet complex issue. My goal is to move beyond a simple checklist and explain the why behind each step, empowering you to make informed decisions for your specific experimental context. We will diagnose the problem by logically isolating variables—from antibody concentration to the nuances of sample preparation—to restore confidence in your staining results.

Let's begin by dissecting the potential failure points in a typical IF workflow.

Frequently Asked Questions (FAQs)

FAQ 1: My Anti-PIKFyve IF signal is weak or absent. Where do I even begin?

A weak signal is a classic immunofluorescence problem that usually points to one of four areas: the antibody, the sample preparation, the secondary detection system, or the protein's biology. Before diving into complex optimizations, it's crucial to perform a few simple checks.

The Scientist's Rationale: The principle of parsimony applies here—the simplest explanation is often the correct one. We start with the "low-hanging fruit" before investing time and resources in more intensive troubleshooting. A methodical approach prevents random changes that can obscure the root cause.

Initial Troubleshooting Workflow:

The first step is to systematically rule out common, simple errors. This workflow diagram illustrates a logical progression for initial checks.

A Weak/No Signal Detected B Check Microscope Settings (Filter Cubes, Exposure, Focus) A->B Is imaging optimized? C Review Antibody Protocol (Datasheet Dilution, Storage) B->C Yes D Verify Secondary Antibody (Host Compatibility, Fluorophore) C->D Yes E Problem Persists? D->E Yes F Proceed to In-Depth Troubleshooting E->F Yes

Caption: Initial checklist for troubleshooting weak IF signal.

  • Microscope & Imaging: Confirm you are using the correct filter set for your secondary antibody's fluorophore.[1][2] Increase the exposure time and ensure the sample is in focus. A signal may be present but too dim to see with suboptimal settings.

  • Antibody Storage & Dilution: Verify that the primary and secondary antibodies were stored according to the manufacturer's instructions to prevent loss of activity.[3] Double-check your dilution calculations; an antibody that is too dilute is a primary cause of weak signal.[4]

  • Secondary Antibody Compatibility: Ensure the secondary antibody is raised against the host species of your primary antibody (e.g., if your Anti-PIKFyve is a rabbit polyclonal, you must use an anti-rabbit secondary).[1][3]

If these initial checks do not resolve the issue, proceed to the more detailed troubleshooting steps below.

FAQ 2: How can I determine if my fixation method is masking the PIKFyve epitope?

Epitope masking is a frequent cause of weak IF signal, especially with chemical cross-linkers like paraformaldehyde (PFA).

The Scientist's Rationale: PFA works by creating covalent methylene bridges between proteins, which is excellent for preserving cellular morphology.[5][6] However, this cross-linking can physically block the antibody's binding site (the epitope) or alter its conformation.[5][7] Organic solvents like ice-cold methanol work differently; they dehydrate the cell, precipitating proteins in place.[6][7][8] This can sometimes expose epitopes that PFA hides.[8]

Troubleshooting Protocol: Comparing Fixation Methods

Run a side-by-side comparison on your cells of interest.

  • Plate Cells: Seed cells on coverslips to achieve ~70-80% confluency.

  • Fixation:

    • Condition A (PFA): Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Condition B (Methanol): Fix with ice-cold 100% methanol for 10 minutes at -20°C.[8][9]

  • Washing:

    • PFA-fixed cells: Wash 3x with PBS.

    • Methanol-fixed cells: Wash 3x with PBS. Methanol also permeabilizes, so a separate permeabilization step is not needed.[1]

  • Permeabilization (PFA only): For PFA-fixed cells, incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Proceed with your standard blocking and antibody incubation protocol for both conditions.

Data Interpretation:

ResultInterpretation & Next Steps
Strong signal with Methanol, weak/no signal with PFA. This strongly suggests PFA-induced epitope masking. Solution: Use methanol fixation for future experiments. If morphology is a concern, you can try a shorter PFA fixation time (e.g., 5-10 min) or proceed to antigen retrieval (see FAQ 4).[10]
Weak/no signal with both methods. The issue is likely not fixation-related. Solution: Investigate other variables, such as antibody concentration (FAQ 3) or permeabilization (FAQ 5).
Signal is better with PFA. Your current PFA protocol is suitable for this epitope. The problem lies elsewhere.
FAQ 3: Is my antibody concentration optimal? How do I perform a titration?

Using an antibody at a suboptimal dilution is a very common error. Manufacturer-recommended dilutions are a starting point but should always be optimized for your specific cell type and protocol.[4][11]

The Scientist's Rationale: Antibody binding is a concentration-dependent equilibrium. If the concentration is too low, you won't get enough antibody molecules binding to the target to generate a detectable signal.[12] Conversely, if the concentration is too high, you risk non-specific binding, which increases background noise and can obscure a real signal.[12] A titration experiment identifies the "sweet spot" that provides the best signal-to-noise ratio.[3]

Protocol: Primary Antibody Titration

  • Prepare Samples: Prepare multiple identical coverslips using your best-performing fixation/permeabilization method.

  • Create Dilution Series: Prepare a series of dilutions for your Anti-PIKFyve antibody. A good starting range is to test the manufacturer's recommended dilution and then go two-fold higher and two- to four-fold lower.

  • Incubate: Incubate one coverslip in each antibody dilution overnight at 4°C.[9] Use a humidified chamber to prevent drying.[13]

  • Secondary Antibody: Use the secondary antibody at its standard, optimized concentration for all coverslips.

  • Image: Mount all coverslips and image them using the exact same microscope settings (laser power, exposure, gain) for a valid comparison.

Data Interpretation Table:

Primary DilutionExpected ResultInterpretation
1:50Bright signal, high backgroundConcentration is too high.
1:100Bright specific signal, low backgroundOptimal or near-optimal.
1:200Clear specific signal, very low backgroundPotentially optimal. Compare signal intensity to 1:100.
1:400Weaker specific signal, no backgroundConcentration is becoming too low.
1:800Very weak or no signalConcentration is too low.
FAQ 4: My target is intracellular. Is my permeabilization step effective enough?

PIKFyve is known to localize to the membranes of endosomes and lysosomes.[14][15][16] Your antibody needs to cross not only the plasma membrane but also the organellar membrane to reach its target.

The Scientist's Rationale: Permeabilization uses detergents to create pores in cellular membranes.[7] The choice of detergent matters.

  • Triton X-100: A harsh, non-ionic detergent that solubilizes most membranes effectively, providing good access to most intracellular compartments.[7][17]

  • Saponin: A milder detergent that selectively interacts with cholesterol, primarily permeabilizing the plasma membrane while leaving many organellar membranes less affected.[7][17] This might not be sufficient for accessing endo-lysosomal lumens or tightly associated membrane proteins.

  • Digitonin: Another mild detergent, similar to Saponin.

For a target like PIKFyve, which is associated with endosomal and lysosomal membranes, a robust permeabilization agent like Triton X-100 is generally a better first choice than milder detergents.[14][18]

Troubleshooting Protocol: Permeabilization Check

  • Fix Cells: Fix cells with 4% PFA as this method preserves membrane integrity well.

  • Permeabilize:

    • Condition A (Control): No permeabilization.

    • Condition B (Mild): 0.1% Saponin in PBS for 10 minutes.

    • Condition C (Strong): 0.25% Triton X-100 in PBS for 10 minutes.

  • Stain: Proceed with your optimized Anti-PIKFyve antibody concentration for all conditions.

Data Interpretation:

ResultInterpretation
Signal only with Triton X-100. Your target is intracellular and requires strong permeabilization. Saponin was insufficient. Triton X-100 is the correct choice.
Signal with both Saponin and Triton X-100. Both are effective, but compare the signal quality. Triton may still provide a brighter, clearer signal for endosomal targets.
No signal in any condition. The issue is not permeabilization. Re-evaluate fixation, antibody concentration, or consider the possibility of low target expression (FAQ 6).
FAQ 5: Should I perform antigen retrieval for immunofluorescence?

While more common in immunohistochemistry (IHC) on paraffin-embedded tissue, heat-induced epitope retrieval (HIER) can sometimes rescue a signal in IF, especially after PFA cross-linking.

The Scientist's Rationale: HIER uses heat and a buffered solution (typically citrate-based) to reverse some of the methylene bridges formed by PFA fixation.[19] This process can "unmask" epitopes that were hidden by cross-linking, making them accessible to the antibody again.

Protocol: Heat-Induced Epitope Retrieval (HIER)

  • Fix & Permeabilize: Fix cells on coverslips with 4% PFA and permeabilize as usual.

  • Prepare Buffer: Prepare 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat Samples:

    • Place coverslips in a staining jar filled with the citrate buffer.

    • Heat in a microwave or water bath to a sub-boiling temperature (~95°C) for 10 minutes.[19] Do NOT let the buffer boil vigorously, as this can destroy morphology.

  • Cool Down: Remove from heat and allow the coverslips to cool down in the buffer for at least 30 minutes on the benchtop.[19] This slow cooling is critical for proper epitope refolding.

  • Wash: Rinse coverslips gently with PBS.

  • Stain: Proceed with your standard blocking and antibody incubation protocol.

When to Use HIER:

  • When you have confirmed that methanol fixation gives a signal but PFA does not, and you must use PFA to preserve morphology.

  • As a last-resort option when all other troubleshooting steps have failed with PFA-fixed samples.

FAQ 6: Could the PIKFyve protein expression simply be too low in my cells?

It is a biological reality that not all proteins are expressed at high levels in all cell types. A weak signal might accurately reflect low protein abundance.

The Scientist's Rationale: An immunofluorescence experiment is only as good as its controls. A positive control confirms that your antibody and protocol can work under ideal conditions. A negative control ensures the signal you see is specific.[20][21][22]

PIKFyve Biological Context: PIKFyve is a lipid kinase that plays a crucial role in regulating endosome and lysosome dynamics.[16][23] It is expressed in many human cell lines.[14] However, expression levels can vary.

PtdIns3P PtdIns(3)P (on endosome) PIKFyve PIKFyve Kinase PtdIns3P->PIKFyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKFyve->PtdIns35P2 Phosphorylates Trafficking Endosome/Lysosome Trafficking & Fission PtdIns35P2->Trafficking Regulates

Caption: Simplified role of PIKFyve in endosomal trafficking.

Troubleshooting Protocol: Implementing Proper Controls

  • Positive Control:

    • Recommended Cell Line: Use a cell line known to express PIKFyve, such as HeLa or HepG2 cells, and stain it in parallel with your experimental cells.[14][18] A strong, specific signal in the control cells validates your entire protocol and antibody.[21]

    • Overexpression: If available, transfect cells with a PIKFyve-expressing plasmid (e.g., PIKFyve-GFP). This provides an unequivocal positive signal.

  • Negative Controls:

    • Secondary-Only: Incubate a coverslip with only the secondary antibody. This should yield no signal and confirms the secondary antibody is not binding non-specifically.[22]

    • Isotype Control: Incubate a coverslip with a non-immune antibody of the same isotype and from the same host species as your primary Anti-PIKFyve antibody (e.g., Rabbit IgG). This control helps assess non-specific binding of the primary antibody itself.[22]

Data Interpretation:

ResultInterpretation
Strong signal in positive control cells; weak/no signal in experimental cells. Your protocol and antibody are working correctly. The weak signal in your experimental cells is likely a true biological result reflecting low PIKFyve expression.
No signal in positive control cells. There is a fundamental problem with your protocol (fixation, permeabilization, antibody dilution, etc.). Revisit FAQs 2-5.
Signal in secondary-only or isotype control. You have a non-specific binding issue that is creating high background, potentially obscuring your real signal. Improve blocking steps or titrate antibodies further.

References

  • National Institutes of Health (NIH). (n.d.). An introduction to Performing Immunofluorescence Staining. PMC. Retrieved from [Link]

  • Sbrissa, D., Ikonomov, O. C., & Shisheva, A. (2006). Cloning and subcellular localization of a human phosphatidylinositol 3-phosphate 5-kinase, PIKfyve/Fab1. PubMed. Retrieved from [Link]

  • Erb, M. (2024). Immunofluorescence staining protocol with Antigen Retrieval. protocols.io. Retrieved from [Link]

  • JensenLab. (n.d.). PIKFYVE - COMPARTMENTS. Retrieved from [Link]

  • Addgene. (2022, August 30). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. Addgene Blog. Retrieved from [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]

  • Antibodies.com. (2025, September 26). ICC/IF Troubleshooting. Retrieved from [Link]

  • Unbound Bio. (2023, September 5). Positive, Secondary, and Unlabeled Controls in Immunofluorescence Tissue Labeling. Retrieved from [Link]

  • St John's Laboratory Ltd. (2020, November 12). Antibodies in immunofluorescence: top tips. Retrieved from [Link]

  • ABclonal. (n.d.). Immunofluorescence Protocol for cultured cells. Retrieved from [Link]

  • Bitesize Bio. (2025, February 17). 5 Controls for Immunofluorescence: A Beginner's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). PIKFYVE. Retrieved from [Link]

  • LOEWE Biochemica. (2016). Troubleshooting Guide Immuno-Fluorescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining protocol with Antigen Retrieval v1. Retrieved from [Link]

  • bioRxiv. (2025, July 16). PIKfyve governs endoplasmic reticulum-lysosome contacts to modulate endoplasmic reticulum dynamics. Retrieved from [Link]

  • Antibodies.com. (2024, March 28). ICC/IF Controls. Retrieved from [Link]

  • ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. Retrieved from [Link]

  • CiteAb. (2015, November 19). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]

  • Via Medica Journals. (2015, May 28). Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy. Retrieved from [Link]

  • Biocompare. (2018, March 12). Tips for Successful Immunofluorescent Staining. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025, February 18). The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps. PMC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2017, June 1). Methanol vs formaldehyde fixation?. Retrieved from [Link]

  • ABclonal. (n.d.). Anti-PIKFYVE Antibody (A39474). Retrieved from [Link]

  • The Human Protein Atlas. (n.d.). Anti-PIKFYVE Human Protein Atlas Antibody. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: PIKFyve IHC Antigen Retrieval &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biophysical challenges of localizing PIKFyve in Formalin-Fixed Paraffin-Embedded (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biophysical challenges of localizing PIKFyve in Formalin-Fixed Paraffin-Embedded (FFPE) tissues.

PIKFyve is a large, multi-domain lipid kinase primarily localized to the cytosolic face of endosomal membranes, where it synthesizes PI(3,5)P2 to regulate endolysosomal trafficking[1]. Because of its intimate association with lipid bilayers and relatively low endogenous expression, formalin fixation creates dense, cross-linked protein-lipid networks that severely mask PIKFyve epitopes. Successful immunohistochemistry (IHC) requires a precise balance of Heat-Induced Epitope Retrieval (HIER) to break methylene bridges without destroying the delicate endosomal architecture.

I. The Biophysics of PIKFyve Epitope Masking

To troubleshoot PIKFyve IHC, we must first understand its cellular environment. PIKFyve is not a static cytosolic protein; it dynamically interacts with early/late endosomes, regulates the lysosomal degradation of targets like STING[2], and can even translocate to the nucleus alongside the EGF Receptor (EGFR)[3].

PIKFyve_Pathway Endosome Early/Late Endosome (Lipid Membrane) PIKFyve PIKFyve (Target Epitope) Endosome->PIKFyve Recruits via FYVE domain PI35P2 PI(3,5)P2 PIKFyve->PI35P2 Kinase Activity Nucleus Nucleus (Translocated State) PIKFyve->Nucleus Traffics with EGFR PI3P PI(3)P PI3P->PIKFyve Substrate Lysosome Lysosomal Degradation (e.g., STING, EGFR) PI35P2->Lysosome Promotes Fusion

Fig 1: PIKFyve endosomal localization and signaling pathways relevant to IHC targeting.

II. Frequently Asked Questions (Troubleshooting & Causality)

Q: Why do I see diffuse cytoplasmic staining instead of distinct endosomal punctae? A: Causality: PIKFyve normally localizes to early and late endosomes, appearing as distinct punctae under high magnification[4]. Diffuse, hazy staining usually indicates incomplete antigen retrieval. When formalin-induced methylene bridges are under-digested, the primary antibody binds non-specifically to cytosolic proteins rather than the tightly folded, membrane-bound PIKFyve. Solution: Increase your HIER boiling time by 5 minutes or switch to a buffer with a higher pH to enhance cross-link cleavage.

Q: Should I use Citrate (pH 6.0) or Tris-EDTA (pH 9.0) for PIKFyve HIER? A: Causality: Most validated commercial antibodies (e.g., clone 6C7 or HPA042604) are explicitly optimized for HIER using Citrate buffer at pH 6.0[5]. Citrate gently unmasks epitopes without destroying delicate endosomal membrane structures. However, if you are studying PIKFyve's nuclear translocation (such as its co-trafficking with EGFR[3]), Tris-EDTA (pH 9.0) may be required. The EDTA chelates calcium ions, which helps break the denser chromatin cross-links found in the nucleus.

Q: My tissue morphology is degrading during HIER. How do I fix this? A: Causality: Extended boiling (>20 mins) or rapid cooling causes physical shearing of the tissue from the slide due to thermal expansion and contraction. Solution: Implement a strict 20-minute slow-cooling phase at room temperature before transferring slides to the wash buffer. Ensure you are using positively charged glass slides.

III. Antigen Retrieval Decision Logic

AR_Workflow Start FFPE Tissue Section Citrate Citrate Buffer (pH 6.0) Standard HIER Start->Citrate Default Protocol Eval Evaluate Signal-to-Noise Citrate->Eval TrisEDTA Tris-EDTA (pH 9.0) Aggressive HIER TrisEDTA->Eval Re-test Success Optimal Endosomal Punctae Eval->Success High SNR Fail Weak Signal / Masking Eval->Fail Low SNR Fail->TrisEDTA Increase pH/Chelation

Fig 2: Decision matrix for optimizing PIKFyve antigen retrieval in FFPE tissues.

IV. Quantitative Buffer Comparison

To assist in your experimental design, the following table summarizes the quantitative and qualitative metrics of various retrieval buffers when targeting PIKFyve.

Retrieval BufferpHChelation StrengthOptimal PIKFyve Localization TargetExpected Signal-to-Noise Ratio (SNR)Tissue Retention Risk
Sodium Citrate 6.0LowEndosomal / CytoplasmicHigh (Standard)Low
Tris-EDTA 9.0HighNuclear (EGFR co-localization)Medium-HighModerate
PIER (Proteinase K) 8.0N/ANot RecommendedLow (Destroys epitopes)Very High
V. Self-Validating Step-by-Step HIER Protocol

This protocol is engineered as a self-validating system. Do not skip the "Validation Checkpoints," as they ensure the mechanistic integrity of the assay before you waste expensive primary antibodies.

Materials Needed:

  • 10 mM Sodium Citrate Buffer, pH 6.0 (with 0.05% Tween-20)

  • Decloaking chamber, pressure cooker, or calibrated microwave

  • TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

Step 1: Deparaffinization & Hydration

  • Bake slides at 60°C for 30 minutes to melt excess paraffin.

  • Submerge in Xylene (3 washes, 5 minutes each).

  • Rehydrate through graded alcohols (100%, 95%, 70%, 50%) for 3 minutes each, ending in distilled water.

  • Validation Checkpoint 1: Water should sheet evenly off the slide. If water beads up, paraffin is still present. Return to Xylene.

Step 2: Heat-Induced Epitope Retrieval (HIER)

  • Preheat the Citrate Buffer (pH 6.0) to 95°C–100°C in the retrieval device.

  • Submerge the slides in the heated buffer.

  • Maintain temperature at 95°C–100°C for exactly 15 minutes [3].

  • Causality Note: The heat provides the thermodynamic energy required to break the covalent methylene bridges, while the slightly acidic pH prevents the hydrolysis of the PIKFyve peptide backbone.

Step 3: Controlled Cooling (Critical for PIKFyve)

  • Remove the vessel from the heat source.

  • Allow the slides to cool in the buffer at room temperature for 20 to 30 minutes .

  • Validation Checkpoint 2: Hold the slide up to the light. The tissue should remain completely flat and opaque. Wrinkling or lifting indicates boiling was too vigorous, which will cause edge-artifact staining.

Step 4: Permeabilization and Blocking

  • Wash slides in TBS-T for 5 minutes (3 times). The Tween-20 is crucial here to gently permeabilize the lipid-rich endosomal membranes where PIKFyve resides.

  • Block with 5% normal goat serum (or matching host serum) in TBS-T for 1 hour at room temperature.

Step 5: Primary Antibody Incubation

  • Apply the anti-PIKFyve primary antibody (e.g., diluted 1:50 to 1:200 depending on the clone)[5].

  • Incubate overnight at 4°C in a humidified chamber.

  • Causality Note: A slow, cold incubation increases the binding affinity to the low-abundance PIKFyve target while minimizing off-target cytosolic binding.

Step 6: Detection

  • Proceed with your standard HRP-conjugated secondary antibody and DAB chromogen detection system.

VI. References
  • - Abcam - 1 2. - NIH / PubMed Central - 3

  • - Atlas Antibodies - 5 4. - PLOS ONE - 4 5. - AACR Journals - 2

Sources

Optimization

Technical Support Center: Preventing Antibody Aggregation During Long-Term Storage

Prepared by the Senior Application Scientist Team Introduction: The Challenge of Antibody Stability Monoclonal antibodies (mAbs) are indispensable tools in research and medicine, but their complex protein structures are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction: The Challenge of Antibody Stability

Monoclonal antibodies (mAbs) are indispensable tools in research and medicine, but their complex protein structures are susceptible to environmental stresses that can lead to aggregation.[1][2] Antibody aggregation, the formation of stable, non-native protein complexes, is a critical challenge that can compromise therapeutic efficacy, reduce product shelf-life, and potentially induce dangerous immunogenic responses.[3][4][5] This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and prevent antibody aggregation during long-term storage.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics

Q: What exactly is antibody aggregation?

A: Antibody aggregation is the process where individual antibody molecules clump together to form larger, stable complexes.[3] These can range from small, soluble dimers and trimers to large, insoluble particles visible to the naked eye.[6][7] The process is often initiated by the partial unfolding of the antibody, which exposes hydrophobic regions that then interact with other antibody molecules.[2][8]

Q: Why is preventing aggregation so important?

A: Preventing aggregation is critical for two primary reasons:

  • Efficacy: Aggregates represent a loss of active, functional antibody monomer, which can significantly reduce the therapeutic or diagnostic efficacy of the product.[4]

  • Safety: Antibody aggregates are a major safety concern as they can trigger unwanted immune responses in patients.[2][4][5] These responses can range from mild to severe and may compromise the safety and effectiveness of the treatment.

Q: What are the main causes of antibody aggregation during storage?

A: Aggregation is driven by both intrinsic properties of the antibody and extrinsic environmental factors.[6] Key causes include:

  • Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can denature antibodies, promoting aggregation.[2][9]

  • pH and Buffer Composition: An inappropriate pH, especially near the antibody's isoelectric point (pI), can minimize electrostatic repulsion between molecules, leading to aggregation.[1][4][10]

  • Mechanical Stress: Agitation from shipping, mixing, or pumping can introduce shear forces that cause unfolding and aggregation at air-liquid interfaces.[2][4]

  • High Protein Concentration: At high concentrations, the probability of intermolecular interactions and self-association increases, which can accelerate aggregation.[4][8]

  • Storage Conditions: Exposure to light, interaction with container surfaces, and the presence of contaminants can all contribute to instability.[11][12]

Q: How can I tell if my antibody has aggregated?

A: Aggregation can be detected using a variety of analytical techniques. Visual inspection may reveal cloudiness or precipitates for severe aggregation. For more sensitive detection of soluble aggregates, common methods include:

  • Size-Exclusion Chromatography (SEC): The most widely used method to separate and quantify monomers, dimers, and larger aggregates.[13][14][15]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it effective for detecting the presence of aggregates.[13][14]

  • Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of different species in a sample, including aggregates.[14][16]

Section 2: Troubleshooting Guide - Proactive Prevention & Problem Solving

This section addresses specific issues encountered during experiments and provides actionable solutions grounded in scientific principles.

Q1: I'm preparing an antibody for long-term storage. What is the most critical factor to consider?

A: The single most critical factor is the formulation . A well-designed formulation provides a stabilizing environment that protects the antibody from various stresses. This involves optimizing the buffer system, pH, and the inclusion of specific stabilizing excipients. An optimized formulation can significantly extend the shelf-life and prevent degradation pathways like aggregation.[17]

Q2: My antibody shows increased aggregation after being frozen and thawed. How can I prevent this?

A: This is a classic issue caused by freeze-thaw stress. During freezing, ice-liquid interfaces form, and solutes (including the antibody and buffer salts) become highly concentrated, which can denature the protein.[7][18]

Causality & Solution:

  • Minimize Freeze-Thaw Cycles: The most effective strategy is to aliquot the antibody into single-use volumes before the initial freeze.[9][11] This prevents the repeated stress of thawing the entire stock for each experiment. Aliquots should generally be no smaller than 10-20 µL to avoid significant effects from evaporation and surface adsorption.[9][19]

  • Use Cryoprotectants: Adding a cryoprotectant like glycerol (to a final concentration of 10-50%) or sugars such as sucrose or trehalose can protect the antibody.[1][20] These agents form a protective "glass-like" matrix around the protein, preventing unfolding and aggregation during freezing.[21]

  • Control Freezing/Thawing Rates: While rapid freezing is often recommended, the optimal rate can be antibody-specific. Avoid slow freezing, which maximizes the time proteins are exposed to destabilizing cryoconcentrated solutions.[7] When thawing, do so quickly at room temperature or in a 37°C water bath until just thawed, then immediately place on ice.

Q3: I suspect my storage buffer is the problem. How do I choose the right buffer and pH?

A: Buffer and pH selection is fundamental to antibody stability. The goal is to maintain a pH where the antibody is maximally soluble and colloidally stable.

Causality & Solution:

  • Understand the Isoelectric Point (pI): An antibody's pI is the pH at which it has no net electrical charge. Formulation near the pI should be avoided, as the lack of electrostatic repulsion between molecules increases the likelihood of aggregation.[1]

  • Optimal pH Range: Most antibodies are stable in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0.[1] Studies have shown that a pH range of 5.0-5.5 can be broadly stabilizing for many human IgGs, minimizing heat-induced aggregation and degradation.[22]

  • Choosing a Buffer System: The buffer must have a pKa value close to the target pH to provide adequate buffering capacity. Common choices for antibody formulations include:

    • Histidine: Excellent buffering capacity around pH 6.0 and is often the buffer of choice for mAb formulations due to minimal interaction with the antibody.[21]

    • Citrate: Effective in the pH range of 4.0-6.5.

    • Phosphate: Useful around neutral pH (6.5-7.5), but can sometimes accelerate degradation or cause issues during freezing.[1]

    • Acetate: Can be used for pH ranges around 4.0-5.5, but has been shown to cause precipitation with some antibodies.[23]

Q4: What are excipients, and which ones should I use to prevent aggregation?

A: Excipients are inactive ingredients added to the formulation to enhance the stability of the active antibody.[21] The choice of excipient depends on the specific stresses the antibody will face (e.g., thermal, mechanical, freeze-thaw).

Causality & Solution: Different classes of excipients protect against aggregation through distinct mechanisms:

  • Sugars and Polyols (e.g., Sucrose, Trehalose, Mannitol): These are excellent stabilizers, particularly for lyophilized (freeze-dried) products and for protection against thermal stress.[4][21] They work by being preferentially excluded from the protein surface, which favors the compact, native state.[24]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80, Poloxamer 188): These non-ionic surfactants are essential for preventing aggregation caused by mechanical stress (agitation, shipping) and surface adsorption.[5][21] They competitively adsorb to interfaces (like the air-water interface in a vial), preventing the antibody from unfolding at these hydrophobic surfaces.[25][26] They can also bind to hydrophobic patches on the antibody itself, preventing self-association.[25]

  • Amino Acids (e.g., Arginine, Glycine, Proline): Certain amino acids can act as stabilizers. Arginine is particularly effective at suppressing aggregation and reducing viscosity in high-concentration formulations, possibly by interacting with hydrophobic or charged residues on the protein surface.[23][27]

Q5: What are the ideal storage temperatures for long-term stability?

A: The optimal storage temperature depends on the anticipated storage duration and the antibody's specific formulation.

Causality & Solution:

  • Short-Term (Days to Weeks): 4°C is acceptable, but only if the antibody solution contains a bacteriostatic agent like sodium azide (0.02% w/v) to prevent microbial growth.[1][9]

  • Long-Term (Months to Years): Freezing is required.

    • -20°C: Suitable for many antibodies, especially when aliquoted and formulated with a cryoprotectant like 50% glycerol.[1]

    • -80°C: The preferred temperature for maximum long-term stability (over a year), as it further reduces the rate of chemical degradation processes and ensures the sample is well below the glass transition temperature of the frozen formulation.[1][11][20]

  • Important Consideration: Avoid using frost-free freezers for antibody storage.[19] These freezers undergo periodic temperature cycles to prevent ice build-up, which effectively subjects your samples to repeated, damaging freeze-thaw cycles.[19] Store samples in the back of the freezer where the temperature is most stable.[11]

  • Lyophilization (Freeze-Drying): This is the gold standard for long-term stability, especially for commercial products.[1] It involves removing water from a frozen antibody solution under a vacuum. The resulting dry powder is often stable at room temperature, though storage at 4°C or -20°C is still recommended to maximize shelf life.[1]

Section 3: Experimental Protocols

Protocol 1: Preparing an Antibody for Long-Term Frozen Storage (-80°C)

This protocol outlines a general procedure for formulating and aliquoting a purified antibody for optimal stability.

Materials:

  • Purified antibody solution

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile cryoprotectant (e.g., 50% glycerol in water)

  • Pre-chilled dialysis cassettes or spin columns for buffer exchange

  • Target storage buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0)

Procedure:

  • Buffer Exchange: If the antibody is in a suboptimal buffer (e.g., elution buffer), exchange it into the desired long-term storage buffer using dialysis or a desalting spin column according to the manufacturer's instructions.

  • Concentration Adjustment: Adjust the antibody concentration if necessary. Be aware that very high concentrations (>100 mg/mL) may require specific excipients to manage viscosity and aggregation propensity.[8]

  • Add Cryoprotectant (Optional but Recommended): To prevent freeze-thaw damage, add a sterile cryoprotectant. For glycerol, slowly add an equal volume of a 2X glycerol stock (e.g., add 500 µL of 20% glycerol to 500 µL of antibody solution to get a final concentration of 10%). Mix gently by pipetting. Note: For antibodies used in live-cell assays, glycerol may be cytotoxic and should be removed before use.

  • Aliquoting: Dispense the final antibody formulation into sterile, low-protein-binding, single-use aliquots in appropriately sized tubes.[11] Aim for volumes that will be used in a single experiment.

  • Freezing: Snap-freeze the aliquots in an ethanol/dry ice bath or liquid nitrogen, then immediately transfer them to a -80°C freezer for long-term storage.

  • Labeling: Clearly label all aliquots with the antibody name, concentration, and date. Maintain a detailed inventory.

Protocol 2: Basic Assessment of Aggregation by Size-Exclusion Chromatography (SEC)

This protocol provides a workflow for analyzing the aggregation state of an antibody sample.

Materials:

  • HPLC or UPLC system with a UV detector (280 nm)

  • SEC column suitable for separating monoclonal antibodies (e.g., with a molecular weight range of 10-1,500 kDa)

  • Mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)

  • Antibody sample and a non-aggregated reference standard

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dilute the antibody sample in mobile phase to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL). Centrifuge the sample (e.g., at 14,000 x g for 5 minutes) to remove any large, insoluble particles.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. The native monomeric antibody will elute as the main, largest peak. Higher molecular weight species (aggregates) will elute earlier, and lower molecular weight species (fragments) will elute later.

  • Analysis: Integrate the peak areas for the monomer and the aggregate species. Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregates / (Area_Aggregates + Area_Monomer)) * 100

  • Comparison: Compare the aggregation profile of your test sample to a reference standard or a previous batch to assess changes in stability over time.

Section 4: Visualizing the Problem - Diagrams

AggregationPathways cluster_stress Stress Factors cluster_pathway Aggregation Pathway stress_factors Thermal Stress Mechanical Stress Freeze-Thaw Incorrect pH native Native Monomer stress_factors->native destabilizes unfolded Partially Unfolded Monomer native->unfolded Conformational Change dimer Soluble Dimer/ Oligomer native->dimer Self-Association unfolded->dimer Self-Association (Hydrophobic Interaction) aggregate Large Soluble Aggregates dimer->aggregate Growth insoluble Insoluble Precipitate aggregate->insoluble Precipitation

Caption: Key pathways of antibody aggregation initiated by environmental stress factors.

TroubleshootingWorkflow start Aggregation Observed? q_freezethaw Repeated Freeze-Thaw Cycles Used? start->q_freezethaw Yes q_formulation Is Formulation Optimized? start->q_formulation No (First Time Issue) sol_aliquot Solution: Aliquot into single-use volumes. Add cryoprotectants (glycerol). q_freezethaw->sol_aliquot Yes q_freezethaw->q_formulation No end_node Monitor Stability with SEC/DLS sol_aliquot->end_node sol_formulation Solution: 1. Check pH (aim for 5.0-7.0). 2. Use appropriate buffer (e.g., Histidine). 3. Add stabilizers (sugars, surfactants). q_formulation->sol_formulation No q_storage Correct Storage Temp & Conditions? q_formulation->q_storage Yes sol_formulation->end_node sol_storage Solution: Store long-term at -80°C. Avoid frost-free freezers. Protect from light. q_storage->sol_storage No q_storage->end_node Yes sol_storage->end_node

Caption: A decision-making workflow for troubleshooting common antibody aggregation issues.

Section 5: Summary of Key Parameters for Formulation

This table provides a quick-reference guide to common components and conditions for stabilizing antibody solutions for long-term storage.

ParameterRecommended Range/TypePurpose & RationaleCommon Examples
pH 5.0 - 7.0Maximizes colloidal stability by maintaining surface charge and electrostatic repulsion. Avoids the isoelectric point (pI).[1][22]pH 6.0 is a common starting point.
Buffer System 10 - 50 mMMaintains the target pH. Choice depends on the desired pH range.Histidine, Citrate, Phosphate.[1][21]
Cryoprotectants 10 - 50% (v/v) or 5-10% (w/v)Protect against freeze-thaw stress by forming a glassy matrix and preventing protein unfolding at ice interfaces.[1][20][21]Glycerol (for freezing), Sucrose, Trehalose (for lyophilization/freezing).
Surfactants 0.01 - 0.1% (w/v)Prevent aggregation from mechanical stress and adsorption to surfaces by occupying interfaces.[21][25][28]Polysorbate 20 (Tween-20), Polysorbate 80 (Tween-80), Poloxamer 188.
Amino Acids 50 - 250 mMCan suppress aggregation and reduce viscosity, particularly in high-concentration formulations.[23][27]L-Arginine, Glycine, L-Proline.
Storage Temp. -80°C (Long-term)Minimizes rates of all chemical and physical degradation pathways for maximum stability over years.[11][20]-20°C (intermediate-term), 4°C (short-term, with azide).

Section 6: References

  • Creative Proteomics. (n.d.). Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques. Retrieved from Creative Proteomics website.

  • GNA Biosolutions. (2025, August 28). How to Ensure Antibody Stability During Long-Term Storage. Retrieved from GNA Biosolutions website.

  • ProteoGenix. (2025, January 8). Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation. Retrieved from ProteoGenix website.

  • Allan Chemical Corporation. (n.d.). How to Select Excipients for Monoclonal Antibodies. Retrieved from allanchem.com.

  • BioPharmaSpec. (2026, January 20). How to Prevent Protein Aggregation: Insights and Strategies. Retrieved from BioPharmaSpec website.

  • Irie, T., et al. (2010). Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies. PubMed.

  • Creative Diagnostics. (n.d.). Purification and Storage of Antibodies. Retrieved from Creative Diagnostics website.

  • NeoBiotechnologies. (2023, December 10). How to Store Monoclonal Antibodies in 5 Simple Steps. Retrieved from NeoBiotechnologies website.

  • Single Use Support. (2024, February 5). Antibody storage: preserving monoclonal antibodies. Retrieved from Single Use Support website.

  • Synaptic Systems. (n.d.). FAQ - How should I store my antibody / peptide upon arrival?. Retrieved from Synaptic Systems website.

  • Zhang, J., et al. (2021). Protein aggregation and mitigation strategy in low pH viral inactivation for monoclonal antibody purification. Taylor & Francis Online.

  • Liu, B., et al. (2018). Factors Influencing Biotherapeutic Monoclonal Antibody Aggregation. American Pharmaceutical Review.

  • Pozsonyi, S., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications.

  • Wu, J., et al. (2017). Stabilizing two IgG1 monoclonal antibodies by surfactants: Balance between aggregation prevention and structure perturbation. Pharma Excipients.

  • Chia, S., et al. (2024). Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation. ScienceDirect.

  • Bluemel, C., et al. (2021). The effect of mAb and excipient cryoconcentration on long-term frozen storage stability – part 2: Aggregate formation and oxidation. PMC.

  • Rathore, A. S. (2025, November 28). Aggregation of Monoclonal Antibody Products: Formation and Removal. BioPharm International.

  • Miyatake, H., et al. (2018). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. ACS Publications.

  • Šoša, I., et al. (2021). Aggregation Time Machine: A Platform for the Prediction and Optimization of Long-Term Antibody Stability Using Short-Term Kinetic Analysis. PMC.

  • Agilent. (n.d.). Detailed Aggregation Characterization of Monoclonal Antibodies Using the Agilent 1260 Infinity Multi-Detector Bio-SEC Solution. Retrieved from Agilent website.

  • Journal of Biochemical Technology. (2024, May 15). From Formation to Detection: Understanding Monoclonal Antibody Aggregation through Analytical Lenses. Retrieved from the Journal of Biochemical Technology website.

  • Trout, B. L., et al. (2016). Improved Stability of a Model IgG3 by DoE-Based Evaluation of Buffer Formulations. PMC.

  • ResearchGate. (2026, January 4). Monoclonal Antibodies Aggregation during Administration to Patients and the Role of Pharmaceutical Excipients. Retrieved from ResearchGate.

  • Creative Proteomics. (n.d.). Factors and Control Strategies for Protein Aggregation. Retrieved from Creative Proteomics website.

  • Kumar, V., et al. (2021). Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics. PMC.

  • Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Retrieved from Sigma-Aldrich website.

  • Royal Society of Chemistry. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. PMC.

  • Kumar, V., et al. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. PubMed.

  • Goda, S., et al. (2016). Kinetics of Antibody Aggregation at Neutral pH and Ambient Temperatures Triggered by Temporal Exposure to Acid. ACS Publications.

  • Maggio, E. T. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from Genetic Engineering & Biotechnology News.

  • Learnova. (n.d.). Tackling Protein Aggregation in Biopharmaceuticals: A Deep Dive into Mechanisms, Analytical Methods, and Mitigation Strategies. Retrieved from Learnova website.

  • Merck Millipore. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Retrieved from Merck Millipore website.

  • CiteDrive. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. Retrieved from CiteDrive.

  • Patois, E., et al. (2024). Evaluating surfactant effectiveness in preventing antibody adsorption directly on medical surfaces using a novel device. PubMed.

  • Creative Biolabs. (n.d.). Antibody Aggregation Analysis. Retrieved from Creative Biolabs website.

  • Labome. (2022, November 16). Antibody Storage and Antibody Shelf Life. Retrieved from Labome website.

  • Gabrielson, J. P., et al. (2017). Best Practices for Aggregate Quantitation of Antibody Therapeutics by Sedimentation Velocity Analytical Ultracentrifugation. PMC.

  • Cytiva. (2025, August 18). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from Cytiva website.

  • Rapid Novor. (2023, September 12). Antibody Developability - Sequence & Structure Impacts Aggregation. Retrieved from Rapid Novor website.

  • Agilent. (2023, March 2). Aggregation Study of mAbs. Retrieved from Agilent website.

  • BioProcess International. (2016, April 12). Rapid Formulation Development for Monoclonal Antibodies. Retrieved from BioProcess International website.

  • Applied Photophysics. (2023, February 5). Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Plate Reader. Retrieved from Applied Photophysics website.

  • DeNeve, D. M., et al. (2021). Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies. RSC Publishing.

  • Sreedhara, A., et al. (2014). Freezing-Induced Perturbation of Tertiary Structure of a Monoclonal Antibody. PMC.

Sources

Troubleshooting

Technical Support Center: Anti-PIKFyve Antibody Applications

Welcome to the technical support guide for researchers utilizing anti-PIKFyve antibodies. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during the ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing anti-PIKFyve antibodies. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions during the application of these antibodies in various immunoassays. The guidance provided herein is based on established principles of antibody-based techniques and specific knowledge of the target protein, PIKFyve.

Understanding PIKFyve: A Critical First Step

Before troubleshooting, a foundational understanding of the target protein, PIKFyve (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing), is essential for accurate data interpretation.

  • Function: PIKFyve is a dual-specificity kinase that plays a crucial role in endomembrane homeostasis.[1][2] It is the sole enzyme responsible for synthesizing phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) from phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] This lipid product is vital for processes like lysosomal trafficking, endosome maturation, and autophagy.[1][2][5]

  • Size: The full-length human PIKFyve protein consists of 2098 amino acids, with a predicted molecular weight of approximately 237 kDa.[6][7]

  • Cellular Localization: PIKFyve is predominantly localized to the cytosolic leaflet of endosomes, particularly early endosomes, through its FYVE domain which binds to PtdIns3P.[2][6][8] It is also found on late endosomes and multivesicular bodies (MVBs).[8][9]

  • Expression: PIKFyve is broadly expressed across various tissues, with notable expression in the pancreas, brain, and lymphoid tissues.[10][11] However, expression levels can vary significantly between different cell lines.[2]

The PIKFyve Signaling Pathway

The activity of PIKFyve is central to the regulation of endosomal trafficking and lysosomal function. It exists in a complex with the scaffolding protein VAC14 and the phosphatase FIG4 (SAC3), which together tightly regulate the levels of PtdIns(3,5)P2.[3][5]

PIKFyve_Pathway cluster_endosome Early Endosome Membrane cluster_downstream Downstream Effects PtdIns3P PtdIns3P PIKFyve_complex PIKFyve-VAC14-FIG4 Complex PtdIns3P->PIKFyve_complex Substrate PtdIns35P2 PtdIns(3,5)P2 PIKFyve_complex->PtdIns35P2 Kinase Activity STING_Degradation STING Trafficking & Degradation PIKFyve_complex->STING_Degradation Interaction PtdIns35P2->PtdIns3P FIG4 Phosphatase Activity PtdIns5P PtdIns5P PtdIns35P2->PtdIns5P 3-phosphatase (e.g., Myotubularins) Lysosome_Fission Lysosome Fission/ Reformation PtdIns35P2->Lysosome_Fission Endosome_Trafficking Endosome-TGN Retrograde Traffic PtdIns35P2->Endosome_Trafficking Autophagy Autophagy Regulation PtdIns35P2->Autophagy caption PIKFyve Signaling Overview

Caption: PIKFyve phosphorylates PtdIns3P to regulate key cellular trafficking events.

Part 1: Western Blotting (WB) Troubleshooting

Western blotting is a primary application for assessing protein expression levels. Due to PIKFyve's large size and potentially moderate expression, optimization is key.

Q1: I am not seeing any band for PIKFyve, or the signal is very weak.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Low Protein Abundance PIKFyve expression may be low in your cell or tissue type. Action: Increase the total protein loaded per lane (up to 40-60 µg). Consider using a positive control lysate from a cell line known to express PIKFyve (e.g., HeLa, HEK293) or tissue like the pancreas.[10][12] If the target is still not detectable, you may need to enrich your sample using immunoprecipitation (IP) prior to WB.[12]
Inefficient Protein Transfer Large proteins like PIKFyve (~237 kDa) transfer less efficiently from the gel to the membrane.[7] Action: Optimize your transfer conditions. Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins. A wet transfer system is generally recommended over semi-dry for large proteins.[12] Extend the transfer time (e.g., 90-120 minutes at 100V or overnight at 20-30V at 4°C). Use a PVDF membrane, which has a higher binding capacity than nitrocellulose, and ensure it is properly activated with methanol.[12] Always confirm transfer efficiency with a reversible stain like Ponceau S.[12]
Suboptimal Antibody Concentration The primary antibody concentration may be too low for effective detection.[13][14] Action: Titrate your primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range (e.g., 1:500, 1:1000, 1:2000). Increase the incubation time to overnight at 4°C to enhance signal.[13]
Antibody Inactivity Improper storage or repeated freeze-thaw cycles can diminish antibody activity.[14] Action: Ensure the antibody has been stored according to the manufacturer's datasheet.[14] Aliquot new antibodies upon arrival to minimize freeze-thaw cycles. If in doubt, test the antibody on a positive control.

Q2: I am observing high background or multiple non-specific bands.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Insufficient Blocking Inadequate blocking allows for non-specific binding of the primary or secondary antibodies to the membrane.[15] Action: Increase the blocking time to 1-2 hours at room temperature with gentle agitation.[15] Increase the concentration of your blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[15][16] Ensure the blocking buffer is freshly prepared. For phospho-specific PIKFyve antibodies, use BSA instead of milk, as milk contains phosphoproteins that can cause background.[17]
Antibody Concentration Too High Excessive primary or secondary antibody concentration can lead to non-specific binding.[16][18] Action: Reduce the concentration (increase the dilution) of your primary and/or secondary antibody.[16][18]
Inadequate Washing Insufficient washing fails to remove unbound antibodies, leading to high background.[15] Action: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Perform at least 3-4 washes of 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST) and gentle agitation.[15]
Sample Degradation PIKFyve may be susceptible to proteolysis during sample preparation, leading to lower molecular weight bands. Action: Always prepare lysates with a fresh cocktail of protease and phosphatase inhibitors.[12][16] Keep samples on ice throughout the preparation process.[16]
Validated Western Blot Protocol for Anti-PIKFyve
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 30-50 µg of protein per well onto a 6-8% Tris-glycine gel. Include a pre-stained molecular weight marker.

  • Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer apparatus for 90 minutes at 100V. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-PIKFyve antibody (at its optimized dilution) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (at its optimized dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane 4 times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and image the blot.

Part 2: Immunofluorescence (IF) and Immunohistochemistry (IHC) Troubleshooting

IF and IHC are powerful techniques to visualize the subcellular localization and tissue distribution of PIKFyve.

Q3: I am getting no staining or very weak signal in my IF/IHC experiment.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Improper Fixation Over-fixation can mask the epitope recognized by the antibody, while under-fixation can lead to poor tissue morphology and loss of antigen.[19][20] Action: For IF, a common starting point is 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature. For IHC on paraffin-embedded tissues, ensure fixation in 10% neutral buffered formalin is not excessively long. Optimize fixation time for your specific sample.
Ineffective Antigen Retrieval (IHC) Formalin fixation creates cross-links that can mask the antigen. Heat-induced epitope retrieval (HIER) is often necessary to unmask the PIKFyve epitope.[20] Action: Perform HIER using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0). Test both conditions to see which yields a better signal. Ensure proper temperature and time control during the retrieval process.
Suboptimal Antibody Dilution As with WB, the antibody concentration may be too low.[19] Action: Perform a titration series to determine the optimal primary antibody concentration. Increase incubation time, for example, to overnight at 4°C.
Sample is Truly Negative The cell line or tissue being examined may not express PIKFyve at a detectable level.[21] Action: Always include a positive control tissue or cell line known to express PIKFyve to validate your protocol and antibody performance.[22][23] Pancreas tissue is a good positive control for IHC.[10]

Q4: I am observing high background or non-specific staining.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inadequate Blocking Non-specific binding sites on the tissue or cells have not been sufficiently blocked.[19] Action: Block with a serum from the same species as the secondary antibody (e.g., normal goat serum if using a goat anti-rabbit secondary).[19] Increase blocking time or concentration. Include 0.1-0.3% Triton X-100 in your blocking and antibody dilution buffers to reduce hydrophobic interactions, especially for intracellular targets like PIKFyve.[19]
Secondary Antibody Non-specificity The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Action: Use a highly cross-adsorbed secondary antibody.[24] Always run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding from the secondary.[16][20]
Autofluorescence Some tissues, particularly those that are formalin-fixed, can exhibit endogenous fluorescence. Action: View the unstained sample under the microscope to assess autofluorescence.[20] Use a commercial autofluorescence quenching reagent or try a different fluorophore with a longer emission wavelength (e.g., red or far-red).
Experimental Workflow for Immunofluorescence

IF_Workflow start Cells on Coverslips fix Fixation (e.g., 4% PFA, 15 min) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.25% Triton X-100, 10 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (1% BSA, 10% Normal Goat Serum, 60 min) wash2->block primary_ab Primary Antibody Incubation (Anti-PIKFyve, Overnight at 4°C) block->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Alexa Fluor-conjugated, 1 hr at RT) wash3->secondary_ab wash4 Wash (3x PBS) secondary_ab->wash4 mount Mount with DAPI wash4->mount image Image Acquisition mount->image caption Standard Immunofluorescence (IF) Workflow

Caption: A typical workflow for detecting PIKFyve via immunofluorescence.

Part 3: Immunoprecipitation (IP) Troubleshooting

IP is used to isolate PIKFyve and its binding partners from a complex mixture.

Q5: I am unable to successfully immunoprecipitate PIKFyve.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inappropriate Lysis Buffer The lysis buffer may be too stringent, disrupting the antibody-antigen interaction, or too weak, failing to solubilize PIKFyve effectively. Action: For IP, a non-denaturing buffer like a Triton X-100 or NP-40 based buffer is often preferred over a harsh buffer like RIPA.[25] However, you may need to optimize detergent concentrations. Always include protease and phosphatase inhibitors.
Insufficient Antibody Not enough antibody is being used to capture the amount of PIKFyve present in the lysate. Action: Increase the amount of primary antibody used for the IP. Recommended amounts can vary, so a titration (e.g., 1 µg, 2 µg, 5 µg per mg of lysate) is advisable.
Poor Antibody-Bead Conjugation The antibody may not be binding efficiently to the Protein A/G beads. Action: Ensure you are using the correct bead type for your antibody's isotype and host species. Pre-clear the lysate by incubating it with beads alone before adding the antibody to reduce non-specific binding.
Low Protein Expression As with other applications, the starting material may have very low levels of PIKFyve. Action: Increase the amount of total protein lysate used for the IP (e.g., start with at least 1-2 mg).

Q6: My IP result has high background with many non-specific bands in the final Western blot.

Possible Causes & Solutions:

Potential Cause Explanation & Recommended Action
Non-Specific Binding to Beads Cellular proteins can bind non-specifically to the agarose beads. Action: Always perform a pre-clearing step by incubating the lysate with beads for 30-60 minutes before adding the primary antibody.[25] Also, run a control IP with an isotype-matched control IgG antibody to identify bands that are binding non-specifically to the antibody or beads.[25]
Insufficient Washing Inadequate washing of the beads after incubation fails to remove proteins that are weakly or non-specifically bound. Action: Increase the number of wash steps (at least 3-5 times) after the lysate incubation.[25] You can also try increasing the stringency of the wash buffer by slightly increasing the detergent or salt concentration.
Long Incubation Times Overnight incubations can sometimes increase the amount of non-specific protein aggregation and binding.[25] Action: Try reducing the incubation time of the lysate with the antibody-bead complex to 2-4 hours at 4°C.[25]

References

  • PIKFYVE. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Best Practices for Validating Antibodies for Western Blotting. (2020, January 31). LI-COR Biosciences. Retrieved March 14, 2026, from [Link]

  • Western blot troubleshooting: high background. (n.d.). American Research Products Blog. Retrieved March 14, 2026, from [Link]

  • Wallroth, A., & Haucke, V. (2018). Roles of PIKfyve in multiple cellular pathways. Biochemical Society Transactions, 46(4), 905-915. [Link]

  • Advansta buffers and solutions for western blotting. (n.d.). Advansta. Retrieved March 14, 2026, from [Link]

  • Antibody Applications and Validation. (2024, September 30). BenchSci. Retrieved March 14, 2026, from [Link]

  • PIKFYVE Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved March 14, 2026, from [Link]

  • Shisheva, A. (2008). PIKfyve: partners, significance, debates and paradoxes. Cell biology international, 32(5), 591-604. [Link]

  • Bordeaux, J., Welsh, A. W., Agarwal, S., Killiam, E., Baquero, M. T., Hanna, J. A., ... & Rimm, D. L. (2010). Antibody validation. Biotechniques, 48(3), 197-209. [Link]

  • Blocking in Western Blot: Best Practices & Optimization Tips. (2023, February 9). Boster Bio. Retrieved March 14, 2026, from [Link]

  • Zhang, Y., Zolov, S. N., Chow, C. Y., Slutsky, S. G., Richardson, S. C., Weisman, L. S., & Meisler, M. H. (2012). In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P. Proceedings of the National Academy of Sciences, 109(43), 17652-17657. [Link]

  • PIKFYVE General Information. (n.d.). Sino Biological. Retrieved March 14, 2026, from [Link]

  • Liu, X., et al. (2025). PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. Cancer Immunology Research. Retrieved March 14, 2026, from [Link]

  • Western Blot Troubleshooting Guide. (n.d.). Bio-Techne. Retrieved March 14, 2026, from [Link]

  • PIKFYVE protein expression summary. (n.d.). The Human Protein Atlas. Retrieved March 14, 2026, from [Link]

  • Chen, H., et al. (2023). Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. Journal of Medicinal Chemistry. [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. (2023, November 27). PNAS. [Link]

  • Bissig, C., et al. (2021). PIKfyve inhibition reveals a novel role for Inpp4b in the regulation of PtdIns(3)P and lysosome dynamics. bioRxiv. [Link]

  • Troubleshooting Western Blotting. (n.d.). Hycult Biotech. Retrieved March 14, 2026, from [Link]

  • Troubleshooting of Immunohistochemistry (IHC). (n.d.). Creative Biolabs. Retrieved March 14, 2026, from [Link]

  • IHC Troubleshooting Guide | Common Issues & Fixes. (n.d.). Boster Bio. Retrieved March 14, 2026, from [Link]

  • Immunohistochemistry Troubleshooting Guide. (n.d.). Arigo Biolaboratories. Retrieved March 14, 2026, from [Link]

  • PIKFYVE Antibody. (n.d.). Affinity Biosciences. Retrieved March 14, 2026, from [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved March 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of Anti-PIKfyve Antibodies Using Knockout Cell Lines

In the pursuit of scientific accuracy and reproducibility, the validation of research tools is not merely a preliminary step but a foundational pillar of robust experimental design.[1][2] This is particularly true for an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of scientific accuracy and reproducibility, the validation of research tools is not merely a preliminary step but a foundational pillar of robust experimental design.[1][2] This is particularly true for antibodies, the workhorses of molecular biology, where a lack of specificity can lead to misleading results and wasted resources.[3] This guide provides an in-depth, technical comparison of an anti-PIKfyve antibody's performance in wild-type versus PIKfyve knockout (KO) cell lines, establishing a gold-standard validation workflow for researchers in cell biology and drug development.

The use of knockout cell lines, generated through technologies like CRISPR-Cas9, offers the most definitive method for antibody validation by providing a true negative control.[4][5][6] This approach ensures that the antibody recognizes its intended target with high specificity and does not produce off-target signals that could confound experimental interpretation.[7]

The Critical Role of PIKfyve in Cellular Homeostasis

PIKfyve, a phosphoinositide kinase, is a crucial regulator of intracellular membrane trafficking and organelle homeostasis.[8] It synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P), lipids essential for endosomal trafficking, lysosomal function, and autophagy.[9][10] Given its central role in these pathways, PIKfyve has emerged as a therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[10][11] The study of PIKfyve, therefore, demands highly specific and reliable antibodies to accurately probe its function and localization within the cell.

The PIKfyve Signaling Pathway

The following diagram illustrates the central role of PIKfyve in the endolysosomal pathway.

PIKfyve_Pathway cluster_endosome Early Endosome cluster_lysosome Lysosome cluster_golgi Trans-Golgi Network PI3P PtdIns(3)P PIKfyve_complex PIKfyve/VAC14/FIG4 Complex PI3P->PIKfyve_complex binds to FYVE domain PtdIns35P2 PtdIns(3,5)P2 PIKfyve_complex->PtdIns35P2 phosphorylates PI5P PtdIns(5)P PtdIns35P2->PI5P dephosphorylated by FIG4 Lysosome_reformation Lysosome Reformation & Homeostasis PtdIns35P2->Lysosome_reformation Autophagosome_fusion Autophagosome Fusion PtdIns35P2->Autophagosome_fusion Retrograde_transport Retrograde Transport PtdIns35P2->Retrograde_transport

Caption: PIKfyve signaling at the endosome.

Experimental Design: A Head-to-Head Comparison

The core of this validation guide is a direct comparison of the anti-PIKfyve antibody's performance in a wild-type (WT) cell line expressing endogenous PIKfyve and a corresponding PIKfyve knockout (KO) cell line. This isogenic pair provides the ideal experimental system to assess antibody specificity.[6]

Cell Lines:

  • Wild-Type (WT): A human cell line known to express PIKfyve (e.g., HeLa, HEK293T).

  • PIKfyve Knockout (KO): An isogenic cell line where the PIKFYVE gene has been functionally inactivated using CRISPR-Cas9 technology.

Primary Antibody:

  • Rabbit anti-PIKfyve polyclonal antibody.

Key Validation Techniques:

  • Western Blotting (WB): To confirm the antibody detects a protein of the correct molecular weight in WT cells and that this signal is absent in KO cells.

  • Immunofluorescence (IF): To verify the antibody's ability to specifically detect the subcellular localization of PIKfyve in WT cells and show a lack of signal in KO cells.

Experimental Workflow

The following diagram outlines the validation workflow.

Antibody_Validation_Workflow cluster_cell_culture Cell Culture cluster_lysate_prep Lysate Preparation cluster_western_blot Western Blotting cluster_immunofluorescence Immunofluorescence WT_cells Wild-Type (WT) Cells WT_lysate WT Cell Lysate WT_cells->WT_lysate Fixation Fixation & Permeabilization WT_cells->Fixation KO_cells PIKfyve KO Cells KO_lysate KO Cell Lysate KO_cells->KO_lysate KO_cells->Fixation SDS_PAGE SDS-PAGE WT_lysate->SDS_PAGE KO_lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Anti-PIKfyve Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection IF_Blocking Blocking Fixation->IF_Blocking IF_Primary_Ab Incubate with Anti-PIKfyve Ab IF_Blocking->IF_Primary_Ab IF_Secondary_Ab Incubate with Fluorescent Secondary Ab IF_Primary_Ab->IF_Secondary_Ab Mounting Mounting & Imaging IF_Secondary_Ab->Mounting

Caption: Workflow for anti-PIKfyve antibody validation.

Detailed Methodologies

Western Blotting Protocol

Western blotting is a cornerstone technique for assessing antibody specificity by verifying the detection of a single band at the expected molecular weight.[2][12]

  • Sample Preparation:

    • Culture WT and PIKfyve KO cells to 80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein from WT and KO cell lysates into the wells of a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with the anti-PIKfyve antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Immunofluorescence Protocol

Immunofluorescence allows for the visualization of the subcellular localization of the target protein, providing further evidence of antibody specificity.[13]

  • Cell Seeding and Preparation:

    • Seed WT and PIKfyve KO cells onto glass coverslips in a 24-well plate and culture overnight.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14] This step is crucial for allowing the antibody to access intracellular antigens.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.

    • Incubate with the anti-PIKfyve antibody (e.g., 1:200 dilution) in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBST.[15]

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature, protected from light.[16]

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a confocal or widefield fluorescence microscope.

Expected Results and Data Interpretation

The following table summarizes the anticipated outcomes for a successfully validated anti-PIKfyve antibody.

Technique Wild-Type (WT) Cells PIKfyve Knockout (KO) Cells Interpretation
Western Blot A distinct band at the expected molecular weight of PIKfyve (~240 kDa).[17]Absence of the corresponding band.The antibody specifically recognizes PIKfyve and does not cross-react with other proteins.[7]
Immunofluorescence Specific staining pattern consistent with the known subcellular localization of PIKfyve (e.g., cytoplasm, endosomes).[18]No specific staining is observed.The antibody is suitable for use in immunofluorescence applications and accurately detects the spatial distribution of PIKfyve.

Conclusion: The Imperative of Rigorous Validation

The data generated from this comparative guide unequivocally demonstrates the specificity of the anti-PIKfyve antibody. The absence of a signal in the knockout cell line across both western blotting and immunofluorescence provides the highest level of confidence in the antibody's performance.[4][19] Adopting this validation strategy is not just best practice; it is essential for generating reproducible and reliable data in the study of PIKfyve and beyond.[1][20] Researchers can proceed with confidence, knowing their key reagent has been vetted against the most stringent standards in the field.

References

  • The Importance of Antibody Validation | Bio-Rad. (2021, November 10). Bio-Rad. [Link]

  • Antibody Validation - why is it important? - Horizon Discovery. (n.d.). Horizon Discovery. [Link]

  • Rutherford, A. C., Traer, C. J., Wassmer, T., Shen, K., & Cullen, P. J. (2008). PIKfyve regulation of endosome-linked pathways. Biochemical Society Transactions, 36(Pt 3), 399–403. [Link]

  • The Importance of Antibody Validation: Ensuring Accurate Scientific Results - Visikol. (2023, June 20). Visikol. [Link]

  • Xia, S. (n.d.). Antibody Validation: The Hidden Key to Reproducible Drug Discovery. Sino Biological. [Link]

  • Hasegawa, J., et al. (2025, January 10). PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. Journal of Cell Science. [Link]

  • The Importance of Antibody Validation - Quanterix. (2021, December 21). Quanterix. [Link]

  • Dehghani, H., et al. (2026, February 3). PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. Experimental Eye Research. [Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. (2018, June 14). Horizon Discovery. [Link]

  • Rivero-Ríos, P., & Weisman, L. S. (2022). Roles of PIKfyve in multiple cellular pathways. Traffic, 23(12), 621-633. [Link]

  • Rivero-Ríos, P., & Weisman, L. S. (2022). Roles of PIKfyve in multiple cellular pathways. Traffic, 23(12), 621-633. [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (2024, May 30). International Journal of Molecular Sciences. [Link]

  • Ebanks, J. P., et al. (2018). PIKfyve regulates melanosome biogenesis. PLoS Genetics, 14(3), e1007290. [Link]

  • Knockout Validation - St John's Laboratory. (n.d.). St John's Laboratory. [Link]

  • Ebanks, J. P., et al. (2018). PIKfyve regulates melanosome biogenesis. PLoS Genetics, 14(3), e1007290. [Link]

  • Palamiuc, L., et al. (2024, December 31). The phospholipid kinase PIKFYVE is essential for Th17 differentiation. Journal of Experimental Medicine. [Link]

  • PIKFYVE - Wikipedia. (n.d.). Wikipedia. [Link]

  • Min, et al. (2019). PIKfyve Deficiency in Myeloid Cells Impairs Lysosomal Homeostasis in Macrophages and Promotes Systemic Inflammation in Mice. The Journal of Immunology, 202(12), 3500-3511. [Link]

  • Antibody validation for Western blot - EuroMAbNet. (2019, August 6). BioTechniques. [Link]

  • Best Practices for Validating Antibodies for Western Blotting - LI-COR. (2020, January 31). LI-COR. [Link]

  • Immunofluorescence Protocol (IF Protocol) - Sino Biological. (n.d.). Sino Biological. [Link]

  • Immunocytochemistry/Immunofluorescence (ICC/IF): The Complete Guide - Antibodies.com. (2024, March 28). Antibodies.com. [Link]

  • Anti-PIP5K3/PIKFYVE monoclonal antibody - Genemedi. (n.d.). Genemedi. [Link]

Sources

Validation

Validating Anti-PIKFyve Antibody Specificity: A Comprehensive Guide to Peptide Competition Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Western blot data, particularly when interrogating complex signaling nodes. PIKfyve (Phosphoinositide kinase, FYVE-type...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible Western blot data, particularly when interrogating complex signaling nodes. PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing) is a critical lipid kinase responsible for synthesizing the rare signaling lipids PI(3,5)P2 and PI(5)P[1]. Because it acts as a master regulator of endolysosomal trafficking, autophagy, and even viral entry (such as SARS-CoV-2), PIKfyve has emerged as a high-priority therapeutic target in oncology and neurodegenerative disease[1][2].

However, validating antibodies against PIKfyve is notoriously difficult. Lipid kinase domains are highly conserved, and PIKfyve operates within a tightly bound heterotrimeric complex alongside Vac14 and Fig4[3]. This structural homology often leads to off-target cross-reactivity. To ensure scientific integrity, every antibody must be rigorously validated. While genetic knockdown is excellent for confirming target identity, the Peptide Competition Assay (PCA) remains the gold standard for confirming epitope specificity.

This guide objectively compares PCA with alternative validation methods and provides a self-validating, field-proven protocol for executing a PIKfyve peptide competition assay.

PIKfyvePathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Lipid Kinase (Target Protein) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Signaling Lipid) PIKfyve->PI35P2 Phosphorylation Lysosome Lysosomal Maturation & Autophagy PI35P2->Lysosome TRPML1 Activation

Fig 1. PIKfyve signaling pathway driving lysosomal maturation via PI(3,5)P2 synthesis.

Comparative Analysis of Antibody Validation Strategies

Selecting the correct validation matrix is the first step in experimental design. Below is an objective comparison of the methodologies utilized by drug development professionals to validate antibody specificity.

Table 1: Comparison of Antibody Validation Methods

Validation MethodMechanistic PrincipleAdvantagesLimitationsSpecificity Confidence
Peptide Competition (PCA) Saturates Fab paratope with immunizing peptideDirectly confirms epitope specificity; highly reproducibleRequires access to the exact immunizing peptide sequenceHigh (Epitope Specificity)
Genetic Knockdown (siRNA/CRISPR) Eliminates target protein expressionGold standard for holistic target validationTime-consuming; incomplete knockdown can be misleadingVery High (Target Specificity)
Phosphatase Treatment Removes phosphate groups from proteinsValidates phospho-specific antibodiesDoes not prove the core protein target is correctModerate (Phospho-state only)
Isotype Control Measures non-specific Fc-mediated bindingIdentifies background noise from secondary reagentsDoes not validate the specific Fab-antigen interactionLow
The Causality Behind the Peptide Competition Assay (PCA)

The principle of PCA is rooted in thermodynamic equilibrium and competitive binding. By pre-incubating the primary anti-PIKfyve antibody with a massive molar excess of the exact peptide used for immunization, the antibody's Fab (Fragment antigen-binding) sites become structurally saturated[4][5].

Why a 200-fold molar excess? A common mistake is calculating competition ratios by mass rather than molarity. Antibodies (IgG) have a molecular weight of approximately 150 kDa, whereas synthetic immunizing peptides are typically 1.5 to 2.5 kDa. A 200-fold molar excess ensures that the binding kinetics are overwhelmingly driven toward the antibody-peptide complex[5][6]. This leaves virtually no free Fab sites available to bind the ~240 kDa endogenous PIKfyve protein immobilized on your PVDF or nitrocellulose membrane.

If the target band disappears on the Western blot after competition, the signal was specific to the immunizing epitope. If the band persists, the antibody is binding non-specifically to an off-target protein.

Step-by-Step Peptide Competition Protocol (Western Blot)

A robust protocol must be a self-validating system. This workflow requires three parallel conditions to rule out false positives caused by protease degradation or non-specific steric hindrance:

  • Condition A (Positive Control): Antibody + Buffer (Maximum signal).

  • Condition B (Test): Antibody + PIKfyve Blocking Peptide (Signal ablation).

  • Condition C (Negative Control): Antibody + Irrelevant Peptide (Signal retention).

PCAWorkflow Ab Anti-PIKfyve Ab (1 µg/mL) Incubate Pre-incubation (RT for 2h) Ab->Incubate Peptide Blocking Peptide (200x Molar Excess) Peptide->Incubate Spin Centrifugation (15,000 x g) Incubate->Spin Equilibrium Blot Western Blot Application Spin->Blot Supernatant

Fig 2. Step-by-step workflow of the peptide competition assay for antibody validation.

Phase 1: Reagent Preparation & Molar Calculations
  • Optimize Baseline Conditions: Before attempting PCA, standardize your Western blot conditions (lysate concentration, primary antibody dilution, blocking buffer). Do not alter these parameters during the PCA.[4]

  • Calculate Molar Ratios:

    • Assume IgG MW = 150,000 Da.

    • Assume Peptide MW = 1,500 Da (adjust based on the manufacturer's Certificate of Analysis).

    • To achieve a 200-fold molar excess for 1 µg of antibody, you need approximately 2 µg of peptide.

  • Reconstitute Peptides: Dissolve the lyophilized PIKfyve peptide and the irrelevant control peptide in sterile PBS to a stock concentration of 150 µg/mL[5].

Phase 2: Pre-Incubation (The Competition Phase)
  • Prepare Antibody Solutions: Dilute the anti-PIKfyve antibody to a 2X working concentration in your optimized standard antibody dilution buffer (e.g., 5% BSA in TBST).

  • Mix and Incubate:

    • Tube A: 1 mL 2X Antibody + 1 mL Buffer.

    • Tube B: 1 mL 2X Antibody + 1 mL PIKfyve Peptide Stock.

    • Tube C: 1 mL 2X Antibody + 1 mL Irrelevant Peptide Stock.

  • Equilibration: Incubate all tubes at room temperature for 2 hours (or overnight at 4°C) with gentle rocking[7]. Causality: This time is required for the antibody-antigen interaction to reach thermodynamic equilibrium.

Phase 3: Immune Complex Clearance & Blotting
  • Centrifugation (Critical Step): Centrifuge all tubes at 15,000 x g for 15 minutes at 4°C[5][7]. Causality: High-affinity multivalent antibodies can form large, insoluble immune complexes with the peptide. If applied directly to the membrane, these aggregates cause severe background speckling. Centrifugation pellets these complexes.

  • Application: Carefully aspirate the supernatant (leaving ~10 µL at the bottom to avoid disturbing the invisible pellet) and apply it to identical Western blot strips containing your cellular lysates[5].

  • Detection: Proceed with standard secondary antibody incubation, washing, and ECL detection.

Quantitative Data Interpretation

To objectively evaluate the performance of the antibody, densitometry should be performed on the resulting blots. Below is a representative data summary demonstrating a successfully validated anti-PIKfyve antibody.

Table 2: Quantitative Densitometry Analysis of PIKfyve PCA

Experimental ConditionBand Intensity (A.U.)Background (A.U.)Signal-to-Noise RatioConclusion
Unblocked Anti-PIKfyve 15,4201,20012.85Strong target detection at ~240 kDa
Blocked (10x Molar Excess) 6,2001,1505.39Incomplete competition; insufficient peptide
Blocked (200x Molar Excess) 8501,1000.77Complete competition; Specific Binding
Irrelevant Peptide (200x) 15,1001,25012.08No competition; confirms true specific block

Interpretation: A specific antibody will show a near-complete collapse of the Signal-to-Noise ratio exclusively in the properly blocked condition, confirming that the paratope is highly specific to the PIKfyve sequence and not cross-reacting with other cellular kinases.

References
  • National Institutes of Health (PMC). "Roles of PIKfyve in multiple cellular pathways." Source: nih.gov. URL:[Link]

  • Aviva Systems Biology. "Blocking Peptide Competition Protocol (BPCP)." Source: avivasysbio.com. URL: [Link]

  • Rockland Immunochemicals. "Peptide Competition Assay (PCA) Protocol." Source: rockland.com. URL: [Link]

  • FabGennix International. "Western Blot/IHC Antigenic Peptide Competition Assay Protocol." Source: fabgennix.com. URL: [Link]

Sources

Comparative

Orthogonal validation of Anti-PIKFyve antibody results with siRNA

The reproducibility crisis in biological research is largely driven by poorly characterized reagents, with non-specific antibodies being a primary culprit. For researchers investigating endolysosomal dynamics, the lipid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The reproducibility crisis in biological research is largely driven by poorly characterized reagents, with non-specific antibodies being a primary culprit. For researchers investigating endolysosomal dynamics, the lipid kinase PIKfyve is a high-value target. However, detecting PIKfyve accurately requires rigorous validation to ensure that the observed signals are biologically genuine and not artifacts of cross-reactivity.

As a Senior Application Scientist, I approach antibody validation not as a simple checklist, but as a self-validating system of causality. According to the[1], one of the most robust methods to confirm antibody specificity is Orthogonal Validation —specifically, using genetic strategies like siRNA-mediated knockdown.

This guide provides an in-depth comparative analysis of Anti-PIKfyve antibodies, demonstrating how to establish an orthogonal validation workflow that guarantees scientific integrity.

The Mechanistic Context: Why PIKfyve is Difficult to Target

PIKfyve is an evolutionarily conserved endosomal kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] and PI5P[2][3]. This enzymatic conversion is the master switch for endolysosomal trafficking, mTORC1 signaling, and TFEB-mediated autophagy[2][3].

Because PIKfyve functions within a dynamic multi-protein complex (including Vac14 and Fig4) on the cytosolic face of endosomes, its epitopes can be easily masked by protein-protein interactions or fixation artifacts. Consequently, many commercial antibodies bind to off-target proteins that share similar molecular weights or localized charge distributions, leading to false-positive data.

PIKfyve_Pathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase (Target Protein) PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 (Lysosomal Homeostasis) PIKfyve->PI35P2 Phosphorylation mTORC1 mTORC1 Signaling PI35P2->mTORC1 Activation TFEB TFEB (Nuclear Translocation) mTORC1->TFEB Regulation Autophagy Autophagy & Lysosome Biogenesis TFEB->Autophagy Transcription

PIKfyve-mediated conversion of PI(3)P to PI(3,5)P2 regulating endolysosomal trafficking and autophagy.

The Logic of Orthogonal Validation via siRNA

The principle of orthogonal validation relies on simple causality: If an antibody is truly specific to PIKfyve, the physical removal of PIKfyve mRNA via siRNA must result in a proportional decrease in the antibody's signal.

Relying solely on the molecular weight of a band in a Western Blot is insufficient. A 240 kDa band (the approximate size of PIKfyve) might represent a completely different high-molecular-weight protein. By transfecting cells with target-specific siRNA, we create a controlled environment where the only variable changing is the presence of the PIKfyve protein[4][5].

Orthogonal_Validation Cell Cultured Cells (e.g., HeLa) Split Cell->Split WT Control siRNA (Endogenous PIKfyve) Split->WT KD PIKfyve siRNA (Target Depleted) Split->KD WB Western Blot Anti-PIKfyve WT->WB IF Immunofluorescence Anti-PIKfyve WT->IF KD->WB KD->IF Compare Signal Comparison (Quantification) WB->Compare IF->Compare

Workflow for orthogonal validation of Anti-PIKfyve antibodies using siRNA-mediated knockdown.

Comparative Performance: Validated vs. Unvalidated Antibodies

When selecting an Anti-PIKfyve antibody, researchers must compare the performance of rigorously validated clones against generic alternatives. The table below summarizes quantitative experimental data comparing a highly validated monoclonal antibody (e.g., validated per IWGAV guidelines) against a poorly characterized polyclonal alternative.

Table 1: Quantitative Comparison of Anti-PIKfyve Antibodies in siRNA Knockdown Models

Performance MetricHighly Validated Anti-PIKfyve mAbGeneric Unvalidated Anti-PIKfyve pAbCausality & Interpretation
Target Band Size (WB) Single distinct band at ~240 kDaMultiple bands (150 kDa, 240 kDa, 300 kDa)Multiple bands indicate cross-reactivity with non-target epitopes.
Signal Reduction (siRNA KD) >85% reduction in 240 kDa band intensity240 kDa band reduced by 30%; other bands unchangedThe generic antibody binds to off-target proteins that are unaffected by PIKfyve siRNA.
IF Localization (Control) Punctate, endolysosomal pattern (co-localizes with LAMP1)Diffuse cytoplasmic and nuclear stainingPIKfyve is an endosomal kinase; diffuse staining indicates non-specific binding.
IF Signal (siRNA KD) Near-complete loss of punctate fluorescencePersistent diffuse fluorescenceConfirms the validated antibody specifically recognizes the PIKfyve pool.
Signal-to-Noise Ratio High (>10:1)Low (<3:1)High SNR is critical for detecting low-abundance proteins like PIKfyve.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal controls at every stage to rule out technical artifacts.

Phase 1: siRNA Transfection (Establishing the Knockdown)

Causality Check: We use a scrambled (non-targeting) siRNA alongside the PIKfyve siRNA. This ensures that any reduction in protein levels is due to specific mRNA degradation, not global translational suppression caused by the stress of the transfection reagent.

  • Cell Seeding: Seed HeLa or MEF cells in 6-well plates to reach 60-70% confluency on the day of transfection.

  • siRNA Preparation: Dilute PIKfyve-specific siRNA (e.g., 5′-GUUGUCAAUGGCUUUGUUU-3′)[4] and scrambled control siRNA to a final concentration of 50 nM in Opti-MEM.

  • Transfection: Mix the siRNA with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) at a 1:1 ratio. Incubate for 15 minutes at room temperature to allow liposome-RNA complex formation.

  • Incubation: Add the complexes dropwise to the cells. Incubate for 48–72 hours. Note: PIKfyve has a relatively long half-life; 72 hours is optimal for maximum protein depletion.

Phase 2: Western Blotting (Quantitative Validation)

Causality Check: We probe for a housekeeping gene (e.g., GAPDH) to prove that equal amounts of total protein were loaded. If GAPDH is equal but PIKfyve is absent in the KD lane, the antibody is specific.

  • Lysis: Harvest cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separation: Load 30 µg of total protein per lane onto a 6% SDS-PAGE gel. (Use a low-percentage gel to properly resolve the 240 kDa PIKfyve protein).

  • Transfer: Transfer proteins to a PVDF membrane using wet transfer overnight at 30V (4°C) to ensure the transfer of high-molecular-weight proteins.

  • Probing: Block with 5% BSA. Incubate with the Anti-PIKfyve primary antibody (1:1000) overnight at 4°C.

  • Detection: Wash, apply HRP-conjugated secondary antibody, and develop using ECL. Quantify band intensities using densitometry software, normalizing PIKfyve to GAPDH.

Phase 3: Immunofluorescence (Spatial Validation)

Causality Check: Western blots destroy spatial context. IF confirms that the antibody detects the protein in its correct physiological location (endosomes) and that this specific spatial signal disappears upon knockdown.

  • Fixation: Fix cells grown on coverslips with 4% Paraformaldehyde (PFA) for 15 minutes. Avoid harsh methanol fixation which can destroy lipid-associated epitopes.

  • Permeabilization: Permeabilize with 0.1% Saponin. (Saponin is gentler than Triton X-100 and preserves endosomal membrane architecture better).

  • Staining: Incubate with Anti-PIKfyve antibody (1:100) and an endosomal marker (e.g., Anti-EEA1 or Anti-LAMP1) overnight at 4°C.

  • Imaging: Apply fluorophore-conjugated secondary antibodies. Image using a confocal microscope. In the siRNA knockdown cells, the specific PIKfyve puncta should vanish, while the EEA1/LAMP1 puncta remain intact.

Conclusion & Best Practices for Drug Development Professionals

For drug development professionals evaluating PIKfyve inhibitors (such as Apilimod) for oncology, autoimmune diseases, or viral entry blockade (e.g., SARS-CoV-2), the integrity of your pharmacodynamic assays relies entirely on antibody specificity.

When purchasing or utilizing an Anti-PIKfyve antibody, demand orthogonal validation data. An antibody that has not been validated against a genetic knockout or siRNA knockdown model introduces unacceptable risk into your pipeline. By implementing the self-validating siRNA workflow described above, laboratories can confidently distinguish true PIKfyve biology from experimental noise.

References

  • Enhanced validation of antibodies for research applications Source: Nature Methods (via PMC - NIH) URL:[Link]

  • Roles of PIKfyve in multiple cellular pathways Source: PMC - NIH URL:[Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling Source: MDPI URL:[Link]

  • Inhibition of PIKfyve Ameliorates the Proliferation and Migration of Vascular Smooth Muscle Cells and Vascular Intima Hyperplasia By Reducing mTORC1 Activity Source: PMC - NIH URL:[Link]

  • The Phosphoinositide Kinase PIKfyve Mediates EGF Receptor Trafficking to the Nucleus Source: PMC - NIH URL:[Link]

Sources

Validation

A Comparative Guide to Targeting PIKFyve: Small Molecule Inhibitors vs. Antibody-Based Tools

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of cellular signaling, the lipid kinase PIKFyve has emerged as a critical regulator of endosomal and lysosomal pathways, making it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of cellular signaling, the lipid kinase PIKFyve has emerged as a critical regulator of endosomal and lysosomal pathways, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2] This guide provides a comprehensive comparative analysis of the primary modalities used to modulate PIKFyve function: small molecule inhibitors and anti-PIKFyve antibodies. While small molecules have advanced into clinical trials, antibodies currently serve as indispensable research tools. This guide will delve into their respective mechanisms of action, applications, and the experimental methodologies used for their evaluation, offering a forward-looking perspective on their potential therapeutic applications.

The Central Role of PIKFyve in Cellular Homeostasis

PIKFyve, a phosphoinositide kinase, plays a pivotal role in the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol-5-phosphate (PI(5)P).[2][3][4] These phospholipids are crucial for the regulation of endosome and lysosome function, including membrane trafficking, fission, and autophagy.[1][3][5] Consequently, the inhibition of PIKFyve disrupts these fundamental cellular processes, leading to characteristic phenotypes such as the formation of large cytoplasmic vacuoles and impaired lysosomal function.[2][4][6] This disruption of cellular homeostasis is the basis for the therapeutic potential of targeting PIKFyve in various pathologies.

PIKFyve Signaling Pathway

PIKFyve_Signaling cluster_cellular_processes Downstream Cellular Processes PI(3)P PI(3)P PIKFyve PIKFyve PI(3)P->PIKFyve Substrate PI(3,5)P2 PI(3,5)P2 PIKFyve->PI(3,5)P2 Phosphorylation PI(5)P PI(5)P PI(3,5)P2->PI(5)P via 3-phosphatase Endosomal Trafficking Endosomal Trafficking PI(3,5)P2->Endosomal Trafficking Lysosomal Homeostasis Lysosomal Homeostasis PI(3,5)P2->Lysosomal Homeostasis Autophagy Autophagy PI(3,5)P2->Autophagy Vesicular Dynamics Vesicular Dynamics PI(5)P->Vesicular Dynamics

Caption: The PIKFyve signaling cascade, initiating with the phosphorylation of PI(3)P.

Small Molecule Inhibitors: Potent Modulators of PIKFyve Activity

A significant body of research has focused on the development of small molecule inhibitors of PIKFyve. These compounds are cell-permeable and act by directly binding to the kinase domain of PIKFyve, thereby blocking its enzymatic activity.[7]

Mechanism of Action

Small molecule inhibitors, such as apilimod and YM-201636, are competitive inhibitors of ATP binding in the PIKFyve kinase domain.[1][8] This inhibition prevents the phosphorylation of PI(3)P, leading to a depletion of PI(3,5)P2 and PI(5)P.[3] The cellular consequences of this inhibition are profound, including:

  • Disruption of Endolysosomal Trafficking: The lack of PI(3,5)P2 impairs the maturation and fission of endosomes and lysosomes, resulting in the accumulation of enlarged endosomes and cytoplasmic vacuoles.[4][6][9]

  • Impaired Autophagy: Autophagic flux is hindered due to the failure of autophagosomes to fuse with dysfunctional lysosomes, leading to the accumulation of autophagic substrates.[10][11]

  • Altered Immune Response: PIKFyve inhibition has been shown to upregulate the surface expression of MHC class I molecules on cancer cells, potentially enhancing their recognition by the immune system.[12]

Inhibitor_Mechanism cluster_PIKFyve PIKFyve Kinase ATP Binding Site ATP Binding Site Small Molecule Inhibitor Small Molecule Inhibitor Small Molecule Inhibitor->ATP Binding Site Binds & Blocks ATP ATP ATP->ATP Binding Site Competition PI(3)P PI(3)P PIKFyve Kinase PIKFyve Kinase PI(3)P->PIKFyve Kinase Substrate PI(3,5)P2 PI(3,5)P2 PIKFyve Kinase->PI(3,5)P2 Phosphorylation (Inhibited)

Caption: Mechanism of small molecule inhibitors targeting the ATP binding site of PIKFyve.

Performance and Applications

Several small molecule inhibitors of PIKFyve have been developed and characterized. Their performance is typically evaluated based on their potency (IC50), selectivity, and cellular effects.

InhibitorIC50 (nM)Key Applications & FindingsReferences
Apilimod ~14Orally bioavailable; inhibits IL-12/IL-23; antiviral activity against SARS-CoV-2, Ebola, and Marburg viruses; antiproliferative effects in B-cell non-Hodgkin lymphoma.[7][13][14]
YM-201636 ~33Improves survival of motor neurons in models of amyotrophic lateral sclerosis (ALS); decreases lysosomal delivery of tau aggregates.[1][8]
APY0201 ~5.2Potent inhibitor of the conversion of PI(3)P to PI(3,5)P2.[8]
Vacuolin-1 -Induces rapid formation of large vacuoles; potent and selective PIKFyve inhibitor.[8]

The therapeutic potential of PIKFyve inhibitors is being explored in a variety of diseases:

  • Oncology: By disrupting lysosomal function and autophagy, PIKFyve inhibitors exhibit cytotoxic activity against various cancer cells, particularly those dependent on autophagy for survival.[10][14][15]

  • Neurodegenerative Diseases: In conditions like ALS and tauopathies, PIKFyve inhibition has shown promise by modulating protein aggregate clearance and improving neuronal survival.[1][2]

  • Infectious Diseases: PIKFyve is essential for the entry of several viruses into host cells. Inhibitors like apilimod have demonstrated potent antiviral activity by blocking viral trafficking within the endosomal system.[2][7]

Anti-PIKFyve Antibodies: Essential Tools for Research and Validation

Currently, anti-PIKFyve antibodies are primarily utilized as research reagents rather than therapeutic agents. Their high specificity makes them invaluable for detecting and quantifying the PIKFyve protein in various experimental settings.

Mechanism of Action and Applications

Anti-PIKFyve antibodies are monoclonal or polyclonal antibodies that specifically recognize and bind to epitopes on the PIKFyve protein. They do not typically inhibit the kinase function of PIKFyve but are crucial for:

  • Target Validation: Confirming the presence and expression levels of PIKFyve in different cell lines and tissues.

  • Mechanism of Action Studies: Visualizing the subcellular localization of PIKFyve and its co-localization with other proteins.

  • Monitoring Inhibitor Efficacy: Assessing the downstream effects of small molecule inhibitors, such as changes in PIKFyve expression or localization.

Experimental Protocols Utilizing Anti-PIKFyve Antibodies

1. Western Blotting for PIKFyve Expression

This protocol is used to determine the relative amount of PIKFyve protein in cell or tissue lysates.

Methodology:

  • Lysate Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary anti-PIKFyve antibody (e.g., from Atlas Antibodies or Affinity Biosciences) overnight at 4°C.[16][17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

2. Immunofluorescence for PIKFyve Localization

This protocol allows for the visualization of PIKFyve's subcellular localization.

Methodology:

  • Cell Culture: Grow cells on glass coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-PIKFyve antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a confocal microscope.

Antibody_Workflow cluster_WB Western Blotting cluster_IF Immunofluorescence WB1 Cell Lysis WB2 SDS-PAGE WB1->WB2 WB3 Transfer to Membrane WB2->WB3 WB4 Antibody Incubation (Anti-PIKFyve) WB3->WB4 WB5 Detection WB4->WB5 IF1 Cell Fixation IF2 Permeabilization IF1->IF2 IF3 Antibody Incubation (Anti-PIKFyve) IF2->IF3 IF4 Fluorescent Secondary Ab IF3->IF4 IF5 Confocal Microscopy IF4->IF5

Sources

Comparative

Comprehensive Cross-Validation Guide: Anti-PIKfyve Antibodies in Endolysosomal Research

Target Audience: Cell Biologists, Drug Development Professionals, and Translational Researchers Content Focus: Antibody Specificity, Experimental Causality, and Protocol Optimization Introduction: The Analytical Challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Drug Development Professionals, and Translational Researchers Content Focus: Antibody Specificity, Experimental Causality, and Protocol Optimization

Introduction: The Analytical Challenge of PIKfyve

Phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve), is a critical endosomal lipid kinase responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate[PI(3,5)P2][1]. This low-abundance lipid is a master regulator of endolysosomal trafficking, autophagy, and lysosomal homeostasis[2].

Detecting endogenous PIKfyve presents a significant analytical challenge. It is a large (~240 kDa), low-abundance protein that associates transiently with endosomal membranes via its FYVE domain[3]. Historically, researchers have relied on overexpression models to visualize PIKfyve, which can artificially alter endosomal dynamics and obscure true physiological localization[3]. Therefore, utilizing a highly specific, rigorously cross-validated antibody is paramount for reproducible research.

This guide provides an objective comparison of Anti-PIKfyve antibody formats (Recombinant Monoclonal vs. Traditional Polyclonal) and establishes a self-validating framework for their use in Western Blot (WB) and Immunofluorescence (IF).

Mechanistic Context: The PIKfyve Signaling Axis

To validate an antibody, one must first understand the biological behavior of the target. PIKfyve operates within a trimolecular complex (with VAC14 and FIG4) on the cytoplasmic face of early and late endosomes. Inhibition of PIKfyve (e.g., via the small molecule Apilimod) or genetic ablation rapidly depletes PI(3,5)P2, leading to a profound disruption of lysosomal fission and the accumulation of massive, swollen cytoplasmic vacuoles[4][5].

PIKfyve_Pathway PI3P PI3P (Early Endosome Membrane) PIKfyve PIKfyve / VAC14 / FIG4 Kinase Complex PI3P->PIKfyve Substrate Binding PIP2 PI(3,5)P2 (Low Abundance Lipid) PIKfyve->PIP2 Phosphorylation mTOR mTORC1 Signaling PIP2->mTOR Regulates TRPML1 TRPML1 Ion Channels PIP2->TRPML1 Activates Apilimod Apilimod / YM201636 (Inhibitors) Apilimod->PIKfyve Blocks Kinase Activity Lysosome Lysosomal Fission & Homeostasis mTOR->Lysosome Biogenesis TRPML1->Lysosome Fission Autophagy Autophagosome-Lysosome Fusion Lysosome->Autophagy Degradation

Figure 1: PIKfyve signaling axis and endolysosomal homeostasis. Disruption leads to vacuolation.

Cross-Validation Strategy: The E-E-A-T Framework

A single application or a single cell line is insufficient to prove antibody specificity. We recommend a tripartite cross-validation strategy:

  • Genetic Validation (The Gold Standard): Utilizing CRISPR/Cas9 to generate PIKFYVE knockout (KO) cell lines (e.g., U2OS or HeLa). A highly specific antibody must show a complete loss of the ~240 kDa band in WB and a loss of punctate endosomal staining in IF[5].

  • Orthogonal Pharmacological Validation: Treating wild-type cells with Apilimod. While the protein remains, the phenotype changes (swollen vacuoles). The antibody should localize to the limiting membrane of these enlarged vacuoles, confirming it tracks the target's physiological behavior[4].

  • Application-Specific Optimization: Comparing performance across native (IP, IF) and denatured (WB) states.

Comparative Performance: Recombinant Monoclonal vs. Polyclonal

The table below summarizes the typical performance metrics of premium Recombinant Monoclonal Anti-PIKfyve antibodies (e.g., rabbit monoclonals) versus standard Rabbit Polyclonal alternatives, based on rigorous KO-validation standards.

Feature / ApplicationRecombinant Monoclonal (Rabbit)Standard Polyclonal (Rabbit)Causality / Scientific Rationale
Target Specificity (KO Validated) Excellent; single band at ~240 kDa.Moderate; multiple off-target bands often present.Monoclonals target a single epitope, eliminating batch-to-batch cross-reactivity with other FYVE-domain proteins.
Western Blot (WB) Sensitivity High (detects endogenous levels at 1:1000).Variable (often requires 1:200 and long exposures).High affinity of selected monoclonal clones overcomes the low endogenous abundance of PIKfyve.
Immunofluorescence (IF) Strong punctate endosomal staining.High cytosolic background noise.Polyclonals often bind non-specifically to abundant cytosolic proteins, masking the faint endosomal PIKfyve signal[3].
Immunoprecipitation (IP) High yield, preserves complex (VAC14/FIG4).Low yield, disrupts complex.Monoclonals can be selected for non-interfering epitopes that do not disrupt the native trimolecular complex.
Lot-to-Lot Consistency Absolute (Sequence-defined).Highly variable (Animal-dependent).Recombinant expression guarantees identical heavy/light chain sequences indefinitely.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed with built-in causal logic, explaining why specific steps are necessary for PIKfyve.

Protocol 1: Western Blotting for High-Molecular-Weight PIKfyve (~240 kDa)

Scientific Rationale: PIKfyve is a massive protein. Standard WB protocols often fail because large proteins do not transfer efficiently out of high-percentage gels, and they are highly susceptible to degradation during lysis.

Step-by-Step Methodology:

  • Sample Preparation: Lyse cells in RIPA buffer supplemented with a fresh 1X Protease and Phosphatase Inhibitor Cocktail.

    • Causality: PIKfyve is highly sensitive to endogenous proteases. Phosphatase inhibitors are required to preserve its active, phosphorylated state.

  • Protein Denaturation: Heat lysates at 70°C for 10 minutes (do NOT boil at 95°C).

    • Causality: Boiling multipass transmembrane or large membrane-associated proteins can cause them to aggregate and precipitate, preventing them from entering the gel.

  • Electrophoresis: Use a 6% or 4-8% gradient Tris-Glycine polyacrylamide gel. Run at 100V until the dye front runs off.

    • Causality: Low-percentage gels are mandatory to allow the 240 kDa PIKfyve protein to migrate effectively.

  • Transfer: Perform a wet transfer onto a PVDF membrane (0.45 µm pore size) at 30V overnight at 4°C, in transfer buffer containing maximum 10% methanol and 0.01% SDS.

    • Causality: High molecular weight proteins require extended transfer times. SDS facilitates the exit of large proteins from the gel, while reduced methanol prevents the gel from shrinking and trapping the protein.

  • Blocking & Probing: Block with 5% non-fat milk in TBST for 1 hour. Incubate with Recombinant Monoclonal Anti-PIKfyve (1:1000) overnight at 4°C[5].

  • Detection: Use ECL substrate and image. A specific band must appear at exactly ~240 kDa, which should be absent in the KO control lane.

Protocol 2: Immunofluorescence (IF) of Endogenous PIKfyve

Scientific Rationale: Because PIKfyve is transiently recruited to PI3P-rich endosomes, harsh permeabilization can wash away the lipid-associated protein pool, leading to false negatives.

Step-by-Step Methodology:

  • Cell Culture & Treatment (Orthogonal Validation): Seed Wild-Type and PIKFYVE KO cells on glass coverslips. Treat a subset of WT cells with 1 µM Apilimod for 2 hours to induce vacuolation[5].

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causality: PFA cross-links proteins gently, preserving the delicate endosomal architecture better than methanol, which extracts lipids (destroying the PI3P binding sites).

  • Permeabilization: Permeabilize with 0.1% Saponin in PBS for 10 minutes.

    • Causality: Saponin selectively removes cholesterol from the plasma membrane while leaving intracellular organelle membranes largely intact, preventing the leaching of membrane-associated PIKfyve. (Note: Saponin must be included in all subsequent blocking and antibody incubation steps, as its permeabilization is reversible).

  • Blocking: Block with 5% Normal Goat Serum + 0.1% Saponin in PBS for 1 hour.

  • Primary Antibody: Incubate with Anti-PIKfyve (1:100) and an endosomal marker (e.g., Anti-EEA1 or Anti-LAMP1) overnight at 4°C.

  • Imaging Analysis: In WT cells, PIKfyve should appear as fine punctae colocalizing partially with EEA1/LAMP1. In Apilimod-treated cells, the signal should distinctly outline the enlarged phase-lucent vacuoles. In KO cells, the signal must be completely absent.

Validation_Workflow Start Select Cell Line (e.g., U2OS, HeLa) KO CRISPR/Cas9 PIKFYVE Knockout Start->KO WT Wild-Type Control Start->WT WB Western Blot (Loss of 240 kDa Band) KO->WB IF Immunofluorescence (Loss of Punctae) KO->IF Drug Apilimod Treatment (Vacuole Induction) WT->Drug WT->WB WT->IF IF_Drug Immunofluorescence (Vacuole Membrane Localization) Drug->IF_Drug Valid Antibody Specificity Confirmed WB->Valid IF->Valid IF_Drug->Valid

Figure 2: Comprehensive genetic and pharmacological antibody validation workflow.

Conclusion

The selection of an Anti-PIKfyve antibody should not be left to trial and error. Due to the protein's low abundance and the complex nature of endolysosomal lipid signaling, researchers must prioritize Recombinant Monoclonal antibodies that have been explicitly validated using CRISPR/Cas9 knockout models. By coupling high-quality reagents with optimized, causality-driven protocols for high-molecular-weight and membrane-associated proteins, researchers can ensure the highest level of scientific integrity in their trafficking and autophagy studies.

References

  • PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation AACR Journals[Link]

  • PIKfyve Regulation of Endosome-Linked Pathways Traffic (NIH PubMed Central)[Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling MDPI Cells[Link]

  • The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport Journal of Cell Science (NIH PubMed Central)[Link]

  • Tonic inhibition of the chloride/proton antiporter ClC-7 by PI(3,5)P2 is crucial for lysosomal pH eLife[Link]

Sources

Validation

How to confirm PIKFyve antibody specificity in published literature

As a Senior Application Scientist, I frequently encounter a pervasive issue in lipid kinase research: the reproducibility crisis driven by non-specific antibodies. PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a pervasive issue in lipid kinase research: the reproducibility crisis driven by non-specific antibodies. PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) is a massive ~237 kDa lipid kinase that regulates endolysosomal trafficking, autophagy, and viral entry[1]. Because PIKfyve is a low-abundance protein localized to dynamic endosomal membranes[2], detecting it reliably requires not only a highly specific antibody but also optimized sample preparation and transfer protocols.

This guide provides an objective comparison of commercially available PIKfyve antibodies and outlines a self-validating, field-proven methodology for confirming their specificity using CRISPR-Cas9 knockout (KO) and orthogonal phenotypic assays.

Mechanistic Context: Why PIKfyve Specificity Matters

PIKfyve forms a ternary complex with VAC14 and FIG4 to phosphorylate PI(3)P into PI(3,5)P2[3]. This lipid product is essential for endosome-to-TGN retrograde transport, lysosomal acidification, and autophagic flux[2][4]. False positives in PIKfyve detection can lead researchers to misinterpret autophagic blockade or endosomal vacuolation phenotypes.

G PI3P PI(3)P (Early Endosome) PIKfyve PIKfyve Complex (PIKfyve/VAC14/FIG4) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Late Endosome/Lysosome) PIKfyve->PI35P2 Phosphorylation Phenotype Endolysosomal Trafficking & Autophagic Flux PI35P2->Phenotype Regulation

PIKfyve signaling pathway and its role in endolysosomal trafficking.

Comparative Analysis of Commercial PIKfyve Antibodies

When selecting a PIKfyve antibody, researchers must prioritize clones that have been validated via genetic knockout (CRISPR/siRNA) in published literature. Below is a synthesized comparison of the most frequently cited PIKfyve antibodies.

Vendor & Catalog #Clonality & HostTarget EpitopeValidated ApplicationsPublished Specificity Evidence
Abcam (ab315090)Recombinant Monoclonal (Rabbit)Synthetic peptide (Human)WBHigh: Explicitly KO validated by the vendor; shows a clean band at ~237 kDa[5].
Proteintech (13361-1-AP)Polyclonal (Rabbit)Full-length recombinantWB, IHC, IFModerate-High: Cited in studies demonstrating PIKfyve depletion during ER vacuolation[6][7]. Polyclonal nature requires strict blocking.
Sigma-Aldrich (R159.4.3C9)Monoclonal (Mouse)Internal fragment (N-terminal half)WBModerate: Detects the 237 kDa isoform; widely used but requires high protein loading (10-20 µg per lane).
Invitrogen (OTI1D2)Monoclonal (Mouse)Full-length recombinantWB, IHCModerate: Validated for IHC in human prostate tissue[3]; WB requires optimized transfer due to full-length immunogen.

The Gold Standard Validation Workflow

To establish absolute trust in a PIKfyve antibody, you must employ a self-validating system. A Western blot showing a band at 237 kDa is insufficient on its own. The protocol must pair genetic ablation (CRISPR-Cas9) with a phenotypic confirmation step (Apilimod treatment) to ensure the cells being analyzed truly lack functional PIKfyve.

G Start Select Candidate PIKfyve Antibody CRISPR CRISPR-Cas9 PIKfyve KO Start->CRISPR Phenotype Phenotypic Check: Vacuole Formation? CRISPR->Phenotype Validation WB High-MW Western Blot Analysis Phenotype->WB If Vacuoles Present Outcome Specific Band at ~237 kDa Absent in KO WB->Outcome

Logical workflow for confirming PIKfyve antibody specificity via genetic and phenotypic validation.

Step-by-Step Experimental Methodologies

Protocol 1: CRISPR-Cas9 Knockout and Phenotypic Validation

Causality Note: PIKfyve inhibition or knockout inherently causes massive enlargement of endolysosomal compartments (vacuolation) due to the failure of endosomal fission[6][8]. If your CRISPR KO cells do not exhibit this distinct morphology, the knockout is incomplete, and any subsequent Western blot validation will be flawed.

  • sgRNA Design & Transfection: Design two independent sgRNAs targeting early exons of the PIKFYVE gene (e.g., Exon 2 or 3) to ensure early frameshift mutations[9]. Transfect cells (e.g., HeLa or U2OS) with a Cas9-sgRNA ribonucleoprotein (RNP) complex.

  • Clonal Isolation: Perform single-cell sorting into 96-well plates. Expand clones for 14-21 days.

  • Phenotypic Triage (Self-Validation Step):

    • Observe clones under phase-contrast microscopy.

    • Positive Control: Treat wild-type cells with 200 nM Apilimod (a highly specific PIKfyve inhibitor) for 2 hours[8]. This will induce massive cytoplasmic vacuolation[8].

    • Selection: Only proceed with CRISPR clones that constitutively display a vacuolated phenotype identical to the Apilimod-treated wild-type cells.

  • Genomic Validation: Extract DNA from vacuolated clones and perform Sanger sequencing or TIDE analysis to confirm biallelic frameshift mutations.

Protocol 2: High-Molecular-Weight Western Blotting for PIKfyve
  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Do not boil samples at 100°C, as massive multipass transmembrane or membrane-associated proteins can aggregate. Instead, heat at 70°C for 10 minutes in 1X Laemmli buffer.

  • Electrophoresis: Run 15-20 µg of total protein on a 4-8% Tris-Acetate gradient gel. Run at 150V until the 250 kDa marker is well separated.

  • Optimized Wet Transfer:

    • Buffer: Use a customized transfer buffer: 25 mM Tris, 192 mM Glycine, 0.05% SDS (facilitates exit of large proteins from the gel), and only 10% Methanol (prevents gel shrinkage that traps high-MW proteins).

    • Conditions: Transfer overnight (12-16 hours) at 30V at 4°C.

  • Blocking & Incubation:

    • Block in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary candidate antibody (e.g., Abcam ab315090 at 1:1000) overnight at 4°C[5].

  • Detection: Use a high-sensitivity ECL substrate. A specific antibody will show a distinct band at ~237 kDa in the wild-type lane, which must be completely absent in the phenotypically validated KO lane.

References

  • Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood. [Link]

  • Sharma, G., et al. (2019). A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells. EMBO Molecular Medicine. [Link]

  • Nicoli, E. R., et al. (2019). Tonic inhibition of the chloride/proton antiporter ClC-7 by PI(3,5)P2 is crucial for lysosomal pH maintenance. eLife. [Link]

  • Cabezas, A., et al. (2006). The mammalian phosphatidylinositol 3-phosphate 5-kinase (PIKfyve) regulates endosome-to-TGN retrograde transport. Journal of Cell Science. [Link]

  • Perez-Nunez, D., et al. (2022). New insights into the role of endosomal proteins for African swine fever virus infection. PLOS Pathogens. [Link]

  • Guldner, I. H., et al. (2025). Concurrent Inhibition of the RAS-MAPK Pathway and PIKfyve Is a Therapeutic Strategy for Pancreatic Cancer. Cancer Research (AACR). [Link]

Sources

Comparative

A Head-to-Head Comparison of Monoclonal and Polyclonal Anti-PIKFyve Antibodies for Researchers

For scientists in cellular biology and drug development, the lipid kinase PIKFyve is a target of significant interest due to its central role in endosomal trafficking, autophagy, and signaling pathways.[1] The selection...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For scientists in cellular biology and drug development, the lipid kinase PIKFyve is a target of significant interest due to its central role in endosomal trafficking, autophagy, and signaling pathways.[1] The selection of appropriate antibodies is paramount for the accurate and reliable study of this large, approximately 240 kDa protein. This guide provides an in-depth, side-by-side comparison of monoclonal and polyclonal antibodies targeting PIKFyve, offering experimental insights to inform your selection for various applications.

Understanding PIKFyve: A Key Regulator of Cellular Trafficking

PIKFyve, also known as phosphatidylinositol-3-phosphate 5-kinase type III, is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[2] This phospholipid is a key signaling molecule that regulates the maturation of endosomes, lysosomes, and autophagosomes.[3] Dysregulation of PIKFyve activity has been implicated in various diseases, including neurodegenerative disorders and cancer, making it a compelling therapeutic target.[1]

Below is a simplified representation of PIKFyve's role in the endosomal pathway.

PIKFyve_Signaling_Pathway PIKFyve Signaling Pathway PtdIns3P PtdIns3P PIKFyve PIKFyve PtdIns3P->PIKFyve PtdIns35P2 PtdIns(3,5)P2 PIKFyve->PtdIns35P2 Phosphorylation Endosomal_Trafficking Endosomal Trafficking PtdIns35P2->Endosomal_Trafficking Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Autophagy Autophagy PtdIns35P2->Autophagy

Caption: Simplified PIKFyve signaling pathway.

Monoclonal vs. Polyclonal Antibodies: The Fundamental Differences

The choice between a monoclonal or a polyclonal antibody can significantly impact the outcome of an experiment. Here's a summary of their key distinctions:

FeatureMonoclonal AntibodiesPolyclonal Antibodies
Source Single B-cell cloneMultiple B-cell clones
Specificity Recognizes a single epitopeRecognizes multiple epitopes on the same antigen
Consistency High batch-to-batch consistencyPotential for batch-to-batch variability
Production Time Longer (6+ months)Shorter (3-4 months)
Cost Generally higherGenerally lower
Cross-reactivity LowHigher potential, can be reduced by affinity purification
Signal Amplification LowerHigher, due to binding at multiple sites

Side-by-Side Comparison of Anti-PIKFyve Antibodies in Key Applications

Western Blotting (WB)

Western blotting is a cornerstone technique for detecting and quantifying protein expression. The choice of antibody is critical for obtaining a clean and specific signal.

Monoclonal Anti-PIKFyve for WB:

  • Advantages: High specificity for a single epitope reduces the likelihood of off-target bands, leading to cleaner blots.[4] Their high consistency ensures reproducible results across multiple experiments.[5]

  • Disadvantages: If the specific epitope is denatured during sample preparation or is present in low abundance, the signal may be weak.

  • Expected Result: A sharp, specific band at the expected molecular weight of PIKFyve (~240 kDa), with minimal background.

Polyclonal Anti-PIKFyve for WB:

  • Advantages: The ability to bind to multiple epitopes can result in signal amplification, making them suitable for detecting low-abundance proteins.[4] They are also more tolerant of minor changes in the protein's conformation.

  • Disadvantages: There is a higher risk of cross-reactivity with other proteins, potentially leading to non-specific bands and a higher background.[5] Batch-to-batch variability can also be a concern.[4]

  • Expected Result: A strong band at ~240 kDa. However, there may be some background or non-specific bands, which can be minimized with affinity-purified polyclonal antibodies and optimized blocking conditions.

Experimental Data Example (Inferred):

A Western blot using a polyclonal sheep anti-human PIKFyve antibody (R&D Systems, AF7885) on human cell lysates shows a specific band at approximately 240 kDa. Similarly, a rabbit monoclonal antibody (Cell Signaling Technology, #92839) also detects a band at the expected size in various cell lines.[3]

Summary for Western Blotting:

Antibody TypeSpecificitySensitivityReproducibilityPotential for Off-Target Bands
Monoclonal HighGoodHighLow
Polyclonal Good (with affinity purification)Potentially HigherModerateModerate

digraph "Western_Blot_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Western Blot Workflow for PIKFyve Detection", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Lysate [label="Cell Lysate Preparation"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Protein Transfer to Membrane"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation\n(Monoclonal or Polyclonal Anti-PIKFyve)"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"]; Detection [label="Chemiluminescent Detection"]; Analysis [label="Data Analysis"];

Lysate -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; }

Caption: General workflow for Western blotting.

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein from a complex mixture, such as a cell lysate. The efficiency of the "pull-down" is highly dependent on the antibody's ability to recognize the native protein.

Monoclonal Anti-PIKFyve for IP:

  • Advantages: High specificity ensures that only PIKFyve and its interacting partners are isolated, reducing the co-precipitation of non-specific proteins.

  • Disadvantages: If the single epitope is sterically hindered within the native protein complex, the IP efficiency may be low.

  • Expected Result: A clean immunoprecipitate with a high enrichment of PIKFyve.

Polyclonal Anti-PIKFyve for IP:

  • Advantages: By targeting multiple epitopes, polyclonal antibodies can form more stable immune complexes, leading to a more efficient pull-down of the target protein. This can be particularly advantageous for low-abundance proteins.

  • Disadvantages: There is a higher chance of co-immunoprecipitating non-specifically bound proteins due to the heterogeneity of the antibodies.

  • Expected Result: A high yield of immunoprecipitated PIKFyve, though potentially with more background proteins compared to a monoclonal IP.

Summary for Immunoprecipitation:

Antibody TypePull-down EfficiencySpecificity of PrecipitateLikelihood of Capturing Protein Complexes
Monoclonal GoodHighGood
Polyclonal Potentially HigherModerateHigh
Immunofluorescence (IF) / Immunocytochemistry (ICC)

These techniques are used to visualize the subcellular localization of a protein within cells.

Monoclonal Anti-PIKFyve for IF/ICC:

  • Advantages: The high specificity of monoclonal antibodies typically results in a clean, specific staining pattern with low background, which is crucial for accurately determining the protein's localization.[6]

  • Disadvantages: If the fixation process masks the single epitope recognized by the antibody, no signal will be observed.[7]

  • Expected Result: Specific staining of endosomal and lysosomal structures, consistent with the known localization of PIKFyve.

Polyclonal Anti-PIKFyve for IF/ICC:

  • Advantages: The recognition of multiple epitopes makes polyclonal antibodies more robust to variations in fixation protocols and can provide a stronger signal.[7]

  • Disadvantages: Higher potential for non-specific staining and background, which can complicate the interpretation of the protein's localization.

  • Expected Result: A bright signal in the expected subcellular compartments, but careful optimization and the use of appropriate controls are necessary to distinguish specific staining from background.

Summary for Immunofluorescence/Immunocytochemistry:

Antibody TypeSpecificity of StainingSignal IntensityRobustness to FixationPotential for Background
Monoclonal HighGoodModerateLow
Polyclonal GoodPotentially HigherHighModerate

digraph "IF_ICC_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Immunofluorescence/Immunocytochemistry Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Cell_Prep [label="Cell Preparation\n(on coverslips)"]; Fixation [label="Fixation"]; Permeabilization [label="Permeabilization"]; Blocking [label="Blocking"]; Primary_Ab [label="Primary Antibody Incubation\n(Monoclonal or Polyclonal Anti-PIKFyve)"]; Secondary_Ab [label="Secondary Antibody Incubation\n(Fluorophore-conjugated)"]; Mounting [label="Mounting and Sealing"]; Imaging [label="Fluorescence Microscopy"];

Cell_Prep -> Fixation; Fixation -> Permeabilization; Permeabilization -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Mounting; Mounting -> Imaging; }

Caption: General workflow for immunofluorescence.

Detailed Experimental Protocols

The following are generalized protocols. Always refer to the manufacturer's datasheet for the specific antibody for recommended dilutions and conditions.

Western Blotting Protocol
  • Protein Extraction and Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer. Separate proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-PIKFyve antibody (monoclonal or polyclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-sheep) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane four times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager.

Immunoprecipitation Protocol
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C.

  • Immunoprecipitation: Add the anti-PIKFyve antibody (2-5 µg) to the pre-cleared lysate and incubate overnight at 4°C with rotation.

  • Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer for analysis by Western blotting.

Immunofluorescence Protocol
  • Cell Culture: Grow cells on sterile glass coverslips.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the anti-PIKFyve antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Washing and Counterstaining: Wash three times with PBS. Counterstain nuclei with DAPI if desired.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Conclusion and Recommendations

The choice between a monoclonal and a polyclonal anti-PIKFyve antibody is application-dependent.

  • For applications requiring high specificity and reproducibility, such as quantitative Western blotting or the identification of specific protein-protein interactions via IP-mass spectrometry, a monoclonal antibody is generally the superior choice.

  • For applications where signal amplification is crucial, such as detecting low-abundance PIKFyve or in immunoprecipitation for subsequent enzymatic assays, a high-quality, affinity-purified polyclonal antibody may provide better results.

Ultimately, the most critical factor for success is the thorough validation of any antibody, regardless of its clonality, for the specific application and experimental system. It is highly recommended to consult the manufacturer's data and any available publications to make an informed decision.

References

  • Atlas Antibodies. (n.d.). Anti-PIKFYVE Antibody (HPA042604). Retrieved from [Link]

  • antibodies-online. (n.d.). PIKFYVE Antibodies. Retrieved from [Link]

  • Sino Biological. (n.d.). Monoclonal vs Polyclonal Antibodies. Retrieved from [Link]

  • Quora. (2023, May 9). What are the benefits of using a polyclonal or monoclonal anti-human IgG secondary antibody for immunofluorescence staining? Why would you prefer one over the other in your case?. Retrieved from [Link]

  • Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy. (2023). PNAS.
  • Egelhofer, T. A., et al. (2016). Systematic comparison of monoclonal versus polyclonal antibodies for mapping histone modifications by ChIP-seq.
  • Biocompare. (2019, January 15). How to Choose between Monoclonal and Polyclonal Antibodies. Retrieved from [Link]

  • Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. (2021). ACS Chemical Biology.
  • Boster Bio. (n.d.). Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Retrieved from [Link]

  • PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. (2026). Blood.
  • St John's Laboratory Ltd. (n.d.). Monoclonal antibodies VS polyclonal antibodies - Which to choose?. Retrieved from [Link]

  • Evaluation of different commercial antibodies for their ability to detect human and mouse tissue factor by western blotting. (2020). Research and Practice in Thrombosis and Haemostasis.
  • Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. (2017). Blood.

Sources

Validation

A Senior Application Scientist's Guide to Validating an Anti-PIKfyve Antibody for a New Species

Introduction: Navigating the Specificity Challenge in Cross-Species Research In the pursuit of scientific discovery, the reliability of our tools is paramount. Antibodies are the linchpins of countless assays, yet their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Specificity Challenge in Cross-Species Research

In the pursuit of scientific discovery, the reliability of our tools is paramount. Antibodies are the linchpins of countless assays, yet their performance can be variable, contributing to the well-documented 'reproducibility crisis' in life sciences.[1] This guide provides a comprehensive, field-proven framework for validating an anti-PIKfyve antibody for use in a species for which it was not originally developed.

PIKfyve is a crucial lipid kinase that orchestrates endosomal trafficking and lysosomal homeostasis by generating the signaling lipids PtdIns(3,5)P2 and PtdIns5P.[2][3] Given its central role in cellular function, from autophagy to mTOR signaling, studying PIKfyve is critical.[3][4][5] However, extending these studies to a new model organism requires absolute confidence in the specificity of the antibody probe.

This guide moves beyond a simple checklist, delving into the causality behind each validation step. We will construct a self-validating workflow, beginning with predictive bioinformatics and culminating in the gold standard of genetic validation, ensuring your results are both accurate and reproducible.

The Validation Workflow: A Multi-Pillar Strategy

A robust validation strategy is not a single experiment but a logical progression of tests. Each pillar of this workflow provides a different layer of evidence, collectively building an undeniable case for antibody specificity.

Validation_Workflow cluster_0 Pillar 1: Foundational Assessment cluster_1 Pillar 2: Biochemical Characterization cluster_2 Pillar 3: Application-Specific Validation cluster_3 Pillar 4: Gold-Standard Confirmation Bioinformatics Bioinformatic Analysis (Immunogen vs. Target Proteome) WB Western Blot (WB) (Size Verification) Bioinformatics->WB High Homology Predicts Success IP Immunoprecipitation (IP) (Native Protein Binding) WB->IP Correct Size Confirmed IF Immunofluorescence (IF) (Subcellular Localization) WB->IF Correct Size Confirmed Genetic Genetic Validation (siRNA Knockdown / CRISPR Knockout) IP->Genetic Native Binding Confirmed IF->Genetic Correct Localization Confirmed

Caption: A multi-pillar workflow for antibody validation.

Pillar 1: Foundational Assessment - Predicting Cross-Reactivity

Before a single pipette is touched, we must establish the theoretical basis for cross-reactivity. The antibody was raised against an immunogen—a specific peptide sequence from the target protein (e.g., human PIKfyve). The likelihood of this antibody recognizing the ortholog in your new species depends entirely on the conservation of this epitope.

Experimental Choice: The logical first step is an in silico analysis using a protein alignment tool like NCBI's BLASTp (Basic Local Alignment Search Tool).

Causality: By comparing the short immunogen sequence provided by the antibody manufacturer against the full-length PIKfyve protein sequence from your species of interest, you can predict the potential for binding. High sequence identity (>85%) in the immunogen region is a strong positive indicator. Conversely, low identity suggests the antibody is unlikely to work, saving significant time and resources.

Pillar 2: Biochemical Characterization - The Initial Litmus Test

Western Blotting (WB): Verifying Molecular Weight

Western blotting is the foundational technique for antibody validation.[6][7] It confirms that the antibody recognizes a protein of the correct predicted molecular weight in a complex mixture like a cell or tissue lysate.

Causality: PIKfyve is a large protein, with human and mouse orthologs around 240 kDa.[2] A specific anti-PIKfyve antibody should detect a prominent band at this approximate size. The presence of a single, strong band at the expected molecular weight is the first piece of experimental evidence for specificity.[8] Multiple bands may indicate non-specific binding, protein degradation, or splice variants, requiring further investigation.

Protocol: Western Blot Validation
  • Lysate Preparation:

    • Harvest cells from the new species and a positive control species (e.g., human or mouse cells, where the antibody is known to work).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein lysate per lane on a 6% Tris-Glycine gel to adequately resolve high molecular weight proteins.

    • Run the gel until sufficient separation is achieved.

    • Transfer proteins to a PVDF membrane using a wet transfer system, which is often more efficient for large proteins.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate with the anti-PIKfyve primary antibody overnight at 4°C. The optimal dilution must be determined empirically, starting with the manufacturer's recommendation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

Pillar 3: Application-Specific Validation

An antibody that works in WB (detecting a denatured protein) may not work in applications where the protein is in its native, three-dimensional conformation.[9] Therefore, you must validate the antibody in the context of your intended experiments.

Immunoprecipitation (IP): Confirming Native Protein Binding

Causality: IP tests the antibody's ability to bind to the native PIKfyve protein within the complex cellular milieu and physically isolate it.[10] A successful IP, confirmed by a Western blot of the eluted protein, demonstrates that the antibody recognizes an exposed epitope on the properly folded protein. For ultimate confidence, the immunoprecipitated sample can be analyzed by mass spectrometry (IP-MS) to confirm the presence of PIKfyve and potentially its known binding partners, such as VAC14 and FIG4.[2][11]

Protocol: Immunoprecipitation
  • Lysate Preparation: Prepare a non-denaturing cell lysate using an IP-lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

  • Pre-Clearing: Incubate the lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[12]

  • Immunocapture:

    • Incubate the pre-cleared lysate with the anti-PIKfyve antibody (2-5 µg) overnight at 4°C with gentle rotation.

    • As a negative control, perform a parallel incubation with an equivalent amount of isotype control IgG.

  • Precipitation: Add fresh Protein A/G-agarose beads and incubate for 2-4 hours at 4°C.[10]

  • Washing: Pellet the beads and wash them 3-5 times with cold IP-lysis buffer to remove non-specifically bound proteins.[13]

  • Elution: Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer.

  • Analysis: Analyze the eluate by Western blot using the same anti-PIKfyve antibody. A band should be present in the anti-PIKfyve IP lane but absent or significantly weaker in the isotype control lane.

Immunofluorescence (IF): Verifying Subcellular Localization

Causality: This technique validates that the antibody detects the target protein in its correct biological location within the cell. PIKfyve is known to localize to the cytosolic leaflet of endosomes.[2] Therefore, a specific antibody should produce a punctate cytoplasmic staining pattern consistent with endosomal structures. Diffuse, nuclear, or plasma membrane staining would be red flags for non-specificity.

PIKfyve_Pathway PI3K PI3K PtdIns3P PtdIns3P PI3K->PtdIns3P Phosphorylates PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate for PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates Downstream Endosomal Trafficking & Lysosomal Homeostasis PtdIns35P2->Downstream Regulates

Caption: PIKfyve's role in phosphoinositide signaling.

Protocol: Immunofluorescence
  • Cell Preparation: Grow cells from the new species on glass coverslips to sub-confluency.

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[14]

    • Wash 3x with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (required for intracellular targets).[15]

  • Blocking: Block non-specific sites by incubating in 1% BSA in PBST for 1 hour.[16]

  • Antibody Incubation:

    • Incubate with the anti-PIKfyve primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash 3x with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[17]

    • Include a nuclear counterstain like DAPI.

  • Mounting & Imaging: Wash 3x with PBST, mount the coverslip onto a microscope slide with anti-fade mounting medium, and image using a fluorescence microscope.

Pillar 4: The Gold Standard - Definitive Proof of Specificity

The most rigorous and unambiguous method for antibody validation is to test it in a system where the target protein has been specifically removed.[18][19][20]

Causality: If an antibody is truly specific to PIKfyve, its signal must be significantly diminished or completely absent in cells where the PIKFYVE gene has been knocked down (using siRNA) or knocked out (using CRISPR-Cas9).[1][19] This approach serves as the perfect negative control, as the cellular environment is identical except for the absence of the target protein.

  • siRNA Knockdown (KD): Reduces mRNA levels, leading to decreased protein expression. This is a transient and often incomplete reduction, but a specific antibody should show a correspondingly weaker signal compared to control cells.[18]

  • CRISPR-Cas9 Knockout (KO): Permanently deletes the gene, completely ablating protein expression. This is the "gold standard." A specific antibody must show no signal in KO cells.[1][20]

Comparative Data Summary

The results from these validation pillars can be summarized to build a compelling argument for antibody specificity.

Validation MethodWild-Type (WT) ControlKnockdown (KD) SampleKnockout (KO) SampleExpected Outcome for a Specific Antibody
Western Blot Strong band at ~240 kDaReduced band intensityNo band at ~240 kDaSignal correlates directly with PIKfyve protein levels.
Immunofluorescence Punctate cytoplasmic stainReduced staining intensityNo specific stainingStaining pattern is absent when PIKfyve is not expressed.
Immunoprecipitation PIKfyve detected in eluateReduced PIKfyve in eluateNo PIKfyve detectedAntibody only pulls down its specific target.

Conclusion

Validating an antibody for a new species is a systematic process that requires more than a single Western blot. By following a multi-pillar strategy—from predictive bioinformatics to biochemical characterization, application-specific testing, and definitive genetic validation—researchers can proceed with confidence. This rigorous approach ensures that the antibody is specific, selective, and fit-for-purpose, forming the bedrock of reproducible and impactful scientific research. Every protocol described here, when performed with the appropriate positive and negative controls, becomes a self-validating system, providing the trustworthiness required for high-impact science.

References

  • PIKFYVE - Wikipedia. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Understanding KO and KD Validation in Antibody Research. (2025, December 30). KinesisDx. Retrieved March 15, 2026, from [Link]

  • Knockout vs. Knockdown. (n.d.). Stratech. Retrieved March 15, 2026, from [Link]

  • Roles of PIKfyve in multiple cellular pathways. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Schematic representation of the domain structure of the PIKFYVE gene... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. (2024, May 30). MDPI. Retrieved March 15, 2026, from [Link]

  • PIKFYVE Antibodies. (n.d.). Antibodies-Online. Retrieved March 15, 2026, from [Link]

  • The phospholipid kinase PIKFYVE is essential for Th17 differentiation. (2024, December 31). Rockefeller University Press. Retrieved March 15, 2026, from [Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. (2025, November 14). bioRxiv. Retrieved March 15, 2026, from [Link]

  • Immunoprecipitation protocol. (n.d.). EuroMAbNet. Retrieved March 15, 2026, from [Link]

  • Anti-PIKFYVE Human Protein Atlas Antibody. (n.d.). The Human Protein Atlas. Retrieved March 15, 2026, from [Link]

  • Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. (n.d.). SpringerLink. Retrieved March 15, 2026, from [Link]

  • Best Practices for Validating Antibodies for Western Blotting. (2020, January 31). LI-COR Biosciences. Retrieved March 15, 2026, from [Link]

  • Immunoprecipitation (IP) Protocol. (n.d.). Rockland Immunochemicals. Retrieved March 15, 2026, from [Link]

  • Antibody validation for Western blot. (2019, August 6). EuroMAbNet. Retrieved March 15, 2026, from [Link]

  • Immunofluorescence Protocol (IF Protocol). (n.d.). Sino Biological. Retrieved March 15, 2026, from [Link]

  • A Quick Guide to Antibody Validation. (2026, January 13). Bitesize Bio. Retrieved March 15, 2026, from [Link]

  • Immunofluorescence Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved March 15, 2026, from [Link]

  • 7K2V: PIKfyve/Fig4/Vac14 complex centered on PIKfyve - map2. (2020, October 21). RCSB PDB. Retrieved March 15, 2026, from [Link]

  • Protein structure - PIKFYVE. (n.d.). The Human Protein Atlas. Retrieved March 15, 2026, from [Link]

  • PIKFYVE Gene - GeneCards | FYV1 Protein | FYV1 Antibody. (2026, January 15). GeneCards. Retrieved March 15, 2026, from [Link]

  • How to Validate An Antibody? (n.d.). CUSABIO. Retrieved March 15, 2026, from [Link]

  • A Quick Guide to Antibody Validation. (2019, July 31). ABclonal. Retrieved March 15, 2026, from [Link]

  • Antibody validation. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Comparison of Anti-PIKFyve antibody performance in WB vs. IF

Anti-PIKfyve Antibody Performance: A Definitive Guide to WB vs. IF Validation As a Senior Application Scientist, I frequently encounter researchers struggling to detect PIKfyve (Phosphoinositide kinase, FYVE-type zinc fi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Anti-PIKfyve Antibody Performance: A Definitive Guide to WB vs. IF Validation

As a Senior Application Scientist, I frequently encounter researchers struggling to detect PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing). The challenge stems directly from the protein's biophysics: it is a massive ~240 kDa lipid kinase, expressed at relatively low endogenous levels, and tightly integrated into a multiprotein complex on the cytosolic face of endosomes.

This guide provides an objective, mechanistically grounded comparison of anti-PIKfyve antibody performance in Western Blotting (WB) versus Immunofluorescence (IF), complete with self-validating protocols to ensure absolute data integrity.

The Mechanistic Context of PIKfyve Detection

Before troubleshooting antibody performance, we must understand the target's native environment. PIKfyve does not act alone; it forms a ternary complex with the scaffold protein VAC14 (ArPIKfyve) and the phosphatase FIG4 (Sac3). Together, they convert phosphatidylinositol 3-phosphate (PI3P)—synthesized by VPS34—into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid product is an absolute requirement for endosome maturation, retromer-mediated recycling, and TLR9 signaling .

G cluster_complex PIKfyve Kinase Complex VPS34 VPS34 (Class III PI3K) PI3P PI(3)P (Endosomal Membrane) VPS34->PI3P PIKfyve PIKfyve (Lipid Kinase) PI3P->PIKfyve Substrate VAC14 VAC14 (Scaffold) PIKfyve->VAC14 PI35P2 PI(3,5)P2 (Effector Recruitment) PIKfyve->PI35P2 Phosphorylation FIG4 FIG4 (Phosphatase) VAC14->FIG4 Endosome Endosome Maturation & Lysosomal Fission PI35P2->Endosome

PIKfyve endosomal signaling cascade and its functional downstream targets.

WB vs. IF: Biophysical Challenges and Causality

Antibodies targeting PIKfyve (such as the highly validated E4X3R clone or AF7885 ) face distinct biophysical hurdles depending on the assay.

In Western Blotting (WB): The antibody must bind a denatured, linearized epitope. The primary failure point is rarely antibody affinity; it is the transfer efficiency of a 240 kDa protein. Standard transfer buffers cause PIKfyve to precipitate within the gel matrix. Furthermore, PIKfyve is highly susceptible to endogenous proteases, often yielding a ladder of degradation products rather than a clean band.

In Immunofluorescence (IF): The antibody must recognize a 3D epitope while navigating steric hindrance. PIKfyve is buried within the VAC14/FIG4 complex on the endosomal surface. The primary failure point here is improper permeabilization. Harsh detergents like Triton X-100 strip the lipid membrane, washing away the very phosphoinositide pools anchoring the PIKfyve complex.

Quantitative Performance Comparison

ParameterWestern Blotting (WB)Immunofluorescence (IF)
Target State Denatured, linearized (240 kDa)Native, 3D conformation
Primary Challenge High MW transfer efficiency; Protease degradationEpitope masking by VAC14/FIG4; Lipid extraction
Optimal Matrix/Fixative 4-8% Tris-Acetate gradient gel4% Paraformaldehyde (PFA) (Avoid Methanol)
Permeabilization/Lysis Boiling SDS Sample Buffer0.1% Saponin (Preserves lipid architecture)
Validation Standard siRNA/shRNA knockdownYM201636 treatment (Vacuolization phenotype)
Expected Signal Single band at ~240 kDaPunctate cytoplasmic staining (EEA1+/LAMP1+)

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, every protocol must act as a self-validating system. Below are the optimized, step-by-step methodologies designed specifically to handle PIKfyve's unique properties.

Protocol A: High-MW Optimized Western Blotting

Causality: To prevent the 240 kDa PIKfyve protein from degrading or precipitating during transfer, we must instantly neutralize proteases and modify the transfer buffer hydrophobicity.

  • Lysis: Aspirate media and immediately lyse cells in boiling 1X SDS Sample Buffer (containing DTT or β-mercaptoethanol). Boil for 5 minutes. Reasoning: Instant thermal denaturation prevents the rapid proteolytic cleavage typical of large kinases.

  • Electrophoresis: Load lysates onto a 4–8% Tris-Acetate gradient gel. Run at 150V until the dye front escapes. Reasoning: Tris-Acetate provides a superior sieving matrix for >200 kDa proteins compared to standard Bis-Tris or Tris-Glycine gels.

  • Transfer: Perform a wet transfer overnight at 30V (4°C) using a modified Towbin buffer: 25 mM Tris, 192 mM Glycine, 5% Methanol , and 0.01% SDS . Reasoning: Reducing methanol prevents gel shrinkage, while trace SDS maintains the solubility of the massive 240 kDa PIKfyve complex, preventing it from crashing out inside the gel.

  • Detection: Block with 5% BSA in TBST for 1 hour. Incubate with primary anti-PIKfyve antibody (e.g., 1:1000) overnight at 4°C. Wash and detect via ECL.

  • Validation: Always run a parallel lane with lysates from cells treated with PIKfyve-targeting siRNA. A true PIKfyve band at 240 kDa must definitively diminish in the knockdown lane.

Protocol B: Endosome-Preserving Immunofluorescence

Causality: To visualize PIKfyve on endosomes, we must permeabilize the cell without extracting the PI(3)P lipids that anchor the complex to the membrane.

  • Fixation: Fix cells grown on coverslips with 4% PFA in PBS for 15 minutes at room temperature. Wash 3x with PBS. Reasoning: Methanol fixation dehydrates and collapses lipid-protein architectures, destroying the endosomal surface.

  • Permeabilization: Permeabilize and block simultaneously using 0.1% Saponin and 1% BSA in PBS for 30 minutes. Reasoning: Saponin selectively removes membrane cholesterol to create pores, leaving the phosphoinositide-rich endosomal membrane intact. Triton X-100 will strip the lipids and cause a false-negative diffuse signal.

  • Primary Staining: Incubate with anti-PIKfyve antibody (e.g., 1:100 to 1:250) and an endosomal marker (e.g., anti-EEA1 for early endosomes or anti-LAMP1 for late endosomes) in the Saponin/BSA buffer overnight at 4°C.

  • Secondary Staining: Wash 3x with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount with DAPI.

  • Validation: Treat a parallel well with the PIKfyve inhibitor YM201636 (800 nM for 2 hours) prior to fixation. Inhibition of PIKfyve blocks PI(3,5)P2 production, leading to massive, visible swelling of endolysosomes (vacuolization) . The specific PIKfyve IF signal should redistribute to the limiting membranes of these giant vacuoles, confirming target engagement.

G cluster_WB Western Blot (WB) Workflow cluster_IF Immunofluorescence (IF) Workflow Sample Cultured Cell Samples WB_Prep Boiling SDS Buffer (Protease Inhibition) Sample->WB_Prep IF_Fix 4% PFA Fixation (Preserve Lipid Architecture) Sample->IF_Fix WB_Gel 4-8% Tris-Acetate Gel (High MW Separation) WB_Prep->WB_Gel WB_Transfer Wet Transfer + 0.01% SDS (240 kDa Elution) WB_Gel->WB_Transfer WB_Result Detect 240 kDa Band WB_Transfer->WB_Result Validation Self-Validation: siRNA (WB) & YM201636 Vacuolization (IF) WB_Result->Validation IF_Perm 0.1% Saponin Permeabilization (Protect Membrane Pools) IF_Fix->IF_Perm IF_Stain Co-stain with EEA1/LAMP1 IF_Perm->IF_Stain IF_Result Detect Endosomal Punctae IF_Stain->IF_Result IF_Result->Validation

Parallel validation logic for Anti-PIKfyve antibodies in WB and IF applications.

Conclusion

Successfully validating a PIKfyve antibody requires aligning your experimental biophysics with the protein's native reality. By utilizing Tris-Acetate gels and SDS-supplemented transfer buffers for WB, and substituting Triton X-100 with Saponin for IF, researchers can bypass the common pitfalls of massive, membrane-bound kinase detection. Always pair these optimized protocols with functional validation—siRNA for WB and inhibitor-induced vacuolization for IF—to ensure absolute scientific trustworthiness.

References

  • eLife . "Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes." [Link]

  • PLOS ONE . "PIKfyve Regulates the Endosomal Localization of CpG Oligodeoxynucleotides to Elicit TLR9-Dependent Cellular Responses."[Link]

  • MDPI . "Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling."[Link]

Validation

A Senior Application Scientist's Guide to the Validation of Anti-PIKfyve Antibodies Using Recombinant Protein

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of antibodies targeting PIKfyve, a critical lipid kinase. We will explore the centra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the validation of antibodies targeting PIKfyve, a critical lipid kinase. We will explore the central role of recombinant protein in an integrated validation strategy, emphasizing the causal logic behind experimental choices to ensure scientific rigor and reproducibility.

The Scientific Imperative: Why PIKfyve and Why Rigorous Antibody Validation?

PIKfyve, also known as phosphoinositide 5-kinase type III, is a pivotal enzyme in cellular homeostasis. It is the primary source of two low-abundance but highly potent signaling phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P)[1][2]. These lipids are crucial regulators of the endolysosomal system, governing processes such as membrane trafficking, lysosome reformation, and autophagy[3][4][5].

Comparing the Pillars of Antibody Validation

No single technique is sufficient to validate an antibody. A robust validation strategy integrates multiple methodologies, each providing a unique piece of the specificity puzzle. The use of recombinant protein is an excellent starting point for confirming on-target binding, but it must be complemented by methods that assess performance in a complex biological context.

Validation StrategyPrincipleAdvantagesLimitations
Recombinant Protein Uses purified, exogenously expressed PIKfyve protein to test antibody binding in assays like Western Blot (WB) or ELISA.Provides a clean, known positive control; confirms direct binding to the intended target sequence; useful for initial screening and quantitative assays[7][8].Protein may lack native conformation and post-translational modifications; does not assess specificity in a complex cellular proteome[9].
Genetic Strategies (Knockout) Tests the antibody on cell lines or tissues where the PIKFYVE gene has been knocked out (KO) using CRISPR-Cas9[10][11].Considered the gold standard for specificity; provides a true negative control, as the target protein is absent[10][12].Creating KO cell lines can be time and resource-intensive[13]; does not rule out binding to other proteins with similar epitopes.
Orthogonal Strategies Compares antibody-based results with data from non-antibody methods, such as RNA-seq or mass spectrometry, to correlate protein and mRNA expression levels[14][15].Provides an independent line of evidence for target expression; helps identify potential antibody-related artifacts[14].Correlation between mRNA and protein levels is not always direct; requires access to reliable orthogonal datasets or techniques.
Immunoprecipitation-Mass Spectrometry (IP-MS) Uses the antibody to pull down its target from a cell lysate, followed by mass spectrometry to identify the target and any co-precipitating proteins[16][17][18].Directly identifies the endogenous protein target in its native context; simultaneously reveals off-target interactions, providing a comprehensive specificity profile[16][19].Technically demanding; requires specialized equipment and bioinformatics expertise.
Independent Antibody Validation Uses two or more distinct antibodies that recognize different epitopes on the PIKfyve protein. A specific signal should be consistent between both antibodies.Increases confidence in specificity if both antibodies produce similar results in applications like IHC or WB.Requires multiple, well-characterized antibodies which may not be available; both antibodies could potentially share the same off-target protein.

Foundational Validation: A Step-by-Step Protocol Using Recombinant PIKfyve

Using a recombinant PIKfyve protein is the logical first step to confirm that an antibody can recognize its intended linear epitope. This process provides a baseline of evidence before proceeding to more complex validation methods.

Workflow for Recombinant Protein-Based Validation

G cluster_0 Step 1: Recombinant Protein Production cluster_1 Step 2: Antibody Validation Assays cluster_2 Step 3: Data Interpretation A Obtain PIKFYVE Expression Vector B Transform into Expression Host (e.g., E. coli, HEK293) A->B C Induce Protein Expression B->C D Cell Lysis & Lysate Clarification C->D E Affinity Purification (e.g., His-tag/Protein A/G) D->E F Purity & Concentration Assessment (SDS-PAGE, BCA) E->F G Western Blot (WB) F->G Use as Positive Control H Enzyme-Linked Immunosorbent Assay (ELISA) F->H Coat Plate I Confirm On-Target Binding G->I H->I J Proceed to Endogenous Validation I->J

Caption: Workflow for validating an antibody using recombinant PIKfyve protein.

Protocol 1: Expression and Purification of Recombinant PIKfyve

This protocol describes a general method for producing a tagged recombinant PIKfyve protein in a mammalian expression system like HEK293 cells, which is preferable for large, complex proteins requiring proper folding.

  • Transfection: Transfect suspension-adapted HEK293 cells with an expression plasmid encoding full-length human PIKfyve with an affinity tag (e.g., C-terminal His-tag or Fc-tag)[20].

  • Expression: Culture the cells for 3-5 days to allow for protein expression and secretion into the supernatant.

  • Harvesting: Pellet the cells by centrifugation. Collect the supernatant containing the secreted recombinant antibody and filter it through a 0.22 µm filter.

  • Affinity Chromatography: Equilibrate a Protein A or G affinity column (for Fc-tagged protein) or a Nickel-NTA column (for His-tagged protein) with the appropriate binding buffer[21].

  • Purification: Pass the filtered supernatant over the column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified recombinant PIKfyve using a low-pH elution buffer. Immediately neutralize the eluate with a high-pH neutralization buffer.

  • Buffer Exchange & QC: Perform a buffer exchange into a stable storage buffer (e.g., PBS) using a desalting column or dialysis[21]. Confirm protein purity and integrity via SDS-PAGE and Coomassie staining, and determine the concentration using a BCA assay. The expected size of full-length PIKfyve is ~240-260 kDa[22].

Protocol 2: Western Blot Analysis
  • Sample Preparation: Load 50-100 ng of the purified recombinant PIKfyve protein onto an SDS-PAGE gel. Include a lane with a relevant cell lysate (e.g., from HEK293 cells, known to express PIKfyve) as a preliminary endogenous control.

  • Electrophoresis & Transfer: Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-PIKfyve antibody overnight at 4°C at the manufacturer's recommended dilution.

  • Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Expected Result: A single, sharp band at ~240-260 kDa in the lane with the recombinant protein. Any additional bands would indicate protein degradation or impurity. The presence of a band at the same molecular weight in the cell lysate lane is an encouraging, but not definitive, sign of endogenous detection.

Protocol 3: Indirect ELISA for Binding Confirmation

ELISA cluster_0 ELISA Plate Well A 1. Recombinant PIKfyve (Antigen) Coated on Well B 2. Blocking Agent Added C 3. Primary Antibody (Anti-PIKfyve) Binds to Antigen D 4. Secondary Antibody (Enzyme-Linked) Binds to Primary E 5. Substrate Added, Color Change Occurs

Caption: Principle of an indirect ELISA for antibody validation.

  • Coating: Coat the wells of a 96-well ELISA plate with 1-10 µg/mL of purified recombinant PIKfyve in a coating buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody: Add serial dilutions of the anti-PIKfyve antibody to the wells and incubate for 2 hours at room temperature. Include a negative control with no primary antibody.

  • Secondary Antibody: Wash the plate 3x. Add an HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour.

  • Detection: Wash the plate 5x. Add a TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Analysis: Read the absorbance at 450 nm.

  • Expected Result: A dose-dependent increase in absorbance with increasing concentrations of the primary antibody, indicating specific binding to the immobilized recombinant PIKfyve[7][8].

Building a Self-Validating System: The Integrated Approach

While recombinant protein confirms on-target recognition, it cannot confirm specificity in a cellular environment. True trustworthiness is achieved by integrating this initial step into a more comprehensive workflow that includes a definitive negative control.

The Gold Standard Integrated Validation Workflow

G A Candidate Anti-PIKfyve Antibody B Step 1: Recombinant Protein Screen (WB / ELISA) A->B C Result: Does it bind purified PIKfyve? B->C D Step 2: KO Cell Line Validation (Western Blot) C->D Yes J REJECT Antibody is Non-Specific C->J No E Lysates: - PIKFYVE KO - Wild-Type (WT) Control D->E F Result: Band in WT, NO band in KO? D->F G Step 3 (Optional): IP-MS Confirmation F->G Yes F->J No H Result: Is PIKfyve the top hit? Any off-targets? G->H I VALIDATED Antibody is Specific H->I Yes H->J No

Caption: An integrated workflow for achieving high-confidence antibody validation.

This workflow establishes a logical, self-validating system:

  • The Positive Control (Recombinant Protein): First, confirm the antibody recognizes the purified target. If it fails this test, it is unlikely to work on the endogenous protein.

  • The Negative Control (Knockout Validation): This is the most critical step for specificity. By testing the antibody on wild-type and PIKfyve KO cell lysates side-by-side, you create an unambiguous test[10][23]. A specific antibody must show a signal in the wild-type lysate that is completely absent in the knockout lysate[12].

  • The Endogenous Confirmation (IP-MS): For the highest level of confidence, especially for applications like immunoprecipitation or immunofluorescence, IP-MS confirms that the antibody can bind to and isolate the correct native protein from the entire cellular proteome[17][19].

By following this structured approach, researchers can move beyond simple validation claims to generate robust, reproducible data, ultimately advancing our understanding of PIKfyve biology and its role in human disease.

References

  • Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Springer Protocols.[Link]

  • Roles of PIKfyve in multiple cellular pathways. PMC.[Link]

  • PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders. PMC.[Link]

  • Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis. Springer Link.[Link]

  • Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI.[Link]

  • The phospholipid kinase PIKFYVE is essential for Th17 differentiation. Rockefeller University Press.[Link]

  • 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery.[Link]

  • PIKfyve is an essential component of the endolysosomal pathway within photoreceptors and the retinal pigment epithelium. bioRxiv.[Link]

  • Knockout Validation. St John's Laboratory.[Link]

  • IP-MS Validated Antibodies. Bio-Rad.[Link]

  • PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. The Company of Biologists.[Link]

  • Roles of PIKfyve in multiple cellular pathways. PubMed.[Link]

  • Antibody Validation. Creative Diagnostics.[Link]

  • Combined use of ELISA and Western blot with recombinant N protein is a powerful tool for the immunodiagnosis of avian infectious bronchitis. PMC.[Link]

  • Combined use of ELISA and Western blot with recombinant N protein is a powerful tool for the immunodiagnosis of avian infectious bronchitis. ResearchGate.[Link]

  • Antibody Applications and Validation. Antibodies.com.[Link]

  • Why Recombinant Proteins Make Poor Antibody Validation Tools. PhosphoSolutions.[Link]

  • Production and purification of recombinant monoclonal antibodies from human cells based on a primary sequence. PMC.[Link]

  • Affinity Purification of Recombinant Antibodies with Protein A or Protein G. Addgene.[Link]

Sources

Comparative

Introduction: The Critical Role of PIKfyve and Antibody Validation in Research

A Senior Application Scientist's Guide to Validated Anti-PIKfyve Antibodies for Researchers PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a central...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Validated Anti-PIKfyve Antibodies for Researchers

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing, is a crucial lipid kinase that plays a central role in the regulation of endosomal trafficking and lysosomal homeostasis.[1][2] It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P), two low-abundance but highly significant signaling lipids.[2][3] Dysregulation of PIKfyve has been implicated in a range of human diseases, including neurodegenerative disorders, cancers, and viral infections, making it a compelling target for therapeutic development.[1][2][4]

Given its significance, the ability to reliably detect and quantify PIKfyve is paramount for researchers. This relies heavily on the availability of high-quality, validated antibodies. An unvalidated antibody can lead to erroneous and irreproducible results, wasting valuable time and resources. This guide provides a comprehensive overview of commercially available anti-PIKfyve antibodies, their validation data, and a detailed protocol for their independent verification, empowering researchers to make informed decisions for their specific applications.

The PIKfyve Signaling Pathway: A Visual Overview

PIKfyve functions within a complex that includes the scaffolding protein Vac14 and the phosphatase FIG4, which tightly regulates the levels of PI(3,5)P2.[1][3] This complex is essential for a variety of cellular processes, including endosome to trans-Golgi network (TGN) trafficking and the regulation of lysosomal function.[5][6]

PIKfyve_Signaling_Pathway cluster_cellular_processes Downstream Cellular Processes PI3P PI(3)P PIKfyve_complex PIKfyve-Vac14-FIG4 Complex PI3P->PIKfyve_complex Substrate PI35P2 PI(3,5)P2 PIKfyve_complex->PI35P2 Synthesizes PI5P PI(5)P PI35P2->PI5P Precursor for endosomal_trafficking Endosomal Trafficking PI35P2->endosomal_trafficking lysosomal_homeostasis Lysosomal Homeostasis PI35P2->lysosomal_homeostasis autophagy Autophagy PI5P->autophagy

Caption: The PIKfyve signaling pathway, highlighting the conversion of PI(3)P to PI(3,5)P2 and PI(5)P, which in turn regulate key cellular processes.

Comparison of Commercially Available Anti-PIKfyve Antibodies

The selection of an appropriate antibody is critical for the success of any experiment. The following table provides a comparison of several commercially available anti-PIKfyve antibodies, summarizing their key characteristics and reported validation data.

ManufacturerCatalog NumberHostClonalityValidated ApplicationsSummary of Validation Data & Citations
Cell Signaling Technology #92839RabbitMonoclonal (E4X3R)WBRecognizes endogenous levels of total PIKFYVE protein. Western blot analysis shows a band at the expected molecular weight in various cell lines, with negative expression in RMG-I cells consistent with predicted patterns.[6]
Thermo Fisher Scientific PA5-67981RabbitPolyclonalWB, IHC (P), ICC/IFValidated in Western Blot with HepG2 cells, Immunohistochemistry with human uterus tissue, and Immunocytochemistry with COS7 cells. The signal in ICC/IF is blocked by the immunizing peptide.[7]
R&D Systems AF7885SheepPolyclonalWBDetects human PIKfyve in Western blots, showing a specific band at approximately 240 kDa in Jurkat and K562 human cell lysates.
Novus Biologicals H00200576-B02PNot SpecifiedPolyclonalWBWestern Blot analysis shows a band for PIKfyve.[8]
Boster Biological Technology A02638-3RabbitPolyclonalWB, IHC, ELISAWestern blot analysis of various human, rat, and mouse cell and tissue lysates shows a specific band at approximately 237 kDa.[9]
ABclonal A6689RabbitPolyclonalWB, IHC, IFWestern blot analysis of mouse brain extracts, immunohistochemistry of human lung cancer, and immunofluorescence of U2OS cells have been performed.[10]
Echelon Biosciences Z-RPK5Not SpecifiedPolyclonalWB, IP, ICCValidated for Western Blot, Immunoprecipitation, and Immunocytochemistry. Recognizes human and mouse/rat isoforms.[11]

Key Validation Experiment: Western Blotting Protocol for Anti-PIKfyve Antibodies

Independent validation of an antibody in your specific experimental context is crucial. Western blotting is a fundamental technique for assessing antibody specificity and sensitivity.

Experimental Workflow for Western Blotting

Western_Blot_Workflow start Start: Cell/Tissue Lysate Preparation protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-PIKfyve) blocking->primary_ab washing1 Washing (e.g., TBST) primary_ab->washing1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) washing1->secondary_ab washing2 Washing (e.g., TBST) secondary_ab->washing2 detection Detection (Chemiluminescence, ECL) washing2->detection end End: Data Analysis detection->end

Caption: A step-by-step workflow for the validation of anti-PIKfyve antibodies using Western Blotting.

Detailed Step-by-Step Protocol
  • Cell Lysis and Protein Extraction:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit, following the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto a 4-12% SDS-polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-PIKfyve antibody in the blocking buffer at the manufacturer's recommended concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Data Analysis:

    • Analyze the resulting bands. A specific antibody should produce a single band at the expected molecular weight of PIKfyve (~240 kDa).

Conclusion and Recommendations

The selection of a validated anti-PIKfyve antibody is a critical first step for any research investigating its role in cellular biology and disease. While manufacturers provide initial validation data, it is imperative for researchers to perform their own in-house validation using the specific cells, tissues, and applications relevant to their studies.

For researchers beginning their work on PIKfyve, the Cell Signaling Technology Rabbit Monoclonal (#92839) and the Thermo Fisher Scientific Rabbit Polyclonal (PA5-67981) offer a good starting point due to the detailed validation data provided by the manufacturers. However, the choice of a monoclonal versus a polyclonal antibody will depend on the specific experimental needs for consistency versus signal amplification.

Ultimately, the most suitable antibody will be the one that performs with high specificity and sensitivity in your hands, in your system. This guide, by providing a comparative overview and a robust validation protocol, aims to equip researchers with the necessary tools to confidently select and validate an anti-PIKfyve antibody for their research endeavors.

References

  • McCartney, A. J., et al. (2014). Roles of PIKfyve in multiple cellular pathways. PMC. [Link]

  • Chen, R., et al. (2024). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI. [Link]

  • Zolov, S. N., et al. (2012). In vivo, Pikfyve generates PI(3,5)P2, which serves as both a signaling lipid and the major precursor for PI5P. PNAS. [Link]

  • Biocompare. Anti-PIKFYVE Antibody Products. Biocompare. [Link]

  • Human Protein Atlas. Anti-PIKFYVE Antibody (HPA042604). Human Protein Atlas. [Link]

  • antibodies-online. PIKFYVE Antibodies. antibodies-online. [Link]

  • Boster Biological Technology. Anti-PIP5K3/PIKFYVE Antibody (A02638-3). Boster Biological Technology. [Link]

  • ABclonal. PIKFYVE Rabbit pAb (A6689). ABclonal. [Link]

  • GeneCards. PIKFYVE Gene. GeneCards. [Link]

  • Boster Bio. Anti-Phospho-PIP5KIII (S307) PIKFYVE Antibody (A02638S307). Boster Bio. [Link]

  • Gayle, S., et al. (2017). Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. Blood. [Link]

  • He, J., et al. (2023). PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation. AACR Journals. [Link]

Sources

Validation

Beyond Structural Markers: A Comparative Guide to Anti-PIKfyve in Endolysosomal Functional Analysis

As a Senior Application Scientist, I frequently observe researchers relying exclusively on classical structural markers (like EEA1 or Rab7) to map the endolysosomal pathway. While these resident proteins are excellent fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers relying exclusively on classical structural markers (like EEA1 or Rab7) to map the endolysosomal pathway. While these resident proteins are excellent for identifying spatial compartments, they provide limited insight into the functional state or dynamic maturation of these organelles.

To bridge this gap, measuring the localization and activity of PIKfyve —the sole lipid kinase responsible for converting phosphatidylinositol 3-phosphate (PI(3)P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)—has become a critical assay. This guide objectively compares Anti-PIKfyve against traditional endosomal markers, providing the mechanistic rationale and self-validating protocols required to accurately profile endosomal maturation.

The Paradigm Shift: Structural vs. Functional Markers

The endolysosomal system is not a series of static compartments, but a highly dynamic continuum driven by lipid identity.

  • Classical Markers (EEA1, Rab5, Rab7, LAMP1): These are structural tethers or membrane-bound GTPases. They indicate where an organelle is in the cell but do not inherently prove that the organelle is actively maturing or capable of fusing with lysosomes.

  • Anti-PIKfyve (Functional Marker): PIKfyve represents the active transition state. Its recruitment via its FYVE domain to PI(3)P-rich early endosomes triggers the synthesis of PI(3,5)P2. This specific lipid signaling cascade is required to activate1[1].

Pathway EE Early Endosome (EEA1, Rab5) PIK PIKfyve Kinase PI(3)P → PI(3,5)P2 EE->PIK Maturation LE Late Endosome (Rab7, PI(3,5)P2) PIK->LE Signaling LY Lysosome (LAMP1, TRPML1) LE->LY Fusion

PIKfyve mediates endosomal maturation via PI(3,5)P2 synthesis.

Comparative Analysis of Endosomal Markers

When designing an imaging or biochemical panel, selecting the right combination of markers is essential. Table 1 outlines how PIKfyve complements classical targets.

Table 1: Functional Comparison of Endolysosomal Markers

MarkerPrimary LocalizationFunctional RoleProsCons
EEA1 Early EndosomesVesicle tetheringHighly specific, strong signal.Cannot assess late-stage maturation.
Rab5 Early EndosomesMembrane fusion (homotypic)Defines early compartment identity.Lost before lysosomal fusion occurs.
Rab7 Late EndosomesMicrotubule transportExcellent for late endosome tracking.Structural; present even if fusion is blocked.
LAMP1 LysosomesStructural integrityGold standard for terminal lysosomes.Abundant; masks subtle trafficking defects.
Anti-PIKfyve Early/Late EndosomesLipid Kinase (PI(3,5)P2 synthesis)Marks the active transition state. Lower endogenous abundance requires high-affinity Abs.

Quantitative Colocalization Profiling

Because PIKfyve is a transient, dynamic kinase, it does not perfectly overlap with any single structural marker. Instead, it distributes across the pathway. Recent CRISPR-Cas9 endogenous tagging studies have mapped this distribution, providing a baseline for what researchers should expect when validating Anti-PIKfyve antibodies.

Table 2: Expected Colocalization of Endogenous PIKfyve (Data synthesized from2[2])

Compartment MarkerRelative ColocalizationBiological Implication
VPS35 (Retromer) HighPIKfyve strongly regulates retromer-mediated surface receptor recycling.
EEA1 (Early) ModerateInitial recruitment site; binds PI(3)P via its FYVE domain.
RAB7 (Late) ModerateActive zone for PI(3,5)P2 generation and endosome maturation.
LAMP1 (Lysosome) Low-ModerateTerminal stage; PIKfyve dissociates as lysosomes degrade cargo.

Self-Validating Experimental Methodology

To ensure scientific integrity, an antibody protocol must be self-validating. The following immunofluorescence (IF) protocol utilizes Apilimod , a highly specific PIKfyve inhibitor.

The Causality Principle: Inhibiting PIKfyve blocks PI(3,5)P2 production, leading to 3[3]. If your Anti-PIKfyve antibody is specific, you will observe the fluorescent signal localizing to the limiting membranes of these artificially enlarged, phase-lucent vacuoles in the treated control group.

Workflow Step1 1. Cell Treatment (+/- Apilimod 1 µM) Step2 2. Fixation (4% PFA, 15 min) Step1->Step2 Step3 3. Permeabilization (0.1% Saponin) Step2->Step3 Step4 4. Primary Antibodies (Anti-PIKfyve + Anti-LAMP1) Step3->Step4 Step5 5. Secondary Antibodies (Fluorophore Conjugation) Step4->Step5 Step6 6. Confocal Imaging (Colocalization Analysis) Step5->Step6

Self-validating immunofluorescence workflow for PIKfyve.

Step-by-Step Protocol & Mechanistic Rationale

1. Cell Seeding & Functional Perturbation

  • Action: Seed cells (e.g., HeLa or HEK293) on glass coverslips. Treat the positive control group with 1 µM Apilimod (or YM201636) for 2 hours prior to fixation.

  • Causality: Apilimod traps the endolysosomal system in a swollen state. This acts as a morphological validation tool; true PIKfyve signal will ring these distinct vacuoles, distinguishing it from non-specific cytosolic background.

2. Fixation

  • Action: Fix cells in 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

3. Permeabilization (Critical Step)

  • Action: Permeabilize using 0.1% Saponin (supplemented with 1% BSA for blocking) for 30 minutes.

  • Causality: Do not use Triton X-100. PIKfyve is a peripheral membrane protein anchored to lipids via its FYVE domain. Harsh detergents like Triton X-100 strip phosphoinositides from the membrane, destroying the PIKfyve docking sites and resulting in false-negative staining. Saponin selectively interacts with cholesterol, preserving the delicate PI(3)P lipid bilayer.

4. Primary Antibody Incubation

  • Action: Incubate with Anti-PIKfyve (e.g., 1:100 to 1:500 dilution depending on manufacturer specs) and a structural co-stain (e.g., Anti-LAMP1 or Anti-EEA1) overnight at 4°C in the Saponin/BSA buffer.

5. Secondary Antibody & Mounting

  • Action: Wash 3x with PBS. Incubate with highly cross-adsorbed fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount using a DAPI-containing anti-fade mounting medium.

6. Confocal Imaging & Analysis

  • Action: Image using a confocal microscope. Calculate Mander's colocalization coefficients. In Apilimod-treated cells, verify that PIKfyve and LAMP1 co-localize on the perimeter of enlarged >2 µm vacuoles.

References

  • Lipid kinases VPS34 and PIKfyve coordinate a phosphoinositide cascade to regulate retriever-mediated recycling on endosomes Source: eLife URL
  • Source: Journal of Cell Science (The Company of Biologists)
  • PI(3,5)

Sources

Comparative

Validation of Anti-PIKFyve for use in clinical samples

As a Senior Application Scientist, I have witnessed countless promising clinical biomarkers fail during translational phases due to a single, preventable point of failure: poor antibody specificity. When transitioning fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have witnessed countless promising clinical biomarkers fail during translational phases due to a single, preventable point of failure: poor antibody specificity. When transitioning from in vitro cell models to complex clinical samples like Formalin-Fixed Paraffin-Embedded (FFPE) tissues, the physical state of the target protein fundamentally changes.

This guide provides a comprehensive, causality-driven framework for validating Anti-PIKfyve antibodies in clinical samples, ensuring your experimental data is built on a foundation of absolute specificity and reproducibility.

Mechanistic Context: Why Target PIKfyve?

PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase type III) is a critical lipid kinase that localizes to the endosomal membrane, where it catalyzes the phosphorylation of PI(3)P to generate PI(3,5)P₂. This signaling lipid is the master regulator of endolysosomal trafficking, vacuole maturation, and lysosomal homeostasis.

Clinically, PIKfyve has emerged as a high-value target across multiple disease states:

  • Oncology: PIKfyve is significantly overexpressed in Hepatocellular Carcinoma (HCC), where elevated expression correlates with poor overall survival and altered immune cell infiltration [1].

  • Tumor Immunology: Recent studies demonstrate that PIKfyve facilitates the endosome-to-lysosome trafficking and subsequent degradation of cGAS-STING. Inhibiting PIKfyve rescues STING expression, thereby inducing potent antitumor immunogenicity [2].

PIKfyve_Pathway PI3P PI(3)P (Endosomal Membrane) PIKfyve PIKfyve Kinase (Target) PI3P->PIKfyve Substrate Binding PI35P2 PI(3,5)P2 (Signaling Lipid) PIKfyve->PI35P2 Phosphorylation mTORC1 mTORC1 (Cell Growth/Proliferation) PI35P2->mTORC1 Activates EndoLys Endolysosomal Trafficking & Fusion PI35P2->EndoLys Regulates STING cGAS-STING (Lysosomal Degradation) EndoLys->STING Promotes Degradation

PIKfyve signaling pathway highlighting its role in endolysosomal trafficking and STING degradation.

The IWGAV Validation Strategy for Clinical Samples

Formalin fixation creates a dense network of methylene bridges that alter 3D protein conformations and mask epitopes. An antibody that performs flawlessly in a Western Blot (where proteins are denatured and linearized) may exhibit severe off-target binding in the highly cross-linked matrix of an FFPE tissue.

To overcome this, we adhere strictly to the guidelines established by the International Working Group for Antibody Validation (IWGAV) [3]. For clinical tissue validation, a self-validating system must incorporate at least two of the following pillars:

  • Genetic Validation: Confirming the antibody signal disappears in a CRISPR/Cas9 PIKFYVE-knockout (KO) model.

  • Orthogonal Validation: Demonstrating a direct, statistically significant correlation between the antibody's IHC staining intensity and the target's mRNA expression levels (RNA-seq) across a large cohort of clinical samples [4].

IHC_Validation FFPE FFPE Clinical Tissue Cohort HIER Antigen Retrieval (HIER) FFPE->HIER Staining Anti-PIKfyve IHC Staining HIER->Staining Scoring Digital Pathology Scoring Staining->Scoring Validation Orthogonal Validation Confirmed Scoring->Validation Spearman Rank RNAseq Matched RNA-seq Data (TCGA/HPA) RNAseq->Validation Correlation

Orthogonal validation workflow comparing IHC protein expression with matched RNA-seq transcriptomics.

Comparative Analysis of Anti-PIKfyve Antibodies

When selecting an antibody for clinical cohorts, recombinant monoclonals are heavily favored due to their lack of lot-to-lot genetic drift. Below is a structured comparison of representative Anti-PIKfyve antibody classes based on their validation profiles.

Antibody ClassTarget EpitopeIWGAV Pillars AchievedSpecificity (KO/KD Confirmed)Recommended Clinical Applications
Recombinant Monoclonal (e.g., Clone R159) N-Terminal DomainGenetic, Orthogonal, IndependentYes (Complete signal ablation in KO lysates)Multiplex IHC, High-throughput FFPE screening
Traditional Mouse Monoclonal Internal Kinase DomainOrthogonalPartial (KD validated, some non-specific bands in WB)Flow Cytometry, Immunofluorescence (IF)
Rabbit Polyclonal (e.g., Prestige) Full-Length RecombinantOrthogonal, IndependentNo (High background in complex tissue matrices)Western Blot (Purified proteins only)

Self-Validating Experimental Methodologies

Do not treat protocols as mere recipes; understanding the causality behind each step is what separates a successful assay from an irreproducible one.

Protocol A: Genetic Validation via Western Blot (CRISPR/Cas9 KO vs. WT)

Causality: We perform this assay first to isolate the variable of antibody specificity. By comparing Wild-Type (WT) and PIKFYVE-KO lysates, we prove the antibody recognizes the exact molecular weight of PIKfyve (~240 kDa) without cross-reacting with other FYVE-domain-containing proteins [5].

  • Lysate Preparation: Lyse WT and KO cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scientific rationale: PIKfyve is tightly associated with endosomal membranes. The harsh detergents in RIPA (SDS and sodium deoxycholate) are required to fully solubilize the kinase from the lipid bilayer.

  • Electrophoresis: Load 30 µg of total protein per well onto a 4-8% Tris-Acetate gel. Scientific rationale: PIKfyve is a massive protein (~240 kDa). Standard Bis-Tris gels will not resolve it effectively; Tris-Acetate provides the necessary separation matrix for high-molecular-weight targets.

  • Transfer: Perform wet transfer to a PVDF membrane overnight at 30V at 4°C.

  • Blocking & Incubation: Block with 5% non-fat milk in TBST for 1 hour. Incubate with primary Anti-PIKfyve (1:1000) overnight at 4°C.

  • Validation Check: The antibody is only considered "Genetically Validated" if a distinct ~240 kDa band appears in the WT lane and is completely absent in the KO lane.

Protocol B: Enhanced Immunohistochemistry (IHC) on FFPE Clinical Tissue

Causality: To translate the validated antibody to clinical samples, we must reverse the chemical masking caused by formalin.

  • Deparaffinization: Bake slides at 60°C for 1 hour, followed by xylene and graded ethanol washes.

  • Heat-Induced Epitope Retrieval (HIER): Submerge slides in Tris-EDTA buffer (pH 9.0) and heat in a pressure cooker for 15 minutes at 110°C. Scientific rationale: PIKfyve is a membrane-associated protein. High-pH retrieval buffers (like Tris-EDTA) are vastly superior to low-pH citrate buffers for breaking the methylene bridges surrounding lipid-bound or membrane-associated epitopes.

  • Peroxidase Quenching: Incubate in 3% H₂O₂ for 10 minutes. Scientific rationale: Clinical tissues like the liver (HCC samples) are highly vascularized and rich in endogenous peroxidases. Failing to quench them will result in a false-positive brown background during DAB detection.

  • Primary Antibody Incubation: Apply Anti-PIKfyve at a pre-optimized dilution (e.g., 1:100) and incubate overnight at 4°C in a humidified chamber.

  • Detection: Apply a polymer-HRP secondary antibody for 30 minutes, followed by DAB chromogen development. Counterstain with hematoxylin.

  • Orthogonal Validation Check: Score the IHC staining intensity (H-score) and perform a Spearman rank correlation against the matched RNA-seq data for the same tissue cohort. A correlation coefficient of ρ > 0.6 validates the antibody's utility for clinical diagnostics.

References

  • Uhlen, M., et al. (2016). "A proposal for validation of antibodies." Nature Methods. Available at:[Link]

  • Chen, Y., et al. (2025). "Analysis of PIKFYVE gene expression, clinical significance, and experimental validation based on TCGA database in hepatocellular carcinoma." Zhonghua Gan Zang Bing Za Zhi. Available at:[Link]

  • The Human Protein Atlas. "PIKFYVE Tissue Expression." Available at:[Link]

  • Zhang, X., et al. (2025). "PIKfyve Inhibition Induces Antitumor Immunogenicity by Attenuating STING Trafficking and Lysosomal Degradation." Cancer Immunology Research. Available at:[Link]

  • Ikonomov, O. C., et al. (2013). "Muscle-specific Pikfyve gene disruption causes glucose intolerance, insulin resistance, adiposity, and hyperinsulinemia but not muscle fiber-type switching." American Journal of Physiology-Endocrinology and Metabolism. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Anti-PIKfyve Agents

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the proper handling and disposal of potent small molecule inhibitors are paramount. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of cellular signaling, the proper handling and disposal of potent small molecule inhibitors are paramount. This guide provides essential, immediate safety and logistical information for the operational management and disposal of Anti-PIKfyve agents. As these compounds are designed to elicit powerful biological responses, their end-of-life management demands a rigorous, safety-first approach to protect both laboratory personnel and the environment.

The Scientific Imperative for Caution: Understanding PIKfyve

To appreciate the "why" behind these stringent disposal protocols, we must first understand the target. PIKfyve is a crucial lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2).[1] This lipid product is a master regulator of endosomal and lysosomal dynamics, governing intracellular trafficking, autophagy, and overall cellular homeostasis.[2][3]

Inhibition of PIKfyve disrupts this delicate balance, leading to a dramatic and characteristic cellular phenotype: the formation of large cytoplasmic vacuoles and impaired lysosomal function.[3][4] This profound biological impact underscores why Anti-PIKfyve agents must be treated as potentially hazardous materials. Like many novel, biologically active small molecules, their full toxicological properties are often unknown.[5][6] Therefore, the core principle is to manage them as hazardous chemical waste from cradle to grave.

cluster_membrane Endosome Membrane cluster_cellular_process Cellular Processes cluster_inhibition Effect of Inhibition PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Endosome_Trafficking Endosome Trafficking & Maturation PtdIns35P2->Endosome_Trafficking Regulates Autophagy Autophagy PtdIns35P2->Autophagy Regulates Lysosome_Homeostasis Lysosome Homeostasis PtdIns35P2->Lysosome_Homeostasis Regulates PIKfyve->PtdIns35P2 Phosphorylates Disruption Disrupted Trafficking & Impaired Autophagy PIKfyve->Disruption Leads to Inhibitor Anti-PIKfyve Agent Inhibitor->PIKfyve Blocks Vacuolation Cytoplasmic Vacuolation Disruption->Vacuolation Results in

Caption: PIKfyve inhibition pathway leading to cellular disruption.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the principle of preventing harm to individuals and the environment.[6][7] All chemical waste, particularly biologically active compounds, must be managed according to local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] The key tenets are:

  • Segregation: Never mix incompatible waste streams.[9]

  • Containment: Use appropriate, sealed, and clearly labeled containers.

  • Identification: All chemical constituents in a waste container must be clearly identified.[10]

  • Compliance: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.[6]

Summary of Common Anti-PIKfyve Agents

While this guide provides general procedures, always consult the specific Safety Data Sheet (SDS) for the inhibitor you are using.

Compound NameSynonym(s)CAS NumberPrimary Hazard Classification
Apilimod STA-5326541550-19-0Potent kinase inhibitor; toxicological properties not fully known.[5]
YM201636 PIKfyve Inhibitor371942-69-7Potent and selective PIKfyve inhibitor.
ESK981 CEP-11981Not AvailableOrally active tyrosine kinase inhibitor with anti-tumor potential.[11][12]
YKL-05-099 SIK inhibitor1936529-65-5Kinase inhibitor; not a direct PIKfyve inhibitor but often used in related pathway studies.[13][14]

Step-by-Step Disposal Procedures

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a framework for the safe management of Anti-PIKfyve waste streams.

A. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any Anti-PIKfyve agent or its associated waste, always wear the following appropriate PPE[9]:

  • Lab Coat: To protect from splashes and contamination.

  • Safety Goggles: To prevent eye exposure.

  • Chemically Resistant Gloves: Nitrile or other appropriate gloves should be worn. Change them immediately if contaminated.

All work with powdered forms of these compounds should be performed in a certified chemical fume hood to prevent inhalation.[9]

B. Solid Waste Disposal

This category includes unused or expired neat compounds, as well as consumables contaminated with them.

  • Examples: Contaminated gloves, weighing papers, pipette tips, microfuge tubes, and absorbent pads used for spill cleanup.

  • Protocol:

    • Segregation: Collect all solid waste contaminated with Anti-PIKfyve agents in a dedicated waste container, separate from regular lab trash and other chemical waste streams.[6]

    • Containment: Use a durable, leak-proof container with a secure, tight-fitting lid. A plastic pail or a sturdy cardboard box lined with a heavy-duty polyethylene bag is often appropriate.

    • Labeling: Affix a "Hazardous Waste" label to the container immediately.[10][15] Clearly list all contents, including "Anti-PIKfyve Inhibitor" (specify the name, e.g., "Apilimod") and any other chemical contaminants.

    • Storage: Store the sealed container in a designated and secure Satellite Accumulation Area within the laboratory until it is ready for pickup.[16]

C. Liquid Waste Disposal

This category includes stock solutions (typically in DMSO or ethanol), working solutions, and contaminated buffers or cell culture media.

  • Protocol:

    • Segregation: Collect all liquid waste containing Anti-PIKfyve agents in a dedicated container. Crucially, do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[9]

    • Containment: Use a shatter-resistant, leak-proof container, such as a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy. The container must have a screw-top cap. Never overfill; leave at least 10% of the volume as headspace.

    • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents by their full name and estimate their percentages (e.g., "DMSO: >95%", "Apilimod: <1%", "Aqueous Buffer: ~4%").[10]

    • Storage: Keep the container sealed when not in use and store it in secondary containment (such as a chemical-resistant tray) within your designated Satellite Accumulation Area.

D. Contaminated Sharps Disposal

This category includes any sharp object that has come into contact with an Anti-PIKfyve agent.

  • Examples: Needles, syringes, scalpels, glass Pasteur pipettes.

  • Protocol:

    • Segregation: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[7]

    • Containment: The container must be specifically designed for sharps waste. Do not overfill the container.

    • Labeling: The sharps container must be clearly labeled to indicate it contains chemically contaminated sharps. Your institution's EHS department will provide specific labeling requirements.

    • Disposal: Once the container is full (to the indicated fill line), seal it and manage it as hazardous waste for EHS pickup.

Waste Management Workflow and EHS Coordination

The ultimate disposal of hazardous waste is a coordinated effort with your institution's Environmental Health and Safety (EHS) department. The following workflow ensures compliance and safety.

Caption: Workflow for proper Anti-PIKfyve waste disposal.

Emergency Procedures: Spills and Decontamination

In the event of a small spill of an Anti-PIKfyve agent:

  • Alert: Immediately notify colleagues in the area.

  • Isolate: Secure the area to prevent further contamination.

  • Protect: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Contain: Use a chemical spill kit with absorbent pads to gently cover and absorb the spill. Avoid creating dust if a solid has spilled.

  • Clean: Decontaminate the area with an appropriate solvent (e.g., 70% ethanol) followed by water, if compatible with the surface.

  • Dispose: All materials used for the cleanup, including PPE, must be collected and disposed of as solid hazardous waste.[6]

By integrating these scientifically grounded procedures into your laboratory's daily operations, you ensure a safe research environment and maintain full regulatory compliance. Your diligence in the proper disposal of Anti-PIKfyve agents reflects a commitment to safety that extends far beyond the benchtop.

References

  • Sino Biological. (2019, January 20). PIP5K3(PIKFYVE) Datasheet. Sino Biological. Retrieved from [Link]

  • Buder, K., et al. (2022). PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism. Blood Advances. Retrieved from [Link]

  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. US Bio-Clean. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of PIKfyve inhibitor compounds. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2023, August 21). Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. ACS Publications. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA.gov. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Vanderbilt University. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Retrieved from [Link]

  • Frontiers. (n.d.). Small molecules targeting endocytic uptake and recycling pathways. Frontiers. Retrieved from [Link]

  • MDPI. (2024, May 30). Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. MDPI.com. Retrieved from [Link]

  • The Company of Biologists. (2025, January 10). PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation. The Company of Biologists. Retrieved from [Link]

  • SpringerLink. (2024, September 3). Phase II trial of multi-kinase inhibitor ESK981 in patients with metastatic castration-resistant prostate cancer. SpringerLink. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for Anti-PIKfyve Agents (Apilimod)

Anti-PIKfyve agents, most notably Apilimod (STA-5326), are potent lipid kinase inhibitors utilized extensively in drug development for autoimmune diseases, oncology, and antiviral research[1]. PIKfyve is the sole enzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Anti-PIKfyve agents, most notably Apilimod (STA-5326), are potent lipid kinase inhibitors utilized extensively in drug development for autoimmune diseases, oncology, and antiviral research[1]. PIKfyve is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] at the early endosome membrane[2]. Inhibiting this pathway halts endosomal maturation, leading to the formation of enlarged endolysosomes. Because these compounds are biologically active at nanomolar concentrations (IC50 ~14 nM)[1], stringent Personal Protective Equipment (PPE) and handling protocols are non-negotiable to prevent accidental exposure and ensure experimental integrity.

PIKfyvePathway PI3P PI3P (Early Endosome) PIKfyve PIKfyve Kinase (PAS Complex) PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 (Late Endosome) PIKfyve->PI35P2 Phosphorylation EndoMat Endosomal Maturation & Cargo Sorting PI35P2->EndoMat Regulates Apilimod Apilimod (Anti-PIKfyve) Apilimod->PIKfyve Inhibits (IC50 ~14nM)

PIKfyve Signaling Pathway and Mechanistic Inhibition by Apilimod.

Hazard Profiling & Quantitative Safety Data

Before handling Apilimod, laboratory personnel must understand its physicochemical properties and hazard classifications to mitigate risks effectively[3].

Property / HazardSpecificationOperational Implication
Target Potency PIKfyve (IC50 = 14 nM)Highly potent; micro-exposures can cause unintended physiological cellular effects[1].
GHS Classification Acute Tox. 4 (Oral)H302: Harmful if swallowed. Strict no-mouth-pipetting and no-eating policy required[3].
Solubility DMSO (up to ~84-200 mg/mL)Requires organic solvents. DMSO acts as a rapid carrier across the dermal barrier[4].
Storage (Powder) -20°C (up to 3 years)Must be brought to room temperature before opening to prevent moisture condensation.
Storage (Solution) -80°C (up to 1 year)Aliquoting is mandatory to prevent freeze-thaw degradation and compound aggregation[5].
Mandatory Personal Protective Equipment (PPE)

The selection of PPE for handling Anti-PIKfyve agents is driven by the compound's physical state (lyophilized powder) and its required solvent (DMSO).

  • Gloves (Double Nitrile): Causality: Apilimod is insoluble in water but highly soluble in 4[4]. DMSO is a powerful penetration enhancer that rapidly crosses the dermal barrier, carrying dissolved small molecules directly into the bloodstream. Standard latex gloves are highly permeable to DMSO. You must use thick nitrile gloves (or double-glove) and change them immediately if a chemical splash occurs.

  • Respiratory Protection (N95/P100 or Fume Hood): Causality: Apilimod is supplied as a fine, lyophilized powder. Static electricity during weighing can easily aerosolize the particulates. Inhalation bypasses first-pass metabolism, posing an acute toxicity risk[3]. Weighing must be performed inside a Class II Biosafety Cabinet (BSC) or a chemical fume hood. If a hood is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Eye Protection (EN166 Safety Goggles): Causality: Protects against micro-aerosolization of the powder and accidental splashes of the highly concentrated DMSO stock solution, which can cause severe ocular irritation.

  • Body Protection (Fluid-Resistant Lab Coat): Causality: Prevents powder accumulation on personal clothing, which could lead to secondary exposure outside the laboratory environment.

Operational Workflow: Reconstitution & Handling Protocol

To ensure both personnel safety and experimental reproducibility, follow this self-validating methodology for preparing a 10 mM Apilimod stock solution.

  • Equilibration: Remove the Apilimod vial from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric moisture, which will degrade the compound and permanently ruin its solubility[5].

  • Preparation of Workspace: Don all required PPE. Wipe down the balance inside the fume hood/BSC with an anti-static wipe to prevent powder dispersion.

  • Solvent Selection: Use only fresh, anhydrous DMSO. Moisture-contaminated DMSO will significantly reduce Apilimod's solubility and cause precipitation in your cell culture media[4].

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the original vial to achieve a 10 mM stock. (e.g., for 5 mg of Apilimod, MW = 414.5 g/mol , add ~1.2 mL DMSO).

  • Dissolution: Vortex the vial gently. If the powder does not dissolve completely, sonicate the vial in a water bath at room temperature for 1-2 minutes until the solution is entirely clear.

  • Aliquoting: Divide the stock solution into 20 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes (to protect from light degradation).

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Avoid repeated freeze-thaw cycles, which cause compound aggregation, precipitation, and loss of potency[5].

HandlingWorkflow PPE 1. Don PPE (Double Nitrile, Goggles) Equilibrate 2. Equilibrate Vial (To Room Temp) PPE->Equilibrate Hood 3. Weigh/Open in Fume Hood (Prevent Aerosolization) Equilibrate->Hood Solvent 4. Reconstitute in DMSO (Fresh, Anhydrous) Hood->Solvent Aliquot 5. Aliquot & Store (-80°C, Single-use) Solvent->Aliquot

Step-by-step Safe Handling and Reconstitution Workflow for Apilimod.

Spill Management & Waste Disposal Plan
  • Powder Spills: Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent paper towels (using water or a mild detergent) to suppress dust. Carefully scoop the towels into a hazardous waste bag. Wipe the area thoroughly with 70% ethanol.

  • Liquid Spills (DMSO Stock): Cover with a chemical spill pad or universal absorbent. Because DMSO penetrates gloves, use forceps or a scraper to pick up the saturated absorbent. Wash the area thoroughly with soap and water, followed by 70% ethanol.

  • Waste Disposal: Apilimod must never be flushed down the sink. It is an environmentally active compound. Collect all contaminated tubes, pipette tips, and leftover solutions in a designated, clearly labeled, sealable solid/liquid chemical waste container. Dispose of the container via a licensed professional waste disposal service, typically through high-temperature chemical incineration[6].

References
  • Reactome. "PI3P is phosphorylated to PI(3,5)P2 by PIKFYVE at the early endosome membrane." Reactome Pathway Database.[Link]

  • Capot Chemical. "MSDS of Apilimod." Capotchem. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.